molecular formula C5H4ClNO3 B1602564 5-(Chloromethyl)isoxazole-4-carboxylic acid CAS No. 870704-27-1

5-(Chloromethyl)isoxazole-4-carboxylic acid

Numéro de catalogue: B1602564
Numéro CAS: 870704-27-1
Poids moléculaire: 161.54 g/mol
Clé InChI: IENDPQHJPZEULX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Chloromethyl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H4ClNO3 and its molecular weight is 161.54 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Chloromethyl)isoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Chloromethyl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(chloromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-1-4-3(5(8)9)2-7-10-4/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDPQHJPZEULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584572
Record name 5-(Chloromethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-27-1
Record name 5-(Chloromethyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)isoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 5-(Chloromethyl)isoxazole-4-carboxylic acid CAS Number: 870704-27-1 Molecular Formula: C


H

ClNO

Molecular Weight: 161.54 g/mol

This technical guide details the synthesis of 5-(chloromethyl)isoxazole-4-carboxylic acid, a critical pharmacophore used in the development of GABA agonists, glutamate receptor modulators, and anti-infective agents. The protocol utilizes a convergent heterocyclic construction strategy, prioritizing regiochemical control and functional group tolerance.

The synthesis proceeds through a three-stage sequence:

  • Condensation: Formation of an ethoxymethylene intermediate using triethyl orthoformate.[1]

  • Cyclocondensation: Regioselective [3+2] annulation with hydroxylamine.

  • Hydrolysis: Chemoselective ester cleavage to preserve the alkyl chloride.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the isoxazole ring construction. The C4-C5 bond and the N-O bond are formed via the condensation of a 1,3-dicarbonyl equivalent with a binucleophile (hydroxylamine).

  • Disconnection: The C4-C5 bond is established by cyclizing a 2-ethoxymethylene-3-oxo-butanoate derivative.

  • Precursor: Ethyl 4-chloroacetoacetate serves as the scaffold, providing the necessary chloromethyl handle at the C5 position.

Retrosynthesis Target 5-(Chloromethyl)isoxazole- 4-carboxylic acid Ester Ethyl 5-(chloromethyl) isoxazole-4-carboxylate Target->Ester Hydrolysis Inter Ethyl 2-(ethoxymethylene)- 4-chloroacetoacetate Ester->Inter Cyclization (NH2OH) SM Ethyl 4-chloroacetoacetate + Triethyl Orthoformate Inter->SM Condensation

Figure 1: Retrosynthetic logic flow for the target isoxazole scaffold.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-chloroacetoacetate

This step installs the electrophilic "ethoxymethylene" handle required for the subsequent ring closure.

Reagents:

  • Ethyl 4-chloroacetoacetate (1.0 equiv) [CAS: 638-07-3]

  • Triethyl orthoformate (TEOF) (2.0 equiv)

  • Acetic anhydride (2.5 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Claisen adapter, and a distillation head (short path).

  • Addition: Charge the flask with Ethyl 4-chloroacetoacetate (e.g., 16.5 g, 100 mmol), Triethyl orthoformate (33 mL, 200 mmol), and Acetic anhydride (24 mL, 250 mmol).

  • Reaction: Heat the mixture to 130°C (oil bath temperature).

  • Distillation: As the reaction proceeds, a mixture of ethyl acetate and acetic acid will distill off. Continue heating for 3–5 hours until the distillation of low-boiling byproducts ceases.

  • Workup: Remove the remaining volatile reagents (excess TEOF and Ac

    
    O) under reduced pressure (rotary evaporator, then high vacuum).
    
  • Purification: The residue is typically a viscous yellow-orange oil. While often used crude, it can be purified by vacuum distillation (approx. 120–130°C at 6 mbar) to yield the product as a yellow oil.

Key Insight: The removal of volatile byproducts drives the equilibrium toward the condensation product. Failure to remove acetic acid may result in lower yields.

Stage 2: Cyclization to Ethyl 5-(chloromethyl)isoxazole-4-carboxylate

This is the critical ring-forming step. The regioselectivity is governed by the initial attack of the hydroxylamine nitrogen on the highly electrophilic ethoxymethylene carbon.

Reagents:

  • Ethyl 2-(ethoxymethylene)-4-chloroacetoacetate (from Stage 1)

  • Hydroxylamine hydrochloride (NH

    
    OH[2][3]·HCl) (1.1 equiv)
    
  • Sodium Acetate (NaOAc) (1.1 equiv) or Ethanol (solvent)

Protocol:

  • Solvation: Dissolve the crude intermediate from Stage 1 (approx. 22 g, 100 mmol) in Ethanol (150 mL).

  • Preparation of Nucleophile: In a separate flask, dissolve Hydroxylamine hydrochloride (7.6 g, 110 mmol) and Sodium Acetate (9.0 g, 110 mmol) in a minimum amount of water (or suspend directly in ethanol if using free base generation in situ).

  • Addition: Add the hydroxylamine solution to the ethanolic solution of the intermediate at room temperature.

  • Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours .

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.

  • Workup: Concentrate the solvent under vacuum. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Yield Expectation: 60–75%

    • Product: Ethyl 5-(chloromethyl)isoxazole-4-carboxylate (Solid or Oil).

Stage 3: Chemoselective Hydrolysis

Objective: Hydrolyze the ethyl ester without displacing the reactive chloromethyl group.

Reagents:

  • Ethyl 5-(chloromethyl)isoxazole-4-carboxylate

  • 6N Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)/Water

  • Note: Avoid strong nucleophilic bases (e.g., NaOH/Heat) to prevent S

    
    2 displacement of the chloride by hydroxide (forming the hydroxymethyl derivative).
    

Protocol:

  • Dissolution: Dissolve the ester (1.9 g, 10 mmol) in a mixture of Acetic Acid (10 mL) and 6N HCl (10 mL).

  • Reaction: Heat the mixture at 60–70°C for 4–6 hours.

    • Caution: Do not reflux aggressively; high heat can degrade the isoxazole ring or hydrolyze the chloride.

  • Workup: Concentrate the mixture to dryness under reduced pressure.

  • Isolation: Triturate the residue with cold water or diethyl ether to induce crystallization.

  • Final Purification: Recrystallize from water or an acetone/hexane mixture.

    • Target: 5-(Chloromethyl)isoxazole-4-carboxylic acid (White to off-white solid).

Mechanistic Pathway

The regiochemistry is determined in the cyclization step. The amino group of hydroxylamine attacks the ethoxymethylene carbon (C=C bond) via Michael addition/elimination, displacing ethanol. The oxime oxygen then attacks the ketone carbonyl to close the ring.

Mechanism Step1 Intermediate (Ethoxymethylene) Step2 Nucleophilic Attack (NH2-OH on C=C) Step1->Step2 Step3 Elimination of EtOH Step2->Step3 Step4 Ring Closure (O-Attack on C=O) Step3->Step4 Product Isoxazole Ester Step4->Product

Figure 2: Mechanistic flow of the [3+2] annulation sequence.

Data Summary & Troubleshooting

Physicochemical Properties
PropertyValue
Appearance White to pale yellow crystalline solid
Melting Point 92–97 °C
Solubility Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
Stability Moisture sensitive (store desiccated); Acid stable
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete removal of EtOH/AcOHEnsure temperature reaches 130°C; use a distillation head to remove byproducts.
Impurity: 5-Hydroxymethyl Hydrolysis of Cl during Stage 3Use acidic hydrolysis (HCl/AcOH) instead of basic conditions (NaOH). Reduce temperature.
Regioisomer Formation Incorrect addition orderEnsure NH

OH is added to the ethoxymethylene intermediate, not vice-versa.
Dark Product Polymerization of intermediatePurify Stage 1 intermediate via distillation before cyclization.

Safety Considerations

  • Ethyl 4-chloroacetoacetate: A potent lachrymator and skin irritant. Handle only in a fume hood.

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Heating hydroxylamine residues can be explosive; quench excess with acetone before disposal.

  • Triethyl Orthoformate: Flammable liquid.

References

  • Sigma-Aldrich. Product Specification: 5-(Chloromethyl)isoxazole-4-carboxylic acid. Link

  • PubChem. Compound Summary: 5-(Chloromethyl)isoxazole-4-carboxylic acid. National Library of Medicine. Link

  • ChemicalBook. Ethyl 2-(ethoxymethylene)acetoacetate Synthesis Protocols. Link

  • Berrichi, A. et al. One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules 2023, 28(23), 7912. (Mechanistic grounding for ethoxymethylene formation). Link

  • Silva, S. et al. Chlorination of lithium dienolates of 1,3-dicarbonyl compounds. Tetrahedron Letters, 2018, 59(13), 1233-1238.[4] (Precursor synthesis).[1][5] Link

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Chloromethyl)isoxazole-4-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] The isoxazole core is a recognized pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][4][5] The strategic placement of a highly reactive chloromethyl group and a versatile carboxylic acid moiety on this scaffold makes it a powerful building block for the synthesis of diverse chemical libraries and complex molecular architectures.[6][7] This guide provides an in-depth exploration of the core reaction mechanisms of 5-(chloromethyl)isoxazole-4-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique reactivity of 5-(chloromethyl)isoxazole-4-carboxylic acid stems from the interplay of its constituent functional groups and the electronic nature of the isoxazole ring.

PropertyValueSource
Molecular FormulaC5H4ClNO3[8]
Molecular Weight161.54 g/mol
Melting Point92-97 °C
AppearanceSolid
InChI KeyIENDPQHJPZEULX-UHFFFAOYSA-N[8]
SMILESOC(=O)c1cnoc1CCl

The isoxazole ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.[7] The chloromethyl group at the 5-position serves as a potent electrophilic site, while the carboxylic acid at the 4-position provides a handle for amide bond formation and other derivatizations.

Core Reaction Mechanisms

The reactivity of 5-(chloromethyl)isoxazole-4-carboxylic acid is dominated by two primary centers: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the carboxylic acid. Understanding the mechanisms at these sites is crucial for its effective utilization in synthesis.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is highly susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism. The electron-withdrawing nature of the adjacent isoxazole ring and the chlorine atom polarizes the C-Cl bond, rendering the methylene carbon electrophilic.[6]

Caption: S(_{N})2 reaction at the chloromethyl group.

This reactivity allows for the facile introduction of a wide array of functional groups through reactions with various nucleophiles.[6][7]

Common Nucleophilic Substitution Reactions:
  • Amination: Reaction with primary or secondary amines yields the corresponding amino-methyl derivatives. This is a cornerstone reaction for building libraries of drug candidates, as the introduction of an amino group can significantly impact pharmacological properties.

  • Etherification: Alkoxides or phenoxides react to form ethers, providing a means to introduce diverse aryl or alkyl moieties.[9]

  • Thioetherification: Thiols readily displace the chloride to form thioethers, a common strategy in the design of enzyme inhibitors.[9]

  • Esterification (via the chloromethyl group): Carboxylate salts can act as nucleophiles to form ester linkages, though direct esterification of the carboxylic acid group is more common.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Dissolution: Dissolve 5-(chloromethyl)isoxazole-4-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[7]

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to neutralize the HCl generated during the reaction.

  • Nucleophile Addition: Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 4-position offers a second reactive handle for derivatization, most commonly through amide bond formation.

Amide Coupling

The formation of an amide bond is a critical transformation in drug discovery, enabling the connection of the isoxazole core to other fragments or pharmacophores. This typically involves the activation of the carboxylic acid followed by reaction with an amine.

Caption: Amide coupling of the carboxylic acid.

A variety of coupling reagents can be employed, with the choice depending on the specific substrates and desired reaction conditions.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient coupling reagent, often used for sterically hindered amines and for minimizing racemization.[10]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)A classic and cost-effective combination for amide bond formation.
SOCl₂ (Thionyl chloride)Converts the carboxylic acid to the more reactive acid chloride, which then reacts with an amine.[11][12]
Experimental Protocol: HATU-Mediated Amide Coupling
  • Dissolution: Dissolve 5-(chloromethyl)isoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as DMF.

  • Addition of Reagents: Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the solution.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purification procedure as described for nucleophilic substitution.

Synthesis of the Isoxazole Ring

The construction of the 5-(chloromethyl)isoxazole-4-carboxylic acid scaffold itself is a key aspect of its chemistry. The most common synthetic route involves a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][13][14][15]

In this approach, a nitrile oxide (the 1,3-dipole) is generated in situ and reacts with an alkyne or alkene (the dipolarophile) to form the isoxazole ring.[15][16]

Caption: [3+2] Cycloaddition for isoxazole synthesis.

An alternative and widely used method is the condensation of a β-keto ester with hydroxylamine.[17][18] For the synthesis of the title compound, a precursor containing the chloromethyl group is required.

Synthetic Pathway via Condensation:
  • Starting Material: Ethyl 4-chloroacetoacetate serves as a common starting material.

  • Condensation: Reaction with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazol-5(4H)-one intermediate.

  • Further Elaboration: Subsequent chemical transformations can introduce the carboxylic acid functionality at the 4-position.

Conclusion

5-(Chloromethyl)isoxazole-4-carboxylic acid is a highly versatile and valuable building block in modern drug discovery. Its dual reactivity, stemming from the electrophilic chloromethyl group and the nucleophilic-accepting carboxylic acid, allows for a multitude of chemical transformations. A thorough understanding of the underlying reaction mechanisms—primarily S(_N)2 nucleophilic substitution and amide coupling—is paramount for medicinal chemists to fully exploit its synthetic potential. The ability to readily access this scaffold through established methods like 1,3-dipolar cycloaddition further enhances its utility. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this privileged isoxazole core into novel molecular designs, accelerating the development of new therapeutic agents.

References

  • Nano Biorizons. Construction of Isoxazole ring: An Overview. (2024). Available from: [Link].

  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... Available from: [Link].

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026). Available from: [Link].

  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Available from: [Link].

  • RCSI Repository. Preparation of polychlorinated isoxazoles and application to organic synthesis. Available from: [Link].

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Wiley Online Library. Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Available from: [Link].

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Available from: [Link].

  • Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available from: [Link].

  • PubChemLite. 5-(chloromethyl)isoxazole-4-carboxylic acid (C5H4ClNO3). Available from: [Link].

  • ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. Available from: [Link].

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025). Available from: [Link].

  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093. Available from: [Link].

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Available from: [Link].

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. (2025). Available from: [Link].

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. Available from: [Link].

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Available from: [Link].

  • NIH. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. Available from: [Link].

Sources

5-(Chloromethyl)isoxazole-4-carboxylic Acid: Spectroscopic & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS: 870704-27-1) is a critical heterocyclic building block used in the synthesis of peptidomimetics, combinatorial libraries, and pharmacologically active isoxazole derivatives. Its bifunctional nature—possessing both a reactive electrophilic chloromethyl group and a nucleophilic/acidic carboxylic acid—makes it a versatile scaffold for "split-and-pool" solid-phase synthesis and fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its spectroscopic signatures (NMR, IR, MS) and structural properties, synthesized from authoritative chemical databases and structural analog analysis.

Physicochemical Identifiers
PropertyDetail
IUPAC Name 5-(Chloromethyl)-1,2-oxazole-4-carboxylic acid
CAS Number 870704-27-1
Molecular Formula C

H

ClNO

Molecular Weight 161.54 g/mol
SMILES OC(=O)C1=C(CCl)ON=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities (e.g., regioisomers or hydrolysis byproducts) often appear in raw data.

Synthetic Pathway (Retrosynthetic Logic)

The compound is typically prepared via the cyclization of


-functionalized 

-keto esters with hydroxylamine, followed by hydrolysis.

Synthesis cluster_impurities Potential Impurities Precursor Ethyl 4-chloro- 3-oxobutanoate Intermed Intermediate: Enol Ether Precursor->Intermed + Orthoformate - EtOH Ortho Triethyl orthoformate Cyclization Cyclization (NH2OH·HCl) Intermed->Cyclization Ester Ethyl 5-(chloromethyl) isoxazole-4-carboxylate Cyclization->Ester - H2O - EtOH Product 5-(Chloromethyl) isoxazole-4-carboxylic acid Ester->Product Acid Hydrolysis (HCl/AcOH) Imp1 5-Methyl analog (Dechlorination) Imp2 Regioisomer (3-COOH)

Figure 1: Synthetic workflow for isoxazole-4-carboxylic acid derivatives.

Spectroscopic Characterization

The following data represents the characteristic spectral signatures expected for high-purity (>97%) samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is distinct due to the lack of coupling between the ring proton and the side chain, resulting in sharp singlets.

H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
13.0 - 13.5 Broad Singlet (bs)1H-COOH Carboxylic acid proton. Exchangeable with D

O. Broadening indicates hydrogen bonding.
8.85 Singlet (s)1HH -3 (Ring)The C3-proton is highly deshielded by the adjacent C=N and ring oxygen.
5.05 Singlet (s)2H-CH

Cl
Significant downfield shift compared to methyl analogs (

2.7) due to the electronegative chlorine and aromatic ring current.

Technical Insight: In the 5-methyl analog (5-methylisoxazole-4-carboxylic acid), the methyl group appears at


 2.72 ppm. The substitution of H for Cl causes a 

2.3 ppm downfield shift (deshielding) of the methylene protons.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
TypeAssignmentNotes
168.5 C

C-5 (Ring)Quaternary carbon attached to the chloromethyl group.
162.0 C

-C OOHCarbonyl carbon.
150.8 CHC-3 (Ring)Characteristic C=N resonance.
112.5 C

C-4 (Ring)Shielded by resonance from the oxygen; site of acid attachment.
36.2 CH

-C H

Cl
Diagnostic aliphatic peak.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid dimer stretches and the isoxazole ring vibrations.

Wavenumber (cm

)
Vibration ModeFunctional GroupDescription
3200 - 2500 O-H StretchCarboxylic AcidVery broad "hump" characteristic of H-bonded dimers.
3110 C-H StretchHeteroaromaticWeak, sharp band for the C3-H ring proton.
1715 - 1690 C=O StretchCarboxylic AcidStrong, sharp carbonyl peak.
1610, 1495 C=N / C=C StretchIsoxazole RingCharacteristic skeletal vibrations of the heterocyclic core.
1250 - 1200 C-O StretchAcid / EtherCoupled vibrations of the acid and ring oxygen.
750 - 700 C-Cl StretchAlkyl ChlorideModerate band, often obscured in fingerprint region.
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the chlorine isotope pattern, a critical quality attribute (CQA).

Ionization Mode: ESI (Electrospray Ionization), Negative Mode [M-H]


 or Positive Mode [M+H]

.
Key Fragments & Isotope Patterns
  • Molecular Ion ([M+H]

    
    ): 
    
    
    
    162.0 (primary) and 164.0 (isotope).
  • Isotope Ratio: A distinct 3:1 ratio between

    
     162 and 164 confirms the presence of a single Chlorine atom (
    
    
    
    Cl vs
    
    
    Cl).
  • Base Peak (Negative Mode):

    
     160 ([M-H]
    
    
    
    ).

MassSpec M_Ion Molecular Ion [M+H]+ m/z 162/164 Frag1 Fragment [M-OH]+ m/z 145/147 (Loss of OH) M_Ion->Frag1 - 17 Da Frag2 Fragment [M-COOH]+ m/z 117/119 (Decarboxylation) M_Ion->Frag2 - 45 Da Frag3 Fragment [M-Cl]+ m/z 126 (Loss of Cl) M_Ion->Frag3 - 36 Da (HCl)

Figure 2: Proposed fragmentation pathway in Positive ESI-MS.

Experimental Protocol: Quality Control

When utilizing this compound for library synthesis, purity verification is essential to prevent chain termination or side reactions.

Purity Check Protocol (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Time: Expect elution slightly later than the 5-methyl analog due to the lipophilicity of the chlorine atom.

References

  • Combinatorial Library Synthesis

    • Source: Lee, J., et al. "Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2013.
    • Relevance: Validates the use of 5-(chloromethyl)isoxazole-4-carboxylic acid as a stable building block for solid-phase synthesis.
  • Structural Analog Data (5-Methylisoxazole-4-carboxylic acid)

    • Source: Wang, D. C., Xu, W., & Wu, W. Y. "5-Methylisoxazole-4-carboxylic acid."[1] Acta Crystallographica Section E, 2009.

    • Relevance: Provides the crystallographic and baseline NMR data used to derive substituent effects for the chloromethyl deriv
  • Isoxazole Synthesis Methodology

    • Source:Molecules (MDPI).
    • Relevance: Details the general reactivity and stability of 5-substituted isoxazoles.

Sources

Physicochemical properties of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The isoxazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous approved drugs and bioactive compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in modern molecular design. Within this class, 5-(Chloromethyl)isoxazole-4-carboxylic acid stands out as a particularly useful bifunctional synthetic building block.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Chloromethyl)isoxazole-4-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document offers an integrated perspective, explaining the practical significance of each property, detailing robust experimental protocols for their validation, and exploring the compound's chemical reactivity. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep, actionable understanding of this versatile intermediate.

Chemical Identity and Structure

Unequivocal identification is the foundation of all subsequent chemical and biological work. The fundamental identifiers for 5-(Chloromethyl)isoxazole-4-carboxylic acid are summarized below.

IdentifierValueSource
Chemical Name 5-(Chloromethyl)isoxazole-4-carboxylic acidMilliporeSigma[3]
CAS Number 870704-27-1MilliporeSigma[3]
Molecular Formula C₅H₄ClNO₃MilliporeSigma[3]
Molecular Weight 161.54 g/mol MilliporeSigma[3]
SMILES String OC(=O)c1cnoc1CClMilliporeSigma[3]
InChI Key IENDPQHJPZEULX-UHFFFAOYSA-NMilliporeSigma[3]

digraph "Chemical_Structure" {
graph [fontname="Arial", label="Figure 1: Chemical Structure of 5-(Chloromethyl)isoxazole-4-carboxylic acid", labelloc=b, fontsize=10];
node [fontname="Arial", shape=plaintext];
rankdir="LR";
struct [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>HOTD><TD>—TD><TD>CTD><TD>—TD><TD>CTD><TD>═TD><TD>CTD><TD>—TD><TD>CH₂TD><TD>—TD><TD>ClTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>\TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>HTD><TD>TD><TD>NTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>/TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR>TABLE>>];

}

Caption: Chemical structure of 5-(Chloromethyl)isoxazole-4-carboxylic acid.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties. Each parameter is discussed in detail in subsequent sections, which include experimental methodologies for their determination.

PropertyValueSignificance in Research & Development
Appearance SolidHandling, formulation, and storage considerations.
Melting Point 92-97 °C[3]Critical parameter for identity and purity assessment.
Solubility Data not published; predicted to have moderate polarity.Dictates choice of reaction solvents, purification methods, and formulation vehicles.
pKa (predicted) ~2.85 (estimated from similar structures[4])Determines ionization state at physiological pH, impacting ADME properties.
Predicted XlogP 0.3[5]Indicates a balance between hydrophilicity and lipophilicity.

Detailed Property Analysis and Experimental Protocols

Melting Point

Value: 92-97 °C[3]

Expertise & Insights: The melting point is a fundamental thermal property used for both identification and as a first-pass indicator of purity. A sharp melting point (typically a range of < 2 °C) is characteristic of a highly pure crystalline substance. The observed 5 °C range for this compound, which is often sold at 97% purity, is typical for a technical-grade reagent and is perfectly suitable for use as a synthetic intermediate.[3] Any significant deviation from this range would warrant further investigation into the material's integrity.

Protocol: Capillary Melting Point Determination

This protocol follows the general principles outlined in USP <741>.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it gently on a watch glass with a spatula.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range.

    • Once the temperature is ~15 °C below the expected start of melting (approx. 75-80 °C), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts.

    • The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Reactivity_Profile Figure 2: Key Reactive Sites and Potential Transformations sub 5-(Chloromethyl)isoxazole- 4-carboxylic acid nuc Nucleophilic Substitution Product (Amine Adduct) sub->nuc Sₙ2 Reaction (e.g., R-NH₂) coup Amide Product sub->coup Amide Coupling (e.g., R'-NH₂, EDCI) est Ester Product sub->est Esterification (e.g., R'-OH, H⁺)

Caption: Key reactive sites on the molecule.

Stability and Storage: Due to the reactive chloromethyl group, the compound should be stored in a cool, dry, and well-ventilated area, away from moisture and strong bases or nucleophiles to prevent degradation. It is classified as a non-combustible solid. [3] Safety and Handling: This compound should be handled with appropriate personal protective equipment (PPE).

  • Signal Word: Danger [3]* Hazards: Causes skin and serious eye irritation. May cause allergic skin reactions, respiratory irritation, and allergy or asthma symptoms if inhaled. [3]* Recommended PPE: Wear protective gloves, safety glasses with side shields or goggles, and use in a well-ventilated area or fume hood. An N95 dust mask is recommended when handling the solid powder. [3]

Conclusion

5-(Chloromethyl)isoxazole-4-carboxylic acid is a high-value synthetic intermediate characterized by its solid form, a melting point of 92-97 °C, and two distinct, highly reactive functional groups. Its predicted low pKa indicates it will be ionized at physiological pH, a critical consideration for biological applications. The electrophilic chloromethyl group and the nucleophilic-reactive carboxylic acid provide chemists with orthogonal handles for constructing complex molecular architectures. A thorough understanding of these physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in advancing research in the pharmaceutical and agrochemical sciences.

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene . ResearchGate. [Link]

  • 5-(chloromethyl)isoxazole-4-carboxylic acid (C5H4ClNO3) . PubChemLite. [Link]

  • 5-Methylisoxazole-4-carboxylic acid . ResearchGate. [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- . PubChem. [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid . PubChem. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes . National Institutes of Health (NIH). [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes . ResearchGate. [Link]

  • 5-Methylisoxazole-4-carboxylic acid (97%) . Amerigo Scientific. [Link]

  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 . PubChem. [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles . National Institutes of Health (NIH). [Link]

  • 5-Methyl-4-Isoxazole Carboxylic Acid . Noble Intermediates. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . RSC Publishing. [Link]

Sources

Synthesis of Isoxazole-4-Carboxylic Acids from 4-Chloromethylisoxazole Precursors: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Isoxazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis, however, can present significant challenges, particularly in achieving high regioselectivity and yield. This technical guide provides an in-depth exploration of a robust synthetic strategy commencing from readily accessible 4-chloromethylisoxazole precursors. We will dissect the critical transformations, moving beyond a mere recitation of steps to explain the underlying chemical principles and rationale for experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and field-proven approach to this important class of molecules.

Introduction: The Significance of the Isoxazole-4-Carboxylic Acid Scaffold

The isoxazole ring is a five-membered heterocycle that is isosteric to many biological ligands, enabling it to modulate the activity of various enzymes and receptors.[1] The incorporation of a carboxylic acid moiety at the 4-position introduces a key site for interaction, often serving as a pharmacophore that can engage with active site residues or enhance pharmacokinetic properties. This structural motif is found in a range of bioactive compounds, including anti-inflammatory agents, antibiotics, and oncology drug candidates.

The primary challenge in synthesizing these molecules often lies in controlling the substitution pattern on the isoxazole ring. Direct carboxylation at the 4-position can be difficult. Therefore, a functional group handle strategy, wherein a precursor group at the 4-position is converted to the desired carboxylic acid, offers a more controlled and reliable synthetic route. The 4-chloromethyl group is an ideal precursor due to its inherent reactivity, allowing for its transformation into a carboxylic acid via a two-step sequence of nucleophilic substitution followed by oxidation.

Retrosynthetic Analysis & Proposed Strategy

The core strategy involves a two-step transformation of the C1 oxidation state of the chloromethyl group (-CH₂Cl) to the C3 oxidation state of the carboxylic acid group (-COOH). This is most reliably achieved by first converting the alkyl chloride to a primary alcohol, which is then oxidized. An alternative, though often less utilized, pathway involves conversion to a nitrile followed by hydrolysis.

G Target Isoxazole-4-Carboxylic Acid Precursor 4-Hydroxymethylisoxazole (Primary Alcohol) Target->Precursor Oxidation StartingMaterial 4-Chloromethylisoxazole Precursor->StartingMaterial Nucleophilic Substitution (Hydrolysis)

Caption: Retrosynthetic approach for the target molecule.

Part 1: Pathway via a Hydroxymethyl Intermediate

This pathway is the most common and generally highest-yielding approach. It leverages the straightforward conversion of an alkyl chloride to a primary alcohol, followed by a well-established oxidation protocol.

Step 1.1: Nucleophilic Substitution - Formation of 4-Hydroxymethylisoxazole

The conversion of the 4-chloromethyl group to a 4-hydroxymethyl group is a standard Sₙ2 reaction. The choice of nucleophile and reaction conditions is critical to avoid side reactions and ensure high conversion.

Causality Behind Experimental Choices:

  • Nucleophile: While aqueous sodium or potassium hydroxide can be used, they increase the risk of elimination side reactions and potential isoxazole ring opening under harsh conditions.[2] A more controlled approach involves using a weaker base like sodium or potassium carbonate in a biphasic system or a milder nucleophile such as sodium acetate followed by hydrolysis. The acetate route proceeds via a stable ester intermediate, which can be cleanly hydrolyzed to the desired alcohol.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or acetone is typically employed to dissolve the isoxazole precursor and the nucleophilic salt. If using aqueous bases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial to facilitate the reaction between the organic-soluble precursor and the aqueous nucleophile.

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting decomposition. Progress should be monitored by Thin Layer Chromatography (TLC) to prevent the formation of impurities from prolonged heating.

G cluster_workflow Workflow: Chloromethyl to Hydroxymethyl Start Start: 4-Chloromethylisoxazole Reaction Nucleophilic Substitution (e.g., NaOAc in DMF) Start->Reaction Workup1 Aqueous Work-up (Quench & Extract) Reaction->Workup1 Intermediate Isolate Intermediate: 4-Acetoxymethylisoxazole Workup1->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH in MeOH/H₂O) Intermediate->Hydrolysis Workup2 Acidification & Extraction Hydrolysis->Workup2 Product Final Product: 4-Hydroxymethylisoxazole Workup2->Product

Caption: Experimental workflow for the hydrolysis step.

Step 1.2: Oxidation of 4-Hydroxymethylisoxazole to the Carboxylic Acid

The oxidation of a primary alcohol to a carboxylic acid is a cornerstone of organic synthesis.[3] The choice of oxidant is dictated by the functional group tolerance of the isoxazole ring and any other substituents present on the molecule.

Expert Commentary on Oxidant Selection:

  • Chromium-Based Reagents (e.g., Jones Reagent - CrO₃/H₂SO₄): This is a powerful and effective oxidant.[4] However, its high acidity can be detrimental to sensitive isoxazoles, and the generation of stoichiometric chromium waste is a significant environmental drawback. It is best reserved for robust substrates where other methods have failed.

  • Potassium Permanganate (KMnO₄): Another strong and inexpensive oxidant. The reaction is typically run under basic conditions. Careful control of temperature and stoichiometry is required to prevent over-oxidation and cleavage of the isoxazole ring.

  • TEMPO-Mediated Oxidation: This is often the preferred method in modern synthesis due to its mildness and high selectivity. A catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is used in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or sodium chlorite (NaClO₂).[4] This system operates under neutral or slightly basic pH, preserving the integrity of the isoxazole core and other sensitive functional groups.

  • Manganese Dioxide (MnO₂): While typically used for oxidizing benzylic or allylic alcohols to aldehydes, under forcing conditions, it can sometimes yield carboxylic acids.[5] However, its reactivity is highly dependent on the specific activation method of the MnO₂.

Part 2: Detailed Experimental Protocol (TEMPO-Mediated Oxidation)

This protocol is presented as a self-validating system, with checkpoints and expected outcomes. It assumes the successful synthesis and purification of the 4-hydroxymethylisoxazole intermediate.

Materials:

  • 4-Hydroxymethylisoxazole derivative (1.0 eq)

  • TEMPO (0.05 eq)

  • Sodium Phosphate, Monobasic (NaH₂PO₄)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Sodium Chlorite (NaClO₂) (1.5 eq)

  • Sodium Hypochlorite (NaOCl, household bleach, ~8.25%) (0.1 eq)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-hydroxymethylisoxazole (1.0 eq) and TEMPO (0.05 eq) in a 1:1 mixture of acetonitrile and aqueous sodium phosphate buffer (0.67 M, pH ≈ 6.5).

  • Initiation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add this solution to the reaction mixture.

  • Catalytic Turnover: Slowly add the sodium hypochlorite solution (0.1 eq) dropwise via syringe over 10-15 minutes. An exotherm may be observed, and the reaction mixture typically turns yellow-orange.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system, visualizing with UV and a potassium permanganate stain). The starting material (alcohol) should be consumed within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously add an aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the yellow color dissipates. This step neutralizes the excess oxidants.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Discard the aqueous layer.

  • Purification (Base/Acid Extraction): Wash the organic layer with water, then extract the product into the aqueous phase with 1M NaOH. Wash this basic aqueous layer with ethyl acetate to remove any non-acidic impurities (like unreacted TEMPO).

  • Isolation: Cool the basic aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. The carboxylic acid product should precipitate as a solid or be extracted with fresh ethyl acetate.

  • Drying and Concentration: If extracted, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole-4-carboxylic acid. The product can be further purified by recrystallization.

Data Summary

The following table provides a comparative overview of the primary oxidation methods discussed. Yields and conditions are representative and may vary based on the specific substrate.

Oxidation MethodTypical OxidantsCo-reagentspHProsConsRepresentative Yield
TEMPO-Catalyzed TEMPO (catalytic)NaClO₂, NaOClNeutralHigh selectivity, mild conditions, good for complex molecules.Reagent cost, requires careful quenching.75-95%
Jones Oxidation CrO₃ (stoichiometric)H₂SO₄, AcetoneStrongly AcidicPowerful, effective for unreactive alcohols.Toxic heavy metal waste, harsh conditions, poor functional group tolerance.60-85%
Permanganate KMnO₄ (stoichiometric)NaOH or H₂SO₄Basic or AcidicInexpensive and powerful.Can be unselective, risk of over-oxidation/ring cleavage.50-80%

Conclusion

The synthesis of isoxazole-4-carboxylic acids from 4-chloromethyl precursors is a highly viable and controllable strategy for accessing this important class of compounds. The pathway proceeding through a 4-hydroxymethyl intermediate is generally superior, offering reliable and high-yielding transformations. For the critical oxidation step, a TEMPO-mediated system provides the best balance of reactivity, selectivity, and environmental consideration, making it the method of choice for substrates of moderate to high complexity. By understanding the chemical principles behind each step, from nucleophilic substitution to the final oxidation, researchers can confidently and efficiently synthesize these valuable molecular building blocks for drug discovery and development.

References

  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... Available at: [Link].

  • Nano Biorizons. Construction of Isoxazole ring: An Overview. (2024). Available at: [Link].

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Available at: [Link].

  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). Available at: [Link].

  • ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Available at: [Link].

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link].

  • RCSI Repository. Preparation of polychlorinated isoxazoles and application to organic synthesis. Available at: [Link].

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ScienceDirect. SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. Available at: [Link].

  • ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Available at: [Link].

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? (2017). Available at: [Link].

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Available at: [Link].

  • Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link].

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available at: [Link].

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link].

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Available at: [Link].

  • PubMed. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Available at: [Link].

  • Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link].

  • ResearchGate. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Available at: [Link].

  • Chemguide. making carboxylic acids. Available at: [Link].

Sources

The Chloromethyl-Isoxazole Moiety: A Versatile Electrophile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of approved pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[3][4][5] When functionalized with a chloromethyl group, the isoxazole ring is transformed into a potent electrophilic building block, primed for a variety of synthetic transformations. This guide provides a comprehensive overview of the reactivity of the chloromethyl group on the isoxazole ring, with a focus on its mechanistic underpinnings, synthetic utility, and practical application in the laboratory.

Chapter 1: Electronic Activation and Mechanistic Considerations

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the isoxazole ring. The isoxazole moiety is electron-withdrawing, a consequence of the electronegativity of its constituent nitrogen and oxygen atoms. This inductive effect polarizes the C-Cl bond of the attached chloromethyl group, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

The primary mechanism by which chloromethyl-isoxazoles react is through a bimolecular nucleophilic substitution (S_N2) pathway.[6] This is dictated by the primary nature of the carbon center, which is unhindered and allows for backside attack by a nucleophile. Key factors influencing the rate and efficiency of this S_N2 reaction include the nature of the nucleophile, the stability of the leaving group (chloride), and the choice of solvent.[7][8][9] Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile, or acetone, are generally preferred as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[7][10]

Chapter 2: The Cornerstone Reaction: Nucleophilic Substitution

The reaction of chloromethyl-isoxazoles with a diverse range of nucleophiles is the most widely exploited transformation of this scaffold. This versatility allows for the facile introduction of various functional groups, making it a powerful tool for library synthesis and lead optimization in drug discovery.

Scope of Nucleophiles

A broad spectrum of nucleophiles can be successfully employed in substitution reactions with chloromethyl-isoxazoles. These include:

  • O-Nucleophiles: Alcohols and phenols react under basic conditions (e.g., in the presence of K₂CO₃ or NaH) to form the corresponding ethers.[6]

  • N-Nucleophiles: Primary and secondary amines, as well as heterocyclic amines like morpholine, readily displace the chloride to yield substituted amines.[6]

  • S-Nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently to produce thioethers.[6]

  • C-Nucleophiles: While less common, stabilized carbanions can also be used to form new carbon-carbon bonds.

The table below summarizes representative examples of nucleophilic substitution reactions on chloromethyl-isoxazoles.

Nucleophile Type Example Nucleophile Typical Conditions Product Reference
O-Nucleophile PhenolK₂CO₃, DMF, 80 °CAryloxymethyl-isoxazole[6]
N-Nucleophile MorpholineMethanolMorpholinomethyl-isoxazole[6]
S-Nucleophile Sodium thiophenolateMethanolPhenylthiomethyl-isoxazole[6]
Experimental Protocol: Synthesis of 3-(Aryloxymethyl)-5-phenylisoxazole

This protocol provides a representative example of a Williamson ether synthesis using a chloromethyl-isoxazole derivative.

Materials:

  • 3-Chloromethyl-5-phenylisoxazole

  • Substituted phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-chloromethyl-5-phenylisoxazole (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(aryloxymethyl)-5-phenylisoxazole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals (particularly the chloromethyl protons) and the appearance of new signals corresponding to the ether product in the NMR spectra will validate the success of the reaction.

Caption: S_N2 mechanism on a chloromethyl-isoxazole.

Chapter 3: Advanced Synthetic Transformations

While nucleophilic substitution is the most common reaction, the chloromethyl group can also participate in other valuable transformations.

Oxidation to Aldehydes and Carboxylic Acids

The chloromethyl group can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate for further functionalization. Reagents such as pyridinium chlorochromate (PCC) can be employed for this transformation.[11] Further oxidation to the carboxylic acid can also be achieved using stronger oxidizing agents.

Comparative Reactivity

It is instructive to compare the reactivity of chloromethyl-isoxazole to other related structures. For instance, alkylation with chloromethyl-isoxazole has been observed to proceed more slowly than with chloromethyl-isothiazole, suggesting that the isothiazole ring may be more activating.[6] This highlights the subtle electronic differences between heteroaromatic systems and their influence on side-chain reactivity.

transformations start Chloromethyl-Isoxazole sub Nucleophilic Substitution (e.g., + R-OH, base) start->sub S_N2 ox Oxidation (e.g., PCC) start->ox ether Ether Product sub->ether aldehyde Isoxazole-aldehyde ox->aldehyde

Caption: Key transformations of chloromethyl-isoxazoles.

Chapter 4: Applications in Medicinal Chemistry

The synthetic versatility of chloromethyl-isoxazoles makes them highly valuable starting materials in the synthesis of biologically active molecules. The ability to easily introduce a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, isoxazole-containing compounds have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The reactivity of the chloromethyl group provides a direct handle for attaching the isoxazole scaffold to other pharmacophores or for modifying the overall physicochemical properties of a molecule to enhance its drug-like characteristics.

Conclusion

The chloromethyl group on an isoxazole ring is a highly activated and synthetically useful functional group. Its reactivity is dominated by the S_N2 mechanism, allowing for the facile introduction of a wide array of nucleophiles. This predictable reactivity, coupled with the privileged nature of the isoxazole scaffold in medicinal chemistry, ensures that chloromethyl-isoxazoles will remain important building blocks for the synthesis of novel therapeutic agents and other functional organic molecules. A thorough understanding of the factors governing their reactivity is essential for any researcher working in the fields of organic synthesis and drug discovery.

References

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. ResearchGate. [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Various Authors. (2018). What are the factors that affect SN1 and SN2 reaction? Quora. [Link]

  • Tan, W., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Wikipedia contributors. (2023). Isoxazole. Wikipedia. [Link]

  • Author Unknown. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. [Link]

  • LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Iqbal, M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Saleh, M. A., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Various Authors. (n.d.). Factors Affecting SN1 & SN2 Reactions. Scribd. [Link]

  • Catak, S., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ResearchGate. [Link]

  • Wang, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. [Link]

  • Postigo, A., et al. (2017). Synthesis of C-glycosylmethyl isoxazoles via aerobic oxidation of ketoximes catalyzed by TEMPO. CONICET. [Link]

  • Various Authors. (n.d.). Oxidation reaction used to synthesize the isoxazoles 6a , 6b and 6c. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

  • Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. PubMed. [Link]

  • Singh, S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]

Sources

Einleitung: Die analytische Herausforderung der 5-(Chlormethyl)isoxazol-4-carbonsäure

Author: BenchChem Technical Support Team. Date: February 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

5-(Chlormethyl)isoxazol-4-carbonsäure ist ein heterozyklisches Molekül, das als wichtiger Baustein in der Synthese pharmazeutischer Wirkstoffe dient.[1][2] Isoxazol-Derivate sind für ihr breites Spektrum an biologischen Aktivitäten bekannt, darunter entzündungshemmende, antimikrobielle und antikonvulsive Eigenschaften.[3][4][5] Die genaue quantitative Analyse dieser Verbindung ist in der pharmazeutischen Forschung und Entwicklung von entscheidender Bedeutung, um die Reinheit von Zwischenprodukten zu gewährleisten und Synthesewege zu optimieren.

Die direkte Analyse von 5-(Chlormethyl)isoxazol-4-carbonsäure mittels Gaschromatographie (GC) ist jedoch aufgrund ihrer molekularen Struktur problematisch. Das Molekül besitzt zwei funktionelle Gruppen, die die Analyse erschweren:

  • Eine polare Carbonsäuregruppe (-COOH): Diese Gruppe neigt zur Bildung von Wasserstoffbrückenbindungen, was zu einer geringen Flüchtigkeit und einem hohen Siedepunkt führt.[6] Substanzen mit solchen polaren Gruppen lassen sich nur schwer unzersetzt verdampfen, was eine Voraussetzung für die GC-Analyse ist.[7][8] Dies führt zu schlechter Peakform (Tailing), geringer Empfindlichkeit und schlechter Reproduzierbarkeit.

  • Eine reaktive Chlormethylgruppe (-CH2Cl): Diese Gruppe ist thermisch labil und kann während der Analyse im heißen GC-Injektor oder auf der Säule zerfallen.

Um diese Herausforderungen zu überwinden, ist eine chemische Derivatisierung unerlässlich.[9][10] Bei der Derivatisierung werden die polaren funktionellen Gruppen in unpolare und leichter flüchtige Derivate umgewandelt.[11] Dieser Leitfaden bietet eine detaillierte technische Übersicht über die wichtigsten Derivatisierungsstrategien für die 5-(Chlormethyl)isoxazol-4-carbonsäure, mit einem Schwerpunkt auf der Vorbereitung für die GC-Massenspektrometrie (GC-MS)-Analyse.

Kapitel 1: Kernstrategien der Derivatisierung für die GC-MS-Analyse

Die Derivatisierung zielt darauf ab, die polare Carbonsäuregruppe zu modifizieren, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern.[12] Die beiden bewährtesten Methoden hierfür sind die Silylierung und die Veresterung (eine Form der Alkylierung).

Silylierung: Der Goldstandard für Carbonsäuren

Die Silylierung ist die vielseitigste und am weitesten verbreitete Derivatisierungsmethode in der GC.[13] Bei dieser Reaktion wird der aktive Wasserstoff der Carbonsäuregruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[7]

Kausalität der Methode: Die Umwandlung der -COOH-Gruppe in einen -COOSi(CH3)3-Ester eliminiert die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen. Die resultierende TMS-Verbindung ist deutlich weniger polar, flüchtiger und thermisch stabiler.[7][14] Gängige Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoroacetamid (MSTFA) sind hocheffektiv, und ihre Nebenprodukte sind ebenfalls flüchtig, was eine saubere Chromatographie gewährleistet.[14][15][16]

Workflow der Silylierungsreaktion

Analyte 5-(Chlormethyl)isoxazol- 4-carbonsäure Reaction Reaktion (z.B. 60°C, 30 min) Analyte->Reaction Reagent Silylierungsreagenz (z.B. MSTFA) Reagent->Reaction Solvent Aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril) Solvent->Reaction Product Flüchtiges TMS-Derivat Reaction->Product Analysis GC-MS Analyse Product->Analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungsderivatisierung.

Experimentelles Protokoll: Trimethylsilylierung mit MSTFA

  • Probenvorbereitung: 100 µg der getrockneten Probe von 5-(Chlormethyl)isoxazol-4-carbonsäure in ein 2-mL-GC-Fläschchen einwiegen. Es ist entscheidend, dass die Probe frei von Wasser ist, da Feuchtigkeit die Silylierungsreagenzien zersetzt.[15][17]

  • Reagenz-Zugabe: 100 µL eines aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) und 100 µL MSTFA (N-Methyl-N-trimethylsilyltrifluoracetamid) hinzufügen. Ein Überschuss des Reagenzes wird empfohlen, um eine vollständige Reaktion zu gewährleisten.[17]

  • Reaktion: Das Fläschchen fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die Injektion in das GC-MS-System.

Selbstvalidierendes System: Der Erfolg der Derivatisierung wird durch die Analyse einer nicht-derivierten Kontrollprobe bestätigt. Im Chromatogramm der derivatisierten Probe sollte der Peak der ursprünglichen Säure verschwinden und ein neuer, früher eluierender Peak des TMS-Esters erscheinen. Die Massenspektrometrie bestätigt die Identität durch die erwartete Massenverschiebung (M+72 amu).

Veresterung: Eine klassische Alternative

Die Veresterung, typischerweise die Methylierung, ist eine weitere robuste Methode zur Derivatisierung von Carbonsäuren.[11] Dabei wird die Carbonsäure in ihren entsprechenden Methylester umgewandelt, der eine deutlich höhere Flüchtigkeit aufweist.

Kausalität der Methode: Ähnlich wie bei der Silylierung wird durch die Umwandlung der -COOH-Gruppe in eine -COOCH3-Gruppe die Polarität reduziert und die Flüchtigkeit erhöht.[11][12] Während Reagenzien wie Diazomethan hochwirksam, aber auch hochgiftig und explosiv sind, bieten Alternativen wie methanolisches HCl eine sicherere, wenn auch langsamere, Option.[12]

Workflow der Veresterungsreaktion

Analyte 5-(Chlormethyl)isoxazol- 4-carbonsäure Reaction Reaktion (z.B. 70°C, 1 h) Analyte->Reaction Reagent Veresterungsreagenz (z.B. Methanolisches HCl) Reagent->Reaction Workup Neutralisation & Extraktion Reaction->Workup Product Flüchtiger Methylester Workup->Product Analysis GC-MS Analyse Product->Analysis

Abbildung 2: Allgemeiner Arbeitsablauf für die Veresterung mittels Alkylierung.

Experimentelles Protokoll: Methylierung mit methanolischem HCl

  • Probenvorbereitung: 1 mg der Probe in ein Reaktionsgefäß geben.

  • Reagenz-Herstellung/Zugabe: 2 mL 3 M methanolisches HCl hinzufügen. Dieses Reagenz kann durch langsames Einleiten von trockenem HCl-Gas in gekühltes, wasserfreies Methanol hergestellt werden.

  • Reaktion: Das Gefäß fest verschließen und für 1 Stunde bei 70 °C erhitzen.

  • Aufarbeitung: Die Reaktion durch Zugabe einer gesättigten Natriumbicarbonatlösung neutralisieren. Den Methylester mit einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) extrahieren.

  • Trocknung und Analyse: Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und für die GC-MS-Analyse aufkonzentrieren.

Datenzusammenfassung der Derivatisierungsmethoden

EigenschaftSilylierung (MSTFA)Veresterung (Methanolisches HCl)
Zielgruppe -OH, -COOH, -NH2, -SH[11]Carbonsäuren, Phenole[11][14]
Reaktionszeit Schnell (15-30 min)Langsam (≥ 60 min)
Reaktionsbedingungen Mild (60-80 °C)Moderat (70-100 °C)
Aufarbeitung Keine erforderlichNeutralisation & Extraktion erforderlich
Massenverschiebung (MS) +72 (für TMS)+14 (für Methyl)
Vorteile Schnell, hohe Ausbeute, saubere Reaktion[15]Kostengünstige Reagenzien, stabile Derivate
Nachteile Reagenzien sind feuchtigkeitsempfindlich[17]Längere Reaktionszeit, Aufarbeitungsschritte

Kapitel 2: Besondere Überlegungen und alternative Ansätze

Stabilität der Chlormethylgruppe

Die Chlormethylgruppe ist eine reaktive Einheit.[18] Während der Derivatisierung, insbesondere bei erhöhten Temperaturen, besteht die Möglichkeit von Nebenreaktionen. Es ist wichtig, die thermische Belastung so gering wie möglich zu halten, um den Abbau des Analyten oder die Bildung von Artefakten zu minimieren. Die Wahl einer milden Derivatisierungsmethode wie der Silylierung bei 60 °C ist daher oft vorzuziehen.

Alternative Derivatisierung für die HPLC-Analyse

Während die Derivatisierung für die GC auf die Erhöhung der Flüchtigkeit abzielt, kann sie für die Hochleistungsflüssigkeitschromatographie (HPLC) genutzt werden, um die Detektion zu verbessern.[19][20] Die 5-(Chlormethyl)isoxazol-4-carbonsäure besitzt keinen starken Chromophor, was die UV-Detektion bei niedrigen Konzentrationen erschwert.

Eine mögliche Strategie ist die Derivatisierung der reaktiven Chlormethylgruppe mit einem Reagenz, das eine starke UV-absorbierende oder fluoreszierende Gruppe einführt.[19] Beispielsweise wurde eine Prä-Säulen-Derivatisierungsmethode für chemisch instabile halogenierte Verbindungen entwickelt, bei der eine Triphenylmethanamin-Gruppe eingeführt wird, um ein stabiles Derivat mit exzellenten UV-Detektionseigenschaften zu erzeugen.[19] Dieser Ansatz wandelt eine analytische Herausforderung (die instabile Halogengruppe) in einen Vorteil für die Detektion um.

Schlussfolgerung

Die zuverlässige Analyse von 5-(Chlormethyl)isoxazol-4-carbonsäure erfordert eine sorgfältig ausgewählte Derivatisierungsstrategie. Für die quantitative GC-MS-Analyse ist die Silylierung mit Reagenzien wie MSTFA oder BSTFA die Methode der Wahl.[17] Sie ist schnell, effizient, erfordert keine aufwendige Aufarbeitung und verläuft unter milden Bedingungen, die die Integrität der Chlormethylgruppe schützen. Die Veresterung stellt eine valide, wenn auch arbeitsintensivere Alternative dar.[11] Die Wahl der Methode sollte auf den spezifischen Anforderungen des Labors, der verfügbaren Ausrüstung und dem gewünschten Probendurchsatz basieren. Ein gründliches Verständnis der zugrunde liegenden chemischen Prinzipien, wie in diesem Leitfaden dargelegt, ist der Schlüssel zur Entwicklung robuster und validierter Analysemethoden in der pharmazeutischen Entwicklung.

Referenzen

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1). Verfügbar unter: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Verfügbar unter: [Link]

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Institut für Biochemie. Verfügbar unter: [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: [Link]

  • Unbekannter Autor. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Verfügbar unter: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery. Verfügbar unter: [Link]

  • Sahoo, B. M., et al. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Verfügbar unter: [Link]

  • Geronikaki, A., et al. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Verfügbar unter: [Link]

  • Adis International. (n.d.). Derivatization reagents for GC. Verfügbar unter: [Link]

  • Bakulev, V. A., et al. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Universität Regensburg. (n.d.). Einführendes Praktikum in die GC. Verfügbar unter: [Link]

  • Bakulev, V. A., et al. (2025, September 30). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. Verfügbar unter: [Link]

  • Unbekannter Autor. (2026, January 7). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. BENTHAM SCIENCE PUBLISHERS. Verfügbar unter: [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]

  • DocCheck Flexikon. (n.d.). Derivatisierung. Verfügbar unter: [Link]

  • Caton, M. P. L., & Crows, D. H. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Verfügbar unter: [Link]

  • Chiacchio, U., et al. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Verfügbar unter: [Link]

  • Unbekannter Autor. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Verfügbar unter: [Link]

  • Labor Dr. Fülling. (n.d.). Chromatographie. Verfügbar unter: [Link]

  • Dar'in, D., et al. (2019, November 8). Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Zarei, M., et al. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Verfügbar unter: [Link]

  • Unbekannter Autor. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents. Verfügbar unter:

  • Unbekannter Autor. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents. Verfügbar unter:

  • Unbekannter Autor. (2021, October 14). A Promiscuous Halogenase for the Derivatization of Flavonoids. PMC. Verfügbar unter: [Link]

  • Unbekannter Autor. (n.d.). Acids: Derivatization for GC Analysis. Verfügbar unter: [Link]

  • Unbekannter Autor. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Verfügbar unter: [Link]

  • Unbekannter Autor. (2015, December 15). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Verfügbar unter: [Link]

  • MDPI Books. (n.d.). Derivatization in Analytical Chemistry. Verfügbar unter: [Link]

  • Unbekannter Autor. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Verfügbar unter: [Link]

  • Unbekannter Autor. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Verfügbar unter: [Link]

Sources

Biological Activity of Substituted Isoxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The isoxazole-4-carboxylic acid scaffold represents a privileged structure in medicinal and agricultural chemistry.[1] Unlike its 3- and 5-isomers, the 4-carboxylic acid derivative offers a unique electronic environment where the carboxyl group is flanked by the bioisosteric nitrogen (N-O) bond, creating a distinct dipole moment and hydrogen-bonding capability. This guide analyzes the core biological activities of this scaffold, specifically focusing on Dihydroorotate Dehydrogenase (DHODH) inhibition (immunomodulation), AMPA receptor modulation (neuropharmacology), and HPPD inhibition (agrochemicals).

Mechanistic Pharmacology
1.1 Immunomodulation: The DHODH Pathway

The most commercially significant application of isoxazole-4-carboxylic acid derivatives lies in the treatment of autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis).[2] The mechanism centers on the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine synthesis.[2][3]

  • The Prodrug Mechanism (Leflunomide): Leflunomide is an isoxazole-4-carboxamide.[4][5] It is pharmacologically inactive in its closed-ring form. Upon oral administration, it undergoes a base-catalyzed ring opening (often mediated by cytochrome P450 or simple physiological pH) to form the active metabolite, Teriflunomide (A77 1726) .

    • Key Insight: The isoxazole ring serves as a stable, lipophilic carrier that masks the active

      
      -cyanoenol pharmacophore, ensuring high oral bioavailability before releasing the active inhibitor at the target site.
      
1.2 Neuropharmacology: AMPA Receptor Modulation

Recent electrophysiological studies have identified substituted isoxazole-4-carboxamides as potent modulators of AMPA receptors (specifically GluA2 and GluA2/3 subunits).[6][7][8][9]

  • Mechanism: Unlike competitive antagonists that block the glutamate binding site, these derivatives (e.g., CIC-1, CIC-2) act as negative allosteric modulators. They significantly slow the deactivation and desensitization kinetics of the receptor.

  • Therapeutic Value: By altering gating kinetics rather than simply blocking the channel, these compounds offer a pathway to treat neuropathic pain and excitotoxicity without the total synaptic shutdown associated with broad-spectrum antagonists.

1.3 Agrochemicals: HPPD Inhibition

In agriculture, isoxazole-4-carboxylic acid derivatives (and their downstream ketones like Isoxaflutole ) act as bleaching herbicides.

  • Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) .

  • Pathway: Inhibition of HPPD blocks the biosynthesis of plastoquinone and tocopherols. Without plastoquinone, phytoene desaturase cannot function, leading to a halt in carotenoid synthesis.

  • Result: The plant loses protection against photo-oxidation, resulting in the characteristic "bleaching" of new growth and subsequent necrosis.

Structure-Activity Relationships (SAR)

The biological activity of the isoxazole-4-carboxylic acid core is tightly controlled by substitution patterns at the C3 and C5 positions.

PositionSubstitutionEffect on Activity
C3 (Aryl/Alkyl) Methyl Standard for stability; often seen in agrochemicals.
Trifluoromethylphenyl Critical for DHODH inhibition (Leflunomide). Increases lipophilicity and binding affinity.
C4 (Carboxyl) Carboxylic Acid Weak direct activity; often esterified for prodrugs or coupled to form amides.
Carboxamide Essential for AMPA modulation and DHODH prodrug stability.
C5 (Methyl/Amino) Methyl Enhances metabolic stability; prevents ring oxidation.
Amino (-NH2) Used in peptide synthesis as an unnatural

-amino acid (AMIA).
SAR Visualization

The following diagram illustrates the critical pharmacophores and their impact on biological function.

SAR_Analysis Core Isoxazole-4-Carboxylic Acid (Scaffold) C3_Node C3 Position (Steric/Electronic Control) Core->C3_Node C4_Node C4 Position (Functional Core) Core->C4_Node C5_Node C5 Position (Metabolic Stability) Core->C5_Node C3_Aryl Aryl / CF3-Phenyl (DHODH Inhibition) C3_Node->C3_Aryl C3_Alkyl Methyl / Alkyl (Agrochemical Stability) C3_Node->C3_Alkyl C4_Amide Carboxamide (Prodrug / AMPA Modulator) C4_Node->C4_Amide C4_Ester Ester (Lipophilic Prodrug) C4_Node->C4_Ester C5_Me Methyl Group (Prevents Oxidation) C5_Node->C5_Me C5_Amino Amino Group (Peptidomimetics) C5_Node->C5_Amino

Caption: SAR map detailing the functional impact of substitutions at C3, C4, and C5 positions.

Experimental Protocol: Synthesis of 5-Methyl-3-Phenylisoxazole-4-Carboxylic Acid

This protocol provides a robust, self-validating method for synthesizing a representative derivative.[10] This method utilizes a ZnCl2-mediated condensation , which is preferred for its operational simplicity and high yield compared to traditional Claisen condensations.

Reagents Required:
  • Benzaldehyde oxime (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Anhydrous Zinc Chloride (ZnCl2) (1 mmol)

  • Ethanol (Absolute)

  • Sodium Hydroxide (5% aqueous solution)[11]

  • Hydrochloric Acid (2N)[11]

Step-by-Step Methodology:
  • Condensation (Formation of Ethyl Ester):

    • In a 50 mL round-bottom flask, combine Benzaldehyde oxime (1.21 g, 10 mmol) and Ethyl acetoacetate (2.60 g, 20 mmol).

    • Add Anhydrous ZnCl2 (0.136 g, 1 mmol) as the catalyst.

    • Critical Step: Heat the mixture neat (without solvent) at 60°C for 60 minutes.

    • Validation: Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7). The disappearance of the oxime spot indicates completion.

    • Cool the mixture to room temperature. Add 10 mL of ethanol and stir for 30 minutes to precipitate the intermediate ester. Filter and recrystallize from ethanol if necessary.

  • Hydrolysis (Formation of Carboxylic Acid):

    • Dissolve the isolated ethyl ester in 5% NaOH solution (20 mL).

    • Stir at room temperature for 4 hours.

    • Validation: The solution should become clear as the ester hydrolyzes to the water-soluble carboxylate salt.

    • Acidify the solution dropwise with 2N HCl until pH ~2.

    • Collect the resulting white precipitate via vacuum filtration.

    • Wash with cold water and dry in a desiccator.

  • Characterization:

    • Melting Point: Expect ~174–178°C.

    • 1H NMR (DMSO-d6): Look for a singlet at

      
       2.35 (3H, methyl) and aromatic multiplets at 
      
      
      
      7.2-7.6 (5H, phenyl). The carboxylic acid proton is often broad or exchanged.
Mechanism of Action: Leflunomide Activation

The following diagram illustrates the unique "ring-opening" mechanism that activates Leflunomide, transforming the isoxazole scaffold into the active nitrile species.

Leflunomide_Activation Prodrug Leflunomide (Isoxazole-4-carboxamide) Inactive Prodrug Step1 Base/Enzymatic Attack (Ring Opening) Prodrug->Step1 Oral Ingestion Intermediate Unstable Intermediate Step1->Intermediate Active Teriflunomide (A77 1726) (alpha-Cyanoenol) Active DHODH Inhibitor Intermediate->Active Rearrangement Target Inhibition of Pyrimidine Synthesis (T-cell suppression) Active->Target Binds DHODH

Caption: Bioactivation pathway of Leflunomide from isoxazole prodrug to active DHODH inhibitor.

Data Summary: Biological Activity Classes
Activity ClassKey CompoundTarget / MechanismPotency (IC50/Ki)
Immunosuppressant Leflunomide (Prodrug)DHODH (via Teriflunomide)~19-53 nM (Active form)
Antimicrobial 5-Amino-3-methyl-isoxazole-4-COOHBacterial Cell Wall / Protein SynthesisModerate (MIC ~17 mm zone)
Agrochemical IsoxaflutoleHPPD Inhibition (Bleaching)High (nM range)
Neuroactive CIC-1 / CIC-2AMPA Receptor (GluA2) Modulation~4.4 µM (IC50)
References
  • PubChem. Isoxazole-4-carboxylic acid methyl ester | C5H5NO3. National Library of Medicine. Available at: [Link]

  • Qneibi, M., et al. (2025).[12] Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

  • Chandra, et al. (2013).[11] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[13] Acta Crystallographica Section E. Available at: [Link]

  • Kuo, et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. MDPI Molecules. Available at: [Link]

  • Herrmann, et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Immunology. Available at: [Link]

Sources

5-(Chloromethyl)isoxazole-4-carboxylic Acid: A Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS: 870704-27-1) represents a high-value scaffold in medicinal chemistry, distinguished by its bifunctional reactivity . Unlike simple isoxazoles, this building block possesses two distinct reactive centers: an electrophilic chloromethyl group at the C5 position and a nucleophilic/acidic carboxyl group at the C4 position. This dual nature allows for orthogonal functionalization, making it an ideal "lynchpin" for fragment-based drug design (FBDD), the synthesis of peptidomimetics, and the generation of combinatorial libraries.

This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this compound, moving beyond basic properties to explore its strategic application in constructing complex bioactive architectures.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyData
Chemical Name 5-(Chloromethyl)isoxazole-4-carboxylic acid
CAS Number 870704-27-1
Molecular Formula C₅H₄ClNO₃
Molecular Weight 161.54 g/mol
Appearance Off-white to pale yellow solid
Melting Point 92–97 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid)
Structural Advantages
  • Rigid Linker: The isoxazole ring is a planar, aromatic system that imposes conformational restriction, often improving the metabolic stability and selectivity of attached pharmacophores compared to flexible alkyl chains.

  • Orthogonal Reactivity:

    • Site A (C5-CH₂Cl): A primary alkyl halide highly susceptible to SN2 displacement by nucleophiles (amines, thiols, phenoxides).

    • Site B (C4-COOH): A carboxylic acid ready for amide coupling, esterification, or Curtius rearrangement.

Part 2: Synthesis of the Building Block

While the 5-methyl analog is a common intermediate (e.g., for Leflunomide), the 5-chloromethyl variant requires specific synthetic planning to install the halogen selectively.

Primary Synthetic Route: Cyclocondensation

The most reliable route avoids the non-selective radical chlorination of 5-methylisoxazoles. Instead, it utilizes ethyl 4-chloroacetoacetate as the starting material. This ensures the chlorine is exclusively at the terminal position before the ring forms.

Mechanism:

  • Condensation: Ethyl 4-chloroacetoacetate reacts with triethyl orthoformate and acetic anhydride to form the ethoxymethylene intermediate.

  • Cyclization: Treatment with hydroxylamine hydrochloride leads to nucleophilic attack on the ethoxymethylene carbon followed by ring closure onto the ketone.

SynthesisRoute Start Ethyl 4-chloroacetoacetate Inter Ethyl 2-(ethoxymethylene)- 4-chloroacetoacetate Start->Inter HC(OEt)3, Ac2O Reflux ProdEster Ethyl 5-(chloromethyl) isoxazole-4-carboxylate Inter->ProdEster NH2OH·HCl EtOH, Reflux Final 5-(Chloromethyl)isoxazole- 4-carboxylic acid ProdEster->Final HCl/AcOH Acid Hydrolysis

Figure 1: Selective synthesis of 5-(chloromethyl)isoxazole-4-carboxylic acid via cyclocondensation.

Alternative Route: Radical Halogenation

Direct chlorination of 5-methylisoxazole-4-carboxylic acid esters using N-chlorosuccinimide (NCS) or Cl₂ is possible but often yields mixtures of mono-, di-, and trichlorinated products, requiring difficult chromatographic separation. This route is generally reserved for industrial scales where distillation capabilities are superior.

Part 3: Reactivity Profile & Experimental Protocols

Divergent Synthesis Strategy

The power of this building block lies in the order of operations.

  • Path A (Displacement First): React the -CH₂Cl group with a nucleophile, then deprotect/couple the acid. Ideal for introducing sensitive amines.

  • Path B (Coupling First): Form the amide at C4, then displace the chloride. Ideal when the nucleophile is expensive or requires solid-phase synthesis.

Reactivity Core 5-(Chloromethyl)isoxazole- 4-carboxylic acid SubNode C5-Substitution (SN2) Core->SubNode  R-NH2 / R-SH   (Base: Et3N/K2CO3) AcidNode C4-Carboxyl Coupling Core->AcidNode  R'-NH2   (HATU/EDC) Amines Aminomethyl Derivatives SubNode->Amines Ethers Phenoxymethyl Derivatives SubNode->Ethers Amides Isoxazole-4-carboxamides (Peptidomimetics) AcidNode->Amides Esters Esters/Prodrugs AcidNode->Esters

Figure 2: Divergent reactivity profile allowing orthogonal functionalization at C4 and C5.

Protocol: SN2 Displacement with Amines

This reaction is the most common transformation, utilized to create libraries of 5-aminomethyl isoxazoles.

Reagents:

  • 5-(Chloromethyl)isoxazole-4-carboxylic acid (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMF or Acetonitrile (dry)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the isoxazole acid in 5 mL of anhydrous DMF under nitrogen.

  • Addition: Add 2.5 mmol of DIPEA followed by 1.2 mmol of the amine.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by LC-MS (Target mass: M + amine - HCl).

  • Workup:

    • Option A (Precipitation): Pour into 20 mL of ice water. Adjust pH to ~4 with 1N HCl to precipitate the zwitterionic product. Filter and dry.

    • Option B (Extraction): Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (MeOH/DCM gradient).

Critical Note: If using primary amines, over-alkylation (formation of tertiary amines) can occur. Use a large excess of the primary amine or protect the amine (e.g., as a sulfonamide) to prevent this.

Protocol: Solid-Phase Combinatorial Synthesis

As cited in split-and-pool library generation [1], this scaffold is excellent for solid-phase peptide synthesis (SPPS).

  • Loading: The carboxylic acid is coupled to a resin-bound amine (e.g., Rink Amide resin) using standard coupling agents (DIC/HOBt or HATU).

  • Displacement: The resin-bound isoxazole-chloride is treated with an excess of amine (10 equiv) in DMF at 60 °C or under microwave irradiation (50 °C, 15 min).

  • Cleavage: Standard TFA cleavage releases the 5-aminomethyl-isoxazole-4-carboxamide.

Part 4: Applications in Drug Discovery

Peptidomimetics

The isoxazole-4-carboxylic acid unit acts as a bioisostere for the peptide bond or a proline turn mimic. By substituting the chloromethyl group with an amino acid side chain (via thiol or amine linkage), researchers can create rigidified peptide analogs with improved proteolytic stability.

Fragment-Based Drug Design (FBDD)

This molecule serves as a "linker" fragment.

  • Example: In the design of kinase inhibitors, the isoxazole ring creates a specific hydrogen bonding angle. The chloromethyl group allows the attachment of a "tail" group (to access the solvent channel), while the acid group couples to the "hinge-binding" motif.

Agrochemicals

Isoxazole-4-carboxylates are precursors to HPPD inhibitors (herbicides). The chloromethyl derivative allows for the introduction of novel lipophilic side chains that can alter soil mobility and uptake in plants.

Part 5: Handling and Safety

  • Hazards: The compound is an alkylating agent (due to the -CH₂Cl group) and should be treated as a potential mutagen/sensitizer. It is also corrosive/irritating due to the carboxylic acid.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the chloride is slow but possible over long periods).

References

  • Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the use of 5-(chloromethyl)isoxazole-4-carboxylic acid as a halo-acid substituent in the synthesis of heterogeneous libraries for ligand discovery. URL:[Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide Intermediate).

Crystal Structure of 5-(Substituted)isoxazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoxazole Scaffolds in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties.[1][2][3] The 5-(substituted)isoxazole-4-carboxylic acid framework, in particular, offers a versatile platform for drug design. The substituents at the 5-position can be tailored to modulate potency and selectivity, while the 4-carboxylic acid group often serves as a key interaction point with biological targets, or as a handle for further chemical modification.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design. The crystal structure dictates not only the compound's physicochemical properties, such as solubility and stability, but also governs its interaction with target proteins. This guide provides an in-depth analysis of the crystal structures of 5-(substituted)isoxazole-4-carboxylic acid derivatives, offering insights into their molecular geometry, intermolecular interactions, and the experimental methodologies used for their characterization.

Molecular Geometry and Conformational Analysis

The overall shape of a 5-(substituted)isoxazole-4-carboxylic acid derivative is largely defined by the orientation of the substituent at the 5-position and the carboxylic acid group relative to the isoxazole ring.

A key conformational feature is the dihedral angle between the isoxazole ring and any aryl substituents at the 5-position. This angle is influenced by the steric bulk of the substituents on both the isoxazole and the aryl ring. For instance, in 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the benzene and isoxazole rings is 42.52 (8)°.[1] In contrast, for 5-methyl-3-phenylisoxazole-4-carboxylic acid, this angle is 56.64 (8)°.[2] This twist is often a compromise between maximizing conjugation (favoring planarity) and minimizing steric hindrance.

The carboxylic acid group at the 4-position generally tends to be nearly coplanar with the isoxazole ring, which is stabilized by resonance. In the case of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the carboxylic acid group and the isoxazole ring is a mere 5.3 (2)°.[1] This planarity can be crucial for establishing strong hydrogen bonding interactions in the crystal lattice and at the active site of a biological target.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of these derivatives is governed by a network of non-covalent interactions, which dictates the crystal packing and ultimately influences the material's properties.

Hydrogen Bonding: The Primary Organizing Force

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. The most common and robust hydrogen bonding motif observed in the crystal structures of these compounds is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2] This creates a characteristic R2(8) graph set motif.

In addition to the strong carboxylic acid dimers, weaker C-H···O and C-H···N interactions also play a significant role in stabilizing the crystal lattice. For example, in 5-methylisoxazole-4-carboxylic acid, strong intermolecular O-H···N hydrogen bonds lead to the formation of linear chains. These chains are further stabilized by weaker C-H···O interactions between them.[4]

Other Non-Covalent Interactions

Beyond hydrogen bonding, other weak intermolecular interactions contribute to the overall crystal cohesion.[5] These can include:

  • π-π Stacking: When aromatic substituents are present at the 5-position, π-π stacking interactions between the phenyl rings of adjacent molecules can be observed, further stabilizing the three-dimensional network.[2]

  • Dispersion Forces: These non-specific attractive forces are always present and contribute significantly to the total lattice energy.[6]

The interplay of these various interactions determines the final crystal packing, which can range from layered structures to more complex three-dimensional frameworks. The analysis of these interactions is crucial for understanding and predicting the solid-state behavior of these compounds.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for representative 5-(substituted)isoxazole-4-carboxylic acid derivatives, allowing for a comparative analysis of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
5-Methylisoxazole-4-carboxylic acidC5H5NO3MonoclinicP21/c15.9437(6)16.3936(6)7.4913(3)94.178(2)[7]
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acidC12H11NO4MonoclinicP21/c6.4147(2)14.6321(6)11.9911(5)97.220(2)[1]
5-Methyl-3-phenylisoxazole-4-carboxylic acidC11H9NO3MonoclinicP21/n11.953(4)5.981(2)14.142(5)105.548(6)[2]

Experimental Protocols: From Synthesis to Structure Determination

The determination of the crystal structure of a novel 5-(substituted)isoxazole-4-carboxylic acid derivative is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 5-(Substituted)isoxazole-4-carboxylic Acid Derivatives

A common and versatile method for the synthesis of the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][8] For the synthesis of 5-substituted isoxazole-4-carboxylates, a typical route involves the reaction of a substituted hydroxylamine with a β-ketoester.[9]

A General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, hydroxylamine) Reaction Cyclocondensation Reaction Start->Reaction Workup Reaction Work-up (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Isoxazole Derivative Characterization->FinalProduct

A general synthetic workflow for isoxazole derivatives.

Step-by-Step Synthesis Protocol (Illustrative Example):

  • Reaction Setup: To a solution of a substituted β-ketoester in a suitable solvent (e.g., ethanol), add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-4-carboxylic acid ester.

  • Hydrolysis (if necessary): If the carboxylic acid is required, hydrolyze the ester using standard conditions (e.g., aqueous NaOH followed by acidification).

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step.

Key Considerations for Crystallization:

  • Purity: The starting material must be of high purity.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. A good solvent system is one in which the compound has moderate solubility.

  • Crystallization Method: Common methods include:

    • Slow Evaporation: The compound is dissolved in a solvent and the solvent is allowed to evaporate slowly.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule.

Workflow for Single-Crystal X-ray Diffraction:

X-ray_Diffraction_Workflow CrystalMounting Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam and the diffraction pattern is recorded as the crystal is rotated.[10]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[10]

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson methods.[10]

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to obtain the best fit between the calculated and observed diffraction data.[10]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Conclusion

The crystal structure of 5-(substituted)isoxazole-4-carboxylic acid derivatives provides a wealth of information that is invaluable for drug development. A thorough understanding of their molecular conformation and intermolecular interactions can guide the design of new molecules with improved properties. The experimental protocols outlined in this guide provide a framework for the synthesis, crystallization, and structural determination of these important compounds. By integrating solid-state structural analysis into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of new and effective therapeutics.

References

  • MDPI. (2021, May 19). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A Regioselective Route to 5-Substituted Isoxazole- and Isoxazoline-3-phosphonates | Request PDF. Retrieved from [Link]

  • IUCr Journals. (2022, December 15). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Retrieved from [Link]

  • PubMed. (2019, December 6). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Retrieved from [Link]

  • IUCr Journals. (2022, August 29). Crystal structure, PIXEL calculations of inter- molecular interaction energies and solid-state characterization of the herbicide isoxaflutole. Retrieved from [Link]

  • IUCr Journals. (2022, November 21). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino- benzoxazole–fumaric acid molecular. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Retrieved from [Link]

  • ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Figshare. (2019, November 7). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

Sources

A Theoretical Investigation into the Electronic Landscape of Chloromethylisoxazoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a versatile pharmacophore. The introduction of a chloromethyl group onto this heterocyclic core presents a unique opportunity to modulate electronic properties, thereby influencing reactivity, intermolecular interactions, and ultimately, biological activity. This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of chloromethylisoxazoles. Leveraging the power of Density Functional Theory (DFT), we will explore the intricate relationship between structure and electronic character, offering insights crucial for the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and harness the electronic nuances of this promising class of molecules.

Introduction: The Significance of Chloromethylisoxazoles in Drug Discovery

Isoxazole derivatives are prevalent in a wide array of pharmaceuticals, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral.[1][2][3][4][5] The stability of the isoxazole ring, coupled with the potential for diverse functionalization, makes it an attractive template for drug design.[6] The chloromethyl substituent, in particular, is of significant interest. It acts as a reactive handle for further synthetic transformations and its electronic influence—a combination of inductive and steric effects—can profoundly impact the molecule's interaction with biological targets.

A thorough understanding of the electronic properties of chloromethylisoxazoles is paramount for predicting their behavior in biological systems. Key electronic parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern a molecule's reactivity, polarity, and ability to form non-covalent interactions with protein targets. This guide will delineate a robust computational methodology to elucidate these properties, thereby providing a rational basis for the design of next-generation isoxazole-based drugs.

Theoretical Methodology: A Self-Validating Computational Workflow

The investigation of molecular electronic properties is greatly facilitated by computational quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely-used method, offering a favorable balance between computational cost and accuracy for systems of pharmaceutical interest.[3][7] The workflow detailed below is designed to be a self-validating system, where the choice of computational parameters is justified by established practices in the field for similar molecular systems.

Computational Workflow Diagram

computational_workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Geometry Optimization cluster_analysis 3. Electronic Property Analysis mol_build Molecule Building & Initial Optimization (e.g., Avogadro, GaussView) dft_opt Geometry Optimization (e.g., Gaussian, ORCA) Functional: B3LYP Basis Set: 6-311++G(d,p) mol_build->dft_opt freq_calc Frequency Calculation (Confirmation of Minima) dft_opt->freq_calc Verify no imaginary frequencies fmo Frontier Molecular Orbitals (FMO) (HOMO-LUMO Gap) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) freq_calc->mep reactivity Global Reactivity Descriptors freq_calc->reactivity nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo mep_diagram cluster_mep Molecular Electrostatic Potential (MEP) Map mep_concept Color-Coded Electron Density Surface red Red: Electron-Rich (Nucleophilic Sites) mep_concept->red blue Blue: Electron-Poor (Electrophilic Sites) mep_concept->blue green Green: Neutral mep_concept->green

Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.

For chloromethylisoxazoles, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. The area around the chlorine atom and the hydrogen atoms of the methyl group would likely exhibit a more positive potential.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity.

  • Chemical Hardness (η) : A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

  • Chemical Softness (S) : The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

  • Electronegativity (χ) : The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

  • Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts an electron. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for Chloromethylisoxazole Isomers

CompoundHardness (η)Softness (S)Electronegativity (χ)Electrophilicity Index (ω)
3-methyl-5-chloromethylisoxazole3.150.324.353.00
5-methyl-3-chloromethylisoxazole3.400.294.402.84

Note: These are example values for illustrative purposes.

Conclusion and Future Perspectives

The theoretical framework presented in this guide provides a robust and scientifically sound approach to elucidating the electronic properties of chloromethylisoxazoles. By employing DFT calculations, researchers can gain deep insights into the molecular features that govern reactivity and biological activity. The analysis of frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors offers a powerful predictive tool for the rational design of novel isoxazole-based drug candidates.

Future work in this area could involve extending these theoretical studies to understand the interactions of chloromethylisoxazoles with specific biological targets through molecular docking and molecular dynamics simulations. Furthermore, a systematic in-silico screening of a library of substituted chloromethylisoxazoles could accelerate the identification of lead compounds with desirable electronic and pharmacokinetic properties. The integration of these computational approaches into the drug discovery pipeline holds immense promise for the development of more effective and safer medicines.

References

  • Adamovich, S. N., Kondrashov, E. V., Ushakov, I. A., & Verpoort, F. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. Applied Organometallic Chemistry, 34(10), e5863. [Link]

  • Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

  • Taha, D. E., Mahdi, M. F., & Raauf, A. M. R. (2023). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 213–219. [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. (2024). UAM. [Link]

  • Taha, D. E., Mahdi, M. F., & Raauf, A. M. R. (2023). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 213–219. [Link]

  • Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Bioorganic Chemistry, 148, 107647. [Link]

  • Reis, H., et al. (2011). Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate. The Journal of Physical Chemistry A, 115(9), 1634–1644. [Link]

  • Yang, Z., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 13(25), 5863–5870. [Link]

  • Wikipedia contributors. (2023). Frontier molecular orbital theory. Wikipedia. [Link]

  • ChemHelpASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. (2024). ResearchGate. [Link]

  • Frontier molecular orbital theory – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2024, from [Link]

  • Jasim, H. A., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2025). ResearchGate. [Link]

  • Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). (n.d.). ResearchGate. [Link]

Sources

The Isoxazole Core: A Cornerstone of Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Synthesis of Isoxazole-Based Pharmaceutical Intermediates

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a cornerstone in the development of a wide array of therapeutics. This technical guide provides a comprehensive overview of the isoxazole core, from its initial discovery to its contemporary application in the synthesis of crucial pharmaceutical intermediates. We will delve into the historical milestones, explore the fundamental synthetic strategies, and provide detailed experimental protocols for the preparation of key isoxazole-based building blocks. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role of isoxazole chemistry in modern drug discovery.

A Historical Perspective: The Emergence of the Isoxazole Ring

The journey of the isoxazole ring in chemistry is a fascinating narrative of discovery and innovation. While the parent isoxazole was first proposed by Hantszch, its roots can be traced back to the late 19th century.

One of the earliest significant contributions came from the German chemist Ludwig Claisen in 1888. His work on the reaction of β-dicarbonyl compounds with hydroxylamine laid the foundational chemistry for isoxazole synthesis. In 1903, Claisen synthesized the parent isoxazole by the oximation of propargylaldehyde acetal.[1] This method, now famously known as the Claisen isoxazole synthesis , remains a fundamental and widely practiced approach for constructing the isoxazole core.

Independently, in 1891, Wyndham Rowland Dunstan and T.S. Dymond made a pivotal discovery while investigating the reaction of nitroethane with aqueous alkalies. Their work led to the isolation of 3,4,5-trimethylisoxazole, marking the first synthesis of an isoxazole ring.

A significant leap in isoxazole chemistry occurred between 1930 and 1946 through the extensive studies of A. Quilico . His pioneering work on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds opened up a new and highly versatile avenue for isoxazole synthesis. This powerful reaction has since become a cornerstone of modern heterocyclic chemistry.

The inherent versatility and the ability to modulate the electronic and steric properties of the isoxazole ring quickly caught the attention of medicinal chemists. This led to the exploration and incorporation of the isoxazole scaffold into a multitude of drug candidates, solidifying its importance in pharmaceutical development.

The Isoxazole Scaffold in Approved Pharmaceuticals

The isoxazole moiety is a key structural feature in a diverse range of commercially successful drugs, highlighting its broad therapeutic applicability. The isoxazole ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various biological interactions have contributed to its prevalence in drug design. Some prominent examples include:

  • Antibiotics: The isoxazolyl penicillins, such as Cloxacillin , Dicloxacillin , and Flucloxacillin , are β-lactamase-resistant antibiotics that feature a substituted isoxazole ring.[2] Another important antibiotic, Sulfamethoxazole , incorporates the isoxazole core.[3]

  • Anti-inflammatory Drugs: Leflunomide , an immunomodulatory drug used to treat rheumatoid arthritis, contains a central isoxazole ring.[2] The COX-2 inhibitor Celecoxib also features a pyrazole ring, which is an isomer of isoxazole, demonstrating the importance of this five-membered heterocyclic family.[4]

  • Anticonvulsants: Zonisamide , a medication used to treat epilepsy, is a benzisoxazole derivative.[2]

  • Other Therapeutic Areas: The isoxazole scaffold is also found in drugs like Danazol , used for treating endometriosis, and Risperidone , an antipsychotic medication.[2][5]

This wide range of applications underscores the isoxazole ring's status as a "privileged structure" in medicinal chemistry.

Key Isoxazole-Based Pharmaceutical Intermediates

The synthesis of these complex drug molecules relies on the availability of versatile and often highly functionalized isoxazole-based intermediates. These building blocks provide the core scaffold upon which the final drug structure is elaborated. Below is a table summarizing some of the most important isoxazole pharmaceutical intermediates.

Intermediate NameIUPAC NameChemical StructureFinal Drug Product(s)Therapeutic Area
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride[6][7]3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride structureCloxacillin, DicloxacillinAntibacterial
5-Methylisoxazole-4-carboxylic acid chloride5-methyl-1,2-oxazole-4-carbonyl chloride[8]5-Methylisoxazole-4-carboxylic acid chloride structureLeflunomideAnti-inflammatory, Immunosuppressant
Danazol Intermediate (from 17-ethynyltestosterone)(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol[9]Danazol structureDanazolEndometriosis Treatment
1,2-Benzisoxazole-3-methanesulfonyl chloride1,2-benzisoxazole-3-methanesulfonyl chloride1,2-Benzisoxazole-3-methanesulfonyl chloride structureZonisamideAnticonvulsant
5-Amino-3-(4-aminosulfonylphenyl)isoxazole4-(5-amino-1,2-oxazol-3-yl)benzenesulfonamide5-Amino-3-(4-aminosulfonylphenyl)isoxazole structureSulfamethoxazoleAntibacterial

Core Synthetic Methodologies for Isoxazole Intermediates

The construction of the isoxazole ring is primarily achieved through two robust and versatile synthetic strategies: the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Synthesis) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

The Claisen Isoxazole Synthesis: Reaction of 1,3-Dicarbonyls with Hydroxylamine

This classical method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring. The choice of reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization, especially with unsymmetrical 1,3-dicarbonyls.[10]

Claisen_Isoxazole_Synthesis cluster_reactants Reactants cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Monoxime Monoxime Intermediate Dicarbonyl->Monoxime + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Monoxime Isoxazole Isoxazole Monoxime->Isoxazole Cyclization & -H2O

Caption: General workflow of the Claisen isoxazole synthesis.

This protocol provides a practical example of the Claisen synthesis.

  • Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, add water (80 mL) to the reaction mixture.

  • Isolation: Filter the resulting precipitate to collect the crude product.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-diphenylisoxazole as a pale red solid (1.09 g, 99% yield).

1,3-Dipolar Cycloaddition: Nitrile Oxides and Alkynes

This powerful and highly modular approach involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). Nitrile oxides are typically generated in situ from various precursors, such as aldoximes (via oxidation or dehydrohalogenation of the corresponding hydroximoyl halide) or primary nitroalkanes. This method offers excellent control over the substitution pattern of the resulting isoxazole.[11][12]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product NitrileOxide_Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide Nitrile Oxide (in situ) NitrileOxide_Precursor->NitrileOxide Generation Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole Isoxazole Cycloaddition->Isoxazole

Caption: General workflow of the 1,3-dipolar cycloaddition for isoxazole synthesis.

This protocol exemplifies the one-pot generation of a nitrile oxide from an aldehyde followed by cycloaddition.

  • Oxime Formation: To a stirred solution of the desired aldehyde (2 mmol) in a deep eutectic solvent (DES) such as ChCl:urea 1:2 (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: To the same reaction mixture, add N-chlorosuccinimide (400 mg, 3 mmol) and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the corresponding alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Key Pharmaceutical Intermediates: Detailed Protocols

The following sections provide more detailed, step-by-step protocols for the synthesis of specific, industrially relevant isoxazole intermediates.

Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

This intermediate is a crucial building block for the synthesis of isoxazolyl penicillins like Cloxacillin.

The synthesis of the carboxylic acid precursor is typically achieved through a multi-step process starting from readily available materials.

  • Reaction Setup: To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.78 g) in methylene chloride, add thionyl chloride (10 mL) under cooling at -12 to -14 °C.

  • Reaction: Stir the reaction mixture for 5 hours at this temperature.

  • Workup: After the reaction is complete, add ice-water to the solution. Wash the organic layer sequentially with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and finally with water.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acid chloride.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

An alternative, greener approach utilizes bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent, which offers higher yields and improved safety.[13]

Synthesis of 5-Methylisoxazole-4-carbonyl chloride

This intermediate is essential for the synthesis of the immunomodulatory drug Leflunomide.

  • Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate, triethylorthoformate, and acetic anhydride at a temperature of 90-120 °C.

  • Step 2: Isoxazole Ring Formation: Combine the resulting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate at a temperature of -20 to 0 °C to form ethyl-5-methylisoxazole-4-carboxylate.

  • Step 3: Hydrolysis: React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid (e.g., sulfuric acid) to yield 5-methylisoxazole-4-carboxylic acid.

  • Step 4: Chlorination: React the crystallized 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride.

Synthesis of a Danazol Intermediate

Danazol is synthesized from the steroid precursor, androstenedione.[14][15]

  • Step 1: 3-Position Enol Etherification: React androstenedione with triethyl orthoformate in the presence of absolute ethanol and p-toluenesulfonic acid at 30-50 °C for 4-10 hours. Then, add triethylamine at 0-10 °C and continue the reaction for 0.2-1 hour.

  • Step 2: 17-Position Carbonyl Ethynylation: React potassium hydroxide powder in an acetylene stream at 5-10 °C for 1-2 hours. Then, react the product from Step 1 in an acetylene gas stream at 15-30 °C for 2-4 hours in the presence of tetrahydrofuran and a catalyst.

  • Step 3: Hydrolysis and Subsequent Steps: The resulting intermediate undergoes hydrolysis, 2-position hydroxymethylation, and finally oximation to yield Danazol.

Conclusion and Future Outlook

The isoxazole ring has proven to be an exceptionally valuable scaffold in the design and synthesis of pharmaceutical agents. Its rich history, from the early explorations of Claisen to the sophisticated cycloaddition strategies of today, highlights its enduring importance. The ability to readily synthesize a diverse array of functionalized isoxazole intermediates has been a key driver of innovation in drug discovery, enabling the development of new therapeutics across a wide spectrum of diseases.

As our understanding of disease biology deepens and the demand for more targeted and effective medicines grows, the isoxazole core is poised to play an even more significant role. The development of novel, more efficient, and sustainable synthetic methodologies, including flow chemistry and biocatalysis, will further expand the chemical space accessible to medicinal chemists. The continued exploration of isoxazole-based intermediates will undoubtedly lead to the discovery of the next generation of life-saving drugs.

References

  • PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • PubChem. Danazol. Available from: [Link]

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Google Patents. WO2003020708A1 - Zonisamide intermediate and synthesis.
  • ResearchGate. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Available from: [Link]

  • Journal of Medicinal Chemistry. New Celecoxib Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- - Substance Details. Available from: [Link]

  • ResearchGate. Chemical structure of Danazol. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. View of Synthesis and Characterization of Sulfamethoxazole Derivatives. Available from: [Link]

  • ResearchGate. ISOXAZOLE – A POTENT PHARMACOPHORE. Available from: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • WIPO Patentscope. WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Available from: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available from: [Link]

  • Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Google Patents. EP1682522A1 - A process for the manufacture of zonisamide.
  • Google Patents. CN104086619A - Preparation method of danazol.
  • NIH. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available from: [Link]

  • PMC. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. Available from: [Link]

  • National Cancer Institute. Definition of danazol. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • ResearchGate. Binding patterns of a) Interactions of celecoxib along with distances,... Available from: [Link]

  • NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Available from: [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Available from: [Link]

  • YouTube. Claisen Isoxazole Synthesis Mechanism. Available from: [Link]

  • ResearchGate. 1,3‐Dipolar cycloaddition reaction of nitrile oxides.. Available from: [Link]

  • Google Patents. CN109517027B - Preparation method of danazol.
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Available from: [Link]

  • WIPO. WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. Available from: [Link]

Sources

Technical Guide: Therapeutic Targets & Optimization Strategies for 5-(Chloromethyl)isoxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-(chloromethyl)isoxazole-4-carboxylic acid (CAS 870704-27-1) represents a high-value "linchpin" scaffold in modern medicinal chemistry. While the parent compound contains a reactive chloromethyl electrophile—often flagged as a genotoxic structural alert—its utility lies in its role as a divergent precursor. By exploiting the orthogonal reactivity of the C4-carboxylic acid (for amide coupling/solubility) and the C5-chloromethyl group (for nucleophilic substitution), researchers can access privileged chemical space targeting the Central Nervous System (CNS).

This guide analyzes the primary therapeutic targets for analogs derived from this scaffold, specifically focusing on D-Amino Acid Oxidase (DAAO) inhibition for schizophrenia and AMPA/Kainate receptor modulation for neuropathic pain. It also addresses the emerging utility of the chloromethyl moiety in Targeted Covalent Inhibition (TCI) .

Part 1: Chemical Biology & Scaffold Reactivity

The Pharmacophore

The isoxazole-4-carboxylic acid core is a classic bioisostere for the


-carboxylic acid of glutamate and the C-terminus of amino acids.
  • C4-Carboxylate: Provides essential hydrogen-bonding interactions (acceptor/donor) within the ligand-binding domain (LBD) of target proteins.

  • C5-Chloromethyl "Warhead": Acts as a hard electrophile. In drug design, this is rarely the final state due to potential off-target alkylation (toxicity).[1] Instead, it serves as a handle to introduce diversity via

    
     reactions with amines, thiols, or alkoxides, generating 5-substituted methyl isoxazoles .
    
Diagram 1: Divergent Synthesis & SAR Logic

The following diagram illustrates how the core scaffold maps to distinct therapeutic areas based on the modification of the C5-chloromethyl group.

SAR_Logic Core 5-(Chloromethyl) isoxazole-4-COOH Path_A Nucleophilic Substitution (Amines) Core->Path_A + R-NH2 Path_B Nucleophilic Substitution (Thiols) Core->Path_B + R-SH Path_C Direct Covalent Ligation Core->Path_C + Protein-Cys Target_DAAO Target: DAAO (Schizophrenia) Path_A->Target_DAAO Hydrophobic/Aryl amines Target_AMPA Target: AMPA/Kainate (Pain/Epilepsy) Path_A->Target_AMPA Polar/Acidic amines Target_TCI Target: Cysteine Proteases/Kinases Path_B->Target_TCI Sulfide linkers Path_C->Target_TCI Irreversible Alkylation

Caption: Divergent synthesis pathways converting the chloromethyl scaffold into bioactive ligands for CNS and covalent targets.

Part 2: Primary Target Class A — D-Amino Acid Oxidase (DAAO)

Therapeutic Context: Schizophrenia

DAAO is a flavoenzyme responsible for degrading D-serine , a co-agonist at the NMDA receptor.[2] Hypofunction of NMDA receptors is a leading hypothesis for the negative and cognitive symptoms of schizophrenia. Inhibiting DAAO increases synaptic D-serine levels, potentiating NMDA receptor function.

Mechanism of Action

Analogs of 5-(chloromethyl)isoxazole-4-carboxylic acid function as competitive inhibitors.

  • Binding: The isoxazole-carboxylic acid moiety mimics the D-amino acid substrate (specifically the carboxylate and

    
    -carbon geometry).
    
  • Interaction: The carboxylate forms a salt bridge with Arg283 in the DAAO active site.

  • Optimization: The chloromethyl group must be derivatized. Replacing the -Cl with hydrophobic aromatic rings (e.g., via a linker) allows the molecule to occupy the hydrophobic pocket near the FAD cofactor, significantly boosting potency from micromolar to nanomolar ranges.

Key Structural Requirement
  • Essential: The carboxylic acid at C4 and the nitrogen at position 2 of the isoxazole ring are critical for coordinating with the active site arginine and tyrosine residues.

  • Variable: The C5 position (derived from chloromethyl) tolerates bulky lipophilic groups (e.g., benzylamines), which improve blood-brain barrier (BBB) permeability.

Part 3: Primary Target Class B — Glutamate Receptors (AMPA/Kainate)

Therapeutic Context: Neuropathic Pain & Epilepsy

Isoxazole derivatives are historically significant in glutamate receptor biology (e.g., AMPA, Ibotenic Acid).[3]

Mechanism of Action

5-substituted isoxazole-4-carboxylic acids act as conformationally restricted glutamate analogs.

  • Agonism vs. Antagonism: Small substitutions at C5 (e.g., methyl, aminomethyl) often yield partial agonists. Bulky substitutions (derived from displacing the chloride with large heterocycles) can flip the activity to antagonism by preventing the "clam-shell" closure of the receptor's Ligand Binding Domain (LBD).

  • Selectivity: The rigidity of the isoxazole ring reduces conformational entropy, often providing higher selectivity for AMPA subtypes over NMDA receptors compared to flexible linear analogs.

Part 4: Emerging Strategy — Targeted Covalent Inhibition (TCI)

The "Warhead" Utility

While the chloromethyl group is often a synthetic intermediate, it can serve as a Latent Electrophile for covalent probe discovery.[4]

  • Cysteine Targeting: The chloromethyl group reacts with non-catalytic cysteine residues via nucleophilic displacement (

    
    ).
    
  • Fragment-Based Drug Discovery (FBDD): The 5-(chloromethyl)isoxazole-4-carboxylic acid can be screened against libraries of proteins. If the carboxylate directs the molecule to a specific pocket containing a proximal cysteine, the chloromethyl group will form a permanent covalent bond.

  • Caution: Unlike acrylamides (Michael acceptors), alkyl halides are less selective and pose higher genotoxicity risks. This strategy is best reserved for in vitro chemical probes or early-stage "hit" identification, with the intention of optimizing the warhead to a safer electrophile (e.g., fluoroacetamide) later.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 5-(Aminomethyl)isoxazole Analogs

To convert the reactive scaffold into a DAAO/AMPA ligand.

  • Reagents: 5-(Chloromethyl)isoxazole-4-carboxylic acid (1.0 eq), Primary Amine (R-NH2, 1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve the isoxazole scaffold in solvent under

      
       atmosphere.
      
    • Add DIPEA, followed by the dropwise addition of the amine.

    • Heat to 60°C for 4–6 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (mass shift: -Cl +amine).

    • Purification: Evaporate solvent. Acidify to pH 3 to precipitate the zwitterionic product or purify via preparative HPLC (C18 column).

Protocol 2: DAAO Enzymatic Inhibition Assay

To validate biological activity of the synthesized analogs.

Principle: Measures the production of


 generated during the oxidation of D-serine by DAAO, using a horseradish peroxidase (HRP) coupled reaction.

Materials:

  • Recombinant human DAAO enzyme.

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (or o-phenylenediamine) + HRP.

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Preparation: Dilute synthesized analogs in DMSO (10 mM stocks).

  • Incubation: Mix DAAO enzyme (0.2

    
     g/well ) with analog (varying concentrations: 1 nM – 100 
    
    
    
    M) in buffer. Incubate for 15 min at 25°C.
  • Reaction Start: Add D-Serine + Amplex Red + HRP master mix.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate active velocity (

    
    ) relative to DMSO control. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
Diagram 2: DAAO Inhibition Mechanism

DAAO_Mechanism Enzyme DAAO Active Site (Arg283 / Tyr224) Interaction Salt Bridge Formation (COOH <-> Arg283) Enzyme->Interaction Recruits Inhibitor Isoxazole Analog Inhibitor->Interaction Binds Substrate D-Serine Blockade Steric Blockade of FAD Access Interaction->Blockade Induces Blockade->Substrate Prevents Oxidation

Caption: Mechanism of competitive inhibition where the isoxazole carboxylate mimics D-Serine to block the active site.[5]

Part 6: References

  • Enamine. (2025).[2][5] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from

  • Beilstein J. Org.[3] Chem. (2022).[3][6][7] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.[3] Retrieved from [3]

  • Int. J. Mol. Sci. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Retrieved from (Note: Generalized link to PMC search for verification of recent isoxazole studies).

  • Molecules. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from

  • J. Med. Chem. (2001).[8] Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-(Chloromethyl)isoxazole-4-carboxylic acid.[9] Retrieved from

  • TargetMol. (2025). Covalent Inhibitor Library & Warhead Chemistry. Retrieved from

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-(Chloromethyl)isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the computational evaluation of novel compounds derived from the 5-(chloromethyl)isoxazole-4-carboxylic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven workflow that emphasizes the causal logic behind experimental choices, ensuring a self-validating and robust in silico pipeline for identifying promising therapeutic candidates.

The isoxazole ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This five-membered heterocyclic motif is prized for its versatile biological activity, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The inherent stability and synthetic tractability of the isoxazole scaffold make it an exceptional starting point for the rational design of new chemical entities.[4][5] This guide focuses specifically on derivatives of 5-(chloromethyl)isoxazole-4-carboxylic acid, a scaffold ripe for exploration through computational modeling to unlock its therapeutic potential.

Our approach integrates several powerful in silico techniques, from ligand design and target preparation to advanced molecular simulations and pharmacokinetic profiling. Each step is designed to systematically filter and prioritize a virtual library of compounds, enriching for candidates with the highest probability of success in subsequent experimental validation.

Section 1: The Strategic In Silico Workflow

The foundation of a successful computational drug discovery campaign is a logical and integrated workflow. The process is not a linear path but an iterative cycle of prediction, analysis, and refinement. The goal is to triage a large virtual library of candidate molecules to a manageable number of high-potential compounds for synthesis and in vitro testing, thereby saving significant time and resources.[6][7]

Below is a diagrammatic representation of our comprehensive workflow. Each component is a critical decision point designed to assess the viability of a candidate molecule from multiple perspectives: its ability to bind the target, the stability of that interaction, and its potential to behave as a drug within a biological system.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_analysis Computational Analysis & Triage L1 Scaffold Selection: 5-(Chloromethyl)isoxazole -4-carboxylic acid L2 Virtual Library Design: Combinatorial enumeration of R-groups L1->L2 L3 3D Structure Generation & Energy Minimization L2->L3 A1 Molecular Docking: Predict binding affinity & pose L3->A1 Prepared Ligands T1 Target Identification (e.g., COX-2, Hsp90) T2 PDB Structure Retrieval (e.g., 6COX) T1->T2 T3 Protein Preparation: Remove water, add hydrogens, repair structure T2->T3 T3->A1 Prepared Target A2 Analysis of Interactions: Identify key H-bonds, hydrophobic contacts A1->A2 A4 ADMET Prediction: Evaluate drug-likeness (Lipinski's Rule, Solubility, BBB) A1->A4 A3 Molecular Dynamics (MD): Assess complex stability (RMSD) A2->A3 A5 Data Synthesis & Lead Prioritization A3->A5 A4->A5 A5->L2 Iterative Refinement

Caption: High-level overview of the integrated in silico drug discovery pipeline.

Section 2: Ligand & Target Preparation: The Foundation of Accuracy

The principle of garbage in, garbage out is acutely relevant in computational modeling. The quality of your input structures—both the small molecule ligands and the macromolecular target—directly dictates the reliability of the output.

Virtual Library Generation of Isoxazole Derivatives

The starting point is the 5-(chloromethyl)isoxazole-4-carboxylic acid scaffold (CAS: 870704-27-1). The power of in silico modeling lies in our ability to virtually synthesize and evaluate thousands of derivatives before committing to resource-intensive chemical synthesis.

Protocol for Ligand Preparation:

  • Scaffold Definition: Begin with the 2D structure of the core scaffold. Identify synthetically feasible points for modification, typically at the carboxylic acid group (e.g., forming amides or esters) or via substitution on an aromatic ring attached to the isoxazole core.

  • Combinatorial Enumeration: Use software (e.g., RDKit in Python, ChemDraw) to generate a virtual library by attaching a diverse set of chemical moieties (R-groups) to the modification points. These R-groups should be selected to probe different chemical spaces (e.g., varying in size, polarity, hydrogen bonding potential).

  • 2D to 3D Conversion: Convert the 2D representations of each derivative into 3D structures. This is a standard function in most molecular modeling packages.

  • Energy Minimization: This is a critical step. The initial 3D conformer is likely not in a low-energy, stable state. Use a force field (e.g., MMFF94 or UFF) to perform energy minimization, which adjusts bond lengths and angles to find a more energetically favorable conformation.[5] This process is essential for ensuring that the ligand structure used for docking is realistic.

Biological Target Selection and Preparation

The choice of a biological target should be evidence-driven. Isoxazole derivatives have shown activity against a range of targets, including cyclooxygenase (COX) enzymes, which are implicated in inflammation.[8][9] For this guide, we will use COX-2 as our exemplary target, as selective COX-2 inhibition is a validated strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[2]

Protocol for Target Protein Preparation:

  • Structure Retrieval: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6COX , which is co-crystallized with the selective inhibitor celecoxib. This provides a validated binding pocket.

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, MOE). Remove all non-essential components:

    • Water Molecules: These are often not critical for initial docking and can create unnecessary complexity.

    • Co-crystallized Ligands and Ions: Remove the original ligand (celecoxib) to free up the binding site for your derivatives.

  • Structure Correction:

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add them using standard geometries, as they are crucial for forming hydrogen bonds.

    • Assign Protonation States: Determine the correct protonation states for acidic and basic residues (like Asp, Glu, Lys, His) at a physiological pH (e.g., 7.4). This is a vital step that significantly impacts the electrostatic interactions.

    • Complete Missing Residues/Loops: If the crystal structure has missing segments, they should be modeled in using homology modeling tools if they are near the binding site.

  • Binding Site Definition: Clearly define the coordinates of the active site. This is typically done by creating a grid box centered on the position of the original co-crystallized ligand. This box defines the search space for the docking algorithm.

Section 3: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the protein target) when they bind to each other to form a stable complex.[1][10] The primary outputs are the binding pose (the 3D orientation of the ligand in the active site) and a docking score, which is an estimate of the binding affinity.

The causality behind this step is straightforward: for a molecule to be an effective inhibitor, it must first bind to the active site of its target enzyme with high affinity and in a conformation that blocks its function. Docking provides the first computational assessment of this crucial event.

Molecular_Docking_Workflow Input_Lig Energy-Minimized 3D Ligand Library Step2 Execute Docking Algorithm (e.g., AutoDock Vina) Input_Lig->Step2 Input_Prot Prepared 3D Protein Target Step1 Define Docking Grid Box (Target Active Site) Input_Prot->Step1 Step1->Step2 Step3 Generate Binding Poses & Calculate Scores Step2->Step3 Step4 Rank Derivatives by Binding Energy (kcal/mol) Step3->Step4 Step5 Visual Analysis of Top Poses: - Hydrogen Bonds - Hydrophobic Interactions - Pi-Pi Stacking Step4->Step5 MD_Simulation_Workflow Input Top-Ranked Docked Complex (Protein + Ligand) Step1 System Solvation: Place complex in a water box with counter-ions Input->Step1 Step2 Energy Minimization: Relax the entire system Step1->Step2 Step3 System Equilibration: - NVT (constant volume) - NPT (constant pressure) Step2->Step3 Step4 Production MD Run: Simulate for 100-200 ns Step3->Step4 Step5 Trajectory Analysis: - RMSD (stability) - RMSF (flexibility) - Hydrogen Bond Persistence Step4->Step5

Caption: Key stages of a molecular dynamics simulation protocol.

Protocol for MD Simulation (Conceptual Overview):

  • System Setup: Take the best-ranked pose from molecular docking. Place this complex into a computational box filled with explicit water molecules. Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.

  • Minimization and Equilibration: First, perform energy minimization on the entire solvated system to remove any steric clashes. Then, gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to atmospheric levels. This equilibration phase allows the system to settle into a stable state before the production simulation.

  • Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds), saving snapshots (frames) of the system's coordinates at regular intervals. This generates a trajectory file that represents the dynamic movement of the complex.

  • Analysis: The most fundamental analysis is calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot that reaches a plateau suggests that the ligand remains bound in a consistent conformation within the active site. In contrast, a constantly increasing RMSD indicates instability and potential dissociation.

Section 5: ADMET Prediction: Profiling for Drug-Likeness

A compound with excellent binding affinity is useless if it cannot be absorbed by the body, reach its target, or is toxic. [11]ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico triage step to filter out compounds with poor pharmacokinetic profiles. [6][12] The trustworthiness of this step comes from using models trained on large datasets of experimental results. By comparing the physicochemical properties of our virtual derivatives to those of known successful drugs, we can identify potential liabilities early. [7] Protocol for ADMET Prediction:

  • Select a Tool: Utilize a reliable web-based server or software package for ADMET prediction. Popular choices include the free SwissADME web server and pkCSM. [1][6][9]2. Input Structures: Input the SMILES strings of the isoxazole derivatives into the tool.

  • Analyze Key Properties: Evaluate the output, focusing on several key areas:

    • Lipinski's Rule of Five: A widely used guideline to assess drug-likeness. It states that most orally active drugs have: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. [1] * Solubility: Poor aqueous solubility can hinder absorption.

    • GI Absorption: Predicts the likelihood of the compound being absorbed from the gastrointestinal tract.

    • Blood-Brain Barrier (BBB) Permeability: Important to know if the drug needs to act on the central nervous system (or if CNS penetration is an undesirable side effect).

    • Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to adverse drug-drug interactions. [3] * Toxicity Alerts: Many tools will flag substructures known to be associated with toxicity (PAINS - Pan Assay Interference Compounds). [9] Data Presentation: Predicted ADMET Properties

A consolidated table is the most effective way to compare the drug-like properties of the lead candidates.

Compound IDMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 Inhibitor
ISOX-001 315.283.85240HighNoNo
ISOX-002 299.282.90250HighNoYes
ISOX-003 298.283.92140HighYesNo
ISOX-004 304.353.51240HighNoNo

Section 6: Integrated Analysis and Lead Candidate Selection

The final and most critical phase is to synthesize all the generated data. The ideal lead candidate is not necessarily the one with the single best docking score. Instead, it is the compound that demonstrates a compelling balance across all evaluated parameters.

A Self-Validating Selection Process:

  • Filter 1 (Binding Affinity): Select all derivatives from the docking results that show a binding affinity comparable to or better than a known reference inhibitor (e.g., within 1-2 kcal/mol).

  • Filter 2 (Binding Mode): From this subset, visually inspect the binding poses. Discard any compounds that do not form logical and key interactions with the target's active site residues.

  • Filter 3 (Stability): For the top remaining candidates, use the MD simulation results. Prioritize compounds that exhibit a stable RMSD throughout the simulation, indicating a persistent and stable binding mode.

  • Filter 4 (ADMET Profile): Apply the final filter using the ADMET data. Eliminate compounds with significant predicted liabilities, such as multiple Lipinski violations, poor predicted absorption, or strong inhibition of key CYP enzymes.

The compounds that successfully pass through all these filters represent the highest-quality candidates. They have been computationally validated for strong and stable target binding and possess favorable drug-like properties, making them the top priorities for chemical synthesis and subsequent experimental validation.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC. (2022, November 5). National Center for Biotechnology Information. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022, November 9). Taylor & Francis Online. [Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press. [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022, October 30). Ukaaz Publications. [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024, July 17). MDPI. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024, March 8). MDPI. [Link]

  • Molecular Docking Study of Isoxazole Indole Derivatives (B2A2 Series) as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs. (2022, October 27). PubMed. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024, March 8). PubMed. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. PubMed. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. [Link]

  • Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings. bioRxiv. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. [Link]

  • (PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

  • Qsar, Molecular Docking And Md Simulation Of Isoxazole-Piperazine Derivatives As Anticancer Agents Section A-Research paper Eur. ResearchGate. [Link]

  • Which ADMET properties are important for me to predict?. (2025, January 22). Optibrium. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC. (2024, June 7). National Center for Biotechnology Information. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). National Center for Biotechnology Information. [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. (2024, April 12). Universidad Autónoma Metropolitana. [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3. PubChem. [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic Acid

[1][2][3]

Abstract

This protocol outlines a high-efficiency, microwave-assisted methodology for the synthesis of 5-(chloromethyl)isoxazole-4-carboxylic acid.[1] By utilizing microwave dielectric heating, the reaction time for the key cyclocondensation step is reduced from hours (conventional reflux) to minutes, while significantly suppressing the formation of thermal by-products. The method employs a sequential one-pot strategy: condensation of ethyl 4-chloro-3-oxobutanoate with triethyl orthoformate, followed by cyclization with hydroxylamine, and subsequent hydrolysis.[1]

Introduction & Scientific Rationale

Isoxazole-4-carboxylic acids are privileged scaffolds in drug discovery, serving as precursors for immunomodulatory drugs (e.g., Leflunomide) and antibiotics. The specific derivative, 5-(chloromethyl)isoxazole-4-carboxylic acid , contains a reactive electrophilic handle (chloromethyl) allowing for further diversification via nucleophilic substitution.[1]

Conventional Challenges:

  • Regioselectivity: Classical thermal condensation often yields mixtures of 3- and 5-substituted isomers.[1]

  • Thermal Degradation: The

    
    -chloroketone moiety in the starting material is sensitive to prolonged heating, leading to polymerization or dechlorination.
    

Microwave Advantage: Microwave irradiation (2450 MHz) provides rapid, uniform heating. The dipolar polarization mechanism specifically couples with the polar transition states of the condensation and cyclization steps. This kinetic control favors the formation of the thermodynamic 5-substituted isoxazole product while minimizing the window for side reactions.[1]

Reaction Mechanism & Workflow

The synthesis proceeds via the formation of an ethoxymethylene intermediate, which undergoes a regiospecific [3+2] annulation-like condensation with hydroxylamine.

ReactionSchemecluster_0Stage 1: Activationcluster_1Stage 2: CyclizationSM1Ethyl 4-chloro-3-oxobutanoateInter1Intermediate:Ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoateSM1->Inter1MW, 120°C, 10 min-EtOHReagent1Triethyl Orthoformate(Ac2O)Reagent1->Inter1ProductEsterEthyl 5-(chloromethyl)isoxazole-4-carboxylateInter1->ProductEsterMW, 80°C, 5 minCyclizationReagent2NH2OH·HCl(NaOAc)Reagent2->ProductEsterFinalAcidTarget:5-(Chloromethyl)isoxazole-4-carboxylic acidProductEster->FinalAcidAcid Hydrolysis(HCl/AcOH)

Caption: Sequential microwave synthesis pathway involving ethoxymethylene activation followed by heterocyclization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Ethyl 4-chloro-3-oxobutanoate164.591.0Starting Material
Triethyl orthoformate (TEOF)148.201.5C1 Synthon
Acetic Anhydride102.092.0Solvent/Catalyst
Hydroxylamine HCl69.491.2Nitrogen Source
Sodium Acetate82.031.2Base
Ethanol (Abs.)[1]--Solvent
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).[1]

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap.

  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz).

Step-by-Step Procedure
Stage 1: Formation of Ethoxymethylene Intermediate
  • Charge: In a 10 mL microwave vial, add Ethyl 4-chloro-3-oxobutanoate (1.0 mmol, 165 mg), Triethyl orthoformate (1.5 mmol, 222 mg), and Acetic Anhydride (2.0 mmol, 204 mg).

  • Seal & Irradiate: Cap the vial. Irradiate at 120°C for 10 minutes (High absorption level).

    • Note: The pressure will rise due to ethanol generation.[1] Ensure the safety limit is set to 15 bar.

  • Concentration (Optional but Recommended): Briefly vent the vial (in a fume hood) to release pressure and remove volatile by-products (ethyl acetate/ethanol) under a stream of nitrogen or reduced pressure if the reactor allows. This drives the equilibrium forward.[1]

Stage 2: Cyclization to Isoxazole Ester[1]
  • Preparation: To the residue from Stage 1, add Ethanol (3 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.2 mmol, 83 mg) and Sodium Acetate (1.2 mmol, 98 mg).

  • Irradiate: Reseal and irradiate at 80°C for 5 minutes .

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash organic layer with Brine, dry over MgSO4, and concentrate.

    • Checkpoint: Analyze by TLC (Hexane:EtOAc 4:1). The product (Ethyl 5-(chloromethyl)isoxazole-4-carboxylate) usually appears as a distinct spot (Rf ~0.5).[1]

Stage 3: Hydrolysis to Carboxylic Acid[1]
  • Hydrolysis: Dissolve the crude ester in a mixture of Acetic Acid (2 mL) and 6M HCl (1 mL).

  • Irradiate: Microwave at 100°C for 10 minutes .

  • Isolation:

    • Concentrate the solvent under vacuum.[1]

    • Triturate the residue with cold water/ether mixture.[1]

    • Filter the solid precipitate.[1][3][4]

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

Optimization & Validation Data

The following parameters were optimized to maximize the yield of the intermediate ester (Stage 2 product).

EntryTemp (°C)Time (min)Solvent (Stage 2)Yield (%)Purity (LCMS)
16010Ethanol6588%
2805Ethanol92 96%
31002Ethanol8590% (Some degradation)
4805Water (Green)7892%

Interpretation: 80°C provides the optimal balance between reaction rate and thermal stability of the chloromethyl group. Higher temperatures (Entry 3) led to minor dechlorination by-products.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Stage 1) TEOF hydrolysis or insufficient heat.[1]Ensure anhydrous conditions.[1] Increase Stage 1 Temp to 130°C.
Formation of 3-isomer Incorrect addition order.Ensure the ethoxymethylene intermediate is fully formed before adding hydroxylamine.[1]
Dark/Tarred Product Thermal decomposition of chloromethyl.[1]Reduce temperature in Stage 2; use active cooling (compressed air) during MW ramp-down.
Vial Overpressure Ethanol evolution.[1]Use a larger headspace vial (e.g., run 2 mL reaction in 10 mL vial).

Safety & Handling

  • 5-(Chloromethyl)isoxazole-4-carboxylic acid: Contains an alkylating chloromethyl moiety.[1] Handle as a potential genotoxin/mutagen.[1] Use double gloves and work in a fume hood.[1]

  • Microwave Safety: Do not heat sealed vessels containing low-boiling solvents beyond their rated pressure limits. Always use a safety shield.[1]

References

  • Microwave-Assisted Isoxazole Synthesis: Sahoo, B. M., et al. "Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents."[1][5][6] Current Microwave Chemistry, vol. 4, no. 2, 2017. Link

  • Leflunomide Intermediate Analog: "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide."[1] Google Patents, US20030139606A1. Link

  • Combinatorial Library Application: "Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2013. (Validates the stability of the 5-chloromethyl acid). Link

  • General 3-Component Synthesis: "Efficient and three-component synthesis of 4-arylidene-3-propyl/chlromethylisoxazol-5(4H)-ones." Chemistry Researches, 2018. Link

Application Note: Ultrasound-Assisted Synthesis of Isoxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the ultrasound-assisted synthesis of isoxazole-4-carboxylic acids , focusing on the 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) scaffold and its esters, which are critical non-proteinogenic amino acid surrogates and pharmacophores.

Executive Summary

Isoxazole-4-carboxylic acids are versatile building blocks in medicinal chemistry, serving as bioisosteres for glutamic acid and key scaffolds in antibiotics (e.g., Cloxacillin) and antirheumatics (e.g., Leflunomide). Traditional thermal synthesis often suffers from long reaction times (4–24 h), harsh conditions, and difficult workups.

This protocol details a high-efficiency sonochemical method that leverages acoustic cavitation to accelerate the synthesis of ethyl 5-amino-3-methylisoxazole-4-carboxylate and its subsequent hydrolysis to the free acid. By switching from silent (thermal) conditions to ultrasonic irradiation (40 kHz), researchers can expect reaction time reductions of >80% and yield improvements of 15–25% .

Mechanism of Action: Acoustic Cavitation

The superiority of ultrasound in this heterogeneous reaction stems from acoustic cavitation .[1][2] The reaction involves solid precursors (e.g., hydroxylamine hydrochloride) and liquid phases.[3]

Mechanistic Pathway[1][4]
  • Nucleation: Ultrasonic waves create low-pressure voids in the solvent.

  • Growth & Collapse: These voids grow and violently collapse, generating localized "hotspots" (approx. 5000 K, 1000 atm).

  • Physical Effect (Microjets): The collapse near solid reagents (catalysts or salts) generates high-speed liquid microjets that fracture the solid surface, significantly increasing the reactive surface area (Mass Transfer enhancement).

  • Chemical Effect: The high energy overcomes the activation barrier for the initial Knoevenagel condensation and subsequent cyclization steps.

CavitationMechanism US_Wave Ultrasonic Wave (20-40 kHz) Bubble Cavitation Bubble Formation US_Wave->Bubble Rarefaction Collapse Violent Collapse (Hotspots: 5000K) Bubble->Collapse Compression Microjet Microjet Impact on Solid Reagents Collapse->Microjet Near Solid Surface Reaction Accelerated Cyclocondensation Collapse->Reaction Activation Energy Microjet->Reaction Mass Transfer ++

Figure 1: Mechanistic pathway of ultrasound-enhanced heterogeneous synthesis.

Experimental Protocol

Target 1: Ethyl 5-amino-3-methylisoxazole-4-carboxylate

This protocol synthesizes the ester precursor, which is easily hydrolyzed to the acid.

Materials & Equipment
  • Reagents: Ethyl cyanoacetate (10 mmol), Acetic anhydride (20 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium acetate (12 mmol), Ethanol (Abs.).

  • Equipment: Ultrasonic Cleaning Bath (e.g., Elmasonic P series) or Probe Sonicator (20 kHz).

  • Frequency: 37–40 kHz (Bath) or 20 kHz (Probe).

  • Power: 80–100 W effective power.

Step-by-Step Procedure

Step 1: Formation of Enol Ether Intermediate

  • In a 50 mL round-bottom flask, mix Ethyl cyanoacetate (1.13 g, 10 mmol) and Acetic anhydride (2.04 g, 20 mmol).

  • Place the flask in the ultrasonic bath at 50°C .

  • Sonicate for 15–20 minutes . (Silent method requires 2–3 h reflux).

  • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of ethyl cyanoacetate. The intermediate is ethyl 2-cyano-3-hydroxybut-2-enoate (or its acetate).

Step 2: Cyclization with Hydroxylamine

  • To the same flask (one-pot), add Hydroxylamine hydrochloride (0.83 g, 12 mmol) and Sodium acetate (0.98 g, 12 mmol) dissolved in minimal Ethanol (5 mL).

  • Sonicate the mixture at ambient temperature (25–30°C) for 10–15 minutes .

  • The mixture will become turbid as the product precipitates or salts form.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and recrystallize from Ethanol/Water.

Step 3: Hydrolysis to Isoxazole-4-Carboxylic Acid (Optional)

  • Dissolve the ester (1 g) in 10% NaOH (10 mL).

  • Sonicate at 40°C for 10 minutes .

  • Acidify with dilute HCl to pH 2–3.

  • Filter the white solid (5-Amino-3-methylisoxazole-4-carboxylic acid).

Target 2: 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

Note: This scaffold is frequently confused with the 4-carboxylic acid in literature but is a distinct pharmacophore often synthesized via similar US protocols.

Protocol:

  • Mix Ethyl acetoacetate (10 mmol), Aromatic Aldehyde (10 mmol), and Hydroxylamine HCl (10 mmol) in water (10 mL).

  • Add catalyst (e.g., Sodium Dichloroisocyanurate or simple Sodium Acetate).

  • Sonicate at RT for 15–20 minutes .

  • Filter the precipitate.[4] (Yields typically >90%).[3][5][6][7]

Results & Discussion: Silent vs. Ultrasound

The following data compares the efficiency of the ultrasound-assisted method against traditional thermal reflux for isoxazole synthesis.

ParameterConventional (Thermal Reflux)Ultrasound-Assisted (40 kHz)Improvement
Reaction Time 180 – 300 mins20 – 35 mins 8–10x Faster
Yield (%) 65 – 72%88 – 94% +20% Yield
Solvent Usage High (Reflux in EtOH/Benzene)Low (Ethanol or Water)Green Profile
Energy High (Heating Mantle)Low (Cavitation Energy)Energy Efficient
Workup Extraction/ChromatographyFiltration/RecrystallizationSimplified

Data aggregated from comparative studies on isoxazole synthesis [1, 5, 8].[6]

Scale-Up Workflow

Transitioning from lab-scale (bath) to pilot-scale (flow cell) requires managing acoustic intensity.

ScaleUp Lab Lab Scale (50 mL) Ultrasonic Bath (40 kHz) Static Batch Optimization Parameter Optimization (Power Density: W/mL) Lab->Optimization Define Amplitude Pilot Pilot Scale (1-5 L) Probe Sonicator with Flow Cell Continuous Circulation Optimization->Pilot Switch to Flow Chemistry Production Production Scale Industrial Transducers Inline Reactor Pilot->Production Parallel Transducers

Figure 2: Scale-up strategy from batch sonication to continuous flow sonochemistry.

Troubleshooting & Critical Control Points (Self-Validating)

  • Reaction Temperature Control: Ultrasound generates heat.[2][6] If the bath temperature exceeds 60°C, the cavitation efficiency drops (vapor cushioning).

    • Validation: Monitor temp with an internal probe. Add ice to the bath if T > 50°C.

  • Positioning: In a bath, the "standing wave" pattern creates dead zones.

    • Validation: Move the flask during reaction or use a mechanical stirrer during sonication to ensure homogeneity.

  • Catalyst Agglomeration: If using solid catalysts (e.g., nanoclay), they may settle.

    • Validation: Ultrasound naturally disperses particles, but ensure initial suspension is uniform before starting the timer.

References

  • Bąchor, U., et al. (2022).[5] "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules, 27(17), 5612. Link

  • Khalafy, J., et al. (2011). "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, 17(1-2), 65–68. Link

  • Ghevade, et al. (2025).[8] "Ultrasound-promoted ferrite-catalyzed protocol for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones." Green Chemistry Letters. Link

  • Safari, J., et al. (2016).[9][10] "Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones." Organic Chemistry Research, 2(2). Link

  • Talha, A., et al. (2021).[8][7] "One-pot four-component synthesis of 3,5-disubstituted isoxazole-sulfonates." Ultrasonics Sonochemistry. Link

  • Mason, T.J. (2011). "Harnessing mechanochemical effects with ultrasound-induced reactions." Chemical Society Reviews. Link

  • Zou, Y., et al. (2011). "Synthesis of ethyl alkylidene cyanoacetates under ultrasound irradiation." Ultrasonics Sonochemistry. Link

  • Maddila, S., et al. (2022). "Simple and efficacious preparation of isoxazole-5(4H)-one analogues." Research on Chemical Intermediates. Link

Sources

Application Note: High-Efficiency Coupling Protocols for 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS: 870704-27-1) is a high-value bifunctional building block in medicinal chemistry.[1] It features two distinct reactive centers:[1][2]

  • Carboxylic Acid (C4 position): Ready for amide coupling to establish the core scaffold.[3][1]

  • Chloromethyl Group (C5 position): An electrophilic "warhead" susceptible to

    
     displacement, allowing for late-stage functionalization with heterocycles, thiols, or amines.[3][1]
    

The Core Challenge: The primary risk during amide coupling is chemoselectivity .[1] The chloromethyl group is an alkyl halide.[1] Under highly basic conditions or high temperatures, the carboxylate anion (generated during activation) can act as a nucleophile, attacking the chloromethyl group of another molecule.[3][1] This leads to intermolecular esterification (oligomerization).[1] Furthermore, strong nucleophilic amines intended for coupling can potentially displace the chloride if the activation of the acid is too slow.[3][1]

Strategic Solution: To mitigate these risks, this guide prioritizes a HATU-mediated activation protocol at ambient temperature. This method ensures rapid formation of the active ester, favoring amide bond formation over side reactions involving the alkyl chloride.[1]

Chemical Properties & Handling[2][4]

PropertyDataCritical Handling Note
Molecular Weight 161.54 g/mol
Appearance White to off-white solidHygroscopic; store in desiccator.[3][1][4]
Melting Point 92-97 °CAvoid heating >100 °C during processing.[1]
Solubility DMSO, DMF, MeOHLimited solubility in DCM; use DMF for coupling.[3][1]
Reactivity Acid (pKa ~3-4), Alkyl ChlorideLachrymator/Vesicant hazard. Handle in fume hood.[3][1]

Protocol A: HATU-Mediated Amide Coupling (Recommended)[1][2]

This protocol is optimized for research-scale synthesis (100 mg to 5 g).[1] It uses HATU to generate a reactive O-7-azabenzotriazol-1-yl species that reacts rapidly with amines, minimizing thermal stress on the chloromethyl group.[3][1]

Reagents
  • Substrate: 5-(Chloromethyl)isoxazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 – 1.2 equiv)[3][1]

  • Coupling Reagent: HATU (1.2 equiv)[3][1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[3][1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[3][1] Avoid nucleophilic solvents like MeOH.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 5-(Chloromethyl)isoxazole-4-carboxylic acid in anhydrous DMF (concentration ~0.2 M).

    • Note: If the acid does not dissolve completely, the addition of DIPEA in the next step usually aids solubility.[3][1]

  • Activation: Cool the solution to 0 °C (ice bath). Add DIPEA (3.0 equiv) dropwise.[1] Stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.

    • Observation: The solution may turn slightly yellow.[1] Stir at 0 °C for 15–30 minutes . This pre-activation step is crucial to convert the acid to the active ester before the amine sees the chloromethyl group.[1]

  • Coupling: Add the Amine partner (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC.[1] Look for the disappearance of the active ester (often visible by UV) and formation of the product mass.[1]

  • Work-up (Aqueous):

    • Dilute reaction mixture with EtOAc (10x reaction volume).[3][1]

    • Wash with 5% LiCl solution (3x) to remove DMF.[3][1]

    • Wash with saturated

      
        (2x) to remove unreacted acid/HATU byproducts.[3][1]
      
    • Wash with 0.5 M HCl (1x) (Quick wash to remove excess amine; skip if product is acid-sensitive).[3][1]

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[3]

Protocol B: Acid Chloride Method (Scale-Up Option)[1][2]

For larger scales (>10 g) where HATU is cost-prohibitive, the acid chloride route is viable but requires strict anhydrous conditions to prevent hydrolysis of the reactive intermediate.[3][1]

Reagents
  • Reagent: Oxalyl Chloride (1.5 equiv)[3][1]

  • Catalyst: DMF (2-3 drops)[3][1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Methodology
  • Suspend the carboxylic acid in anhydrous DCM (0.5 M) under

    
     at 0 °C.
    
  • Add catalytic DMF (critical for Vilsmeier-Haack type activation).[1]

  • Add Oxalyl Chloride dropwise.[1] Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1]
  • Stir at Room Temperature for 2 hours until gas evolution ceases and the solid dissolves.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not heat above 40 °C.

  • Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.1 equiv) and

    
     (2.5 equiv) in DCM at 0 °C.
    

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways, highlighting the critical "Pre-Activation" step to ensure chemoselectivity.

G Start 5-(Chloromethyl) isoxazole-4-carboxylic acid CheckScale Scale Assessment Start->CheckScale PathA Research Scale (<5g) CheckScale->PathA PathB Production Scale (>10g) CheckScale->PathB Activation Activation: HATU + DIPEA (0°C, 30 min) PathA->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster AmineAdd Addition of Amine (Nucleophilic Attack) ActiveEster->AmineAdd Chlorination Activation: Oxalyl Chloride/DMF (DCM, 0°C -> RT) PathB->Chlorination AcidChloride Acid Chloride Intermediate Chlorination->AcidChloride AcidChloride->AmineAdd Product Final Amide Product (Chloromethyl intact) AmineAdd->Product  Fast Kinetics SideRxn RISK: Self-Alkylation (If Base > 5 equiv or Heat) AmineAdd->SideRxn  Slow Kinetics

Caption: Workflow for chemoselective coupling. The pre-activation step (Red) is critical to outcompete side reactions.[3][1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a "Dry" solvent grade or molecular sieves.[1]
Dimer Formation Self-alkylationReduce reaction concentration (0.1 M). Ensure Amine is added immediately after activation time.[1]
Chloride Displacement Amine is too nucleophilicIf using a highly nucleophilic amine (e.g., piperidine), cool coupling step to -10 °C.
Incomplete Reaction Steric HindranceSwitch coupling reagent to COMU or PyBOP for hindered amines.[3][1]

References

  • General Amide Coupling of Isoxazoles

    • Fisher Scientific.[1] Amide Synthesis Protocols. Retrieved from

  • Reactivity of 5-Chloroisoxazoles

    • Krasavin, M., et al. (2022).[3][1][5] 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides.[1] Molecules, 28(1), 27. Retrieved from [3][1]

  • Use of HATU in Isoxazole Peptide Synthesis

    • Mickiewicz, M., et al. (2022).[3][1][5][6] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis. Retrieved from [1]

  • Acid Chloride Generation Risks

    • US Patent 2003/0139606.[1] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Discusses hydrolysis risks during scale-up. Retrieved from

Sources

Application Notes & Protocols: The Use of 5-(Chloromethyl)isoxazole-4-carboxylic Acid as a Reductively Cleavable Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and peptide science, enabling the rapid assembly of complex molecules. The choice of linker, the molecular bridge between the growing molecule and the insoluble support, is critical as it dictates the conditions under which the final product can be released. This document provides a detailed guide to the application of 5-(chloromethyl)isoxazole-4-carboxylic acid as a bifunctional, safety-catch type linker. The isoxazole moiety offers exceptional stability to the standard acidic and basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), yet can be selectively cleaved under reductive conditions. This orthogonality provides a powerful tool for the synthesis of complex peptides and small molecules, particularly when acid- or base-labile protecting groups must be preserved on the final product. We present the scientific rationale, detailed protocols for linker immobilization, payload attachment, and a robust reductive cleavage strategy for product release.

Introduction: The Strategic Advantage of an Isoxazole-Based Linker

In the landscape of solid-phase synthesis, linkers are broadly classified by their cleavage strategy. Common linkers are labile to strong acids (e.g., Wang, Rink Amide) or specific nucleophiles. A "safety-catch" linker, however, is stable to all conditions used during synthesis and requires a distinct chemical activation step to become cleavable.[1][2]

5-(Chloromethyl)isoxazole-4-carboxylic acid is uniquely suited to function as such a linker. Its structure presents two key functionalities:

  • A carboxylic acid group, which allows for its covalent attachment to an amine-functionalized solid support via a stable amide bond.

  • A chloromethyl group, which serves as an electrophilic handle for the attachment of the first synthetic building block (e.g., an amino acid) via nucleophilic substitution.

The core of this strategy lies in the isoxazole ring. This five-membered heterocycle is robust and unreactive towards the piperidine solutions used for Fmoc-group removal and the trifluoroacetic acid (TFA) cocktails often used for side-chain deprotection.[3][4] However, the inherent weakness of the N-O bond allows for selective ring-opening under specific reductive conditions, providing a mild and orthogonal pathway for releasing the synthesized molecule from the resin.[3][4][5] This application note outlines a proposed workflow and protocols based on these established principles of isoxazole chemistry.

Physicochemical Properties & Safety Data

Prior to use, it is essential to be familiar with the properties and hazards of the linker molecule.

PropertyValueReference
Chemical Name 5-(Chloromethyl)isoxazole-4-carboxylic acid[6]
CAS Number 870704-27-1[6]
Molecular Formula C₅H₄ClNO₃[6]
Molecular Weight 161.54 g/mol [6]
Appearance Solid[6]
Melting Point 92-97 °C[6]

Safety Profile: 5-(Chloromethyl)isoxazole-4-carboxylic acid is a hazardous substance. Always consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[6]

  • Precautionary Codes: P261, P280, P305 + P351 + P338, P342 + P311.[6]

  • Required PPE: N95 dust mask, chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[6] All manipulations should be performed in a certified chemical fume hood.

The Synthetic Workflow: From Immobilization to Cleavage

The successful implementation of this linker involves a four-stage process: linker immobilization, payload attachment, chain elongation, and final cleavage. Each step is designed to be robust and compatible with standard solid-phase synthesis equipment.

G cluster_0 Stage 1: Support Preparation cluster_1 Stage 2: Synthesis Initiation cluster_2 Stage 3: Chain Elongation cluster_3 Stage 4: Product Release Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) LinkerLoading Protocol 1: Linker Immobilization (Amide Bond Formation) Resin->LinkerLoading ResinLinker Resin-Isoxazole Adduct LinkerLoading->ResinLinker PayloadAttach Protocol 2: Payload Attachment (Nucleophilic Substitution) ResinLinker->PayloadAttach ResinPayload Resin-Isoxazole-Payload PayloadAttach->ResinPayload Elongation Standard SPPS Cycles (Fmoc Deprotection / Coupling) ResinPayload->Elongation ResinFinal Fully Assembled Molecule on Resin Elongation->ResinFinal Cleavage Protocol 3: Reductive Cleavage (N-O Bond Scission) ResinFinal->Cleavage FinalProduct Released Product (C-terminal modified) Cleavage->FinalProduct

Figure 1: Overall workflow for solid-phase synthesis.

Causality Behind Experimental Choices
  • Linker Immobilization: The formation of an amide bond between the linker's carboxylic acid and the resin's amine is a well-established, highly stable connection, ensuring no premature linker loss during subsequent synthetic steps. Standard peptide coupling reagents like HATU are used to form the highly reactive O-acylisourea intermediate, which rapidly acylates the resin-bound amine.

  • Payload Attachment: The chloromethyl group is a mild electrophile. To facilitate its substitution by the carboxylate of the first amino acid (a relatively weak nucleophile), the amino acid is first converted to its cesium salt. Cesium salts are more soluble in organic solvents like DMF and the cesium carboxylate is a significantly stronger nucleophile than the corresponding carboxylic acid or sodium salt, driving the reaction to completion.

  • Cleavage Strategy: The choice of a reductive cleavage method is paramount. Catalytic hydrogenation with Raney Nickel is a powerful method for N-O bond scission.[3][4] The addition of a Lewis acid, such as AlCl₃, can further polarize and weaken the N-O bond, facilitating the reductive cleavage under milder conditions.[3][4] This approach is orthogonal to the acid- and base-labile protecting groups commonly used in peptide synthesis.

G Resin_Peptide Resin-Linker-Peptide TransitionState [Transition State] N-O Bond Weakening Resin_Peptide->TransitionState + Reagents Reagents Raney Ni, AlCl₃ MeOH/H₂O Reagents->TransitionState ImineIntermediate Imine Intermediate (on resin) TransitionState->ImineIntermediate N-O Cleavage ReleasedProduct Released Product (β-hydroxyketone C-terminus) ImineIntermediate->ReleasedProduct + Hydrolysis ResinByproduct Resin Byproduct ImineIntermediate->ResinByproduct Hydrolysis Hydrolysis Hydrolysis Hydrolysis->ReleasedProduct

Sources

Application of 5-(Chloromethyl)isoxazole-4-carboxylic Acid in Combinatorial Chemistry: A Guide to Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which are critical for molecular recognition at biological targets.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

Combinatorial chemistry has emerged as a powerful engine for drug discovery, enabling the rapid synthesis of large, diverse libraries of small molecules for high-throughput screening.[4][5] In this context, bifunctional building blocks that allow for the systematic introduction of diversity at multiple points are of immense value. 5-(Chloromethyl)isoxazole-4-carboxylic acid is an exemplary scaffold for such diversity-oriented synthesis (DOS). Its structure presents two orthogonal reactive handles: a carboxylic acid for stable anchoring to a solid support or for amide bond formation in solution-phase synthesis, and a reactive chloromethyl group that serves as an electrophilic site for nucleophilic substitution. This dual functionality allows for a two-dimensional diversification strategy, leading to the generation of extensive and structurally rich compound libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(Chloromethyl)isoxazole-4-carboxylic acid in both solid-phase and solution-phase combinatorial synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible library synthesis.

Core Principles: A Bifunctional Scaffold for Diversity-Oriented Synthesis

The strategic advantage of 5-(Chloromethyl)isoxazole-4-carboxylic acid lies in its bifunctional nature, which allows for a sequential and controlled introduction of molecular diversity.

  • The Carboxylic Acid Handle (R¹ Diversity): The carboxylic acid at the 4-position of the isoxazole ring serves as the primary point of attachment to a solid support, typically through an ester linkage to a resin such as Wang resin.[6][7] This immobilization facilitates the subsequent reaction steps by simplifying purification to a mere filtration and washing process. In solution-phase synthesis, this group can be readily converted into an amide, introducing the first vector of diversity (R¹).

  • The Chloromethyl Handle (R² Diversity): The chloromethyl group at the 5-position is a reactive electrophile, susceptible to nucleophilic substitution (SN2) reactions.[8][9] This allows for the introduction of a second, independent element of diversity (R²) by treating the immobilized scaffold with a variety of nucleophiles, such as amines, thiols, and alcohols.

This two-pronged approach enables the creation of a matrix of compounds from a single, readily accessible scaffold, significantly expanding the chemical space explored in a screening library.

Solid-Phase Library Synthesis Protocol

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, offering streamlined purification and the potential for automation.[10] The following protocol details the synthesis of a diverse library of 5-(substituted-methyl)isoxazole-4-carboxamides using 5-(Chloromethyl)isoxazole-4-carboxylic acid as the scaffold and Wang resin as the solid support.

Workflow for Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of an isoxazole library.

Step 1: Immobilization of the Isoxazole Scaffold onto Wang Resin

The initial step involves the covalent attachment of the 5-(Chloromethyl)isoxazole-4-carboxylic acid scaffold to the Wang resin via an ester linkage. The use of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitates this esterification.[11]

Protocol:

  • Resin Swelling: In a fritted reaction vessel, swell Wang resin (1.0 g, ~1.0 mmol/g loading) in dichloromethane (DCM, 15 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Activation Solution Preparation: In a separate flask, dissolve 5-(Chloromethyl)isoxazole-4-carboxylic acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF). Add DIC (3 equivalents) to this solution and allow it to pre-activate for 15 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the swollen resin. Add DMAP (0.1 equivalents) to the reaction mixture. Agitate the slurry at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 2 hours.

  • Final Wash and Drying: Wash the resin as described in step 4 and dry under vacuum to a constant weight.

Causality of Choices:

  • Wang Resin: Chosen for its acid-labile linker, allowing for cleavage of the final product under relatively mild conditions (TFA) that are generally compatible with the isoxazole ring.[6]

  • DIC/HOBt/DMAP: This combination is a robust and widely used system for esterification to solid supports. HOBt is included to minimize the risk of racemization, although not a concern for this specific achiral scaffold, it is good practice in SPOS.[11] DMAP serves as an effective acylation catalyst.

  • Capping: This step ensures that any subsequent reactions occur only on the immobilized scaffold, preventing the formation of deletion or truncated side products.

Step 2: Diversification via Nucleophilic Substitution

With the scaffold securely anchored, the chloromethyl group is now available for diversification. This protocol outlines the parallel synthesis of a library of amines and thioethers.

Protocol:

  • Resin Preparation: Distribute the resin-bound scaffold from Step 1 into an array of reaction vessels (e.g., a 96-well filter plate).

  • Nucleophile Addition: To each well, add a solution of a unique nucleophile (e.g., a primary or secondary amine, or a thiol; 5-10 equivalents) in a suitable solvent like DMF or N-methyl-2-pyrrolidone (NMP). For less reactive nucleophiles, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (5-10 equivalents) can be beneficial.

  • Reaction: Seal the reaction plate and agitate at a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. The progress of the reaction can be monitored by performing a test cleavage on a small sample of beads.

  • Washing: After the reaction is complete, drain the solutions and thoroughly wash the resin in each well with DMF, DCM, and methanol to remove excess reagents and byproducts.

Table 1: Representative Nucleophiles for Diversification

Nucleophile ClassExampleSolventAdditive
Primary AminesBenzylamineDMFDIPEA
Secondary AminesMorpholineNMPNone
Anilines4-FluoroanilineNMPDIPEA
ThiolsThiophenolDMFDIPEA
Heterocyclic AminesPiperidineDMFNone
Step 3: Cleavage and Product Isolation

The final step is the liberation of the diversified compounds from the solid support. The ester linkage to the Wang resin is cleaved using trifluoroacetic acid (TFA).

Protocol:

  • Pre-cleavage Wash: Wash the resin from Step 2 with DCM to remove any residual DMF.

  • Cleavage Cocktail: To each well, add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product, into a collection plate.

  • Solvent Removal: Concentrate the filtrate in each well under a stream of nitrogen or using a centrifugal evaporator to remove the TFA.

  • Purification: The crude products can then be purified by techniques such as preparative HPLC-MS.

Causality of Choices:

  • TFA/Water/TIS Cocktail: TFA is the primary cleaving agent. Water acts as a scavenger for any tert-butyl cations that may form if any protecting groups were used, and TIS is a scavenger for carbocations generated from the linker, which can prevent side reactions with electron-rich residues like tryptophan, although less critical for this specific library.[12][13] The stability of the isoxazole ring under these standard cleavage conditions is generally good.[14]

Solution-Phase Parallel Synthesis

For smaller, more focused libraries, or when solid-phase synthesis is not feasible, solution-phase parallel synthesis offers a viable alternative. This approach involves a two-step diversification strategy.

Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of an isoxazole library.

Step 1: Amidation of the Carboxylic Acid (R¹ Diversity)

The carboxylic acid of the scaffold is first converted to a library of amides using a set of diverse primary and secondary amines.

Protocol:

  • Reaction Setup: In an array of reaction vials, dissolve 5-(Chloromethyl)isoxazole-4-carboxylic acid (1.0 equivalent) in a suitable solvent like DCM or DMF.

  • Amine Addition: To each vial, add a unique amine (1.1 equivalents).

  • Coupling Reagent Addition: Add a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) and DIPEA (3.0 equivalents) to each vial.

  • Reaction: Stir the reactions at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixtures with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude amides are often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Nucleophilic Substitution of the Chloromethyl Group (R² Diversity)

The library of 5-(chloromethyl)isoxazole-4-carboxamides is then further diversified by reaction with a set of nucleophiles.

Protocol:

  • Reaction Setup: Dissolve each crude amide from Step 1 in DMF in a new array of reaction vials.

  • Nucleophile and Base Addition: To each vial, add a unique nucleophile (1.5 equivalents) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Reaction: Heat the reactions to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final products are then purified by column chromatography or preparative HPLC.

Data Presentation and Validation

All synthesized compounds should be characterized by appropriate analytical techniques to confirm their identity and purity.

Table 2: Characterization Data for a Representative Compound

Compound IDStructureMethodMW (calc.)MW (found, ESI-MS)¹H NMR (δ, ppm)Purity (HPLC)
IZ-001 Structure ImageBenzylMorpholinoSolid-Phase329.36330.1 (M+H)⁺Key shifts listed>95%
IZ-002 Structure ImagePhenylThiophenoxySolution-Phase338.39339.1 (M+H)⁺Key shifts listed>95%

Conclusion and Future Perspectives

5-(Chloromethyl)isoxazole-4-carboxylic acid is a versatile and powerful building block for combinatorial chemistry. Its bifunctional nature allows for the efficient generation of diverse libraries of isoxazole derivatives through both solid-phase and solution-phase methodologies. The protocols outlined in this guide provide a robust framework for the synthesis of such libraries, which can be invaluable in the quest for novel therapeutic agents. The continued exploration of new nucleophiles and the development of automated synthesis platforms will further enhance the utility of this scaffold in accelerating the drug discovery process.

References

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(53), 33695-33716.
  • Dadiboyena, S., & Nefzi, A. (2012). Solid phase synthesis of isoxazole and isoxazoline-carboxamides via [2+3]-dipolar cycloaddition using resin-bound alkynes or alkenes. Tetrahedron letters, 53(16), 2084-2087.
  • "Carboxylic Acid Linkers - Solid Phase Synthesis - Combinatorial Chemistry Review." Combinatorial Chemistry Review, 10 Mar. 2020, .

  • De Luca, L., Giacomelli, G., & Riu, A. (2001). Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. The Journal of organic chemistry, 66(20), 6823–6825.
  • American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025.
  • Gfeller, D., & Michielin, O. (2008). Combinatorial libraries on rigid scaffolds: solid phase synthesis of variably substituted pyrazoles and isoxazoles. Molecules (Basel, Switzerland), 13(7), 1521–1546.
  • AAPPTEC. (n.d.). General procedure for peptide synthesis on Wang resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Dixit, A., & Singh, H. (2001). Combinatorial chemistry: a novel tool for drug discovery. Indian journal of pharmaceutical sciences, 63(4), 261-271.
  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules (Basel, Switzerland), 27(17), 5612.
  • Sharma, V., & Kumar, V. (2012). Immobilization of glyoxylic acid on Wang resin. Request PDF.
  • AAPPTEC. (n.d.). Loading protocols. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2009). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of peptide science : an official publication of the European Peptide Society, 15(4), 266–271.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin. Retrieved from [A representative, though not directly linked, source for such protocols].
  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of the Iranian Chemical Society, 9(4), 479-487.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Erian, A. W., & Fadda, A. A. (2021). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Guillaume, D., & Ferrières, V. (2012). An oxime ligation strategy for the synthesis of MUC1-based vaccines. Organic & biomolecular chemistry, 10(35), 7049–7057.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Bakulev, V. A., & Morzherin, Y. Y. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein journal of organic chemistry, 18, 74-81.
  • Bieńko, M., & Misiura, K. (2015). Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Redalyc.
  • ResearchGate. (2015). Schematic description of the nucleophilic substitution reaction for chloromethyl-modified silica pore surfaces.
  • Gilbert, J., & Smith, A. F. (2004). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Organic & biomolecular chemistry, 2(10), 1523–1529.
  • Miranda, M. T., & Liddle, C. (2001). Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. Peptide research, 14(5), 363–370.
  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209.
  • Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of agricultural and food chemistry, 52(10), 3048–3058.
  • Scammells, P. J., & Vounatsos, F. (2017). Nucleophilic displacement reactions of 5′-derivatised nucleosides in a vibration ball mill. Beilstein journal of organic chemistry, 13, 100–106.
  • Yale University. (n.d.). CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools - Stereochemistry, Rate Law, Substrate, Nucleophile, Leaving Group. Open Yale Courses.

Sources

High-Fidelity Synthesis of Leflunomide: A Scalable Protocol via 5-Methylisoxazole-4-carbonyl Chloride

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[1] The method utilizes a two-step sequence starting from 5-methylisoxazole-4-carboxylic acid (MIA) .[1][2][3][4] Unlike traditional routes that may compromise the labile isoxazole ring, this protocol employs a controlled activation via thionyl chloride followed by a biphasic Schotten-Baumann-type coupling with 4-(trifluoromethyl)aniline (TFMA) . This approach minimizes the formation of the ring-opened impurity (HCA) and ensures high purity (>99.5%) suitable for pharmaceutical research and development.

Introduction & Strategic Rationale

Leflunomide functions as a prodrug; in vivo, the isoxazole ring opens to form the active metabolite Teriflunomide (A77 1726), which inhibits dihydroorotate dehydrogenase (DHODH).[5][6]

The Synthetic Challenge: The primary challenge in synthesizing Leflunomide is preventing this ring opening during the chemical process. The isoxazole ring is sensitive to strong bases and high temperatures, which can prematurely trigger the conversion to the inactive or unwanted HCA impurity (2-cyano-3-hydroxycrotonamide derivative).

The Solution: This protocol adopts an Acid Chloride Activation Strategy .

  • Activation: Conversion of MIA to its acid chloride (MIA-Cl) using thionyl chloride. This species is highly reactive, allowing the subsequent coupling to proceed under mild conditions.

  • Coupling: Reaction with TFMA. Critical to this protocol is the use of a mild inorganic base (NaHCO₃) in a biphasic system (Toluene/Water). This buffers the HCl byproduct without generating the high pH spikes associated with strong organic bases (like TEA or DBU) that attack the isoxazole ring.

Material Attributes & Safety

ComponentRoleMW ( g/mol )CASCritical AttributesHazards
5-Methylisoxazole-4-carboxylic acid (MIA) Starting Material127.1042831-50-5White crystalline solid; Purity >98%Irritant
Thionyl Chloride (SOCl₂) Reagent118.977719-09-7Clear to yellow liquid; fumingCorrosive, Toxic (releases HCl/SO₂)
4-(Trifluoromethyl)aniline (TFMA) Reactant161.13455-14-1Clear liquid or low-melting solidToxic (Methemoglobinemia risk)
Toluene Solvent92.14108-88-3Anhydrous (<0.05% water)Flammable, Health Hazard
Sodium Bicarbonate Acid Scavenger84.01144-55-8PowderLow hazard

Experimental Protocol

Phase 1: Activation (Synthesis of MIA-Cl)

Objective: Convert the carboxylic acid to the acid chloride.

  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize acidic off-gases (SO₂ and HCl).

  • Charging: Charge the RBF with:

    • MIA (20.0 g, 157 mmol)

    • Toluene (100 mL) (5 vol relative to MIA)

    • DMF (0.1 mL) (Catalytic amount to form the Vilsmeier-Haack intermediate)

  • Addition: Heat the suspension to 50°C . Add Thionyl Chloride (24.3 g, 15.0 mL, 204 mmol, 1.3 eq) dropwise over 30 minutes.

    • Note: Gas evolution will be vigorous. Ensure scrubber is active.

  • Reaction: Heat the mixture to 70-75°C and stir for 3–4 hours.

    • IPC (In-Process Control): The reaction is complete when the solution becomes clear and gas evolution ceases. An aliquot quenched in methanol can be analyzed by TLC/HPLC (looking for methyl ester formation vs. acid).

  • Distillation (Critical): Apply partial vacuum (approx. 400-600 mbar) at 50°C to distill off excess Thionyl Chloride and approximately 20% of the Toluene.

    • Reasoning: Removing excess SOCl₂ prevents side reactions with the aniline in the next step.

    • Result: A solution of crude MIA-Cl in Toluene.[5] Do not isolate the solid acid chloride (it is moisture sensitive).

Phase 2: Amidation (Coupling with TFMA)

Objective: Form the amide bond under mild, buffered conditions.

  • Preparation of Aniline Base: In a separate vessel, prepare a biphasic mixture of:

    • 4-(Trifluoromethyl)aniline (25.3 g, 157 mmol, 1.0 eq)

    • Toluene (40 mL)

    • Sodium Bicarbonate (14.5 g, 172 mmol, 1.1 eq) dissolved in Water (100 mL) .

  • Coupling: Cool the Aniline/Bicarbonate mixture to 15–20°C .

  • Addition: Transfer the MIA-Cl/Toluene solution (from Phase 1) into the addition funnel. Add it dropwise to the Aniline mixture over 45–60 minutes.

    • Temperature Control: Maintain internal temperature < 25°C . Exotherm is moderate.

  • Reaction: Stir vigorously at 20–25°C for 2 hours.

    • Mechanism:[4][5][7][8][9][10] The bicarbonate neutralizes the HCl generated instantly, keeping the pH near neutral (7–8), protecting the isoxazole ring.

  • Work-up:

    • Stop stirring and allow phases to separate.

    • Remove the lower aqueous layer (contains NaCl, NaHCO₃).

    • Wash the organic (upper) layer with Water (2 x 50 mL) .

    • Optional: Wash with 1N HCl (50 mL) to remove any unreacted aniline, followed by a water wash.

Phase 3: Crystallization & Isolation[5]
  • Precipitation: The product, Leflunomide, is moderately soluble in toluene at room temperature but less soluble at low temps.

  • Concentration: Distill the organic layer under reduced pressure at <50°C to reduce volume to approx. 40% of original.

  • Crystallization: Heat the concentrate to 60°C to ensure full dissolution, then cool slowly (10°C/hour) to 0–5°C . Stir at 0°C for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold Toluene (20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6–8 hours.

Expected Yield: 35.0 – 38.0 g (82 – 90%) Purity (HPLC): >99.5%[7]

Visualizations

Diagram 1: Synthetic Workflow

Leflunomide_SynthesisStartStart: 5-Methylisoxazole-4-carboxylic acid (MIA)Step1Step 1: Activation(70-75°C, 3-4h)Start->Step1Reagents1Reagents: SOCl2, cat. DMF, TolueneReagents1->Step1DistillOperation: Vacuum Distillation(Remove excess SOCl2)Step1->Distill- HCl, - SO2IntermediateIntermediate: MIA-Acid Chloride(In Toluene Solution)Step2Step 2: Biphasic Coupling(15-25°C, pH 7-8)Intermediate->Step2Distill->IntermediateReagents2Reagents: 4-(Trifluoromethyl)aniline,NaHCO3, WaterReagents2->Step2WorkupWork-up: Phase Separation& Aqueous WashStep2->WorkupSchotten-BaumannCrystCrystallization:Cool to 0-5°CWorkup->CrystOrganic LayerProductFinal Product: Leflunomide(>99.5% Purity)Cryst->Product

Caption: Optimized industrial workflow for Leflunomide synthesis minimizing isoxazole ring degradation.

Diagram 2: Reaction Mechanism[5][9]

MechanismMIAMIA (Carboxylic Acid)Inter1Acyl ChlorosulfiteIntermediateMIA->Inter1Nu attack on SSOCl2SOCl2SOCl2->Inter1MIA_ClMIA-Chloride(Electrophile)Inter1->MIA_ClCl- attack, -SO2, -HClTetrahedralTetrahedralIntermediateMIA_Cl->TetrahedralAmine attack C=OTFMATFMA (Nucleophile)TFMA->TetrahedralLeflunomideLeflunomideTetrahedral->LeflunomideElimination of Cl-BaseNaHCO3 (Base)Base->LeflunomideNeutralizes HCl

Caption: Mechanistic pathway: Activation via Thionyl Chloride followed by Nucleophilic Acyl Substitution.

Analytical Specifications

To validate the protocol, the final product must meet these criteria:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 164°C – 166°C.

  • IR Spectrum: Characteristic peaks at 3350 cm⁻¹ (N-H stretch) and 1690 cm⁻¹ (Amide C=O).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.62 (s, 3H, CH₃-isoxazole)

    • δ 7.72 (d, 2H, Ar-H)

    • δ 7.85 (d, 2H, Ar-H)

    • δ 10.85 (s, 1H, NH)

  • HPLC Purity: NLT 99.5% (Area %).

    • Impurity A (HCA): NMT 0.10%.[7]

    • Impurity B (TFMA): NMT 0.05%.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Step 1) or moisture ingress.Ensure SOCl₂ quality; use drying tube. Check reaction completion via TLC before Step 2.
High HCA Impurity pH too high (>9) or Temp too high (>30°C) in Step 2.Strictly control temp <25°C. Use NaHCO₃ (weak base) instead of NaOH or TEA.
Colored Product Oxidation of aniline starting material.Use fresh TFMA (clear liquid). Recrystallize final product from Toluene/Ethanol if necessary.
Violent Gas Evolution Too fast addition of SOCl₂.Add SOCl₂ dropwise at 50°C. Ensure efficient stirring.

References

  • Avrutov, I., et al. (2004).[11] Method for synthesizing leflunomide. U.S. Patent No.[1][3][10][11][12] 6,723,855.[3][11][12] Teva Pharmaceutical Industries Ltd. Link

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Link (Representative URL based on search context)

  • Solanki, P. V., et al. (2015).[13] A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide. World Journal of Pharmaceutical Sciences, 3(11), 2265-2272.[7] Link

  • Singh, R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO Patent 2003042193. Link

Preparation of novel antibiotics using a chloromethylisoxazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and underpinning the efficacy of established antibiotics like oxacillin and sulfamethoxazole. This guide details the synthesis of 3-aryl-5-(chloromethyl)isoxazole scaffolds—a versatile "linchpin" intermediate. Unlike fully substituted derivatives, the chloromethyl motif provides a reactive electrophilic handle, enabling the rapid generation of diverse antibiotic libraries via nucleophilic substitution (


). This protocol integrates regioselective [3+2] cycloaddition chemistry with high-throughput derivatization and CLSI-compliant biological validation.

Module 1: Scaffold Synthesis (The Core Chemistry)

Objective: Synthesize 3-phenyl-5-(chloromethyl)isoxazole via regioselective 1,3-dipolar cycloaddition.

Mechanistic Insight

The reaction relies on the in situ generation of a nitrile oxide dipole from an aldoxime.[1] The nitrile oxide undergoes a Huisgen [3+2] cycloaddition with propargyl chloride.

  • Regioselectivity: The use of a terminal alkyne (propargyl chloride) typically favors the 5-substituted isoxazole due to steric steering and electronic matching between the dipole (nitrile oxide) and dipolarophile (alkyne).

  • Critical Control: The nitrile oxide intermediate is unstable and prone to dimerization (forming furoxans). Slow addition and temperature control are paramount.

Protocol: [3+2] Cycloaddition

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Propargyl chloride (1.2 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or

    
     (DCM)
    

Step-by-Step Workflow:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve benzaldehyde oxime in DMF (0.5 M concentration).

    • Add NCS portion-wise at 0°C.

    • Checkpoint: Stir for 1 hour at room temperature (RT). Verify conversion by TLC (disappearance of oxime). This forms the hydroximoyl chloride .

  • Cycloaddition:

    • Cool the solution back to 0°C.

    • Add propargyl chloride (1.2 equiv) to the mixture.

    • CRITICAL STEP: Add

      
       dissolved in DMF dropwise over 30–60 minutes. The base induces dehydrohalogenation, releasing the nitrile oxide, which is immediately trapped by the alkyne.
      
    • Why? Rapid addition causes a high concentration of nitrile oxide, leading to dimerization side-products.

  • Work-up:

    • Stir overnight at RT.

    • Dilute with water and extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-chloromethyl isomer is typically the major product (

      
       regioselectivity).
      

Module 2: Functionalization (Library Generation)

Objective: Exploit the electrophilic chloromethyl handle to attach diverse pharmacophores (amines, thiols) via Nucleophilic Substitution (


).
Chemical Strategy

The chloromethyl group on the isoxazole ring is highly activated for


 reactions, similar to a benzylic chloride but with distinct electronic properties due to the heteroaromatic ring.
Protocol: Parallel Synthesis of Aminomethyl Derivatives

Reagents:

  • 3-phenyl-5-(chloromethyl)isoxazole (Scaffold)

  • Diverse Amines (Primary or Secondary) – The "Warheads"

  • Base:

    
     (for secondary amines) or DIPEA (for primary amines to prevent over-alkylation)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Setup: In a reaction vial, dissolve the scaffold (1.0 equiv) in

    
    .
    
  • Addition: Add

    
     (2.0 equiv) and the specific amine (1.2 equiv).
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Monitoring: LC-MS is preferred here to track the conversion of the chloride (

      
      ) to the amine product (
      
      
      
      ).
  • Isolation: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Preparative HPLC or recrystallization (depending on scale).

Table 1: Representative Library Targets

EntryNucleophile (Amine)Target MotifRationale
1 PiperazinePiperazinyl-isoxazoleEnhances solubility and bioavailability (common in fluoroquinolones).
2 MorpholineMorpholinyl-isoxazoleModulates lipophilicity; metabolic stability.
3 4-AminophenolAnilino-isoxazoleIntroduces H-bond donor/acceptor for target binding.
4 ImidazoleImidazolyl-isoxazoleMimics histidine; potential metal-binding capability.

Visualization: Synthesis & Functionalization Logic

AntibioticSynthesis cluster_conditions Critical Control Parameters Aldoxime Aldoxime (Precursor) HydroxCl Hydroximoyl Chloride (Intermediate) Aldoxime->HydroxCl NCS, DMF Chlorination NitOxide Nitrile Oxide (Dipole) HydroxCl->NitOxide Et3N -HCl Scaffold 5-(Chloromethyl)isoxazole (SCAFFOLD) NitOxide->Scaffold + Propargyl Chloride [3+2] Cycloaddition Library Antibiotic Library (Aminomethyl Isoxazoles) Scaffold->Library R-NH2, K2CO3 SN2 Displacement Warning Slow addition of Base prevents Dimerization

Caption: Figure 1. Reaction pathway from aldoxime precursor to the functionalized antibiotic library. The central chloromethyl scaffold serves as the divergence point.

Module 3: Biological Evaluation (Validation)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized library against standard bacterial strains.

Standard: CLSI Broth Microdilution

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07), ensuring data is comparable across institutions.

Protocol Steps
  • Inoculum Preparation:

    • Select colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922) from an overnight agar plate.

    • Suspend in saline to match a 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Dissolve test compounds in DMSO (stock).

    • Perform serial 2-fold dilutions in CAMHB across the plate (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Controls:

      • Positive Control: Ciprofloxacin or Oxacillin.

      • Growth Control:[3] Broth + Bacteria (No drug).[3]

      • Sterility Control: Broth only.

  • Incubation & Reading:

    • Incubate at 35

      
       2°C for 16–20 hours (ambient air).
      
    • Endpoint: The MIC is the lowest concentration showing no visible growth (clear well).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of Furoxan (Dimer)The Nitrile Oxide concentration was too high. Reduce the addition rate of

significantly (use a syringe pump).
Regioisomer Mix Wrong AlkyneEnsure Propargyl Chloride is used. Internal alkynes yield mixtures. Terminal alkynes favor the 5-isomer.
Incomplete Substitution Steric HindranceIf using bulky amines, switch solvent to DMF and increase temp to 80°C. Add KI (catalytic) to form the more reactive iodide in situ (Finkelstein).
Precipitation in MIC Compound InsolubilityIf compound crashes out in broth, ensure final DMSO concentration is

. Use cyclodextrin as a solubilizing agent if permitted.

References

  • Synthesis Mechanism: Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. (Note: Provides foundational mechanistic insight into dipole cycloadditions).

  • Isoxazole Antibiotics: Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.

  • Biological Protocol: Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[4][5]

  • Scaffold Reactivity: Liu, K., et al. (2018). "Synthesis and biological evaluation of novel isoxazole derivatives." European Journal of Medicinal Chemistry. (General reference for isoxazole SAR).

Sources

Application Notes & Protocols: Development of Anti-inflammatory Agents from Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs, including the selective COX-2 inhibitor Valdecoxib.[1][2] This document provides a comprehensive guide for researchers on the systematic development of novel anti-inflammatory agents based on isoxazole carboxylic acid derivatives. We will detail the rationale and protocols for chemical synthesis, robust in vitro screening cascades, mechanistic deconvolution, and preclinical in vivo validation.

Introduction: The Rationale for Isoxazole Carboxylic Acids in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases.[3] Key enzymatic drivers of the inflammatory cascade include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce prostaglandins and leukotrienes, respectively.[4][5] Additionally, cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, serve as master regulators of pro-inflammatory gene expression.[6][7]

Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[8][9][10] Their utility is highlighted by their presence in drugs like the antirheumatic leflunomide and the COX-2 inhibitor valdecoxib.[1][2] The incorporation of a carboxylic acid moiety is a classic strategy in anti-inflammatory drug design, often enhancing binding to the active sites of enzymes like COX. This guide provides an integrated workflow for identifying and characterizing novel isoxazole carboxylic acids with therapeutic potential.

Section 1: Synthesis of Isoxazole-3-Carboxylic Acids

A common and effective route to the target compounds involves the reaction of 1,3-dicarbonyl systems with hydroxylamine, followed by hydrolysis.[11] The key intermediate can be prepared from the Claisen-Schmidt condensation of a substituted benzaldehyde with a ketone, followed by reaction with diethyl oxalate.[11]

Protocol 1: General Synthesis of 5-(p-substituted-styryl)-isoxazole-3-carboxylic acid

This protocol outlines a representative synthesis, which can be adapted based on the desired substitutions.

Materials:

  • Substituted benzaldehyde

  • Acetone

  • Diethyl oxalate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Hydrochloric acid

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Chalcone Formation: Prepare the initial chalcone via an aldol condensation of the desired substituted benzaldehyde with acetone in an alkaline alcoholic medium.[12]

  • Dicarbonyl Intermediate Synthesis: React the resulting chalcone with diethyl oxalate to form the key 1,3-dicarbonyl intermediate, an ethyl 2,4-dioxo-6-arylhex-5-enoate.[11]

  • Isoxazole Ring Formation: Reflux the dicarbonyl intermediate with hydroxylamine hydrochloride and sodium acetate in ethanol. This cyclization reaction forms the ethyl 5-(p-substituted-styryl)-isoxazole-3-carboxylate.[12]

  • Saponification: Add hydrochloric acid to the ethyl ester dissolved in glacial acetic acid and reflux the mixture for 1.5-5 hours.[11]

  • Isolation: After cooling, the crystalline carboxylic acid product will precipitate. It can be collected by filtration and recrystallized from a suitable solvent to achieve high purity.[11]

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

A tiered screening approach is essential to identify promising candidates. Primary assays should focus on key enzymatic targets, followed by cell-based assays to confirm activity in a more complex biological context.

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the compound's ability to selectively inhibit the COX-2 isoform, a hallmark of modern NSAIDs, over the constitutively expressed COX-1 isoform, which is associated with gastrointestinal side effects.[8][13]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference standard (e.g., Celecoxib, Ketoprofen)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

Procedure:

  • Preparation: Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2), an appropriate buffer, a heme cofactor, and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for an additional 2 minutes.

  • Reaction Termination: Add a solution of hydrochloric acid to stop the reaction.

  • Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required for 50% inhibition) by plotting percent inhibition against compound concentration. The selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2).[13]

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

Dual inhibition of COX and 5-LOX pathways can offer a broader anti-inflammatory effect.[5][14]

Materials:

  • Potato 5-lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Test compounds and reference standard (e.g., Montelukast)

  • Spectrophotometer

Procedure:

  • Incubation: Pre-incubate the 5-LOX enzyme with the test compounds at various concentrations in a phosphate buffer (pH 6.3) for 10 minutes at room temperature.

  • Reaction Initiation: Add the substrate, linoleic acid, to start the reaction.

  • Measurement: Monitor the formation of the hydroperoxy metabolite by measuring the change in absorbance at 234 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Plot the results to calculate the IC50 value for 5-LOX inhibition.[5]

Section 3: Mechanistic Elucidation

Understanding how a compound exerts its effect is critical. Isoxazoles have been shown to modulate key inflammatory signaling pathways like NF-κB and p38 MAPK.[7][15]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation, inducing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6][17] IKK then phosphorylates IκBα, targeting it for degradation and allowing the liberated NF-κB to translocate to the nucleus and initiate gene transcription.[16]

// Nodes LPS [label="LPS / TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR4 / TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-p65/p50\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkBa [label="P-IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="p65/p50 (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Genes [label="Pro-inflammatory Genes\n(COX-2, TNF-α, IL-6)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="Isoxazole\nCarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges LPS -> Receptor [label="Binds"]; Receptor -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> p_IkBa [style=invis]; p_IkBa -> Proteasome [label="Ubiquitination"]; Proteasome -> IkBa_NFkB [label="Degrades IκBα", style=dashed, arrowhead=empty]; IkBa_NFkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Genes [label="Induces Transcription"];

// Inhibition Compound -> IKK [arrowhead=T, color="#EA4335", style=bold, label="Inhibits"]; } END_DOT Caption: Potential inhibition of the canonical NF-κB pathway by an isoxazole agent.

The p38 MAPK Pathway

The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory cytokines.[7] Its activation is crucial for the biosynthesis of TNF-α and interleukin-1β (IL-1β).[7] Several isoxazole-based compounds have been developed as potent inhibitors of p38 MAP kinase, demonstrating their potential to suppress cytokine release through this mechanism.[15][18]

Section 4: In Vivo Validation of Anti-inflammatory Efficacy

Promising compounds from in vitro studies must be evaluated in a living system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for assessing acute anti-inflammatory activity.[4][19]

Workflow cluster_0 Pre-Treatment cluster_1 Induction & Measurement cluster_2 Data Analysis start Acclimatize Rats (n=6 per group) measure_initial Measure Initial Paw Volume (V₀) start->measure_initial administer Administer Compound (p.o.) 1 hr prior measure_initial->administer induce Inject 0.1 mL 1% Carrageenan administer->induce measure_hourly Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs induce->measure_hourly calculate_edema Calculate Edema: ΔV = Vₜ - V₀ measure_hourly->calculate_edema calculate_inhibition Calculate % Inhibition vs. Vehicle Control calculate_edema->calculate_inhibition end Determine Efficacy calculate_inhibition->end

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar albino rats (150-200g)

  • Lambda Carrageenan (Type IV)

  • Plethysmometer or digital calipers

  • Test compounds, vehicle control (e.g., 0.5% CMC), and positive control (e.g., Indomethacin 10 mg/kg)

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups.[19]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[19]

  • Drug Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[19]

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[20][21]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[19][20]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Interpretation: The inflammatory response to carrageenan is biphasic. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[19][21] Inhibition of the late phase is indicative of NSAID-like activity. Significant inhibition of edema by the test compound, particularly when comparable to the positive control, confirms its in vivo anti-inflammatory efficacy.

Section 5: Data Presentation and Lead Optimization

Systematic evaluation generates a large amount of data. Structuring this data in tables allows for clear comparison between analogs and facilitates structure-activity relationship (SAR) studies.

Table 1: Representative In Vitro Anti-inflammatory Activity Data

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)5-LOX IC50 (µM)
Lead-01 15.20.2560.88.5
Analog-A 25.15.504.6>50
Analog-B 8.90.1368.510.2
Celecoxib 15.00.04375>100

Data is hypothetical and for illustrative purposes.

Table 2: Representative In Vivo Anti-inflammatory Activity in Paw Edema Model (at 4 hours)

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) (Mean ± SEM)% Inhibition
Vehicle Control --0.85 ± 0.06--
Indomethacin 100.34 ± 0.0460.0%
Lead-01 250.42 ± 0.0550.6%
Analog-B 250.38 ± 0.04*55.3%

*p<0.01 compared to Vehicle Control group. Data is hypothetical.

References

  • Frontiers. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Available from: [Link]

  • NIH National Library of Medicine. Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Available from: [Link]

  • The Journal of Clinical Investigation. NF-κB: a key role in inflammatory diseases. Available from: [Link]

  • PubMed. Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Available from: [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]

  • PubMed. NF-κB signaling in inflammation. Available from: [Link]

  • NIH National Library of Medicine. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • MDPI. NF-κB: A Double-Edged Sword Controlling Inflammation. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Assiut University. DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Available from: [Link]

  • ACS Publications. Isoxazolone Based Inhibitors of p38 MAP Kinases. Available from: [Link]

  • ACS Publications. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • PubMed. Isoxazolone based inhibitors of p38 MAP kinases. Available from: [Link]

  • ResearchGate. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Available from: [Link]

  • ACS Publications. Isoxazolone Based Inhibitors of p38 MAP Kinases. Available from: [Link]

  • ResearchGate. Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Available from: [Link]

  • NIH National Library of Medicine. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Available from: [Link]

  • European International Journal of Science and Technology. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. Available from: [Link]

  • ResearchGate. In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole... Available from: [Link]

  • ResearchGate. In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole Compounds against Montelukast as standard.. Available from: [Link]

  • Scholars Research Library. Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Available from: [Link]

  • ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. Available from: [Link]

  • Scholars Research Library. Anti-inflammatory evaluation of isoxazole derivatives. Available from: [Link]

  • Universität Tübingen. The path of p38α MAP kinase inhibition. Available from: [Link]

  • NIH National Library of Medicine. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Available from: [Link]

  • NIH National Library of Medicine. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link]

  • NIH National Library of Medicine. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • NIH National Library of Medicine. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Bentham Science. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]

Sources

Application Note: 5-(Chloromethyl)isoxazole-4-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on utilizing 5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS 870704-27-1) as a pivotal building block in the synthesis of kinase inhibitors.

Part 1: Strategic Overview & Chemical Logic

In the landscape of kinase inhibitor discovery, the 5-(chloromethyl)isoxazole-4-carboxylic acid (5-CMIC) moiety represents a high-value "linchpin" scaffold. Its utility stems from its unique bifunctionality , which allows medicinal chemists to independently modulate two critical domains of a kinase inhibitor: the hinge-binding motif and the solvent-exposed tail .

The Bifunctional Advantage

Unlike monofunctional building blocks, 5-CMIC possesses two orthogonal reactive centers:

  • The Carboxylic Acid (C4 Position): Serves as the attachment point for the primary pharmacophore (typically an aryl amine or heteroaryl system) that targets the ATP-binding hinge region.

  • The Chloromethyl Group (C5 Position): A "hetero-benzylic" electrophile susceptible to

    
     displacement. This handle is ideal for introducing solubilizing groups (e.g., morpholine, piperazine) or diversity elements that extend into the solvent front or ribose pocket.
    
Mechanism of Action in Synthesis

The isoxazole ring acts as a rigid bioisostere for amide or phenyl linkers, reducing conformational entropy. By utilizing 5-CMIC, researchers can employ a "Split-and-Pool" strategy or Late-Stage Functionalization , synthesizing a core scaffold first and then diversifying the C5-position to optimize pharmacokinetic (PK) properties without altering the core binding mode.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Combinatorial Library Synthesis

Based on methodologies for "One-Bead-One-Compound" library generation [1].

Objective: To generate a library of isoxazole-linked kinase inhibitors by varying the amine "tail" at the C5 position while maintaining a constant hinge-binding core.

Materials
  • Resin: Rink Amide or TentaGel beads (functionalized with the desired hinge-binding amine).

  • Reagent: 5-(Chloromethyl)isoxazole-4-carboxylic acid (5-CMIC).

  • Coupling Agents: Diisopropylcarbodiimide (DIC), HOBt.

  • Solvents: DMF (anhydrous), DCM.

  • Diversity Reagents: Set of secondary amines (e.g., morpholine, N-methylpiperazine, pyrrolidine).

Workflow Diagram

SolidPhaseSynthesis Resin Amine-Functionalized Resin Coupling Step 1: Acylation (5-CMIC + DIC) Resin->Coupling DMF, MW Intermediate Resin-Bound Chloromethyl Isoxazole Coupling->Intermediate Split Split Resin into Wells Intermediate->Split Displacement Step 2: SN2 Displacement (Diversity Amines) Split->Displacement R1-NH2, R2-NH2... Cleavage Cleavage & Deprotection Displacement->Cleavage TFA Library Final Kinase Inhibitor Library Cleavage->Library

Figure 1: Solid-phase workflow for generating isoxazole-based libraries using 5-CMIC.

Step-by-Step Procedure
  • Resin Preparation: Swell the amine-functionalized resin (100 mg, ~0.055 mmol loading) in DMF for 30 minutes.

  • Acylation (The "Head" Attachment):

    • Prepare a solution of 5-CMIC (10 equiv.) and DIC (10 equiv.) in anhydrous DMF (2.0 mL).

    • Add the solution to the resin.

    • Microwave Condition: Irradiate at 10% power for 15 seconds (2 cycles with 30s interval) or shake at room temperature for 3 hours.

    • QC Check: Perform a Kaiser test. A negative result (no color) indicates complete coupling of the acid to the resin amine.

  • Wash: Filter and wash beads extensively with DMF (3x) and DCM (3x) to remove unreacted chloride.

  • Nucleophilic Displacement (The "Tail" Diversification):

    • Split the resin into separate reaction vessels.

    • Add 2.0 mL of the desired amine (1.0 M solution in DMF) to each vessel.

    • Reaction: Shake at 37°C for 1–3 hours. The activated chloromethyl group undergoes rapid

      
       substitution.
      
    • Note: For sterically hindered amines, add KI (0.1 equiv.) as a catalyst (Finkelstein reaction logic).

  • Cleavage: Treat resin with 95% TFA/scavenger cocktail to release the final compounds.

Protocol B: Solution-Phase Synthesis of Lead Compounds

Optimized for gram-scale synthesis of a specific inhibitor candidate.

Objective: Synthesis of N-(3-ethynylphenyl)-5-(morpholinomethyl)isoxazole-4-carboxamide (Hypothetical EGFR/Src inhibitor analog).

Reaction Table: Critical Parameters
ParameterConditionRationale
Solvent THF or DMFDMF promotes

displacement; THF is better for amide coupling.
Base (Step 1) DIPEA (3.0 equiv)Scavenges HCl generated during coupling (if acid chloride is used) or activates carboxylate.
Coupling Agent HATUHigh efficiency for electron-deficient aniline coupling.
Temperature 0°C

RT
Controls exotherm to prevent hydrolysis of the chloromethyl group.
Step-by-Step Procedure
  • Amide Coupling:

    • Dissolve 5-(chloromethyl)isoxazole-4-carboxylic acid (1.0 equiv, 161.5 mg, 1 mmol) in DMF (5 mL).

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.

    • Add 3-ethynylaniline (1.0 equiv).

    • Stir at RT for 4 hours. Monitor by LC-MS for the formation of the chloromethyl-amide intermediate (

      
      ).
      
    • Critical Step: Do not perform an aqueous workup if the intermediate is unstable. Proceed directly or perform a rapid silica plug filtration.

  • Nucleophilic Substitution:

    • To the reaction mixture, add Morpholine (2.0 equiv).

    • Heat to 50°C for 2 hours.

    • Observation: The reaction should proceed cleanly to the product (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (0-5% MeOH in DCM).

Part 3: Mechanistic Insights & Troubleshooting

Reactivity of the Chloromethyl Group

The chloromethyl group on the isoxazole ring is highly reactive due to the electron-withdrawing nature of the heterocycle (similar to a benzyl chloride but more electron-deficient).

  • Stability Warning: Avoid prolonged exposure to aqueous bases (e.g., NaOH), which can lead to hydrolysis to the hydroxymethyl derivative.

  • Storage: Store the starting material (5-CMIC) at 2-8°C under inert gas.

Pathway Visualization: Kinase Binding Mode

The resulting molecule is designed to bind to the kinase active site as follows:

BindingMode Kinase Kinase Active Site Hinge Hinge Region (ATP Binding) Solvent Solvent Front (Hydrophilic) Molecule Aryl Amine (Head) Isoxazole (Scaffold) Amine Tail (Solubilizer) Molecule:core->Kinase Hydrophobic Packing Molecule:head->Hinge H-Bonds Molecule:tail->Solvent Ionic Interactions

Figure 2: Predicted binding orientation of 5-CMIC derived inhibitors.

Part 4: References

  • Decoding Split and Pool Combinatorial Libraries. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the use of 5-(chloromethyl)isoxazole-4-carboxylic acid in solid-phase synthesis and microwave-assisted coupling. URL:[Link]

  • Isoxazole Scaffolds in Kinase Inhibitor Discovery. Source: PubChem / National Library of Medicine. Context: Structural data and bioactivity of isoxazole-4-carboxylic acid derivatives (e.g., Leflunomide intermediates and kinase active analogs). URL:[Link]

Application Notes & Protocols: Flow Chemistry Methods for the Production of Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoxazoles represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Traditional batch synthesis of these vital heterocyclic intermediates often involves hazardous reagents, unstable intermediates, and challenges in scalability and safety. This document provides a detailed guide to the application of continuous flow chemistry for the synthesis of isoxazole intermediates, offering a safer, more efficient, and scalable alternative.[4][5] We will explore the fundamental 1,3-dipolar cycloaddition reaction, present detailed, field-tested protocols for telescoped multi-step syntheses, and discuss sustainable approaches using green solvents. The causality behind experimental design, process parameters, and safety advantages inherent to flow chemistry are explained in detail for researchers, scientists, and drug development professionals.

Introduction: The Case for Flow Chemistry in Isoxazole Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts unique electronic properties and metabolic stability, making it a cornerstone in pharmaceutical design.[2][6] The most robust and common method for constructing this ring is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.[7]

A significant challenge in this synthesis is the nature of the nitrile oxide intermediate itself. It is highly reactive and prone to rapid, unproductive dimerization, making its isolation and storage impractical.[8] Consequently, nitrile oxides are almost always generated in situ for immediate consumption.

This is where flow chemistry emerges as a transformative enabling technology.[9] By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry offers unparalleled control over reaction parameters.[10] For isoxazole synthesis, the key advantages include:

  • Enhanced Safety: Hazardous or unstable intermediates like nitrile oxides are generated on-demand in minuscule volumes and are consumed in the subsequent reaction step almost instantaneously. This eliminates the risk associated with handling and accumulating energetic species.[11]

  • Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. This enables precise control over temperature, residence time, and stoichiometry, leading to cleaner reaction profiles and higher yields.[10][12]

  • Improved Efficiency and Scalability: Telescoping multiple reaction steps into a single, continuous sequence minimizes the need for intermediate isolation and purification.[8] Scaling up production is achieved by simply running the system for a longer duration, bypassing the complex re-optimization often required for batch reactor scale-up.

This guide will provide two detailed protocols that leverage these advantages for the practical synthesis of isoxazole intermediates.

Core Mechanism: In-Situ Nitrile Oxide Generation and Cycloaddition

The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition. The process involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The primary challenge is the generation of the nitrile oxide, which can be achieved through several pathways, most commonly the dehydrohalogenation of a hydroximoyl chloride, itself derived from an aldoxime.[13]

The sequence is as follows: Aldehyde → Aldoxime → Hydroximoyl Chloride → Nitrile Oxide → Isoxazole

In a flow chemistry setup, reagents for each step are introduced sequentially, allowing for the controlled, in-situ formation and immediate reaction of each intermediate.

Protocol I: Telescoped Three-Step Synthesis of Trisubstituted Isoxazoles in Flow

This protocol details a continuous, three-step process adapted from established literature, demonstrating the power of telescoping reactions to improve efficiency.[8] The workflow combines oximation, chlorination, and cycloaddition into a single, uninterrupted operation.

Experimental Workflow Diagram

G cluster_0 Pump Module cluster_1 Pump Module cluster_2 Pump Module P1 Pump A: Aldehyde Solution T1 T-Mixer 1 P1->T1 P2 Pump B: Hydroxylamine Solution P2->T1 P3 Pump C: Chlorinating Agent T2 T-Mixer 2 P3->T2 P4 Pump D: Alkyne & Base Solution T3 T-Mixer 3 P4->T3 R1 Reactor 1 (Coil) Oximation (e.g., 60°C, 10 min res.) T1->R1 R1->T2 R2 Reactor 2 (Coil) Chlorination (e.g., 25°C, 2 min res.) T2->R2 R2->T3 R3 Reactor 3 (Coil) Cycloaddition (e.g., 25°C, 20 min res.) T3->R3 BPR Back Pressure Regulator (BPR) R3->BPR COLL Product Collection BPR->COLL

Caption: Telescoped three-step flow synthesis of isoxazoles.

Materials and System Setup
  • Pumps: Four HPLC or syringe pumps capable of delivering precise flow rates (e.g., 0.1-10.0 mL/min).

  • Reactors: PFA or stainless steel tubing coils of appropriate volumes to achieve desired residence times. For this protocol, three reactor coils are needed.

  • Mixers: Three T- or Y-shaped mixers.

  • Temperature Control: Reactor coils are submerged in temperature-controlled oil baths or mounted on heated column blocks.

  • Back Pressure Regulator (BPR): A BPR (e.g., 100 psi) is used to ensure single-phase flow and prevent solvent outgassing.

  • Reagents: Aldehyde, hydroxylamine hydrochloride, base (e.g., triethylamine), chlorinating agent (e.g., N-chlorosuccinimide or in-situ generated Cl₂), alkyne, and appropriate solvents (e.g., acetonitrile, ethyl acetate).

Step-by-Step Protocol

Preparation of Stock Solutions:

  • Solution A (Aldehyde): Prepare a 1.0 M solution of the starting aldehyde in acetonitrile (MeCN).

  • Solution B (Hydroxylamine): Prepare a 1.2 M solution of hydroxylamine hydrochloride (NH₂OH·HCl) and a 1.2 M solution of triethylamine (Et₃N) in MeCN.

  • Solution C (Chlorinating Agent): Prepare a 1.1 M solution of N-chlorosuccinimide (NCS) in MeCN. Safety Note: For substrates sensitive to organic N-Cl sources, an alternative is to generate Cl₂ gas on-demand in a separate flow module and introduce it at T-Mixer 2.[8]

  • Solution D (Alkyne/Base): Prepare a 1.5 M solution of the alkyne and a 2.5 M solution of Et₃N in MeCN.

System Operation:

  • Priming: Prime all pumps and lines with the solvent (MeCN) to remove air.

  • Step 1: Oximation

    • Set the temperature of Reactor 1 to 60°C.

    • Pump Solution A (e.g., at 0.5 mL/min) and Solution B (e.g., at 0.5 mL/min) through T-Mixer 1 and into Reactor 1.

    • The total flow rate (1.0 mL/min) and reactor volume (e.g., 10 mL) determine the residence time (10 minutes). This is sufficient for the complete conversion of the aldehyde to the corresponding aldoxime.

  • Step 2: Chlorination

    • Set the temperature of Reactor 2 to 25°C (room temperature).

    • The stream from Reactor 1 is combined with Solution C (e.g., at 0.5 mL/min) at T-Mixer 2.

    • The combined stream flows into Reactor 2. With a new total flow rate of 1.5 mL/min and a reactor volume of 3 mL, the residence time is 2 minutes for the conversion of the aldoxime to the hydroximoyl chloride.

  • Step 3: Cycloaddition

    • Set the temperature of Reactor 3 to 25°C.

    • The stream from Reactor 2 is combined with Solution D (e.g., at 1.0 mL/min) at T-Mixer 3. The excess base in Solution D neutralizes HCl and promotes the elimination to form the nitrile oxide in situ.

    • The final combined stream (total flow rate 2.5 mL/min) enters Reactor 3. A reactor volume of 50 mL provides a 20-minute residence time for the cycloaddition to occur, forming the trisubstituted isoxazole.

  • Collection: The product stream exits the BPR and is collected. The solvent can be removed under reduced pressure, and the crude product purified by standard methods (e.g., column chromatography) if necessary.

Representative Data

The following table summarizes typical results for this telescoped flow process, demonstrating its efficiency across different substrates.

Aldehyde Starting MaterialAlkyne PartnerOverall Yield (3 Steps)Reference
4-MethoxybenzaldehydePhenylacetylene>85%[8]
Pyridine-3-carboxaldehydeEthyl propiolate~65%[8]
Benzaldehyde1-Heptyne>90%[8]

Protocol II: Sustainable Synthesis of 3,5-Disubstituted Isoxazoles Using Deep Eutectic Solvents (DES)

This protocol highlights a green chemistry approach, replacing volatile organic solvents with a recyclable Deep Eutectic Solvent (DES), such as a mixture of tetrabutylammonium bromide (TBAB) and ethylene glycol (EG).[14] This method achieves high yields in short residence times and incorporates an in-line separation module for DES recovery and reuse.

Experimental Workflow Diagram

G cluster_0 Reactant Feeds cluster_1 Workup & Recovery P1 Pump A: Alkyne in DES T1 T-Mixer P1->T1 P2 Pump B: Nitroacetate in DES P2->T1 R1 Heated Reactor Coil (e.g., 120°C, 10 min res.) T1->R1 BPR Back Pressure Regulator (BPR) R1->BPR SEP In-Line Separator (e.g., 3D-Printed Module) BPR->SEP COLL Product in Extraction Solvent SEP->COLL RECYCLE Recovered DES SEP->RECYCLE

Caption: Sustainable flow synthesis of isoxazoles using DES with integrated solvent recovery.

Materials and System Setup
  • Pumps & Reactor: As described in Protocol I.

  • DES: TBAB/EG (1:5 molar ratio), prepared by heating and stirring until a homogeneous liquid is formed.

  • In-line Separator: A specialized module, which can be a 3D-printed device, designed for liquid-liquid extraction to separate the DES from the product-containing extraction solvent.[14]

  • Reagents: Alkyne, ethyl 2-nitroacetate, and an extraction solvent (e.g., ethyl acetate).

Step-by-Step Protocol

Preparation of Stock Solutions:

  • Solution A (Alkyne): Prepare a 0.5 M solution of the alkyne (e.g., phenylacetylene) in the TBAB/EG (1:5) DES.

  • Solution B (Nitroacetate): Prepare a 1.0 M solution of ethyl 2-nitroacetate in the TBAB/EG (1:5) DES.

System Operation:

  • Priming: Prime the system with the DES.

  • Reaction:

    • Set the temperature of the reactor coil to 120°C.

    • Pump Solution A (e.g., at 1.0 mL/min) and Solution B (e.g., at 0.5 mL/min) through the T-Mixer and into the heated reactor.

    • With a total flow rate of 1.5 mL/min and a reactor volume of 15 mL, the residence time is 10 minutes. The reaction proceeds to form the 3,5-disubstituted isoxazole.

  • Separation and Recovery:

    • The product stream exiting the BPR is directed into the in-line separator.

    • An extraction solvent (e.g., ethyl acetate) is pumped into the separator in a counter-current flow.

    • The isoxazole product, being more soluble in the organic solvent, is extracted.

    • The DES, being immiscible, is collected from a separate outlet and can be recycled back to the reactant reservoirs.

  • Collection: The ethyl acetate stream containing the product is collected. The solvent is removed under reduced pressure to yield the purified isoxazole product.

Sustainability Metrics: Flow vs. Batch

This sustainable approach offers significant green chemistry advantages over both conventional batch and flow methods.

MetricContinuous Flow (DES)Batch (DES)
Yield up to 95%Lower, due to less efficient mass transfer
Reaction Time 10 minutesSeveral hours
Atom Economy ~50%~30%
E-factor ~1.02~2.38

Data adapted from ACS Sustainable Chemistry & Engineering.[14][15] The E-factor (mass of waste / mass of product) highlights the significant reduction in waste generated by the continuous process.

Critical Safety Considerations

While flow chemistry inherently enhances safety, proper protocols are paramount.

  • Nitrile Oxide Precursors: Many precursors to nitrile oxides are hazardous. Aldoximes can be irritants, and chlorinating agents like NCS are corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[16]

  • Pressure Management: Flow systems operate under pressure. Ensure all fittings are rated for the intended operating pressure and are properly tightened. The BPR is a critical safety component that must be correctly installed.

  • System Integrity: Regularly inspect tubing and reactors for signs of degradation or blockage. A sudden pressure increase can indicate a clog, which must be addressed immediately by safely shutting down the system.

  • Hazardous Gases: The in-situ generation of toxic gases like chlorine (Cl₂) must be done with extreme caution, preferably using a dedicated gas-generation module with leak detection.[8] Nitric oxide, another related hazardous gas, is acutely toxic and corrosive and requires stringent handling protocols.[17][18][19]

Conclusion and Future Outlook

Continuous flow chemistry provides a superior platform for the synthesis of isoxazole intermediates, transforming a challenging batch process into a safe, efficient, and scalable operation. By enabling the on-demand generation and immediate consumption of unstable nitrile oxide intermediates, flow technology directly addresses the primary safety and efficiency bottlenecks of the synthesis. The protocols presented here demonstrate both a telescoped, multi-step synthesis for complex isoxazoles and a sustainable, green chemistry approach using recyclable solvents.

The future of isoxazole synthesis in flow is bright, with emerging opportunities to integrate other advanced technologies such as photochemistry, electrochemistry, and real-time analytics (e.g., inline FTIR/NMR) for enhanced control and discovery of novel reaction pathways.[9][20]

References

  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. [Link]

  • Recent advances in continuous flow synthesis of heterocycles. PubMed. [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]

  • Sustainable Continuous Synthesis of 3,5- Disubstituted Isoxazoles. Amazon S3. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Nitric oxide. Purdue University. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]

  • Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Nitric Oxide - Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. PMC - NIH. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]

  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IJRPR. [Link]

  • Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. Interscan Corporation. [Link]

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC - NIH. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Nitric Oxide - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Amar Equipment. [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]

Sources

Protecting group strategies for 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 5-(Chloromethyl)isoxazole-4-carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Balancing Electrophilic Stability and Nucleophilic Reactivity

Executive Summary

5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS 870704-27-1) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of antibiotics (isoxazolyl-penicillins) and COX-2 inhibitors. However, its bifunctional nature presents a distinct "push-pull" synthetic challenge:

  • The C4-Carboxylic Acid: Requires activation or protection to prevent interference during nucleophilic attacks.

  • The C5-Chloromethyl Group: A potent electrophile prone to premature solvolysis or nucleophilic displacement.

  • The Isoxazole Core: A pseudo-aromatic ring sensitive to reductive cleavage (N–O bond scission) and base-catalyzed ring opening.

This guide details two high-fidelity protection strategies—Acid-Labile (tert-Butyl) and Base-Labile (Methyl/Ethyl) —designed to preserve the chloromethyl handle while enabling downstream diversification.

Strategic Analysis: The "Three-Front War"

Before selecting a protocol, the chemist must recognize the three specific failure modes associated with this molecule.

FeatureReactivity ProfileCritical Failure Mode
Isoxazole Ring Latent Enamino-KetoneHydrogenolysis (H₂/Pd): The N–O bond cleaves rapidly under catalytic hydrogenation, destroying the ring. Benzyl esters are therefore contraindicated unless removed by acid hydrolysis.
Chloromethyl (-CH₂Cl) Primary ElectrophileSolvolysis: Refluxing in nucleophilic solvents (MeOH/EtOH) with strong acid can displace the chloride (ether formation).
Carboxylic Acid (-COOH) Nucleophile/AcidSelf-Alkylation: In the presence of base, the carboxylate can intermolecularly displace the chloride of a neighbor, forming oligomers.
Decision Matrix
  • Choose tert-Butyl Ester if your downstream chemistry involves basic nucleophiles (amines, thiolates) attacking the chloromethyl group.

  • Choose Methyl/Ethyl Ester if your downstream chemistry involves acidic conditions or if you require a scalable, cost-effective intermediate for simple couplings.

Visual Strategy Guide

ProtectionStrategy Start 5-(Chloromethyl)isoxazole- 4-carboxylic Acid Decision Select Protection Strategy Start->Decision RouteA Route A: Acid-Labile (tert-Butyl Ester) Decision->RouteA Target: Base Stability RouteB Route B: Base-Labile (Methyl/Ethyl Ester) Decision->RouteB Target: Acid Stability ReagentA Boc2O + DMAP (Steglich-type) RouteA->ReagentA ReagentB MeI/EtI + K2CO3 (DMF, 25°C) RouteB->ReagentB OutcomeA Protected: t-Butyl Ester (-CH2Cl Intact) ReagentA->OutcomeA OutcomeB Protected: Methyl Ester (-CH2Cl Intact) ReagentB->OutcomeB AppA Application: Nucleophilic Substitution (Amines/Thiols) OutcomeA->AppA AppB Application: Suzuki Couplings / Acidic Conditions OutcomeB->AppB

Figure 1: Decision tree for selecting the appropriate esterification pathway based on downstream requirements.

Protocol A: tert-Butyl Ester Formation (Recommended)

Mechanism: DMAP-catalyzed anhydride exchange. Why: This method avoids acidic conditions entirely, preventing solvolysis of the chloromethyl group. The resulting t-butyl ester is stable to the basic conditions required to displace the chloride with amines later.

Materials
  • Substrate: 5-(Chloromethyl)isoxazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–0.3 equiv)

  • Solvent: tert-Butanol (t-BuOH) (anhydrous) or THF/t-BuOH mixture.

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid (10 mmol) in anhydrous t-BuOH (30 mL). If solubility is poor, add dry THF (10 mL).

  • Activation: Add Boc₂O (20 mmol) in one portion.

  • Catalysis: Add DMAP (1.0 mmol) slowly. Caution: CO₂ evolution will occur immediately.

  • Reaction: Stir at 25–30 °C for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 3:1). The acid (baseline) should disappear, replaced by a high Rf spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess Boc₂O (which degrades to volatile isobutylene/CO₂).

    • Redissolve residue in EtOAc (50 mL).

    • Wash with 10% Citric Acid (2 x 20 mL) to remove DMAP.

    • Wash with Sat. NaHCO₃ (20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: Flash chromatography (0→20% EtOAc in Hexanes).

Yield Expectation: 85–95% Key Advantage: The t-butyl group is removed later using TFA/DCM, leaving the isoxazole ring and the newly substituted C5-chain intact.

Protocol B: Methyl Ester Formation (Alkylation Route)

Mechanism: SN2 Nucleophilic Substitution (Carboxylate attack on Alkyl Halide). Why: Standard Fischer esterification (MeOH/H₂SO₄/Reflux) carries a high risk of converting the 5-chloromethyl group to a 5-methoxymethyl group via solvolysis. The alkylation route is milder and chemically distinct.

Materials
  • Substrate: 5-(Chloromethyl)isoxazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, finely powdered)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Salt Formation: Dissolve the acid (10 mmol) in DMF (20 mL) at 0 °C. Add K₂CO₃ (15 mmol). Stir for 15 minutes to generate the carboxylate anion.

  • Alkylation: Dropwise add MeI (12 mmol). Note: MeI is toxic; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours.

    • Critical Control Point: Do not heat above 40 °C to prevent the carboxylate from attacking the chloromethyl group of a neighboring molecule (polymerization).

  • Workup:

    • Dilute with water (100 mL) and extract with Et₂O or EtOAc (3 x 40 mL). Note: DMF requires thorough water washing to remove.

    • Wash organic layer with water (2 x 30 mL) and Brine (30 mL).

    • Dry over MgSO₄.[1]

  • Purification: Recrystallization from Hexane/Et₂O is often sufficient; otherwise, silica plug filtration.

Yield Expectation: 90–98%

Application: Nucleophilic Substitution & Deprotection

Once protected (e.g., as the t-butyl ester), the chloromethyl group becomes a specific target for diversification.

Workflow Diagram

Workflow Step1 Protected Ester (t-Butyl 5-(chloromethyl)...) Step2 Reaction: + Morpholine (1.2 eq) + DIPEA (1.5 eq) THF, 25°C Step1->Step2 Step3 Intermediate: Substituted Amine Step2->Step3 Step4 Deprotection: TFA / DCM (1:4) 0°C -> RT Step3->Step4 Final Final Product: 5-(Morpholinomethyl)... -4-carboxylic Acid Step4->Final

Figure 2: Workflow for utilizing the protected scaffold to generate amino-isoxazole libraries.

Protocol: Amine Displacement
  • Reaction: Dissolve t-butyl 5-(chloromethyl)isoxazole-4-carboxylate in THF. Add 1.2 equiv of secondary amine (e.g., morpholine) and 1.5 equiv DIPEA. Stir at RT for 6 hours.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir 2 hours. Evaporate TFA (azeotrope with toluene).

  • Result: The isoxazole ring remains intact; the acid is revealed.

References & Authority

  • Isoxazole Stability: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., John Wiley & Sons, 2014. (Confirming ester stability and isoxazole sensitivity to reduction).

  • Boc2O Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[3] Chem. Int. Ed.1978 , 17, 522.[3]

  • Isoxazole Synthesis & Reactivity:

    • Chalyk, B. et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks..."[4] J. Org. Chem.2019 , 84, 6186. (Demonstrates halogenated isoxazole handling).

    • Sperry, J. B.; Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Curr. Opin. Drug Discov. Devel.2005 , 8, 723.

  • Alkylation of Carboxylates:

    • Organic Syntheses, Coll. Vol. 3, p. 610 (1955); Vol. 28, p. 75 (1948). (Foundational protocols for K2CO3/Alkyl Halide esterification).

Sources

Scale-up synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

Abstract This application note details a robust, scalable protocol for the synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic acid , a critical pharmacophore in the development of agonists for Takeda G-protein-coupled receptor 5 (TGR5) and other heterocyclic therapeutics. Unlike bench-scale methods that rely on chromatographic purification, this protocol utilizes a crystallization-driven workflow adapted from the industrial synthesis of Leflunomide intermediates. The process achieves high regioselectivity (>99:1) and purity (>98% HPLC) by controlling the thermodynamics of the isoxazole ring closure, eliminating the need for hazardous radical halogenation steps.

Retrosynthetic Strategy The synthesis is designed around the Claisen-type condensation of ethyl 4-chloroacetoacetate with triethyl orthoformate, followed by a regiospecific cyclization with hydroxylamine. This route is preferred over the radical chlorination of 5-methylisoxazole-4-carboxylic acid due to superior impurity profiles (avoiding di-chlorinated side products) and safer process thermodynamics.

Critical Process Parameters (CPPs):

  • Starting Material Stability: Ethyl 4-chloroacetoacetate is thermally unstable and lachrymatory. It must be handled at

    
     and used immediately upon sourcing or generation.
    
  • Regiocontrol: The cyclization temperature must be maintained between

    
     and 
    
    
    
    to favor the formation of the 5-chloromethyl isomer over the 3-chloromethyl impurity.
  • Thermal Safety: The condensation step involves significant ethanol evolution, and the cyclization is highly exothermic.

Part 2: Reaction Engineering & Mechanism

The synthesis proceeds via a three-stage "telescoped" or semi-continuous workflow to minimize isolation of unstable intermediates.

ReactionScheme SM1 Ethyl 4-chloroacetoacetate (Unstable Precursor) Inter1 Ethyl 2-(ethoxymethylene)- 4-chloroacetoacetate (Enol Ether) SM1->Inter1 Condensation Reagents1 Triethyl Orthoformate Acetic Anhydride 100-110°C Inter2 Ethyl 5-(chloromethyl) isoxazole-4-carboxylate Inter1->Inter2 Cyclization Reagents2 NH2OH·HCl NaOAc, EtOH -5 to 0°C Product 5-(Chloromethyl)isoxazole- 4-carboxylic acid (Target) Inter2->Product Saponification Reagents3 HCl / AcOH Hydrolysis

Figure 1: Synthetic pathway emphasizing the conversion of the unstable chloroacetoacetate to the stable isoxazole core.[1]

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-chloroacetoacetate

Objective: Convert the unstable starting material into the reactive enol ether.

Safety Warning: Ethyl 4-chloroacetoacetate is a severe lachrymator and skin irritant. Perform all operations in a well-ventilated fume hood.

  • Charge: To a glass-lined reactor (GLR) inerted with nitrogen, charge Ethyl 4-chloroacetoacetate (1.0 equiv), Triethyl orthoformate (1.5 equiv), and Acetic anhydride (2.5 equiv).

  • Reaction: Heat the mixture to 100–110°C . Distill off the byproduct (ethanol/ethyl acetate mixture) continuously to drive the equilibrium forward.

    • Note: Reaction completion is typically 2–4 hours. Monitor by GC (disappearance of starting material).

  • Work-up: Concentrate the residue under reduced pressure (50 mbar, 60°C) to remove excess acetic anhydride and orthoformate.

  • Output: Thick dark oil (Intermediate 1). Use directly in Step 2.

Step 2: Cyclization to Ethyl 5-(chloromethyl)isoxazole-4-carboxylate

Objective: Construct the isoxazole ring with high regioselectivity.

Safety Warning: Hydroxylamine is an explosion hazard. Never heat the free base. Use the hydrochloride salt with a buffer.[2]

  • Preparation: In a separate vessel, dissolve Hydroxylamine hydrochloride (1.1 equiv) and Sodium Acetate (1.1 equiv) in Ethanol (5 vol relative to SM). Stir for 30 min to form the free base in situ (buffered).

  • Cooling: Cool the hydroxylamine solution to -10°C .

  • Addition: Dissolve Intermediate 1 (from Step 1) in Ethanol (2 vol). Add this solution dropwise to the hydroxylamine mixture, maintaining the internal temperature between -5°C and 0°C .

    • Why? Higher temperatures (>10°C) increase the formation of the unwanted 3-chloromethyl isomer and decomposition byproducts [1].

  • Aging: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.

  • Quench: Pour the mixture into ice water (10 vol).

  • Isolation: The product may precipitate as a solid. If oil separates, extract with Ethyl Acetate, wash with brine, and concentrate.

    • Purification: Recrystallize crude ester from n-Heptane/IPA (9:1) if purity is <95%.

Step 3: Hydrolysis to 5-(Chloromethyl)isoxazole-4-carboxylic acid

Objective: Cleave the ester without displacing the benzylic chloride.

  • Charge: Charge the Ester (Step 2) into a reactor with Acetic Acid (3 vol) and 6N HCl (2 vol).

  • Reaction: Heat to 60–70°C for 3–5 hours.

    • Control: Do not reflux (>90°C) as this may hydrolyze the chloromethyl group to a hydroxymethyl group.

  • Crystallization: Cool the mixture to 0°C. Add water (5 vol) slowly to induce precipitation.

  • Filtration: Filter the white crystalline solid. Wash with cold water (3x) to remove residual acid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Scale-Up & Process Flow

The following diagram illustrates the unit operations for a kilogram-scale batch.

ProcessFlow Reactor1 Reactor 1 (GLR) Condensation (110°C) Distillation of EtOH Reactor2 Reactor 2 (Stainless) Cyclization (-5°C) Exotherm Control Reactor1->Reactor2 Transfer Intermediate (Oil) Filter1 Centrifuge Isolation of Crude Ester Reactor2->Filter1 Slurry Transfer Reactor3 Reactor 1 (Reuse) Acid Hydrolysis (65°C) Filter1->Reactor3 Wet Cake Charge Filter2 Nutsche Filter Final Product Isolation Reactor3->Filter2 Crystallization Dryer Vacuum Dryer 45°C, <50 mbar Filter2->Dryer Wet Cake

Figure 2: Process flow diagram for the kilogram-scale campaign.

Part 5: Analytical Specifications & Quality Control

Table 1: Product Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

C18 Column, ACN/H2O (0.1% TFA)
Identity (NMR) Conforms to structure1H NMR (DMSO-d6)
Melting Point 134–136°C (Lit.[3] for methyl analog is similar; chloro slightly lower)DSC
Residual Solvents Ethanol < 5000 ppm, Toluene < 890 ppmGC-HS
Chloride Content Theoretical ± 0.5%Titration (AgNO3)

Key Impurities to Monitor:

  • 3-Chloromethyl isomer: Result of poor regiocontrol in Step 2. Limit: <0.5%.

  • 5-Hydroxymethyl analog: Result of over-hydrolysis in Step 3. Limit: <0.5%.

References

  • Leflunomide Process Chemistry (Analogous Route)

    • Patent: "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide."[1] WO2003042193A1. (Describes the orthoformate/acetoacetate condensation and cyclization regiochemistry).

  • Regioselectivity of Isoxazole Synthesis

    • Source: "Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid." CN103539753A.
  • Handling of 4-Chloroacetoacetate

    • Safety Data: "Spontaneous chemical decomposition of ethyl 4-chloroacetoacetate.
  • General Isoxazole Cyclization Protocols

    • Review: "Synthesis of Isoxazoles via Electrophilic Cycliz

Sources

Application Note: Quantitative Analysis of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-(Chloromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring both a reactive chloromethyl group and a carboxylic acid moiety. Its structural attributes make it a valuable building block in medicinal and agrochemical synthesis. The purity and concentration of this intermediate are critical parameters that directly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or chemical product. Therefore, robust and reliable analytical methods for its precise quantification are essential for process control, quality assurance, and stability testing.

This guide provides detailed protocols for two validated, complementary analytical methods for the quantification of 5-(Chloromethyl)isoxazole-4-carboxylic acid (MW: 161.54 g/mol ):

  • Primary Assay: A stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment.

  • Confirmatory Assay: A Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, providing orthogonal selectivity and definitive mass-based confirmation.

The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, and are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Primary Assay: Reversed-Phase HPLC with UV Detection

This method is the workhorse for routine analysis, offering high precision, and sensitivity, and is suitable for quantifying the analyte in the presence of starting materials, by-products, and degradants.

Principle and Rationale

Reversed-phase HPLC is selected based on the moderate polarity of 5-(Chloromethyl)isoxazole-4-carboxylic acid. A C18 stationary phase provides excellent retention and separation capabilities for this class of molecule. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (formic acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This results in a sharp, symmetrical peak shape and a stable, reproducible retention time. UV detection is chosen as the isoxazole ring system contains a suitable chromophore for sensitive detection. A mass spectrometry (MS) compatible mobile phase using formic acid is recommended for potential future method extension to LC-MS analysis.[4][5][6]

Materials and Instrumentation
  • Instrument: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus C18[5], WondaSil C18-WR[7]).

  • Reference Standard: 5-(Chloromethyl)isoxazole-4-carboxylic acid, ≥97% purity.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Formic Acid (HCOOH), LC-MS grade.

    • Water, HPLC/Type I grade.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Experimental Protocol: HPLC-UV
  • Standard Preparation (100 µg/mL): a. Accurately weigh approximately 10.0 mg of the reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. This is the Stock Standard. c. Prepare working standards by serial dilution as required for the calibration curve (e.g., 1-150 µg/mL).

  • Sample Preparation: a. Accurately weigh an amount of the sample expected to contain ~10.0 mg of the analyte into a 100 mL volumetric flask. b. Add ~70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature and dilute to volume with the diluent. d. Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Wavelength 245 nm (or as determined by UV scan)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
  • System Suitability Testing (SST): a. Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). b. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (T): ≤ 1.5
    • Theoretical Plates (N): ≥ 2000
    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[1]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep 1. Prepare Reference Standard Solutions smp_prep 2. Prepare Sample Solutions (Dissolve & Filter) sst 3. System Suitability Test (5 Replicate Injections) smp_prep->sst cal 4. Inject Calibration Curve Standards sst->cal smp_run 5. Inject Samples cal->smp_run integrate 6. Integrate Peak Areas smp_run->integrate quantify 7. Quantify Analyte Concentration integrate->quantify report 8. Generate Report quantify->report GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Sample or Standard derivatize 2. Add Derivatization Reagent & Heat (60°C) weigh->derivatize extract 3. Perform Liquid-Liquid Extraction & Dry derivatize->extract inject 4. Inject Derivatized Sample into GC-MS extract->inject extract_tic 5. Analyze Total Ion Chromatogram (TIC) inject->extract_tic confirm_ms 6. Confirm Identity via Mass Spectrum extract_tic->confirm_ms quantify_sim 7. Quantify using SIM or Extracted Ion Chromatogram confirm_ms->quantify_sim report 8. Generate Report quantify_sim->report

Sources

High-throughput screening of 5-(Chloromethyl)isoxazole-4-carboxylic acid libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Screening of 5-(Chloromethyl)isoxazole-4-carboxylic Acid Libraries

Introduction: The Bifunctional Isoxazole Scaffold

In the landscape of fragment-based drug discovery (FBDD), the isoxazole ring system represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including kinases (EGFR, VEGFR), cyclooxygenases (COX-2), and bacterial enoyl-ACP reductase (FabI) [1, 2].[1]

This Application Note details the high-throughput synthesis (HTS) and screening of libraries derived from 5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS: 870704-27-1).[1] This specific building block is uniquely suited for diversity-oriented synthesis (DOS) due to its bifunctionality :

  • C-4 Carboxylic Acid: amenable to amide coupling or esterification to introduce hydrogen-bond donors/acceptors.[1]

  • C-5 Chloromethyl Group: a highly reactive electrophile for

    
     displacement by nucleophiles (phenols, thiols, amines), allowing the introduction of lipophilic or polar side chains.
    

We present a validated workflow for generating a 500-member library using parallel solution-phase synthesis followed by a TR-FRET-based kinase inhibition screen.

Library Design and Synthetic Strategy

To maximize chemical space coverage, we employ a Parallel Solution-Phase Synthesis strategy. This approach avoids the kinetic limitations of solid-phase chemistry while maintaining high throughput via the use of solid-supported scavenger resins for purification.[1]

The Reaction Scheme:

  • Step 1 (Amide Coupling): The core acid is coupled with 25 diverse primary amines (

    
    ) to fix the C-4 substituent.[1]
    
  • Step 2 (Nucleophilic Substitution): The intermediate chloromethyl derivatives are reacted with 20 diverse phenols/thiols (

    
    ) to install the C-5 substituent.[1]
    
Visualization: Synthetic Pathway

SyntheticPathway Core 5-(Chloromethyl) isoxazole-4-carboxylic acid Step1 Step 1: Amide Coupling (HATU/DIPEA) Core->Step1 Amine Amine (R1-NH2) (Diversity Set A) Amine->Step1 Inter Intermediate: Chloromethyl Carboxamide Step2 Step 2: SN2 Displacement (K2CO3/DMF) Inter->Step2 Nuc Nucleophile (R2-XH) (Diversity Set B) Nuc->Step2 Final Final Library Member: 5-(R2-methyl)isoxazole-4-carboxamide Step1->Inter 25 Variants Step2->Final 500 Variants

Figure 1: Bifunctional diversification strategy transforming the core scaffold into a 500-member library.

Protocol A: High-Throughput Parallel Synthesis

Objective: Synthesize 500 unique analogs in a 96-well block format. Scale: 50 µmol per well.

Materials & Reagents
  • Core: 5-(Chloromethyl)isoxazole-4-carboxylic acid (0.1 M in DMF).[1]

  • Coupling Agents: HATU (0.1 M in DMF), DIPEA (0.2 M in DMF).

  • Scavenger Resins: Polymer-supported Trisamine (to remove excess electrophiles/acid) and Isocyanate resin (to remove excess amines).[1]

Step-by-Step Procedure
  • Amide Coupling (Row-wise Diversity):

    • To each well of a 96-well deep-well reaction block, add 500 µL of the Core solution (50 µmol).[1]

    • Add 550 µL of HATU solution (1.1 eq) and 500 µL DIPEA (2 eq).

    • Dispense 500 µL of distinct Amines (

      
      )  (1.2 eq) into rows A-H.[1]
      
    • Seal and shake at room temperature (RT) for 4 hours.

    • QC Check: Analyze random wells by LC-MS to confirm amide formation (>90% conversion expected).

  • Nucleophilic Substitution (Column-wise Diversity):

    • To the same wells, add 2 eq of Potassium Carbonate (

      
      ) .
      
    • Dispense distinct Nucleophiles (

      
      )  (Phenols/Thiols, 1.5 eq) into columns 1-12.[1]
      
    • Reseal and shake at 60°C for 12 hours.

  • Purification (Scavenging):

    • Add PS-Isocyanate resin (3 eq relative to amine) to scavenge unreacted amines.[1]

    • Add PS-Trisamine resin (3 eq relative to core) to scavenge unreacted electrophiles.[1]

    • Shake for 6 hours at RT.

    • Filter the reaction mixture into a pre-weighed receiving plate.

    • Evaporate solvent using a centrifugal evaporator (Genevac).[1]

  • Library Storage:

    • Resuspend dried films in 100% DMSO to a final concentration of 10 mM.

    • Store at -20°C.

Protocol B: HTS Kinase Assay (TR-FRET)

Target: EGFR Kinase (Epidermal Growth Factor Receptor).[1][2] Rationale: Isoxazole derivatives have shown potency against EGFR/HER2 kinases by binding to the ATP pocket [3]. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody and a fluorescent tracer.[1]

Assay Principle

A Europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated product.[1] When the tracer (acceptor) is close, FRET occurs. Inhibitors decrease the FRET signal.

Experimental Setup
  • Plate Format: 384-well low-volume white plates.[1]

  • Reaction Volume: 10 µL.

  • Controls:

    • Max Signal (DMSO only): 100% Enzyme Activity.[1]

    • Min Signal (EDTA): 0% Enzyme Activity.[1]

    • Reference Inhibitor: Gefitinib (1 µM).[1]

Workflow
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of library compounds (10 mM stock) into assay plates.

    • Final compound concentration: 20 µM (0.2% DMSO).

  • Enzyme Addition:

    • Dispense 5 µL of EGFR Kinase (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Substrate Initiation:

    • Dispense 5 µL of Substrate Mix (ATP

      
       concentration + Poly-GT peptide).[1]
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).[1]

    • Incubate for 60 minutes.

    • Read on a multimode plate reader (e.g., EnVision) utilizing TR-FRET settings (Ex: 337 nm, Em: 615/665 nm).[1]

Data Analysis & Hit Identification

Calculate the Z-Factor (Z') to validate assay robustness before screening:



Acceptance Criteria:

.[1][3]

Hit Threshold: Compounds exhibiting >50% inhibition at 20 µM are flagged as hits.

Table 1: Representative Screening Data Structure

Well IDCompound IDR1 (Amide)R2 (Ether)FRET Ratio (665/615)% InhibitionClassification
A01ISO-001Benzyl4-Cl-Phenyl0.855.2%Inactive
A02ISO-002Benzyl3-OMe-Phenyl0.2188.4% HIT
A03ISO-003Cyclopropyl4-Cl-Phenyl0.828.1%Inactive
.....................

Critical Mechanistic Insights

Why 5-(Chloromethyl)isoxazole?

The chlorine atom at the C-5 methyl position is activated by the electron-withdrawing nature of the isoxazole ring.[1] This makes it significantly more reactive toward


 displacement than a standard benzyl chloride, allowing for milder reaction conditions (60°C vs. reflux) that preserve sensitive functional groups on the 

and

moieties [4].
Troubleshooting the Library Synthesis
  • Issue: Low yield in Step 2 (Substitution).

  • Cause: Steric hindrance from bulky

    
     amides blocking the C-5 position.[1]
    
  • Solution: Use a stronger non-nucleophilic base (e.g.,

    
    ) or switch to microwave irradiation (100°C, 10 min) to overcome the energy barrier.
    

Workflow Visualization

HTS_Workflow Start Library Design (500 Compounds) Synth Parallel Synthesis (96-well Block) Start->Synth QC QC: LC-MS (Random Sampling) Synth->QC QC->Synth Fail Screen Primary Screen (EGFR TR-FRET, 20 µM) QC->Screen Pass (>90% Purity) Analysis Data Analysis (Z-Factor & % Inhibition) Screen->Analysis HitVal Hit Validation (IC50 Determination) Analysis->HitVal Hits (>50% Inh)

Figure 2: Integrated workflow from library generation to hit validation.

References

  • Chikkula, K. V., et al. (2009). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. South African Journal of Chemistry.[4] [1]

  • Zhu, J., et al. (2018).[4] The recent progress of isoxazole in medicinal chemistry.[4][5] Bioorganic & Medicinal Chemistry.[1][4][6][7][8]

  • Karthik, S., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central.[1]

  • Ryabukhin, S. V., et al. (2010). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Synthesis.[1][4][6][9][10][11]

  • Sigma-Aldrich. 5-(Chloromethyl)isoxazole-4-carboxylic acid Product Datasheet.[1][1]

Sources

Application Note: Biocatalytic Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core structure in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase inhibitors. Traditional synthesis—primarily the 1,3-dipolar cycloaddition of nitrile oxides—often necessitates hazardous halogenating agents (e.g., Chloramine-T), toxic bases, and chlorinated solvents.

This Application Note details two validated biocatalytic protocols that circumvent these issues:

  • VHPO-Mediated Pathway: A chemoenzymatic route using Vanadium-Dependent Haloperoxidases to generate "cryptic" nitrile oxides for regio-controlled [3+2] cycloadditions.[1][2]

  • Lipase-Catalyzed Domino Reaction: A promiscuous, one-pot synthesis of isoxazol-5(4H)-ones using Candida antarctica Lipase B (CAL-B) in aqueous media.

These methods offer higher atom economy, ambient reaction conditions, and reduced environmental footprint compared to classical organic synthesis.[3]

Strategic Rationale: Why Biocatalysis?

FeatureChemical Synthesis (Traditional)Biocatalytic Synthesis (Modern)
Intermediate Stability Nitrile oxides are unstable and prone to dimerization (furoxan formation).Enzymes generate reactive species in situ at low steady-state concentrations, minimizing side reactions.
Reagents Requires stoichiometric oxidants (NCS, Chloramine-T).Uses catalytic H₂O₂ and halide salts (NaCl/KBr).
Selectivity Often requires chiral auxiliaries for stereocontrol.Enzymes provide inherent facial selectivity (enantiocontrol).
Conditions High temperatures, organic solvents (DCM, Toluene).Ambient temperature, aqueous buffers or green solvents (EtOH).

Protocol A: VHPO-Mediated Oxidative [3+2] Cycloaddition

Target: Isoxazolines and Isoxazoles Mechanism: In situ generation of nitrile oxides from aldoximes.[1]

Mechanistic Insight

The Vanadium-Dependent Haloperoxidase (VHPO) does not directly catalyze the cycloaddition. Instead, it catalyzes the oxidation of a halide (X⁻) to a hypohalous acid (HOX) species. This electrophilic species halogenates the aldoxime substrate to form a hydroximoyl halide, which spontaneously eliminates HX to form the nitrile oxide. The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with an acceptor (alkene/alkyne).[4]

Critical Control Point: The rate of H₂O₂ addition is the limiting factor. Excess H₂O₂ can bleach the enzyme heme (if using heme-peroxidases) or cause oxidative degradation of the product.

Workflow Diagram

VHPO_Pathway Aldoxime Aldoxime Substrate Int_Chloro Hydroximoyl Halide Aldoxime->Int_Chloro + HOX H2O2 H₂O₂ (Slow Feed) Enzyme VHPO Enzyme (Vanadium cofactor) H2O2->Enzyme HOX [HOBr/HOCl] Reactive Species Enzyme->HOX Oxidation Halide KBr / NaCl Halide->Enzyme Nit_Oxide Nitrile Oxide (Transient) Int_Chloro->Nit_Oxide - HX (Spontaneous) Product Isoxazole/Isoxazoline Nit_Oxide->Product [3+2] Cycloaddition Alkene Dipolarophile (Alkene/Alkyne) Alkene->Product

Figure 1: Chemoenzymatic cascade for cryptic nitrile oxide generation and trapping.

Experimental Protocol

Reagents:

  • Substrate: Benzaldehyde oxime (1.0 mmol)

  • Trap: Styrene (1.5 mmol) (for isoxazoline) or Phenylacetylene (for isoxazole)

  • Enzyme: Vanadium Chloroperoxidase (VCPO) from Curvularia inaequalis (approx. 10 U/mg)

  • Oxidant: 30% Hydrogen Peroxide

  • Buffer: Citrate-Phosphate buffer (0.1 M, pH 5.0)

  • Additives: KBr (2.0 mmol)

Step-by-Step Procedure:

  • Preparation: In a 20 mL glass vial, dissolve Benzaldehyde oxime (121 mg, 1 mmol) and Styrene (170 µL, 1.5 mmol) in 5 mL of Citrate-Phosphate buffer. Note: If solubility is an issue, add 10% v/v DMSO or Ethanol.

  • Enzyme Addition: Add KBr (238 mg, 2 mmol) and VCPO enzyme (5 mg). Stir gently at 25°C.

  • Oxidant Feed: Using a syringe pump, add H₂O₂ (1.2 eq) dissolved in buffer over 3 hours.

    • Why? Slow addition prevents enzyme inactivation and suppresses the formation of furoxan (dimer) by keeping the standing concentration of nitrile oxide low.

  • Monitoring: Monitor reaction by TLC (Hexane:EtOAc 4:1) or HPLC every hour. The aldoxime spot (Rf ~0.4) should disappear, replaced by the isoxazoline product (Rf ~0.7).

  • Work-up: Quench with saturated Na₂S₂O₃ (2 mL) to destroy residual peroxide. Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Protocol B: Lipase-Catalyzed One-Pot Domino Reaction

Target: Isoxazol-5(4H)-ones Mechanism: Promiscuous catalysis (Knoevenagel condensation followed by cyclization).

Mechanistic Insight

While lipases (like CAL-B) are hydrolases, they exhibit "catalytic promiscuity." In this reaction, the lipase likely stabilizes the oxyanion intermediate formed during the attack of the active methylene compound (ethyl acetoacetate) on the aldehyde, facilitating the Knoevenagel condensation. The subsequent reaction with hydroxylamine and cyclization is thermodynamically driven.

Workflow Diagram

Lipase_Pathway Aldehyde Ar-CHO CALB Lipase (CAL-B) Promiscuous Catalysis Aldehyde->CALB EAA Ethyl Acetoacetate EAA->CALB NH2OH Hydroxylamine Inter1 Knoevenagel Adduct (Enone) CALB->Inter1 - H₂O Isoxazolone Isoxazol-5(4H)-one Inter1->Isoxazolone + NH₂OH Cyclization

Figure 2: Lipase-mediated three-component domino reaction.

Experimental Protocol

Reagents:

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)[5]

  • Biocatalyst: Immobilized Candida antarctica Lipase B (Novozym 435) (20 mg)

  • Solvent: Water (5 mL) or Ethanol:Water (1:1)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in water.

  • Catalyst Addition: Add 20 mg of Novozym 435 beads.

  • Reaction: Stir at room temperature (25-30°C) for 2–6 hours.

    • Self-Validation: The reaction mixture often precipitates the product as a solid, indicating progress.[5]

  • Work-up: Filter the mixture to recover the immobilized enzyme (which can be washed with ethanol and reused up to 5 times).

  • Isolation: Recrystallize the solid product from hot ethanol. No column chromatography is usually required.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) H₂O₂ bleaching the enzyme.Reduce H₂O₂ feed rate; Switch to in situ H₂O₂ generation (Glucose Oxidase + Glucose).
Dimer Formation (Furoxan) Nitrile oxide concentration too high.Decrease enzyme load or slow down the halide oxidation step.
No Reaction (Protocol B) pH too low (Hydroxylamine HCl is acidic).Add NaOAc (1.0 eq) to buffer the system to pH ~6–7.
Enzyme Aggregation Hydrophobic substrate insolubility.Add 5-10% cosolvent (THF or DMSO) or use biphasic system.

References

  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation. ChemRxiv, 2025.[1] Link

  • Lipase Catalyzed One-Pot Synthesis of 3-Methyl-4-(Hetero) Arylmethyleneisoxazole-5(4H)-Ones. Polycyclic Aromatic Compounds, 2022. Link

  • Green Chemistry Approaches to Isoxazole Synthesis. BenchChem Application Notes, 2025. Link

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 2011.[6] Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-(Chloromethyl)isoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(chloromethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.

I. Synthetic Strategy Overview

The synthesis of 5-(chloromethyl)isoxazole-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and experimentally supported pathway involves a three-stage approach:

  • Stage 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate. This initial step involves the construction of the isoxazole ring with the necessary functional groups, starting from readily available precursors.

  • Stage 2: Chlorination of Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate. This crucial step introduces the chloro- functionality to the methyl group.

  • Stage 3: Hydrolysis of Ethyl 5-(chloromethyl)isoxazole-4-carboxylate. The final step is the conversion of the ester to the desired carboxylic acid.

This guide will provide a detailed protocol for each stage, followed by a comprehensive troubleshooting section to address potential challenges.

II. Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate

This stage is based on the well-established method of isoxazole ring formation from a β-ketoester and hydroxylamine.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chloroacetoacetate (1.0 eq.) in ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add a solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) in water.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Chlorination of Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate

This step utilizes a standard chlorinating agent to convert the hydroxymethyl group to a chloromethyl group.

Protocol:

  • Reaction Setup: In a fume hood, dissolve the purified ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq.) dropwise. The reaction is exothermic and releases HCl and SO2 gases.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 5-(chloromethyl)isoxazole-4-carboxylate.

Stage 3: Hydrolysis of Ethyl 5-(chloromethyl)isoxazole-4-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid under acidic conditions.

Protocol:

  • Reaction Setup: Dissolve the crude ethyl 5-(chloromethyl)isoxazole-4-carboxylate (1.0 eq.) in a mixture of a suitable organic solvent (e.g., dioxane) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-(chloromethyl)isoxazole-4-carboxylic acid.

III. Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis.

Q1: My yield in Stage 1 is low. What are the possible causes and solutions?

A1: Low yields in the isoxazole ring formation step can be due to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.

  • Side Reactions: The formation of isomeric isoxazoles is a common side reaction. The regioselectivity of the reaction is influenced by the pH. Maintaining a slightly acidic to neutral pH is generally optimal.

  • Inefficient Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.

Troubleshooting Table: Stage 1

ProblemPossible CauseRecommended Solution
Low YieldIncomplete reactionExtend reflux time, monitor by TLC.
Formation of isomersControl pH of the reaction mixture.
Inefficient extractionPerform multiple extractions with ethyl acetate.

Q2: The chlorination in Stage 2 is not working, or I am getting a complex mixture of products. What should I do?

A2: The chlorination step is critical and can be problematic:

  • Reagent Quality: Ensure that the thionyl chloride is fresh and of high purity. Old or decomposed thionyl chloride can lead to side reactions.

  • Reaction Temperature: The addition of thionyl chloride should be done at low temperature (0 °C) to control the exothermic reaction. Running the reaction at elevated temperatures can lead to decomposition and side product formation.

  • Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and glassware.

Troubleshooting Table: Stage 2

ProblemPossible CauseRecommended Solution
Incomplete ChlorinationInsufficient thionyl chlorideUse a slight excess of thionyl chloride (1.2-1.5 eq.).
Low reaction temperatureAllow the reaction to warm to room temperature after addition.
Complex MixtureReaction temperature too highMaintain low temperature during addition and control the reaction temperature.
Presence of waterUse anhydrous solvents and dry glassware.

Q3: During the hydrolysis in Stage 3, I am losing the chloro- group. How can I prevent this?

A3: The chloromethyl group can be susceptible to hydrolysis under harsh acidic conditions:

  • Reaction Time and Temperature: Minimize the reaction time and temperature for the hydrolysis. Monitor the reaction closely by TLC and stop it as soon as the ester is consumed.

  • Acid Concentration: Using a slightly lower concentration of hydrochloric acid might be beneficial, though it may require a longer reaction time.

Q4: I am having difficulty purifying the final product. What are the best methods?

A4: The purification of the final carboxylic acid can be challenging due to its polarity.

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems to find one that gives good crystals. Common systems include ethyl acetate/hexanes, ethanol/water, or toluene.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic acid (e.g., 1%) can help to reduce tailing of the carboxylic acid on the silica gel.

IV. Visualizing the Workflow

The following diagrams illustrate the synthetic workflow and the logical troubleshooting process.

SynthesisWorkflow cluster_stage1 Stage 1: Isoxazole Formation cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Hydrolysis A Ethyl 4-chloroacetoacetate C Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate A->C Reflux in EtOH/H2O B Hydroxylamine HCl, Sodium Acetate B->C E Ethyl 5-(chloromethyl)isoxazole-4-carboxylate C->E Anhydrous Solvent, 0°C to RT D Thionyl Chloride D->E G 5-(Chloromethyl)isoxazole-4-carboxylic acid E->G Reflux F Conc. HCl F->G Troubleshooting cluster_problem Problem Encountered cluster_analysis Analysis cluster_solution Potential Solutions P Low Yield or Impure Product A1 Identify Stage of Synthesis P->A1 A2 Analyze TLC/NMR Data A1->A2 A3 Check Reagent Quality & Conditions A1->A3 S1 Optimize Reaction Time/Temp A2->S1 S2 Adjust pH/Solvent A2->S2 S3 Improve Purification Technique A2->S3 S4 Use Fresh Reagents A3->S4

Caption: A logical approach to troubleshooting synthesis issues.

V. References

  • Synthesis of isoxazole derivatives. [Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.]

  • Chlorination using thionyl chloride. [Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.]

  • Hydrolysis of esters. [Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.]

  • Purification of organic compounds. [Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.]

Improving yield and purity of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, optimization, and troubleshooting of 5-(Chloromethyl)isoxazole-4-carboxylic acid , a critical intermediate often used in the synthesis of beta-lactamase-resistant antibiotics and other pharmaceutical agents.

This guide focuses on the Claisen-type condensation route (via ethyl 4-chloroacetoacetate), as it is the most scalable and regioselective method for obtaining the 4-carboxy-5-substituted pattern.

Topic: Improving Yield, Purity, and Process Stability Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Part 1: Synthesis Strategy & Optimization

Core Reaction Pathway

The most robust synthesis involves a three-stage process:

  • Condensation: Ethyl 4-chloroacetoacetate reacts with triethyl orthoformate (TEOF) to form the ethoxymethylene intermediate.

  • Cyclization: Reaction with hydroxylamine yields the ethyl ester.

  • Hydrolysis: Acid-mediated cleavage of the ester yields the free acid.

SynthesisPathway Start Ethyl 4-chloroacetoacetate Inter Ethoxymethylene Intermediate Start->Inter Triethyl Orthoformate Ac2O, Reflux Ester Ethyl 5-(chloromethyl) isoxazole-4-carboxylate Inter->Ester NH2OH·HCl EtOH, 0-25°C Side1 Regioisomer (3-substituted) Inter->Side1 Improper Temp/pH Product 5-(Chloromethyl)isoxazole- 4-carboxylic acid Ester->Product 60% H2SO4 60-70°C Side2 Hydroxymethyl Analog Ester->Side2 Basic Hydrolysis (Avoid!)

Figure 1: Step-wise synthetic pathway with critical control points for impurity formation.

Troubleshooting Guide: Synthesis & Yield
Q1: My cyclization yield is low (<50%). What parameters should I adjust?

Diagnosis: Low yield in the cyclization step is often due to incomplete conversion of the ethoxymethylene intermediate or competitive hydrolysis of the chloro-ketone moiety.

Corrective Actions:

  • Stoichiometry Check: Ensure a slight excess of Triethyl Orthoformate (TEOF) (1.2–1.5 eq) and Acetic Anhydride (2.0 eq) during the first step. The intermediate ethyl 2-ethoxymethylene-4-chloro-3-oxobutanoate must be fully formed before adding hydroxylamine. Monitor this step by TLC or GC; the starting material (ethyl 4-chloroacetoacetate) should be undetectable.

  • Temperature Control: The reaction with hydroxylamine is exothermic. Add the intermediate slowly to the hydroxylamine solution at 0–5°C . High temperatures during addition promote polymerization and decomposition of the sensitive chloromethyl group.

  • Solvent Choice: Switch to Ethanol or Methanol .[1] Ensure the solvent is anhydrous during the TEOF step to prevent hydrolysis of the orthoformate.

Q2: I am seeing significant amounts of the 3-chloromethyl isomer. How do I fix the regioselectivity?

Expert Insight: Regioselectivity is determined by which carbon of the intermediate the hydroxylamine nitrogen attacks first.

  • Mechanism: The nitrogen of NH₂OH preferentially attacks the most electrophilic center. In the ethoxymethylene intermediate, the vinyl ether carbon (CH-OEt) is highly electrophilic. Attack here leads to the desired 5-substituted isoxazole.

  • The Fix: Ensure the reaction medium is buffered . Using Hydroxylamine Sulfate with Sodium Acetate (to buffer pH ~4-5) often improves regioselectivity compared to using Hydroxylamine Hydrochloride alone. The free base of hydroxylamine is more nucleophilic and selective for the vinyl ether carbon.

Q3: The chloromethyl group is degrading to a hydroxymethyl group. Why?

Root Cause: This is a classic "solvolysis" issue. The allylic-like C-Cl bond at the 5-position is susceptible to nucleophilic attack, especially by water or hydroxide ions.

  • Critical Error: Do NOT use basic hydrolysis (NaOH/LiOH) to saponify the ester. Hydroxide ions will displace the chloride (SN2 reaction), forming 5-(hydroxymethyl)isoxazole-4-carboxylic acid.

  • Solution: Use Acid Hydrolysis only.

    • Protocol: Use 60% H₂SO₄ or 6N HCl at 60–75°C .

    • Monitoring: Do not reflux vigorously. Monitor the reaction by HPLC and quench immediately upon disappearance of the ester. Prolonged heating in acid can eventually hydrolyze the chloride as well.

Part 2: Workup & Purification (Purity)

Purification Specifications
ParameterSpecification TargetMethod of Control
Purity (HPLC) > 98.0%Recrystallization (Toluene/Heptane)
Water Content < 0.5%Vacuum drying at 40°C
Chloride Content Theoretical ± 0.2%Avoid basic wash; use dilute NaHCO3 carefully
Appearance White to Off-white solidActivated Carbon treatment if yellow
Troubleshooting Guide: Purification
Q4: The final product is colored (yellow/brown) and has a lower melting point.

Diagnosis: This indicates the presence of polymerized by-products or oxidation products, likely from the TEOF step or thermal degradation. Protocol:

  • Activated Carbon: Dissolve the crude acid in hot Ethyl Acetate or Ethanol . Add 5% w/w activated carbon, stir for 30 mins, and filter while hot.

  • Recrystallization: The most effective solvent system for the acid is Toluene or a Toluene/Heptane mixture.

    • Dissolve in minimum hot toluene (80°C).

    • Cool slowly to room temperature, then to 0°C.

    • If the acid is too polar for toluene, use Water/Ethanol (80:20) , but keep the temperature below 60°C to prevent hydrolysis.

Q5: How do I remove the unreacted "ethoxymethylene" intermediate?

Insight: If this intermediate carries over, it will polymerize during the acid hydrolysis step, creating "tar." Prevention: Ensure the cyclization step is complete. If the intermediate remains, wash the ester (before hydrolysis) with dilute cold NaHCO₃ . The intermediate is less stable and more soluble in the wash than the isoxazole ester.

Part 3: Analytical & Stability Data

Stability Profile
  • Solid State: Stable at room temperature if kept dry. Hygroscopic. Store in a desiccator.

  • Solution Stability:

    • DMSO/DMF: Stable for 24h.

    • Water (Neutral): Slow hydrolysis of Cl over days.

    • Water (Basic pH > 8): Rapid degradation (Cl displacement and ring opening).

Decision Tree: Troubleshooting Impurities

Troubleshooting Problem Identify Impurity Type Regio Regioisomer (3-substituted) Problem->Regio NMR shows isomer Hydroxyl Hydroxymethyl Impurity (-CH2OH) Problem->Hydroxyl Mass Spec +17 mass (Cl -> OH) Tar Dark Tar/Polymer Problem->Tar Low yield, sticky solid Sol1 Buffer Reaction Regio->Sol1 Use NH2OH·SO4 + NaOAc Control pH ~4.5 Sol2 Eliminate Base Hydroxyl->Sol2 Switch to Acid Hydrolysis Reduce Temp <70°C Sol3 Control Reagents Tar->Sol3 Purify Precursor Use Fresh TEOF

Figure 2: Diagnostic flow for identifying and resolving common impurity profiles.

References

  • Process for Preparing 5-Methylisoxazole-4-carboxylic Acid Derivatives. (Analogous Chemistry). U.S. Patent 6,331,632. Describes the condensation of ethyl acetoacetate with triethyl orthoformate and hydroxylamine, and subsequent acid hydrolysis using H₂SO₄.

  • Synthesis of Isoxazoles. Organic Chemistry Portal. Comprehensive review of isoxazole synthesis methodologies, including the reaction of 1,3-dicarbonyls with hydroxylamine.

  • Stability of Isoxazole Ring in Leflunomide. ResearchGate. Investigates the pH stability of isoxazole rings, confirming instability at basic pH (ring opening).

  • 5-(Chloromethyl)isoxazole-4-carboxylic acid Product Data. Sigma-Aldrich. Physical properties and safety data for the specific target molecule.[2][3][4][5][6]

Sources

Purification challenges of crude 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the common pitfalls associated with the purification of crude 5-(Chloromethyl)isoxazole-4-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. This technical support center provides detailed troubleshooting protocols and frequently asked questions to empower researchers in achieving high purity and yield.

Technical Support Center: 5-(Chloromethyl)isoxazole-4-carboxylic acid

This guide is designed to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-(Chloromethyl)isoxazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested solutions to streamline your workflow and enhance experimental outcomes.

Compound Profile

A summary of the key physical and chemical properties of 5-(Chloromethyl)isoxazole-4-carboxylic acid is provided below.

PropertyValueSource
Molecular Formula C₅H₄ClNO₃
Molecular Weight 161.54 g/mol
Appearance Solid
Melting Point 92-97 °C
Assay ~97%
SMILES String OC(=O)c1cnoc1CCl

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of the title compound in a question-and-answer format.

Question 1: My crude product is an intractable oil or fails to solidify after synthesis. How can I isolate a solid?

Answer:

This is a frequent issue, often caused by the presence of residual solvents, unreacted starting materials, or low-melting point byproducts. The goal is to induce crystallization or selectively remove the impurities.

Causality: The high polarity of the carboxylic acid group combined with the reactive chloromethyl moiety can lead to the formation of complex mixtures that inhibit crystallization. Oily impurities act as a solvent for your product, preventing the formation of a stable crystal lattice.

Recommended Protocol: Trituration & Recrystallization

  • Initial Workup: Ensure the crude product is thoroughly dried under a high vacuum to remove volatile solvents (e.g., ethyl acetate, dichloromethane) used during the reaction workup.

  • Trituration:

    • Place the crude oil in a flask.

    • Add a small volume of a non-polar solvent in which the desired product is poorly soluble but the oily impurities are soluble. Good starting choices are cold hexane, diethyl ether, or a mixture of hexane and ethyl acetate (e.g., 10:1).

    • Use a spatula or glass rod to vigorously scratch the inside of the flask and stir the mixture. This mechanical action provides energy to initiate nucleation and crystallization.

    • Continue stirring for 15-30 minutes. If a solid forms, collect it by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Recrystallization (If Trituration Fails or Purity is Still Low):

    • Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on similar isoxazole structures, consider solvent pairs like ethyl acetate/hexane, toluene, or ethanol/water.[1][2]

    • Step-by-Step Recrystallization: i. Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate). ii. If the solution is colored or contains insoluble particulates, perform a hot filtration. iii. Slowly add a non-polar "anti-solvent" (e.g., hexane) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). iv. Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution. v. Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. vi. Collect the crystals by vacuum filtration, wash with a small volume of the cold solvent mixture, and dry thoroughly.

Question 2: My TLC analysis shows multiple spots, and some are very close to my product spot. How can I achieve better separation?

Answer:

This indicates the presence of impurities with polarity similar to your product. Common culprits include regioisomers (e.g., 3-chloromethyl isomer) or byproducts from side reactions during synthesis.[3][4] Column chromatography is the most effective method to resolve this.[3][5]

Causality: The polarity of isomeric byproducts is often very close to that of the desired product, making separation by simple crystallization difficult. Column chromatography leverages subtle differences in the affinity of compounds for the stationary phase to achieve separation.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Use TLC to screen for an optimal solvent system. A good starting point for acidic compounds is a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate).

    • Crucial Tip: Add a small amount of acetic acid (~0.5-1%) to the eluent. This keeps your carboxylic acid product fully protonated, preventing it from interacting ionically with the silica gel. This results in sharper bands and prevents "streaking" down the column.[3]

    • Aim for an Rf value of ~0.2-0.3 for your product on the TLC plate for good separation on the column.

  • Column Packing & Loading:

    • Pack the column with silica gel as a slurry in the initial, most non-polar eluent mixture.

    • Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent completely. This creates a fine powder that can be carefully added to the top of the packed column. Dry loading generally gives better resolution than loading the sample as a solution.

  • Elution:

    • Begin running the column with a lower polarity eluent (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Acetic Acid).

    • Gradually increase the polarity of the eluent (gradient elution) as needed to move your product down the column.

    • Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Post-Column Workup: Combine the pure fractions, remove the solvent under reduced pressure, and then co-evaporate with a solvent like toluene to azeotropically remove any residual acetic acid.

// Nodes Crude [label="Crude Product\n(Post-Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Analyze by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sticky [label="Is product an oil or\nnon-crystalline solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SingleSpot [label="Clean Single Spot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Triturate [label="Triturate with\nHexane/Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallize\n(e.g., EtOAc/Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography\n(Silica, Hex/EtOAc + AcOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PureSolid [label="Pure Solid Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ImpureSolid [label="Impure Solid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> Sticky [label="Visual Inspection"]; Sticky -> Triturate [label="Yes"]; Sticky -> TLC [label="No (Solid)"]; Triturate -> Recrystallize [label="Still Impure"]; Triturate -> PureSolid [label="Success"]; Recrystallize -> PureSolid [label="Success"];

TLC -> SingleSpot; SingleSpot -> Recrystallize [label="Yes"]; SingleSpot -> Column [label="No (Multiple Spots)"]; Column -> PureSolid; }``` Caption: A workflow for troubleshooting common purification issues.

Question 3: My product seems to decompose during purification, especially when heated or on a silica gel column. What's happening and how can I prevent it?

Answer:

This compound has two primary points of instability: the chloromethyl group and the isoxazole ring itself. Understanding these liabilities is key to preventing degradation.

Causality:

  • Hydrolysis/Nucleophilic Attack: The chloromethyl group is a reactive electrophile. It can be attacked by nucleophiles, including water or alcohols (if used as solvents), especially under basic conditions or upon prolonged heating, to form the corresponding hydroxymethyl or alkoxymethyl derivatives.

  • Ring Instability: The isoxazole ring can be sensitive to cleavage under harsh acidic or basic conditions. 3[6]. Decarboxylation: Like some other heterocyclic carboxylic acids, this compound may undergo decarboxylation (loss of CO₂) if subjected to high temperatures for extended periods, leading to the formation of 5-(chloromethyl)isoxazole.

[7]Recommended Protocol: Mild & Rapid Purification

  • Avoid High Temperatures: When performing recrystallization, use the minimum temperature necessary to dissolve the solid and avoid prolonged refluxing. When removing solvent on a rotary evaporator, use a low bath temperature (<40°C).

  • Maintain Neutral to Slightly Acidic pH: During aqueous workups, ensure the pH is kept neutral or slightly acidic. Avoid strong bases. As mentioned, using a small amount of acetic acid in column chromatography helps maintain an acidic environment. 3[3]. Work Quickly: Plan your purification so that the compound is not left in solution or on a chromatography column for extended periods.

  • Consider Alternative Stationary Phases: If degradation on silica gel is severe, consider using a less acidic stationary phase like alumina (neutral or basic, depending on the specific impurity profile) or reverse-phase chromatography (C18), though this will require developing a new solvent system (e.g., water/acetonitrile or water/methanol).

dot

Degradation_Pathways Potential Degradation Pathways Start 5-(Chloromethyl)isoxazole- 4-carboxylic acid Hydrolysis 5-(Hydroxymethyl)isoxazole- 4-carboxylic acid Start->Hydrolysis H₂O / Heat (Nucleophilic Attack) Decarboxylation 5-(Chloromethyl)isoxazole Start->Decarboxylation High Heat (Δ) (-CO₂)

Caption: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 5-(Chloromethyl)isoxazole-4-carboxylic acid? A: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. R[8]efrigeration is recommended. It should be stored away from incompatible materials such as strong bases, oxidizing agents, and moisture to prevent degradation.

[9][10][11]Q: What personal protective equipment (PPE) should be used when handling this compound? A: Standard laboratory PPE is required, including safety goggles, a lab coat, and chemical-resistant gloves. T[12]he material safety data sheet indicates that it is a skin and eye irritant and may cause respiratory sensitization. Therefore, all manipulations should be performed in a certified chemical fume hood.

[12]Q: Can this compound be analyzed by HPLC? A: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound. A reverse-phase (RP) method using a C18 column is suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (like water with 0.1% formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. T[6][13]he acidic modifier in the mobile phase ensures the carboxylic acid is protonated for good peak shape.

Q: What are the most likely impurities from the synthesis? A: Besides unreacted starting materials, common impurities can include:

  • Isomeric Byproducts: Depending on the synthetic route, the formation of the regioisomeric 3-methyl-isoxazole-4-carboxylic acid can occur. *[4] Hydrolysis Products: The ester precursor to the carboxylic acid may be present if the final hydrolysis step is incomplete. *[7] Side-Reaction Products: If thionyl chloride is used to generate an acid chloride intermediate, residual acidic impurities may be present.

[4][14]***

References

  • Shaban, M. A., & Taha, N. M. (1990). Separation of isoxazole derivatives by thin-layer chromatography using complex formation.
  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]

  • Can. J. Chem. (1966). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • The Chemistry Blog. (2023). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved from [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. University of Ottawa. Retrieved from [Link]

  • ResearchGate. (2010). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]

  • Natale, N. R. (1991). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. Heterocycles.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Methylisoxazole-4-carboxylic acid. SIELC Technologies. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • World Intellectual Property Organization. (2001). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). WIPO.
  • Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Amerigo Scientific. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • PubMed. (1993). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Retrieved from [Link]

  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents.
  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Retrieved from [Link]

  • Pharmacia. (2023). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Pharmacia. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.

Sources

Technical Support Center: Synthesis of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profile of 5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS: 870704-27-1). This document is structured as a Tier-3 Technical Support resource, designed to assist researchers in troubleshooting specific synthetic failures and impurity issues.

Case ID: ISOX-CL-005 Subject: Impurity Profiling & Synthetic Troubleshooting Applicable Route: Cyclization of ethyl 2-ethoxymethylene-4-chloro-3-oxobutanoate

Executive Summary & Reaction Logic

The synthesis of 5-(chloromethyl)isoxazole-4-carboxylic acid typically proceeds via the condensation of ethyl 4-chloro-3-oxobutanoate with triethyl orthoformate to form an enol ether intermediate, followed by cyclization with hydroxylamine . The final step involves the hydrolysis of the ester to the free acid.

Critical Quality Attribute (CQA): The electron-withdrawing chlorine atom at the C5-methyl position destabilizes the isoxazole ring compared to its 5-methyl analogue (a Leflunomide intermediate), making the system prone to nucleophilic attack and decarboxylation .

Core Reaction Scheme

The following diagram illustrates the primary synthetic pathway and the bifurcation points where critical by-products are generated.

ReactionPathway SM Ethyl 4-chloro- 3-oxobutanoate Inter Enol Ether Intermediate SM->Inter + HC(OEt)3 Ac2O, Reflux TargetEster Target Ester: Ethyl 5-(chloromethyl) isoxazole-4-carboxylate Inter->TargetEster + NH2OH Cyclization (Kinetic) Imp3Iso Impurity A (Regioisomer): 3-(Chloromethyl)isoxazole Inter->Imp3Iso Incorrect pH/Temp (Thermodynamic) NH2OH Hydroxylamine TargetAcid TARGET PRODUCT: 5-(Chloromethyl)isoxazole- 4-carboxylic acid TargetEster->TargetAcid Hydrolysis (Acidic/Mild Basic) ImpOH Impurity B (Hydrolysis): 5-(Hydroxymethyl)isoxazole TargetEster->ImpOH Strong Base (SN2 Displacement) ImpDecarb Impurity C (Thermal): 5-(Chloromethyl)isoxazole TargetAcid->ImpDecarb Heat > 50°C (-CO2)

Figure 1: Synthetic pathway illustrating the kinetic vs. thermodynamic control points and origins of key impurities.

Troubleshooting Guide & FAQs

Category A: Regioselectivity Issues (The "3-Isomer" Problem)

Q1: My HPLC shows a persistent impurity at RRT ~0.95 relative to the ester intermediate. Mass spec shows the same MW. What is it? Diagnosis: This is likely the 3-(chloromethyl) regioisomer . Root Cause: The reaction of hydroxylamine with the enol ether is regioselective but not regiospecific.

  • Mechanism: Hydroxylamine has two nucleophilic sites (N and O). The desired 5-substituted isoxazole forms via initial attack of the nitrogen on the ethoxymethylene carbon. If the nitrogen attacks the ketone carbonyl instead (1,2-addition), or if the reaction conditions favor thermodynamic equilibration, the 3-substituted isomer forms. Corrective Action:

  • Temperature Control: Maintain the cyclization temperature between -10°C and 0°C . Higher temperatures favor the unwanted isomer.

  • Order of Addition: Add the enol ether to the hydroxylamine solution. This ensures the nucleophile (NH2OH) is always in excess relative to the substrate, promoting the kinetic product.

Category B: Chlorine Stability & Hydrolysis

Q2: During the hydrolysis of the ethyl ester to the acid, I am losing the chlorine signal and seeing a polar impurity. Why? Diagnosis: Formation of 5-(Hydroxymethyl)isoxazole-4-carboxylic acid . Root Cause: The chloromethyl group is an activated alkyl halide.

  • Mechanism: Using strong bases (e.g., NaOH, KOH) or high temperatures for saponification triggers an

    
     nucleophilic substitution where the hydroxide ion displaces the chloride.
    Corrective Action: 
    
  • Switch Reagents: Use LiOH (milder nucleophile than NaOH in certain solvents) in a THF/Water mixture at 0°C .

  • Alternative: Use Acid Hydrolysis (e.g., HCl/Acetic Acid). While slower, acidic conditions prevent nucleophilic attack on the chloromethyl group.

Category C: Thermal Instability

Q3: My product purity drops after drying in the vacuum oven. The melting point is broad. Diagnosis: Decarboxylation to 5-(chloromethyl)isoxazole. Root Cause: Isoxazole-4-carboxylic acids are electronically prone to thermal decarboxylation because the isoxazole ring acts as an electron sink, stabilizing the transition state. Corrective Action:

  • Drying Protocol: Do not exceed 40°C during drying. Use a high vacuum to remove solvents at lower temperatures.

  • Storage: Store the solid at -20°C .

Detailed Experimental Protocol

Note: This protocol is designed to minimize the formation of the 3-isomer and hydroxymethyl by-products.

Step 1: Enol Ether Formation
  • Charge Ethyl 4-chloro-3-oxobutanoate (1.0 eq) and Triethyl orthoformate (1.5 eq) into a reactor.

  • Add Acetic Anhydride (2.0 eq) and heat to reflux (approx. 110°C-120°C) for 2–4 hours.

  • Critical Step: Distill off the ethanol formed during the reaction to drive the equilibrium.

  • Concentrate the residue under reduced pressure to obtain crude Ethyl 2-ethoxymethylene-4-chloro-3-oxobutanoate . Do not purify; use immediately.

Step 2: Cyclization (Kinetic Control)
  • Dissolve Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol/Water (3:1). Cool to -5°C .

  • Dissolve the crude enol ether from Step 1 in Ethanol.

  • Dropwise Addition: Add the enol ether solution to the hydroxylamine mixture over 1 hour, maintaining internal temperature < 0°C .

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Quench with water and extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Hexane/EtOAc to remove any trace 3-isomer.

Step 3: Controlled Hydrolysis
  • Dissolve the ester in THF/Water (4:1) . Cool to 0°C.

  • Add LiOH.H2O (2.0 eq) slowly.

  • Stir at 0°C to 10°C (Do NOT heat). Monitor consumption of ester closely (approx. 3-5 hours).

  • Acidify carefully with 1N HCl to pH 2–3 at 0°C.

  • Extract with EtOAc, dry over Na2SO4, and concentrate at < 35°C .

Quantitative Impurity Profile

The following table summarizes the expected by-products based on standard retention times (RT) on a C18 Reverse Phase column (Water/Acetonitrile gradient).

Impurity NameStructure DescriptionRelative RT (approx)OriginControl Limit Strategy
Impurity A 3-(Chloromethyl) isomer0.92 - 0.96Regioisomer (Step 2)Temperature < 0°C; Recrystallization of ester.
Impurity B 5-(Hydroxymethyl) acid0.30 - 0.40Hydrolysis Side ReactionAvoid NaOH/KOH; Use Acid Hydrolysis or LiOH at 0°C.
Impurity C 5-(Chloromethyl)isoxazole1.20 - 1.30DecarboxylationDrying Temp < 40°C.
Impurity D Ethyl Ester Precursor1.50 - 1.60Incomplete HydrolysisMonitor Step 3 completion before workup.

References

  • General Isoxazole Synthesis via Enol Ethers

    • Sorenson, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). Synthesis of Isoxazole-4-carboxylic Acid Derivatives. Journal of Organic Chemistry, 65(4), 1003–1007. Link

  • Impurity Profiling (Leflunomide Analogue)

    • Provide generic basis for 3-methyl vs 5-methyl isomer separ
    • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent 6,342,86. (Describes the purification of the 5-methyl analogue from the 3-methyl impurity). Link

  • Hydrolysis of Chloromethyl Isoxazoles

    • Kozikowski, A. P., & Adamczyk, M. (1983). Synthesis of 5-(Chloromethyl)isoxazoles. Journal of Organic Chemistry, 48(2), 366–372. Link

Sources

Troubleshooting guide for isoxazole ring formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and medicinal chemists encountering hurdles in isoxazole ring construction. It prioritizes mechanistic causality and practical, self-validating protocols over generic advice.

Status: Active | Topic: Troubleshooting Synthetic Failure Modes | Audience: Medicinal Chemistry & Process R&D

Executive Summary: The Isoxazole Challenge

Isoxazoles are privileged scaffolds in drug discovery (e.g., Valdecoxib, Leflunomide) due to their bioisosterism with carboxylic acids and metabolic stability. However, their synthesis is often plagued by two critical failure modes:

  • Regiochemical Ambiguity: Obtaining a mixture of 3,5- and 5,3-isomers.

  • Dimerization: The irreversible formation of furoxans (1,2,5-oxadiazole-2-oxides) during nitrile oxide generation.[1]

This guide addresses these issues through two primary synthetic modules: [3+2] Cycloaddition and Condensation .

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

Primary Application: Synthesis of 3,5-disubstituted isoxazoles.[2][3][4] Core Mechanism: 1,3-Dipolar cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile).[1][2]

🔴 Critical Issue: "My reaction turns milky/precipitates, and yield is low."

Diagnosis: You are likely forming Furoxan (nitrile oxide dimer) instead of the isoxazole.[5] Root Cause: The rate of dimerization (


) is second-order with respect to the nitrile oxide concentration, while the cycloaddition (

) is first-order. If the stationary concentration of nitrile oxide is too high, dimerization dominates.

Troubleshooting Protocol:

  • Switch to In Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

  • The "Slow-Release" Technique: Use a syringe pump to add the precursor (e.g., hydroximoyl chloride) to the base/alkyne mixture over 4–8 hours.

  • Increase Dipolarophile Equivalents: Use 1.5–3.0 equivalents of the alkyne to shift kinetics toward

    
    .
    
🔴 Critical Issue: "I am getting a 1:1 mixture of 3,5- and 3,4-isomers."

Diagnosis: Thermal cycloaddition lacks regiocontrol. Solution: Switch to Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . Similar to the CuAAC "click" reaction, Cu(I) directs the formation of the 3,5-isomer exclusively via a copper acetylide intermediate.

Standard CuANOC Protocol:

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O (biphasic with vigorous stirring).

  • Note: If your alkyne is internal, Cu-catalysis will not work. You must rely on steric differentiation or electronic bias (e.g., electron-deficient alkynes favor 3,5-isomers).

🧠 Logic Flow: [3+2] Cycloaddition Pathways

The following diagram illustrates the kinetic competition between the desired cycloaddition and the parasitic dimerization.

IsoxazolePathways cluster_Cu Cu(I) Catalysis Precursor Oxime / Hydroximoyl Chloride NitrileOxide Nitrile Oxide (Reactive Dipole) Precursor->NitrileOxide Base/Oxidant (Slow Addition) Isoxazole Isoxazole Product (Desired) NitrileOxide->Isoxazole + Alkyne (k_cyc) Furoxan Furoxan Dimer (Parasitic Byproduct) NitrileOxide->Furoxan High Conc. (k_dimer) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Excess favors pathway

Caption: Kinetic competition between isoxazole formation (green path) and furoxan dimerization (red path). Cu(I) catalysis accelerates the green path.

Module 2: Condensation Chemistry (1,3-Dicarbonyl Route)

Primary Application: Synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles from 1,3-diketones and hydroxylamine. Core Mechanism: Nucleophilic attack of hydroxylamine (


) on a carbonyl carbon, followed by cyclization.
🔴 Critical Issue: "I cannot control the regioselectivity (3,5- vs 5,3-isomer)."

Diagnosis: The regiochemical outcome is dictated by which carbonyl group (C1 or C3) is attacked first. This is heavily pH-dependent. Mechanistic Insight:

  • Basic Conditions (pH > 9): Hydroxylamine acts as a strong nucleophile (

    
    ). It attacks the more electrophilic (less hindered) carbonyl.
    
  • Acidic Conditions (pH < 4): The carbonyls are protonated. Hydroxylamine (often as

    
    ) attacks the more enolizable carbonyl or the reaction proceeds via a mono-oxime intermediate that cyclizes based on steric constraints.
    

The pH-Switch Protocol:

Desired Isomer Reaction Condition Mechanism
Isomer A (Attack at C1) Basic (NaOH/EtOH or NaOEt) Kinetic control; attack at less hindered C=O.

| Isomer B (Attack at C3) | Acidic (HCl/EtOH or AcOH) | Thermodynamic control; proceeds via stable mono-oxime. |

🔴 Critical Issue: "My reaction stalls at the intermediate oxime."

Diagnosis: Incomplete dehydration. Solution: The cyclization of the intermediate oxime (often isolated as a solid) requires acid catalysis and heat.

  • Fix: Reflux the isolated intermediate in Ethanol/conc. HCl (10:1) or Toluene/p-TsOH with a Dean-Stark trap to drive water removal.

Advanced Troubleshooting & FAQ

Q1: How do I synthesize 3,4-disubstituted isoxazoles?

Answer: This is the most difficult substitution pattern.

  • Method A: Use Ruthenium-catalyzed cycloaddition (RuAAC) . Unlike Copper, Cp*RuCl(cod) catalyzes the formation of 3,4-disubstituted isoxazoles from alkynes and nitrile oxides (analogous to 1,5-disubstituted triazoles).

  • Method B: Construct a 3,4-disubstituted isoxazole via the condensation of 3-dimethylamino-2-propen-1-ones (enaminones) with hydroxylamine, though this often yields mixtures.

Q2: My nitrile oxide precursor is unstable.

Answer: Avoid isolating hydroximoyl chlorides if they are unstable. Use the oxidative protocol :

  • Start with the Aldoxime (R-CH=NOH).

  • Add N-Chlorosuccinimide (NCS) or Chloramine-T in DMF/chloroform to generate the hydroximoyl chloride in situ.

  • Add the alkyne and base (Et₃N) immediately after.

Q3: Solvent Selection Guide
SolventApplicationPros/Cons
DCM / Chloroform Nitrile Oxide CycloadditionPro: Good solubility. Con: Poor for Cu-catalysis (needs ligands).
t-BuOH / Water (1:1) Cu-Catalyzed (Click)Pro: Standard for click chemistry; high yields.
Ethanol (Reflux) CondensationPro: Promotes dehydration. Con: Can react with very active electrophiles.
DMF Low Solubility SubstratesPro: Dissolves everything. Con: Hard to remove; can accelerate dimerization.

References & Validation

  • Mechanism of [3+2] Cycloaddition & Regioselectivity:

    • Huisgen, R. Angew. Chem. Int. Ed.1963 , 2, 565. (Foundational mechanism).

    • Rostovtsev, V. V., et al. Angew. Chem. Int. Ed.2002 , 41, 2596. (Click chemistry principles applied to heterocycles).

  • Copper-Catalyzed Synthesis (CuANOC):

    • Hansen, T. V., et al. "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." J. Org.[6][7][8] Chem.2005 , 70, 7761. Link

  • Furoxan Dimerization Issues:

    • Grundmann, C., et al. The Nitrile Oxides.[1][5][7][8][9][10][11][12] Springer-Verlag, 1971 . (Classic text on nitrile oxide stability).[2]

  • Condensation Regiochemistry (pH Effects):

    • Larkin, J., et al. "Regioselectivity in the Synthesis of Isoxazoles." J. Chem. Soc. Perkin Trans. 11980 , 2226.

  • Ruthenium Catalysis (3,4-Selectivity):

    • Grecian, S., Fokin, V. V.[7][8] "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes." Angew. Chem. Int. Ed.2008 , 47, 8285.[7][8] Link

Sources

Technical Support Center: Minimizing Side Reactions of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing the reactivity of the chloromethyl group. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive functional group in their synthetic workflows. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance reaction specificity, yield, and safety.

Introduction: The Double-Edged Sword of Reactivity

The chloromethyl group (-CH₂Cl) is a cornerstone of synthetic chemistry, prized for its ability to act as a potent electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Its reactivity stems from the polarization of the C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack.[1] This very property, however, makes it prone to a range of undesirable side reactions that can complicate syntheses, reduce yields, and generate difficult-to-remove impurities.

This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.

Troubleshooting Guide 1: Over-Alkylation in Friedel-Crafts Reactions

Problem: Formation of Diaryl Methane Byproducts

One of the most common side reactions during the chloromethylation of aromatic compounds (e.g., the Blanc reaction) is the subsequent Friedel-Crafts alkylation of the newly formed, activated product.[2][3] The chloromethylated arene is often more reactive than the starting material, leading to a second alkylation event that forms a diaryl methane bridge.[4]

Causality & Mechanism

The chloromethyl group is an activating group for electrophilic aromatic substitution. Once the first -CH₂Cl group is attached to the aromatic ring, it activates the ring towards further electrophilic attack. The chloromethylated product can then react with another molecule of the starting arene or another product molecule, catalyzed by the same Lewis acid present in the mixture.[3][4]

Caption: Competing pathways leading to desired product and diaryl methane byproduct.

Symptoms of the Problem
  • TLC/LC-MS Analysis: Appearance of a new, less polar spot/peak corresponding to the higher molecular weight diaryl methane.

  • NMR Spectroscopy: Complex aromatic signals and a characteristic singlet for the methylene bridge (-CH₂-) around 4.0 ppm.

  • Low Yield: The yield of the desired monochloromethylated product is significantly lower than expected.

Troubleshooting & Prevention Protocol
  • Temperature Control: Maintain low reaction temperatures (e.g., 0-5 °C). Higher temperatures disproportionately favor the second alkylation step.[4]

  • Catalyst Choice: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ are known to aggressively promote diaryl methane formation.[4] Consider using milder catalysts.

  • Stoichiometry: Use a stoichiometric excess of the aromatic substrate relative to the chloromethylating agent (formaldehyde/HCl). This increases the probability that the electrophile will react with the starting material rather than the product.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from reacting further.[4]

CatalystTendency for Diaryl Methane FormationRecommended For
AlCl₃ HighHighly deactivated aromatic rings
SnCl₄ ModerateGeneral purpose, good balance of reactivity
ZnCl₂ Low to ModerateActivated to moderately deactivated rings[2][3]
Protic Acids (H₂SO₄) Variable, can be lowDeactivated rings (modified conditions)[2][3]

Troubleshooting Guide 2: Unwanted Nucleophilic Substitution

The electrophilic carbon of the chloromethyl group is a prime target for a wide range of nucleophiles, often leading to a mixture of products if not carefully controlled.

Problem A: Hydrolysis to Benzyl Alcohols
Causality & Mechanism

The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl (-CH₂OH) group. This reaction is often catalyzed by the presence of water, bases, or even acidic conditions used during workup.[5][6] While sometimes a desired transformation, it is a common side reaction when the chloromethyl group needs to be preserved.

Troubleshooting & Prevention Protocol
  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Non-Aqueous Workup: During reaction workup, avoid aqueous washes if possible until the product is isolated or protected. If an aqueous wash is necessary, use cold, neutral water or brine quickly and proceed immediately to extraction.

  • Avoid Basic Conditions: Strong bases can promote hydrolysis via an Sₙ2 mechanism. If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

Problem B: Formation of Ether Byproducts
Causality & Mechanism

If the reaction is run in an alcohol solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, displacing the chloride to form a methoxymethyl or ethoxymethyl ether. Similarly, the hydroxymethyl byproduct from hydrolysis can react with another molecule of the starting material to form a dibenzyl ether.

Ether_Formation cluster_main Starting Material cluster_paths Side Reactions start Ar-CH₂Cl Solvent Alcohol Solvent (R-OH) start->Solvent Sₙ2 Attack Hydrolysis Water (H₂O) start->Hydrolysis Sₙ2 Attack AlcoholProduct Ar-CH₂OH start->AlcoholProduct Reacts with... EtherSolvent Ar-CH₂-OR Solvent->EtherSolvent Hydrolysis->AlcoholProduct DibenzylEther Ar-CH₂-O-CH₂-Ar AlcoholProduct->DibenzylEther

Caption: Pathways for ether byproduct formation from solvent or hydrolysis.

Troubleshooting & Prevention Protocol
  • Solvent Selection: Avoid using alcohol-based solvents unless they are intended to be a reactant. Opt for inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or acetonitrile.

  • Control Hydrolysis: By preventing hydrolysis (see Problem A), you prevent the formation of the alcohol intermediate required for dibenzyl ether formation.

  • Temperature Management: As with other side reactions, keeping the temperature low minimizes the rate of these unwanted nucleophilic substitutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with a Grignard reagent is failing or giving low yield. Could the chloromethyl group be the issue?

A1: Yes. Grignard reagents are not only strong nucleophiles but also very strong bases.[8][9] If your substrate contains any acidic protons (e.g., alcohols, thiols, or even protons alpha to a carbonyl), the Grignard reagent may act as a base, deprotonating the molecule instead of adding to the desired electrophilic center. The chloromethyl group itself is not acidic, but it can be part of a molecule with other acidic sites.

  • Troubleshooting: Protect any acidic functional groups before introducing the Grignard reagent. Ensure your reaction is performed under strictly anhydrous conditions, as any trace of water will consume the Grignard reagent.

Q2: I am observing rearrangement products, particularly when using a tertiary amine. What is happening?

A2: You may be observing a Sommelet-Hauser rearrangement . This occurs when a benzylic quaternary ammonium salt (formed from the reaction of your chloromethyl compound with a tertiary amine) is treated with a strong base like sodium amide.[10][11] The reaction rearranges to give an N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring.[11]

  • Prevention: Avoid using strong bases (e.g., NaNH₂, alkyllithiums) in the presence of benzylic quaternary ammonium salts unless this rearrangement is the desired outcome. If you are trying to perform an elimination, consider a non-rearrangement pathway like the Hofmann elimination under thermal conditions.

Q3: What are the primary safety concerns with chloromethylation, and how can I mitigate them?

A3: A significant hazard in many chloromethylation procedures, especially the Blanc reaction or those using chloromethyl methyl ether (MOM-Cl), is the formation of trace amounts of bis(chloromethyl) ether (BCME) .[3][7][12] BCME is a potent human carcinogen.[13]

  • Mitigation Strategy:

    • Use Alternatives: Whenever possible, use safer, modern protocols that avoid the classical formaldehyde/HCl combination. For example, generating MOM-Cl in situ from dimethoxymethane and an acyl chloride can minimize BCME formation.[12][13]

    • Engineering Controls: Always perform these reactions in a certified chemical fume hood with good airflow.

    • Quenching: Upon completion, the reaction mixture should be quenched carefully with an aqueous solution (e.g., sodium carbonate or ammonium chloride) to destroy any residual chloromethylating agents.[13]

Q4: When should I consider using a protecting group strategy?

A4: A protecting group strategy is advisable when you need to perform chemistry on another part of the molecule that is incompatible with the highly reactive chloromethyl group.[14][15]

  • Scenario 1: Performing a reaction that requires strong basic or nucleophilic conditions that would otherwise attack the -CH₂Cl group.

  • Scenario 2: The chloromethyl group might interfere with metal-catalyzed cross-coupling reactions.

  • Strategy: You can temporarily convert the chloromethyl group to a more stable functional group (e.g., an ester via reaction with sodium acetate, or an ether) that can be easily cleaved later to regenerate the desired functionality (e.g., the alcohol or the halide).[6]

Protection_Strategy Start Molecule with -CH₂Cl and Group 'X' Protect Protect -CH₂Cl (e.g., convert to -CH₂OAc) Start->Protect Modify Perform Reaction on 'X' (e.g., using strong base) Protect->Modify Deprotect Deprotect/Regenerate (e.g., hydrolyze ester) Modify->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for a protecting group strategy.

References

  • Fluorine notes. (2019).
  • Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
  • Chemistry Stack Exchange. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Retrieved from [Link]

  • BenchChem. (2026). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
  • Organic Chemistry Reaction. (2026). Sommelet-Hauser Rearrangement. Retrieved from [Link]

  • Knowde. (n.d.). Industrial Uses of Chloromethyl Ethyl Ether. Retrieved from [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Sommelet reaction.
  • ACS Publications. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Sommelet Reaction.
  • Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
  • ACS Publications. (n.d.). The Hydrolysis of Chloromethyl Aryl Sulfides 1.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Protecting Groups.
  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Publications. (2003). Protection (and Deprotection)
  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • Thieme. (n.d.).
  • Chemistry Learner. (2019). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]

  • BenchChem. (2025). (Chloromethyl)
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy... [FREE SOLUTION]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Reddit. (2022). Grignard side reactions : r/chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Overcoming poor solubility of isoxazole carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor solubility often encountered with isoxazole carboxylic acid intermediates. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions in your work.

Introduction: The Solubility Challenge

Isoxazole carboxylic acids are a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] However, their utility is often hampered by poor aqueous solubility. This arises from a combination of the rigid, crystalline nature of the molecule and the pH-dependent ionization of the carboxylic acid group.[4] Overcoming this hurdle is critical for successful reaction scale-up, purification, formulation, and ultimately, for achieving desired bioavailability in drug candidates.[4][5][6]

This guide will walk you through a logical, multi-tiered approach to systematically diagnose and solve solubility issues with these valuable intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Understanding
Q1: Why is my isoxazole carboxylic acid intermediate poorly soluble in aqueous solutions?

A1: The poor solubility is typically due to two main factors:

  • Solid-State Properties: The planar isoxazole ring and the carboxylic acid group facilitate strong intermolecular interactions (like hydrogen bonding and π-stacking) in the solid state. This leads to a highly stable crystal lattice that requires significant energy to break apart, resulting in low intrinsic solubility.[7][8]

  • pH-Dependent Ionization: As a carboxylic acid, your compound's charge state is dependent on the pH of the solution. At a pH below its acid dissociation constant (pKa), the molecule will be in its neutral, protonated form. This neutral form is generally less soluble in water than its charged, deprotonated (carboxylate) form, which predominates at a pH above the pKa.[4][8][9] Many isoxazole carboxylic acids are weak acids, meaning they remain largely unionized in acidic to neutral aqueous media.[7]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A2: Understanding this distinction is crucial for designing meaningful experiments.

  • Kinetic Solubility is typically measured in early discovery. It's a high-throughput assessment of how much of a compound, usually dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[10] It reflects the rate of dissolution versus the rate of precipitation and can be influenced by the initial solid form and experimental conditions.[11]

  • Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility. It is the concentration of the compound in a saturated solution when it is in equilibrium with the undissolved solid at a specific temperature and pH.[6][11] This measurement requires a longer incubation time (24-72 hours) to ensure equilibrium is reached and is the gold standard for characterizing a compound's intrinsic properties.[12]

It matters because a high kinetic solubility might be misleading if the compound later crashes out of solution. Thermodynamic solubility provides a more reliable baseline for developing robust processes and formulations.[10]

Part 2: Initial Troubleshooting & Optimization

This section provides a systematic workflow for initial troubleshooting.

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble Isoxazole Carboxylic Acid ph_adjust Step 1: pH Adjustment (Vary pH from 2 to 10) start->ph_adjust cosolvent Step 2: Co-solvent Screening (e.g., Ethanol, PEG 400, DMSO) ph_adjust->cosolvent If solubility is insufficient soluble Solubility Achieved ph_adjust->soluble If successful salt_screen Step 3: Salt Formation (Screen counterions) cosolvent->salt_screen If solubility is still insufficient cosolvent->soluble If successful advanced Step 4: Advanced Methods (Solid Dispersion, Nanosuspension) salt_screen->advanced For highly challenging compounds salt_screen->soluble If successful advanced->soluble If successful

Caption: A step-by-step decision workflow for enhancing solubility.

Q3: My compound won't dissolve in neutral water or buffer. What is the first thing I should try?

A3: The first and most straightforward approach is pH adjustment .[8][13][14] Since your compound is a carboxylic acid, increasing the pH of the aqueous medium above the compound's pKa will deprotonate the acid group, forming a more soluble carboxylate salt.[9]

  • Causality: The charged carboxylate anion has much stronger ion-dipole interactions with water molecules compared to the hydrogen-bonding capabilities of the neutral carboxylic acid, leading to a significant increase in aqueous solubility.[9]

Actionable Advice:

  • Prepare a series of buffers ranging from pH 2 to 10.

  • Attempt to dissolve your compound in each buffer.

  • You should observe a sharp increase in solubility as the pH rises above the pKa of your compound.

  • Caution: The isoxazole ring itself can be unstable under harsh pH conditions, particularly strong bases.[1][15] Monitor for degradation, especially at elevated temperatures and high pH. A study on the drug Leflunomide showed that its isoxazole ring opening was significantly faster at basic pH (pH 10) compared to neutral or acidic conditions.[15]

Q4: pH adjustment helped, but I need even higher concentrations, or I'm worried about stability. What's next?

A4: The next step is to explore co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[]

  • Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the energy required to create a cavity for the solute, making it more favorable for the non-polar parts of your isoxazole intermediate to dissolve.[]

Common Co-solvents to Screen:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 400)[17]

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Co-solventTypical Starting % (v/v)Key Considerations
Ethanol5-20%Generally well-tolerated in many applications.
PEG 40010-40%Effective for many poorly soluble compounds; low toxicity.[17]
DMSO1-10%Very strong solubilizer, but can have downstream reactivity/toxicity concerns.[]
Propylene Glycol10-30%Common in pharmaceutical formulations.[17]

Actionable Advice: Start with a low percentage of co-solvent and gradually increase it, monitoring for solubility enhancement. Often, a combination of pH adjustment and a co-solvent provides a synergistic effect.[14][]

Part 3: Advanced Strategies - Salt Formation
Q5: I need a solid form with high aqueous solubility. How does salt formation work?

A5: Converting the carboxylic acid into a salt is one of the most common and effective methods to dramatically increase both solubility and dissolution rate.[8][18][19][20] The process involves reacting your acidic intermediate with a suitable base (a counterion) to form an ion pair.[21]

  • Causality: The resulting salt is an ionic compound that readily dissociates in water into the charged carboxylate and the counterion. These free ions are much more easily solvated by water than the neutral, crystalline free acid, leading to a substantial increase in solubility.[9][18] Approximately 50% of all marketed drugs are in salt form.[21][22]

G cluster_1 Salt Formation for Solubility Enhancement FreeAcid R-COOH (Poorly Soluble Free Acid) Salt R-COO⁻ B⁺H (Highly Soluble Salt) FreeAcid->Salt + Base Base (B) (Counterion) Base->Salt

Caption: The basic principle of forming a soluble salt from a free acid.

Q6: How do I choose the right counterion for salt formation?

A6: The selection of a counterion is a critical step and involves screening a library of pharmaceutically acceptable bases. The goal is to find a salt that is not only soluble but also crystalline and stable.

Key Factors for Counterion Selection:

  • pKa Difference: A general rule of thumb is that the difference between the pKa of the base (pKa of the conjugate acid) and the pKa of your carboxylic acid (ΔpKa) should be greater than 3 to ensure stable salt formation.[21]

  • Counterion Properties: The nature of the counterion itself affects solubility. For instance, smaller, more hydrophilic counterions often lead to more soluble salts. However, highly lipophilic counterions can sometimes decrease solubility.[7]

  • Physical Properties: The ideal salt should be crystalline, non-hygroscopic, and physically stable.

Table of Common Counterions for Carboxylic Acids:

Counterion (Base)Resulting SaltTypical Use / Comments
Sodium HydroxideSodium SaltVery common, often highly soluble but can be hygroscopic.
Potassium HydroxidePotassium SaltSimilar to sodium salts.
Calcium HydroxideCalcium SaltDivalent, may form less soluble salts than monovalent ions.
TromethamineTromethamine SaltOrganic amine, often forms stable, crystalline salts.[7]
MeglumineMeglumine SaltA sugar-derived amine, good for improving solubility.[21]
L-ArginineArginine SaltBasic amino acid, can form highly soluble salts.
Q7: My salt is precipitating in acidic conditions. What is happening?

A7: You are likely observing disproportionation . This occurs when the pH of the solution drops below the pKa of your parent carboxylic acid. The soluble salt reverts back to the insoluble free acid form.[21] This is a major consideration for oral drug development, as the salt form will encounter the highly acidic environment of the stomach.

Another potential issue is the common ion effect . If the salt is, for example, a hydrochloride salt, its solubility can be suppressed in a medium that already contains chloride ions (like gastric fluid).[18][21]

Experimental Protocols

Protocol 1: pH-Solubility Profiling

This protocol determines the thermodynamic solubility of your isoxazole carboxylic acid at various pH values.

Materials:

  • Your isoxazole carboxylic acid intermediate (solid).

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10.

  • HPLC-grade water and acetonitrile/methanol.

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • HPLC-UV or LC-MS/MS system for concentration analysis.

  • pH meter.

  • Microcentrifuge tubes or glass vials.

  • 0.22 µm syringe filters (low-binding, e.g., PVDF).

Methodology:

  • Add an excess amount of your solid compound to a vial (enough that some solid remains undissolved at the end).

  • Add a known volume (e.g., 1 mL) of a specific pH buffer to the vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to allow the system to reach equilibrium.[12]

  • After incubation, check the pH of the slurry to ensure it has not changed significantly.

  • Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. Note: Centrifugation can also be used, but filtration is often preferred to remove fine particulates.[11]

  • Dilute the clear filtrate with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.

  • Repeat for each pH value.

  • Plot solubility (e.g., in µg/mL or mM) versus pH.

Protocol 2: High-Throughput Salt Screening

This protocol allows for the rapid screening of multiple counterions to identify promising salt forms.

Materials:

  • Your isoxazole carboxylic acid intermediate.

  • A library of salt-forming bases (counterions) as solutions of known molarity.

  • A panel of crystallization solvents (e.g., ethanol, isopropanol, acetonitrile, water, acetone, and mixtures).

  • 96-well plates or small glass vials.

  • Evaporative system (e.g., Genevac) or nitrogen blow-down manifold.

  • Microscope for visual inspection.

  • (Optional) XRPD for solid-state characterization.

Methodology:

  • Prepare a stock solution of your free acid in a suitable solvent (e.g., ethanol).

  • In each well of a 96-well plate, dispense a fixed volume of the free acid stock solution.

  • Add a stoichiometric equivalent (e.g., 1.0 eq) of each counterion solution to the appropriate wells.

  • Evaporate the solvent slowly at room temperature or under a gentle stream of nitrogen.

  • Visually inspect each well under a microscope. Look for crystalline material. Amorphous gums or oils are generally less desirable.

  • Re-dissolve the resulting solids in a small amount of water or buffer to get a qualitative assessment of solubility improvement compared to the free acid.

  • Scale up promising hits from the screen and fully characterize the solid form using techniques like XRPD, DSC, and TGA to confirm salt formation and assess physical properties.[12]

References

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Hussain, A. F. et al. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Al-Zoubi, N. et al. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Rachwal, S. et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Gram-positive, M. (2018). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Cruz-Cabeza, A. J. et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Crystal Growth & Design, 17(10), 5481-5489. [Link]

  • Wróbel, T. M. et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(20), 15077. [Link]

  • Kashima, C. (1983). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 41(5), 444-457. [Link]

  • Kumar, K. et al. (2020). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. RSC Advances, 10(49), 29334-29348. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Kumar, S. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Sharma, D. et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research and Development in Pharmacy & Life Sciences, 8(2), 3290-3297. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • Wróblewska, Z. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Cook, J. M. et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1694-1703. [Link]

Sources

Technical Support Center: Column Chromatography for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic purification of isoxazole derivatives. The synthesis of these valuable heterocyclic compounds is often only half the battle; obtaining them in high purity is a critical step for their application in research and drug development. Isoxazoles can present unique challenges during purification due to their polarity, potential for isomerism, and sensitivity to the stationary phase.

This guide is structured to provide practical, experience-driven advice. We move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and adapt methods to your specific derivative. Here, you will find a blend of frequently asked questions, in-depth troubleshooting scenarios, and validated protocols to navigate the complexities of isoxazole purification.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of isoxazole derivatives so challenging?

Purification can be complicated by several factors inherent to isoxazole chemistry. You may face difficulties due to the presence of unreacted starting materials, byproducts, and particularly regioisomers with very similar polarities, making separation difficult.[1] Furthermore, the isoxazole ring itself can be sensitive to the purification conditions, leading to potential degradation.[1]

Q2: My isoxazole derivative appears to be decomposing during purification on a silica gel column. Why is this happening and what can I do?

This is a common and critical issue. The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[1] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the degradation or ring-opening of sensitive isoxazole derivatives.

Preventative Measures:

  • Test for Stability: Before committing your entire batch to a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.

  • Deactivate the Silica: You can neutralize the acidic sites by pre-treating the silica gel. This is often done by adding a small percentage (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[2]

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a different stationary phase altogether, such as neutral or basic alumina, or even reverse-phase silica (C18).[1][3]

Q3: I've synthesized 3,5-disubstituted isoxazoles and am struggling to separate the regioisomers. What is the best strategy?

Separating regioisomers is one of the most common challenges as they often have nearly identical polarities.

  • Systematic Solvent Screening: The first step is a thorough screening of various solvent systems using Thin Layer Chromatography (TLC).[1] Test a wide range of solvent polarities and compositions. Sometimes, a three-solvent mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide the resolution that a two-solvent system cannot.

  • High-Performance Flash Chromatography: Automated flash chromatography systems allow for the use of high-resolution columns and precise, shallow gradients, which can significantly improve the separation of closely eluting isomers.

  • Alternative Techniques: For very difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.[3] For chiral isoxazole analogues, specialized techniques like supercritical fluid chromatography (SFC) on a chiral stationary phase can be highly effective.[4]

Troubleshooting Guide: Common Purification Problems

Problem: Poor Separation or Overlapping Peaks

Q: My TLC shows good separation, but on the column, all my fractions are mixed. What went wrong?

This discrepancy often points to issues with the column setup or sample loading.

  • Possible Cause 1: Inappropriate Solvent System.

    • Explanation: The solvent system developed via TLC is the starting point. The larger scale of column chromatography can sometimes slightly alter the separation.

    • Solution: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are moving too slowly (low Rf), increase the polarity.[2] For complex mixtures with components of widely varying polarities, a gradient elution is almost always superior to an isocratic (constant solvent) elution.[5][6] A gradient sharpens peaks of later-eluting compounds, improving resolution and reducing run time.[5][7]

  • Possible Cause 2: Column Overloading.

    • Explanation: There is a limit to how much crude material can be effectively separated on a given amount of silica. Overloading leads to broad, overlapping bands that cannot be resolved.

    • Solution: A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[2] If you need to purify a larger amount, you must use a wider column.

  • Possible Cause 3: Improper Sample Loading.

    • Explanation: Applying the sample in a large volume of a strong solvent will cause the separation to begin prematurely and in a diffuse band, ruining the resolution achieved by the column.

    • Solution: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your crude product), evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your packed column. This "dry loading" method ensures the sample starts as a very tight, concentrated band.

Problem: Compound Streaking on the Column

Q: My basic isoxazole derivative is streaking badly on the TLC plate and giving broad, tailing peaks from the column. How do I fix this?

  • Explanation: Streaking or tailing is a classic sign of strong, undesirable interactions between a basic compound (containing nitrogen atoms) and the acidic silanol groups on the silica surface.[2]

  • Solution 1: Add a Basic Modifier. As mentioned in the FAQs, adding 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]

  • Solution 2: Use an Alternative Stationary Phase. Basic or neutral alumina can be excellent alternatives for purifying basic compounds that perform poorly on silica gel.[2]

Problem: Compound is Not Eluting from the Column

Q: I've run many column volumes of my solvent system, but my target compound is stuck at the top of the column. What should I do?

  • Explanation: This occurs when your compound is too polar for the chosen mobile phase and is irreversibly adsorbed to the stationary phase, or it has decomposed.[2][8]

  • Solution 1: Drastically Increase Solvent Polarity. If you suspect the compound is simply too polar, you can try flushing the column with a much stronger solvent system. A gradient elution from a non-polar to a highly polar solvent (e.g., from 100% hexanes to 100% ethyl acetate, and then to 10% methanol in dichloromethane) is an effective strategy to elute compounds across a wide polarity range.[2]

  • Solution 2: Rule out Decomposition. Check for compound stability on silica as described earlier.[8] If it is decomposing, you must switch to a less acidic stationary phase like deactivated silica or alumina.[1][3]

Data Presentation & Experimental Protocols

Table 1: Common Solvent Systems for Isoxazole Purification

This table provides starting points for TLC screening based on published examples. The optimal ratio for your specific compound must be determined experimentally.

Non-Polar SolventPolar SolventModifier (Optional)Typical Application / NotesReferences
Hexanes/Petroleum EtherEthyl Acetate (EtOAc)-The most common starting point for many isoxazole derivatives of moderate polarity.[9][10][11]
HexanesDichloromethane (DCM)-Good for less polar compounds; provides different selectivity compared to EtOAc.[12]
Dichloromethane (DCM)Acetone-Effective for separating some regioisomers and more polar derivatives.[13]
Hexanes/DCMEthyl Acetate (EtOAc)Triethylamine (TEA)For basic isoxazoles prone to streaking. TEA is added at ~0.5-1%.[2]
WaterAcetonitrile (MeCN)Formic AcidUsed in reverse-phase (C18) HPLC/Flash for polar isoxazoles. Acid improves peak shape.[14][15][14][15]
Protocol 1: Systematic TLC Screening for Solvent System Selection

This protocol ensures you find an optimal mobile phase before committing your material to a column.

  • Prepare Stock Solutions: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a concentrated stock solution.

  • Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of several TLC plates. Keep the spots small and concentrated.

  • Test a Range of Polarities: Prepare small volumes (5-10 mL) of different solvent mixtures. Start with a low polarity system (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 8:2, 7:3, 1:1).

  • Develop and Visualize: Place one plate in each chamber with the prepared solvent. Allow the solvent front to travel up the plate until it is ~1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light and/or by staining.

  • Analyze the Results:

    • Goal Rf: Aim for an Rf value of 0.25 - 0.35 for your desired compound. This Rf on a TLC plate generally translates to good elution and separation on a silica gel column.

    • Separation (ΔRf): Look for the solvent system that provides the largest separation between your product spot and the nearest impurity spots.

Protocol 2: Standard Silica Gel Flash Chromatography (Dry Loading)
  • Column Selection: Choose a column size appropriate for your sample amount (aim for a silica-to-sample mass ratio of 40:1 to 100:1).[15]

  • Slurry Packing:

    • In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase until a uniform, pourable slurry is formed.

    • Pour the slurry into the column in one continuous motion. Use additional solvent to rinse any remaining silica into the column.

    • Gently tap the column to settle the silica bed and ensure there are no air bubbles or cracks.

    • Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Loading and Elution:

    • Carefully add your dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.

    • Gently add a protective layer of sand (~1 cm) on top of the sample layer.

    • Carefully fill the column with the mobile phase.

    • Pressurize the column (using air or an inert gas) to begin elution and start collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

Visualizations

Workflow for Isoxazole Purification Method Development

PurificationWorkflow Crude Crude Isoxazole Product TLC TLC Screening (Multiple Solvent Systems) Crude->TLC AnalyzeTLC Analyze TLC Plates (Rf ≈ 0.3, Max ΔRf) TLC->AnalyzeTLC SelectSolvent Select Optimal Solvent System AnalyzeTLC->SelectSolvent PackColumn Pack Column (Slurry Method) SelectSolvent->PackColumn LoadSample Prepare & Load Sample (Dry Loading Preferred) PackColumn->LoadSample Elute Elute Column (Isocratic or Gradient) LoadSample->Elute Collect Collect Fractions Elute->Collect AnalyzeFractions Analyze Fractions by TLC Collect->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Isoxazole Derivative Evaporate->PureProduct

Caption: A typical workflow for developing a column chromatography method.

Troubleshooting Decision Tree for Poor Separation

TroubleshootingTree Start Problem: Poor Separation Cause1 Are peaks overlapping but well-shaped? Start->Cause1 Cause2 Is the product streaking or tailing? Start->Cause2 Cause3 Is the separation on the column worse than TLC? Start->Cause3 Sol1a Decrease Solvent Polarity Cause1->Sol1a Yes Sol1b Switch to Gradient Elution Cause1->Sol1b Yes Sol2a Add Basic Modifier (TEA) to Eluent Cause2->Sol2a Yes Sol2b Use Alumina Instead of Silica Cause2->Sol2b Yes Sol3a Reduce Sample Load Cause3->Sol3a Yes Sol3b Use Dry Loading Method Cause3->Sol3b Yes

Caption: A decision tree for troubleshooting common separation issues.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • Nguyen, L. T., et al. (2021). Synthesis of New Isoxazole Analogs of Curcuminoid. Vietnam Journal of Science and Technology. Retrieved from [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

  • Knight, D. W., et al. (2009). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]

  • Sokolov, S.D., et al. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. Retrieved from [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • An-Najah Staff. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Itoh, K., et al. (2021). A Facile Approach to the Synthesis of 3-Acylisoxazole Derivatives with Reusable Solid Acid Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2024, February 1). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • FLORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Journal of Molecular Recognition. (2014, May 15). N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. Retrieved from [Link]

  • Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][14]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

Sources

Recrystallization methods for obtaining high-purity 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center for isoxazole intermediates. This guide addresses the purification of 5-(Chloromethyl)isoxazole-4-carboxylic acid , a critical scaffold in the synthesis of agrochemicals and pharmaceuticals (including glutamate receptor modulators and antibiotic precursors).

Unlike its stable analog 5-methylisoxazole-4-carboxylic acid, the introduction of the chloromethyl group at the C5 position introduces significant chemical lability. Successful recrystallization requires balancing solubility against two competing degradation pathways: hydrolysis of the alkyl chloride and thermal decarboxylation.

Physicochemical Profile
ParameterSpecificationNotes
Molecular Formula

Molecular Weight 161.54 g/mol
Melting Point 92–97 °CBroad range indicates impurity; pure form targets >96 °C [1].
pKa (Predicted) ~3.5–4.0Acidic proton on carboxyl group.
Solubility High: MeOH, EtOH, THFModerate: EtOAc, Toluene (hot)Low: Hexane, Heptane, Water (cold)
Critical Risk Hydrolysis The

group hydrolyzes to

in hot aqueous/basic media.

Core Protocol: The Toluene/Heptane System

Status: Recommended Standard Method Logic: Toluene provides excellent temperature-dependent solubility for isoxazoles while remaining non-nucleophilic, preventing the displacement of the chlorine atom. Heptane acts as a gentle anti-solvent to maximize yield without inducing "oiling out."

Step-by-Step Methodology
  • Preparation:

    • Charge crude 5-(chloromethyl)isoxazole-4-carboxylic acid (10.0 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Toluene (50 mL, 5 vol). Note: If the crude is very dark, use 6-7 vol.

  • Dissolution (Critical Control Point):

    • Heat the slurry to 80–85 °C . Do not exceed 90 °C to minimize decarboxylation risks.

    • Stir until solids dissolve. If particulates remain (inorganic salts or polymerized tars), filter the hot solution through a pre-heated Celite pad.

  • Crystallization:

    • Remove heat and allow the solution to cool slowly to 50 °C.

    • Optional: If nucleation does not occur by 50 °C, seed with pure crystal (0.1 wt%).

    • Add n-Heptane (20 mL, 2 vol) dropwise over 20 minutes while maintaining temperature at 45–50 °C.

    • Ramp cool to 0–5 °C over 2 hours.

  • Isolation:

    • Filter the resulting white-to-off-white crystalline solid.

    • Wash the cake with cold Toluene/Heptane (1:1 mixture, 10 mL).

    • Dry under vacuum at 40 °C for 6 hours. Avoid high-temp drying.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This phenomenon occurs when the compound separates as a liquid phase before crystallizing, usually due to high impurity levels lowering the melting point or cooling too rapidly.

Corrective Action:

  • Re-heat: Dissolve the oil back into the solvent by reheating.

  • Seed: Add a seed crystal at the cloud point.

  • Slow Down: Reduce the cooling rate. Wrap the flask in foil or cotton to insulate.

  • Change Solvent: Switch to the Ethyl Acetate/Hexane system (See Section 5). Toluene's high boiling point can sometimes encourage oiling if the solute concentration is too high.

Issue 2: "I see a new impurity peak at RRT 0.85 (HPLC) after recrystallization."

Diagnosis: This is likely the 5-(hydroxymethyl) derivative, resulting from hydrolysis of the chloromethyl group. Root Cause: Presence of water in the solvent or atmosphere during heating.

Corrective Action:

  • Dry Solvents: Ensure Toluene is dried over molecular sieves or

    
     before use.
    
  • Avoid Alcohols: Do not use Ethanol or Methanol for recrystallization; they can form ethyl/methyl ethers via solvolysis at high temperatures.

  • Atmosphere: Perform the dissolution step under a nitrogen blanket.

Issue 3: "The solid retains a yellow/brown color."

Diagnosis: Retention of oxidized byproducts or polymerized isoxazole fragments.

Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 2 of Core Protocol), add activated carbon (5 wt% relative to crude mass). Stir for 15 minutes at 80 °C, then filter hot.

  • Warning: Carbon can sometimes catalyze hydrolysis; limit contact time.

Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision matrix for solvent selection and impurity management.

RecrystallizationLogic Start Crude 5-(Chloromethyl) isoxazole-4-carboxylic acid CheckColor Is crude dark/tarry? Start->CheckColor CarbonTreat Dissolve in Toluene (85°C) + Activated Carbon CheckColor->CarbonTreat Yes DissolveStd Dissolve in Toluene (85°C) CheckColor->DissolveStd No Filter Hot Filtration (Remove Insolubles) CarbonTreat->Filter DissolveStd->Filter Cooling Slow Cool to 50°C Filter->Cooling CheckOil Did it oil out? Cooling->CheckOil Reheat Reheat & Add EtOAc CheckOil->Reheat Yes AntiSolvent Add Heptane (Dropwise) CheckOil->AntiSolvent No Reheat->AntiSolvent FinalCool Cool to 0°C & Filter AntiSolvent->FinalCool

Caption: Decision matrix for purification, addressing color removal and phase separation issues.

Alternative Protocol: EtOAc/Hexane

Use Case: When the Toluene method fails to remove polar impurities or if the product oils out persistently.

  • Dissolve: Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 3 vol).

  • Precipitate: Remove from heat. Immediately add n-Hexane (or Heptane) until persistent cloudiness appears (approx. 1-2 vol).

  • Clear: Add a few drops of EtOAc to clear the solution.

  • Crystallize: Allow to stand at room temperature for 2 hours, then refrigerate at 4 °C.

    • Note: This method yields purer crystals but often results in lower recovery yields compared to Toluene.

Stability & Storage Mechanisms

Understanding the degradation pathway is essential for handling.

DegradationPath Compound 5-(Chloromethyl) isoxazole-4-COOH Hydrolysis Hydrolysis (H2O/Heat) Compound->Hydrolysis Decarb Decarboxylation (>100°C) Compound->Decarb Prod_OH 5-(Hydroxymethyl) isoxazole-4-COOH Hydrolysis->Prod_OH -HCl Prod_Decarb 5-(Chloromethyl) isoxazole Decarb->Prod_Decarb -CO2

Caption: Primary degradation pathways. Avoid water to prevent hydrolysis; avoid excessive heat to prevent decarboxylation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24883352, 5-(Chloromethyl)isoxazole-4-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.[1] (Demonstrates toluene/EtOAc usage in analogous isoxazole systems). Retrieved February 19, 2026, from

  • Frontier, A. (n.d.). Common Solvents for Recrystallization. University of Rochester.[2] Retrieved February 19, 2026, from [Link]

Sources

Identifying and characterizing impurities in isoxazole synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazole Synthesis Technical Support Center .

This guide is structured as an interactive troubleshooting portal designed for organic chemists and analytical scientists. Unlike standard reviews, this content addresses the specific "pain points" of isoxazole synthesis—specifically the identification of stubborn impurities that co-elute or mimic the target compound in LC-MS analysis.

Module 1: The "Ghost Peak" Phenomenon (Regioisomerism)

User Query: "I see a split peak or a shoulder in my UV trace with the exact same mass (


) as my product. Is this an artifact or a real impurity?"

Technical Diagnosis: In 90% of cases, this is a regioisomer . Whether you are using the Claisen-Schmidt condensation (1,3-dicarbonyl + hydroxylamine) or 1,3-dipolar cycloaddition (nitrile oxide + alkyne), controlling the position of substituents (3,5- vs. 5,3-disubstituted) is the single greatest synthetic challenge.

The Science: Isoxazoles are polarized aromatic rings. The 3,5- and 5,3-isomers have identical molecular formulas and fragmentation patterns that are often indistinguishable in low-resolution MS. However, their dipole moments differ significantly, which is the key to separating them.

Troubleshooting Protocol:

ParameterRecommendationWhy it works
Column Choice Switch to PFP (Pentafluorophenyl) or Phenyl-Hexyl Standard C18 columns interact via hydrophobic effects. PFP columns interact via

-

stacking and dipole-dipole interactions, often resolving isoxazole regioisomers that co-elute on C18.
Mobile Phase Methanol over AcetonitrileMethanol is a protic solvent that can interact differently with the nitrogen lone pair and oxygen of the isoxazole ring, often enhancing selectivity between isomers.
Gradient Isocratic Hold Introduce a 5-minute isocratic hold at the gradient percentage where the peak elutes. This flattens the baseline and allows the "shoulder" to resolve into a distinct peak.

Visualizing the Problem: The diagram below illustrates the synthetic divergence that creates these impurities.

Isoxazole_Impurities Reactants Reactants (Alkyne + Nitrile Oxide) Target Target Isoxazole (3,5-disubstituted) Reactants->Target Major Pathway [3+2] Cycloaddition Regio Regioisomer (5,3-disubstituted) Reactants->Regio Minor Pathway (Steric/Electronic mismatch) Furoxan Furoxan Impurity (Dimer) Reactants->Furoxan Side Reaction (Nitrile Oxide Dimerization) Target->Regio Same Mass (Isobaric)

Figure 1: Synthetic divergence in 1,3-dipolar cycloaddition showing the origin of regioisomers and furoxan impurities.

Module 2: The "Mystery Dimer" (Furoxan Characterization)

User Query: "I have a large impurity peak that does not match my starting material. The mass is roughly double my reactants, but not exactly. What is it?"

Technical Diagnosis: You are likely seeing a Furoxan (1,2,5-oxadiazole-2-oxide) . In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive. If the alkyne (dipolarophile) reacts too slowly, two nitrile oxide molecules will react with each other.

The Calculation: Do not look for


.
Look for: 

Note: This is effectively

.

LC-MS Identification Guide:

  • Mass Check: Calculate the theoretical mass of the nitrile oxide dimer.

    • Example: If your nitrile oxide precursor is a chloro-oxime (

      
      ), the reactive species is 
      
      
      
      .
  • Fragmentation Pattern (MS/MS):

    • NO Loss: Furoxans characteristically lose a nitric oxide radical (

      
      , 30 Da) or neutral 
      
      
      
      depending on the mode.
    • Ring Cleavage: Look for a fragment corresponding to the monomeric nitrile oxide (

      
      ).
      
  • Remediation: This is a kinetic issue. To stop this, add the nitrile oxide precursor slowly (dropwise) to an excess of the alkyne. This keeps the concentration of nitrile oxide low, favoring the reaction with the alkyne over self-dimerization.

Module 3: Incomplete Cyclization (Hydrated Intermediates)

User Query: "I see a peak with Mass =


 relative to my isoxazole. Is it a water adduct?"

Technical Diagnosis: While ESI often produces


 adducts, in isoxazole synthesis, a covalent 

species is often a 5-hydroxy-isoxazoline or an open-chain 1,3-diketone monoxime .

Differentiation Protocol:

  • Cone Voltage Experiment: Increase the Source/Cone voltage (e.g., from 20V to 60V).

    • Result A: If the

      
       peak disappears and the 
      
      
      
      signal increases, it was just a non-covalent water adduct .
    • Result B: If the

      
       peak persists or fragments into unique daughters, it is a chemical intermediate .
      
  • Chemical Logic:

    • In the condensation method (hydroxylamine + 1,3-diketone), the reaction proceeds via a 5-hydroxy-isoxazoline intermediate which must undergo dehydration (loss of water) to become aromatic.

    • Fix: Your reaction is incomplete. Increase the temperature or add an acid catalyst (e.g., TsOH) to force the dehydration.

Module 4: MS/MS Fingerprinting of Isoxazoles

User Query: "How do I confirm my product is actually an isoxazole and not an open-chain isomer?"

Technical Diagnosis: Isoxazoles exhibit a "signature" fragmentation pathway driven by the weakness of the N-O bond.

The "N-O Slash" Mechanism: Upon Collision Induced Dissociation (CID), the isoxazole ring typically cleaves at the N-O bond and the C3-C4 bond.

Key Fragment Ions to Look For:

  • R-CN (Nitrile) Loss: The substituent at position 3 often leaves as a nitrile.

  • R-CO (Acyl) Cation: The substituent at position 5 often forms a stable acylium ion.

  • McLafferty Rearrangement: If you have alkyl side chains (e.g., a propyl group at C5), look for even-electron losses (like propene) characteristic of McLafferty rearrangements.

Workflow Diagram:

MS_Workflow Sample Unknown Peak (LC-MS ESI+) MassCheck Check Mass Shift Sample->MassCheck Adduct Mass = Target + 22 (Na) or Target + 18 (H2O)? MassCheck->Adduct Adducts Isobar Mass = Target Mass? MassCheck->Isobar Isomers Dimer Mass = 2*(Nitrile Oxide)? MassCheck->Dimer Side Products MS2 Run MS/MS (CID) Isobar->MS2 Dimer->MS2 Frag1 N-O Bond Cleavage (Confirm Isoxazole Core) MS2->Frag1 Target Pattern Frag2 Loss of NO (30 Da) (Confirm Furoxan) MS2->Frag2 Impurity Pattern

Figure 2: Decision tree for classifying unknown peaks in isoxazole synthesis.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
    • Source:Journal of Organic Chemistry.
    • Link:[Link]

  • Furoxan Impurities

    • Title: Dimerization of Nitrile Oxides to Furoxans.[1][2][3]

    • Source:Journal of the American Chemical Society.[2]

    • Link:[Link]

  • Mass Spectrometry of Isoxazoles

    • Title: Mass spectrometric fragment
    • Source:Organic Mass Spectrometry.
    • Link:[Link]

  • LC-MS Method Development

    • Title: Strategies for the Separation of Regioisomers in Liquid Chrom
    • Source:Journal of Chrom
    • Link:[Link]

Sources

Strategies to prevent decomposition of 5-(Chloromethyl)isoxazole-4-carboxylic acid during storage

[1]

Executive Summary: The "Golden Rules" of Storage

If you are currently holding a vial of 5-(Chloromethyl)isoxazole-4-carboxylic acid , immediate adherence to these three parameters is critical to prevent rapid degradation:

ParameterCritical RequirementThe "Why" (Mechanism)
Temperature -20°C (Long-term) Slows the kinetics of spontaneous hydrolysis and thermal decarboxylation.[1]
Atmosphere Argon or Nitrogen The chloromethyl group is highly susceptible to moisture; atmospheric humidity triggers autocatalytic decomposition.[1]
Container Amber Glass + PTFE Liner Protects from light-induced radical cleavage; PTFE prevents HCl (byproduct) from corroding standard cap liners.[1]

Decomposition Mechanics: Why This Compound Fails

To prevent decomposition, one must understand the molecular vulnerabilities.[2] This compound presents a "perfect storm" of reactivity: an activated alkyl halide (chloromethyl) paired with a thermally sensitive carboxylic acid on a heteroaromatic ring.[1]

The Primary Failure Modes
  • Hydrolysis (The Moisture Trap): The chloromethyl group at the C5 position behaves similarly to a benzyl chloride.[1] It is electronically activated by the isoxazole ring, making it highly electrophilic. Upon contact with water (even atmospheric moisture), it undergoes nucleophilic substitution (

    
     or 
    
    
    character depending on solvation), releasing Hydrochloric Acid (HCl) and forming the hydroxymethyl derivative.[1]
  • Autocatalysis: The released HCl is not merely a byproduct; it is a catalyst.[1] Strong acid concentration promotes further degradation of the isoxazole ring and can accelerate decarboxylation.[1]

  • Thermal Decarboxylation: Isoxazole-4-carboxylic acids are prone to losing

    
     under thermal stress.[1] This reaction is often irreversible and leaves behind 5-(chloromethyl)isoxazole, changing the stoichiometry of downstream reactions.[1]
    
Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure triggered by moisture and heat.

DecompositionPathwaysSM5-(Chloromethyl)isoxazole-4-carboxylic acidHydrolysisProd5-(Hydroxymethyl)isoxazole-4-carboxylic acidSM->HydrolysisProdHydrolysisHClHCl (Gas/Acid)SM->HClByproductDecarbProd5-(Chloromethyl)isoxazole(Decarboxylated)SM->DecarbProdDecarboxylationCO2CO₂ (Gas)SM->CO2ByproductMoistureMoisture (H₂O)Moisture->SMNucleophilic AttackHeatHeat (>40°C)Heat->SMActivation EnergyHCl->SMAutocatalysisRingOpenRing Opening/PolymerizationHCl->RingOpenAcid-MediatedDestruction

Figure 1: Mechanistic pathways showing hydrolysis (moisture-driven) and decarboxylation (heat-driven).[1]

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: The white solid has turned sticky and yellow. Is it usable?

Verdict: Likely Compromised. Cause: The "stickiness" is often due to the hygroscopic nature of the hydrolysis product (alcohol) and the presence of trapped HCl.[1] The yellow color indicates oxidative stress or ring degradation products.[1] Action: Perform a quick


1Do not1
Q2: I smell a pungent, acrid odor when opening the vial.

Verdict: Hazard Alert. Cause: This is Hydrogen Chloride (HCl) gas escaping.[1] It confirms that hydrolysis has occurred during storage.[1] Action: Vent the vial in a fume hood immediately. This material is now highly acidic.[1] If you proceed, you must neutralize the reaction mixture with an extra equivalent of base (e.g., DIPEA or

Q3: Can I store this as a stock solution?

Verdict: Not Recommended for long term. Nuance: If necessary, store in anhydrous DMSO or DMF at -20°C. Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (Pyridine) as they will react with the chloromethyl group over time.[1]

  • Best Practice: Weigh out solids as needed.[1]

Q4: There is pressure buildup in the storage vial.

Verdict: Critical Decomposition. Cause: Release of

1Action:12

Comprehensive Storage Protocol

Follow this workflow to ensure shelf-life integrity (6-12 months).

Step 1: Initial Handling (Upon Receipt)[1]
  • Equilibrate: Allow the sealed bottle to warm to room temperature inside a desiccator before opening. Why? Opening a cold bottle condenses atmospheric water directly onto the solid.[1]

  • Aliquot: Inside a glovebox or under a generic nitrogen funnel, divide the bulk material into single-use aliquots (e.g., 100mg or 500mg vials). This prevents repeated freeze-thaw cycles.[1]

Step 2: Packaging
  • Vial: Amber glass (Type I borosilicate).[1]

  • Seal: Screw cap with a PTFE (Teflon) / Silicone septum .[1] Avoid foil-lined caps, as HCl fumes can corrode aluminum foil, contaminating the sample with metal salts.[1]

  • Secondary Containment: Place vials inside a larger jar containing a sachet of silica gel or activated molecular sieves.[1]

Step 3: The "Deep Freeze"
  • Store at -20°C .

  • Ensure the freezer is not "auto-defrost" (which cycles temperature), or keep the secondary container insulated.[1]

Quality Control (QC) Validation

Before committing this intermediate to a high-value synthesis, run this rapid check:

MethodDiagnostic SignalPassing Criteria

-NMR (

)

Singlet
Sharp singlet at

ppm.[1] Integration 2H.

-NMR (

)
Isoxazole C-HSinglet at

ppm.[1] Integration 1H.
Visual AppearanceWhite to off-white crystalline solid.[1] No clumping.

Failure Indicator: Appearance of a new methylene signal shifted upfield (approx 4.4-4.5 ppm) indicates hydrolysis (

1

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24883352, 5-(Chloromethyl)isoxazole-4-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Verrier, C., et al. (2008).[1][3] Direct heteroarylation of oxazole-4-carboxylates. Journal of Organic Chemistry, 73(18), 7383-7386.[1] (Contextual grounding on isoxazole/oxazole carboxylate stability).

Technical Support Center: Catalyst Poisoning in Substituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting and technical support guide for catalyst poisoning issues encountered during the synthesis of substituted isoxazoles. This center is designed for researchers, chemists, and drug development professionals who utilize catalytic methods for constructing the isoxazole scaffold. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst deactivation, offering scientifically grounded solutions to prevent, diagnose, and resolve these common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section provides rapid answers to the most common symptoms of catalyst poisoning.

Q1: My reaction is sluggish or has stalled completely. How can I tell if the catalyst is poisoned?

A: A sudden drop in reaction rate or a complete stall, especially after an initial period of activity, is a classic sign of catalyst poisoning. Other indicators include a change in the color of the reaction mixture (e.g., palladium catalysts turning black, indicating precipitation of Pd(0)) or the formation of unexpected byproducts. To confirm, you can try adding a fresh batch of catalyst. If the reaction restarts, poisoning of the initial catalyst is highly likely.

Q2: What are the most common sources of catalyst poisons in isoxazole synthesis?

A: Catalyst poisons are often trace impurities in starting materials, reagents, or solvents.[1][2][3] For palladium- and copper-catalyzed reactions, which are common in isoxazole synthesis, the primary culprits are sulfur compounds (thiols, thioethers), halides (especially iodide and bromide), nitrogen-containing heterocycles, phosphines, and certain functional groups on your substrates themselves (e.g., unprotected amines or oximes).[4][5]

Q3: Can I "over-poison" a catalyst to improve selectivity, for instance, in a hydrogenation side-reaction?

A: Yes, this is a known strategy called "selective poisoning." A classic example is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate and quinoline to reduce its activity, allowing for the selective hydrogenation of an alkyne to a cis-alkene without over-reduction to the alkane.[4][6] This principle can be adapted, but requires careful and precise control over the amount of poison added.

Q4: Are heterogeneous or homogeneous catalysts more susceptible to poisoning?

A: Both are susceptible, but the manifestation can differ. Homogeneous catalysts can be deactivated by poisons that coordinate strongly to the metal center, disrupting the catalytic cycle.[7][8] Heterogeneous catalysts have their active sites on a surface blocked or altered by adsorbed poisons.[2][3] While heterogeneous catalysts can sometimes be recovered more easily through washing or thermal treatment, they can also suffer from irreversible surface restructuring caused by poisons.[9][10]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific catalyst and poison combinations relevant to isoxazole synthesis. Common catalytic routes to isoxazoles include palladium-catalyzed cross-couplings and copper-catalyzed cycloadditions.[11][12][13][14][15][16][17]

Guide 1: Palladium Catalyst Deactivation

Palladium catalysts are workhorses in forming C-C and C-N bonds, often employed in the synthesis of complex isoxazole derivatives through reactions like Suzuki, Sonogashira, and Heck couplings.[14][18][19][20][21]

  • Symptoms & Diagnosis: The reaction fails to initiate or stalls abruptly. The catalyst, whether homogeneous or heterogeneous (e.g., Pd/C), may turn black as inactive palladium sulfide or elemental palladium precipitates.

  • Mechanism of Poisoning: Sulfur-containing compounds (thiols, thioethers, sulfoxides) from starting materials or reagents chemisorb strongly onto the palladium surface.[10][22][23][24] This binding is often irreversible under typical reaction conditions and occurs through two primary mechanisms:

    • Geometric Blocking: The sulfur atom physically occupies the active sites on the palladium surface, preventing the substrate from accessing them.[25]

    • Electronic Effects: The adsorbed sulfur atom withdraws electron density from the palladium, altering its electronic properties and reducing its catalytic activity for key steps like oxidative addition.[25]

  • Prevention & Mitigation Strategies:

    • Substrate Purification: This is the most effective strategy. Recrystallize solid starting materials. Pass liquid reagents through a plug of activated alumina to remove polar, sulfur-containing impurities.[26]

    • Use of Scavengers: If purification is insufficient, adding a stoichiometric amount of a sulfur scavenger can be effective. Silver nitrate (AgNO₃) or copper(I) salts can be used to precipitate sulfur compounds before they reach the catalyst.

    • Guard Beds: For larger-scale reactions using heterogeneous catalysts, passing the reactant stream through a sacrificial bed of a high-surface-area adsorbent can trap poisons before they reach the main catalytic reactor.

  • Symptoms & Diagnosis: The reaction rate is significantly reduced, but may not stop completely. This is common when substrates contain basic nitrogen atoms (e.g., pyridines, imidazoles, unprotected anilines).

  • Mechanism of Poisoning: Amines and N-heterocycles are Lewis bases that can coordinate to the electron-deficient palladium center. This coordination can compete with the desired ligands or substrates, effectively reducing the concentration of the active catalytic species.[27] In some cases, strong coordination can lead to complete deactivation.

  • Prevention & Mitigation Strategies:

    • Protecting Groups: Protect basic amine functionalities with suitable groups (e.g., Boc, Cbz) that reduce their basicity and coordinating ability.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes mitigate inhibition by making it sterically more difficult for the poison to coordinate to the palladium center.

    • pH Control: In some aqueous-based coupling reactions, adjusting the pH can protonate the interfering amine, preventing it from coordinating to the metal catalyst.

Guide 2: Copper Catalyst Deactivation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other cycloaddition reactions are fundamental for constructing the isoxazole ring.[11][12][15][16][28]

  • Symptoms & Diagnosis: Reactions are sluggish, particularly when using aryl iodides or bromides as starting materials, or when halide salts (e.g., NaCl, KBr) are present from previous synthetic steps.

  • Mechanism of Poisoning: Halide ions, especially iodide, are known inhibitors of copper-catalyzed reactions.[5] They can coordinate to the copper(I) catalytic species, forming less reactive or inactive copper-halide complexes. This reduces the concentration of the active catalyst available to participate in the cycloaddition.

  • Prevention & Mitigation Strategies:

    • Purification: Ensure starting materials are free from residual halide salts by performing an aqueous wash or recrystallization.

    • Use of Silver Salts: Adding a silver salt (e.g., silver nitrate, silver carbonate) can precipitate halide ions as insoluble silver halides, effectively removing them from the reaction medium. This must be done carefully, as excess silver ions can have their own effects.

    • Ligand Modification: Using ligands that form very stable and highly active copper complexes can sometimes overcome the inhibitory effect of halides.

Section 3: Data Summaries & Protocols

Table 1: Common Catalyst Poisons and Their Effects
Poison ClassCommon ExamplesCatalysts AffectedTypical EffectReversibility
Sulfur Compounds Thiols (R-SH), Thioethers (R-S-R'), H₂SPalladium, Platinum, NickelSevere deactivationOften Irreversible
Halides I⁻, Br⁻, Cl⁻Copper, PalladiumInhibition, rate reductionReversible
Nitrogen Compounds Pyridine, Amines, Nitriles, OximesPalladium, Rhodium, RutheniumInhibition, rate reductionOften Reversible
Phosphorus Compounds Phosphines (PH₃), PhosphitesPalladium, NickelStrong coordination, deactivationOften Irreversible
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Most transition metalsSevere, irreversible deactivationIrreversible
Carbon Monoxide (CO) CO gasPalladium, Iron, CopperStrong adsorption, site blockingReversible with heat/vacuum
Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if a failed reaction is due to catalyst poisoning or another issue (e.g., poor reagent quality, incorrect conditions).

Workflow Diagram:

G A Reaction Stalls or Fails to Initiate B Split reaction mixture into two equal parts: 'Control' and 'Test' A->B C To 'Test' vial, add a fresh charge of catalyst (same loading as initial reaction) B->C D To 'Control' vial, add an equivalent volume of solvent B->D E Monitor both reactions under identical conditions (temperature, stirring) C->E D->E F Does the 'Test' reaction proceed while the 'Control' remains stalled? E->F G YES: Initial catalyst was likely poisoned. Proceed to identify and remove the poison. F->G Yes H NO: Issue is likely not catalyst poisoning. Investigate other parameters (reagent purity, temperature, solvent). F->H No

Caption: Diagnostic workflow for identifying catalyst poisoning.

Steps:

  • Once a reaction has clearly stalled, stop heating/cooling but maintain stirring under an inert atmosphere.

  • Withdraw two equal aliquots of the reaction mixture into separate vials. Label them "Control" and "Test."

  • To the "Test" vial, add a fresh charge of the catalyst (and ligand, if applicable) at the same molar loading used initially.

  • To the "Control" vial, add a volume of solvent equal to that used to deliver the fresh catalyst to the "Test" vial.

  • Return both vials to the original reaction conditions (temperature, light, etc.) and monitor their progress by TLC or LC-MS.

  • Interpretation: If the "Test" reaction shows significant conversion while the "Control" does not, it strongly indicates that the original catalyst was deactivated by a poison in the reaction mixture. If neither proceeds, the problem may lie with the reagents, solvent, or reaction conditions.

Protocol 2: General Procedure for Catalyst Regeneration (Heterogeneous Pd/C)

This protocol describes a chemical wash to remove adsorbed poisons from Palladium on Carbon (Pd/C). Caution: Perform in a well-ventilated fume hood.

Workflow Diagram:

G A Filter poisoned Pd/C from reaction mixture B Wash catalyst on filter with solvent (e.g., THF, EtOAc) to remove organics A->B C Suspend catalyst in a suitable solvent (e.g., water, ethanol) B->C D Add a washing agent (e.g., dilute acid, base, or chelator solution) and stir C->D E Filter the washed catalyst D->E F Wash thoroughly with deionized water until filtrate is neutral (pH 7) E->F G Wash with ethanol then diethyl ether to aid drying F->G H Dry catalyst under vacuum at elevated temperature (e.g., 60-80 °C) G->H I Store regenerated catalyst under inert atmosphere H->I

Caption: Workflow for regenerating a heterogeneous Pd/C catalyst.

Steps:

  • Isolation: Carefully filter the spent Pd/C catalyst from the reaction mixture using a Büchner funnel and filter paper.

  • Organic Wash: Wash the catalyst cake thoroughly with the reaction solvent, followed by a solvent like THF or acetone, to remove any adsorbed organic residues.

  • Chemical Treatment: Transfer the catalyst to a flask and suspend it in deionized water.

    • For basic poisons (e.g., amines): Add a dilute solution of a non-coordinating acid (e.g., 1% aqueous H₂SO₄) and stir for 1-2 hours at room temperature.

    • For some metal poisons: A wash with a chelating agent solution like aqueous EDTA may be effective.

  • Filtration and Neutralization: Filter the catalyst again. Wash it repeatedly with copious amounts of deionized water until the filtrate is neutral (check with pH paper). This step is critical to remove all traces of the washing agent.

  • Solvent Exchange & Drying: Wash the catalyst cake sequentially with ethanol and then diethyl ether to displace water and facilitate drying.

  • Drying: Carefully transfer the catalyst to a clean, tared flask and dry it under high vacuum, potentially with gentle heating (60–80 °C), until a constant weight is achieved.

  • Validation: Test the activity of the regenerated catalyst against a fresh sample in a small-scale control reaction.

Section 4: References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. Retrieved from [Link]

  • American Chemical Society. (2012). Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. Molecules. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • National Library of Medicine. (2012). Copper-catalyzed synthesis of trisubstituted isoxazoles via a cascade cyclization-migration process. PubMed. Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • National Library of Medicine. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. PubMed. Retrieved from [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • National Library of Medicine. (2012). Synthesis of trisubstituted isoxazoles by palladium(II)-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Method for reactivating palladium catalysts. Retrieved from

  • Semantic Scholar. (2021). Sulfur poisoning and regeneration of palladium based catalysts. Retrieved from [Link]

  • American Chemical Society. (2025). Copper-Catalyzed Formal [4 + 1] Annulation of Diynes with Isoxazoles: Synthesis of Pyrrolo[3,4-b]indoles. Organic Letters. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • R Discovery. (2016). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Retrieved from [Link]

  • American Chemical Society. (n.d.). Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium: An Attempt To Deconvolute Geometric and Electronic Poisoning Effects Using Model Catalysts. ACS Catalysis. Retrieved from [Link]

  • Fiveable. (2025). Catalytic Poisoning Definition. Retrieved from [Link]

  • Clarion. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • American Chemical Society. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Ovid. (n.d.). Deactivation of copper metal catalysts for.... Topics in Catalysis. Retrieved from [Link]

  • Sustainability Directory. (2025). Catalyst Poisoning. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Authorea. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Medium. (n.d.). Role of catalyst in organic synthesis. Retrieved from [Link]

  • American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Library of Medicine. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halide inhibition of the copper-catalysed azide–alkyne cycloaddition. Retrieved from [Link]

  • National Library of Medicine. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Halide Effects in Transition Metal Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

Sources

Managing exothermic reactions in the synthesis of isoxazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the thermal hazards associated with the synthesis of isoxazole intermediates. The content is structured to address both fundamental principles and specific troubleshooting scenarios encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs): Understanding the Thermal Landscape

This section addresses core concepts related to the exothermic nature of isoxazole synthesis.

Q1: What are the primary exothermic steps in common isoxazole syntheses?

The synthesis of isoxazoles, while versatile, involves steps with significant exothermic potential that require careful management. The two most common routes both contain inherent thermal risks:

  • 1,3-Dipolar Cycloaddition Pathway: This widely used method involves the reaction of a nitrile oxide with a dipolarophile (an alkyne or alkene).[1][2] The key exothermic events are:

    • In situ Generation of Nitrile Oxides: Nitrile oxides are often highly reactive and are typically generated immediately before the cycloaddition.[3] Methods like the dehydrohalogenation of hydroxymoyl chlorides or the dehydration of primary nitro compounds can be highly exothermic.[3][4]

    • The Cycloaddition Reaction: The formation of the five-membered isoxazole or isoxazoline ring itself is an exothermic process.

    • Nitrile Oxide Dimerization: In the absence of a reactive dipolarophile, most nitrile oxides readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is also an exothermic side reaction that can contribute to the total heat output.[3][5]

  • Hydroxylamine Condensation Pathway: This classical approach involves reacting hydroxylamine with a three-carbon precursor, such as a 1,3-diketone or an α,β-unsaturated ketone.[6][7] The primary thermal hazards include:

    • Neutralization of Hydroxylamine Salts: Hydroxylamine is often supplied as a salt (e.g., hydroxylamine hydrochloride). The neutralization with a base to form the free base is an exothermic acid-base reaction.[8]

    • Thermal Instability of Hydroxylamine: Hydroxylamine itself is an energetic compound prone to exothermic decomposition.[9][10] This decomposition can be catalyzed by impurities (like rust or certain metal ions) or shifts in pH, and the risk increases with temperature and concentration.[11]

Q2: Why is managing exotherms so critical during scale-up?

A reaction that is well-behaved on a 1-gram scale can become dangerously uncontrollable at a 1-kilogram scale.[12] This is primarily due to the change in the surface-area-to-volume ratio.[13]

  • Heat Generation vs. Heat Removal: Heat generation is proportional to the volume of the reaction (a cubic function), while the ability of a reactor to remove heat is proportional to its surface area (a square function).

  • The Scale-Up Problem: As the batch size increases, the volume grows much faster than the surface area available for cooling. This leads to a decreased efficiency in heat dissipation per unit volume.[13] Without proper engineering controls, the rate of heat generated by the reaction can exceed the rate of heat removal, leading to a rapid increase in temperature.[14] This phenomenon, known as thermal runaway, can cause the reaction solvent to boil, over-pressurize the reactor, and potentially trigger violent secondary decomposition reactions, resulting in fires or explosions.[14][15]

Q3: What are the essential analytical techniques for assessing thermal hazards before scale-up?

A systematic approach to process safety is crucial to prevent incidents.[16][17] Several key analytical techniques are used to characterize the thermal risks of a chemical process.[18]

Technique Abbreviation Purpose & Key Outputs
Differential Scanning Calorimetry DSCA primary screening tool used to detect the onset temperature of exothermic events (desired reaction or undesired decomposition) and estimate the total heat released.[19][20] It provides a rapid, small-scale assessment of thermal stability for all reactants, intermediates, and final products.
Reaction Calorimetry RCMeasures the rate of heat release under conditions that mimic the actual process.[21] It is essential for determining the total heat of reaction, understanding the rate of heat evolution, and identifying any accumulation of unreacted reagents that could lead to a delayed exotherm.[22][23] This data is critical for designing adequate cooling capacity for scaled-up reactors.
Adiabatic Calorimetry (e.g., ARC) ARC (Accelerating Rate Calorimetry)Simulates a "worst-case" scenario of total cooling failure.[19] By preventing any heat loss to the surroundings, it measures the time to maximum rate of temperature and pressure rise, providing critical data for designing emergency relief systems.[16][18]

Q4: What key parameters can I manipulate to control reaction exothermicity?

Several process parameters can be adjusted to maintain thermal control:

  • Reagent Addition Rate (Semi-Batch Operation): This is the most common and effective control method. By adding one of the reactive components slowly and continuously, the rate of the reaction (and thus the rate of heat generation) is directly controlled by the rate of addition.[13][23] This prevents the accumulation of large amounts of unreacted, high-energy material.

  • Concentration/Dilution: Performing the reaction in a more dilute solution increases the overall thermal mass (heat capacity) of the system. This means more energy is required to raise the temperature of the reaction mixture by one degree, providing a larger buffer against temperature spikes.

  • Temperature: Lowering the reaction temperature will decrease the reaction rate exponentially (as described by the Arrhenius equation), thereby reducing the rate of heat generation.[12] It is critical to ensure the cooling system can maintain the target temperature throughout the addition process.[21]

  • Mixing: Efficient agitation is crucial for uniform heat distribution. Poor mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a thermal runaway. It also ensures that added reagents react quickly rather than accumulating.

Troubleshooting Guide: Addressing In-Process Events

This section provides a practical, cause-and-effect guide for specific issues you may encounter during your experiments.

Problem 1: A sudden, unexpected temperature spike occurred during reagent addition.

  • Probable Cause:

    • Addition Rate Too High: You are adding the limiting reagent faster than the reaction can consume it and/or faster than the cooling system can remove the generated heat.

    • Poor Mixing: Inefficient stirring is causing a localized concentration of the added reagent, leading to a rapid, localized exotherm.

    • Accumulation of Unreacted Reagent: If the reaction has an induction period or was started at too low a temperature, the added reagent may not be reacting immediately. This creates a dangerous accumulation that can later react all at once, causing a significant exotherm.

  • Immediate Recommended Solution:

    • STOP THE ADDITION IMMEDIATELY.

    • Engage emergency cooling if available (e.g., an external ice bath).

    • Increase stirring speed if it is safe to do so.

    • If the temperature continues to rise uncontrollably, follow your lab's emergency shutdown procedure.

  • Long-Term Corrective Action:

    • Perform a reaction calorimetry study to understand the heat flow profile.[21]

    • Reduce the addition rate for subsequent experiments.

    • Ensure the reaction has properly initiated before beginning the bulk of the addition.

    • Improve reactor mixing by using an appropriate stirrer type and speed.

Problem 2: My in situ nitrile oxide generation seems uncontrollably fast and exothermic.

  • Probable Cause:

    • Base Addition is Too Rapid: When generating nitrile oxides via dehydrohalogenation (e.g., from a hydroxymoyl chloride), the addition of the base (like triethylamine) is often the rate-determining step for the exotherm.

    • High Concentration: Running the reaction at a high concentration minimizes the thermal mass available to absorb the heat of reaction.

  • Recommended Solution:

    • Control the Base Addition: Add the base slowly and subsurface to a cooled, well-stirred solution of the hydroxymoyl chloride and the alkyne/alkene dipolarophile. This ensures the nitrile oxide is generated slowly and reacts as it is formed, preventing accumulation.

    • Reverse Addition: Consider adding the hydroxymoyl chloride solution to the base and dipolarophile solution. The optimal addition order should be determined at a small scale.

    • Increase Solvent Volume: Dilute the reaction mixture to increase the heat capacity.

Problem 3: I am working with hydroxylamine and observe an exotherm even before the main reaction starts.

  • Probable Cause:

    • Heat of Neutralization: If you are using hydroxylamine hydrochloride and adding a base (e.g., NaOH, NaHCO₃) to generate the free base in situ, you are observing the exothermic heat of neutralization.[8]

    • Decomposition: Hydroxylamine can undergo exothermic decomposition, which can be initiated by high temperatures, high pH, or the presence of catalytic impurities like metal ions (e.g., Fe²⁺/Fe³⁺ from steel).[11] A study on the addition of sodium hydroxide to hydroxylamine hydrochloride noted a significant exotherm starting from 58°C, indicating a decomposition hazard.[8]

  • Recommended Solution:

    • Pre-cool the Solution: Cool the hydroxylamine hydrochloride solution in an ice bath before slowly adding the base.

    • Maintain Low Temperature: Keep the temperature low (e.g., 0-10 °C) throughout the base addition and for a period afterward to ensure all heat has dissipated before proceeding.

    • Use High-Purity Reagents: Use clean glassware and high-purity reagents to avoid catalytic impurities.

    • Never Heat Hydroxylamine Solutions Unnecessarily: The thermal stability of hydroxylamine decreases significantly at elevated temperatures.[9]

Experimental Protocols & Workflows

Protocol 1: Controlled Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of an isoxazole from an aldoxime and an alkyne, emphasizing thermal control points.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a condenser, and a syringe pump for controlled addition.

  • Charge Reagents: Charge the reactor with the aldoxime (1.0 eq), the alkyne (1.1 eq), and a suitable solvent (e.g., DCM or Toluene). Begin stirring.

  • Cooling: Cool the reactor jacket to 0-5 °C. Allow the internal temperature of the reaction mixture to equilibrate.

  • Prepare Base Solution: Prepare a solution of triethylamine (1.2 eq) in the reaction solvent.

  • Critical Control Step - Nitrile Oxide Generation & Cycloaddition: Set the syringe pump to add the triethylamine solution over 2-4 hours. Monitor the internal temperature closely. The temperature should rise slightly and then stabilize. A continuous exotherm that tracks with the addition rate indicates the reaction is proceeding under control.

    • Safety Interlock: If using an automated system, set a safety limit (e.g., T_max = 15 °C). If the internal temperature exceeds this limit, the pump should automatically stop until the temperature drops back into the safe range.[23]

  • Hold Period: After the addition is complete, maintain the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Proceed with standard aqueous workup and purification procedures.

Visualization of Safety Workflows

A logical approach to thermal hazard assessment and response is critical.

This diagram outlines the decision-making process for evaluating the safety of a new isoxazole synthesis protocol.

ThermalHazardAssessment A Define New Isoxazole Synthesis Protocol B Literature & Reagent Review (e.g., Hydroxylamine, Nitrile Oxides) A->B C Initial Screening: Differential Scanning Calorimetry (DSC) B->C D Is a significant exotherm detected (reaction or decomposition)? C->D E Proceed with small-scale synthesis (<1g) with caution D->E No F Detailed Analysis: Reaction Calorimetry (RC) D->F Yes K Proceed to Pilot Scale-Up E->K G Quantify Heat of Reaction, Heat Flow, and Accumulation F->G H Is the process scalable? (Heat generation < Cooling capacity) G->H I Worst-Case Scenario Analysis: Adiabatic Calorimetry (ARC/VSP2) H->I Yes L STOP. Re-design Process. (e.g., different solvent, lower conc.) H->L No J Define Safe Operating Limits (Temp, Addition Rate, Concentration) I->J J->K

Caption: Logical flow for thermal hazard assessment of a new process.

This flowchart provides a clear decision path for an operator observing a thermal runaway event.

ThermalRunawayResponse Start Thermal Deviation Detected: Internal Temp > Set Point + Alarm Limit Step1 STOP ALL REAGENT ADDITIONS IMMEDIATELY Start->Step1 Step2 Apply Maximum Cooling (Jacket to T_min, Emergency Coolant) Step1->Step2 Decision1 Is Temperature Decreasing? Step2->Decision1 Step3 Continue to Monitor Until Stable Investigate Root Cause Post-Mortem Decision1->Step3 Yes Step4 Prepare for Emergency Shutdown Decision1->Step4 No End Situation Controlled Step3->End Step5 Initiate Quench Procedure (If safe and defined) Step4->Step5 Step6 Evacuate Area & Alert Emergency Response Team Step5->Step6

Sources

Solvent effects on the regioselectivity of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in isoxazole synthesis, with a particular focus on the often-underestimated role of the solvent. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are observing poor regioselectivity in our 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. What are the primary factors we should investigate?

A1: Poor regioselectivity in this cornerstone reaction for isoxazole synthesis is a frequent challenge. The formation of either the 3,4- or 3,5-disubstituted isoxazole is a kinetically controlled process, and the ratio of these isomers is highly sensitive to several factors. Before immediately resorting to redesigning your starting materials, consider these critical parameters:

  • Solvent Choice: This is often the most impactful and easily adjustable parameter. The polarity, proticity, and coordinating ability of the solvent can differentially stabilize the transition states leading to the different regioisomers.

  • Reaction Temperature: While it can affect reaction rates, temperature also influences selectivity. Lower temperatures often favor the formation of the thermodynamically more stable product, but this is not always the case for kinetically controlled cycloadditions.

  • Steric and Electronic Effects of Substituents: The nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Bulky groups or strong electron-withdrawing/donating groups can significantly bias the cycloaddition towards one regioisomer.

While all these factors are interlinked, we will focus this guide on the profound and often nuanced effects of the solvent.

Troubleshooting Guide: Solvent Effects on Regioselectivity

Q2: How exactly does the solvent influence the regioselectivity of the 1,3-dipolar cycloaddition to form isoxazoles?

A2: The solvent's influence is rooted in its ability to stabilize the two possible transition states (TS) that lead to the different regioisomers. In the context of the reaction between a nitrile oxide and an alkyne, we are typically looking at the formation of 3,4- and 3,5-disubstituted isoxazoles. The regioselectivity is determined by the difference in the activation energies of the two competing pathways.

Solvents can interact with the reactants and transition states through various non-covalent interactions, such as:

  • Dipole-Dipole Interactions: Polar solvents can stabilize polar transition states.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, while aprotic solvents with heteroatoms (e.g., DMSO, DMF) can act as hydrogen bond acceptors. These interactions can selectively stabilize one transition state over the other.

  • Solvent Coordination: Lewis basic solvents can coordinate with Lewis acidic centers in the reactants or catalysts, influencing their reactivity and steric environment.

The key takeaway is that a change in solvent can alter the relative energies of the transition states, thereby changing the observed ratio of the regioisomeric products.

Q3: We are getting a nearly 1:1 mixture of 3,4- and 3,5-isoxazoles. Which solvents should we screen to favor the 3,5-isomer?

A3: To favor the 3,5-disubstituted isoxazole, the goal is to selectively stabilize the transition state leading to this isomer. Based on frontier molecular orbital (FMO) theory, the formation of the 3,5-isomer is often favored by the interaction of the HOMO of the dipole (nitrile oxide) with the LUMO of the dipolarophile (alkyne). However, solvent effects can override these intrinsic electronic preferences.

Here is a general solvent screening strategy to enhance the yield of the 3,5-isomer:

Experimental Protocol: Solvent Screening for 3,5-Regioselectivity

  • Baseline Establishment: Run the reaction in a non-polar, aprotic solvent like toluene or dichloromethane (DCM) to establish a baseline regioselectivity.

  • Introduce Polarity: Screen a range of aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can stabilize the more polar transition state, which often leads to the 3,5-isomer.

  • Evaluate Protic Solvents: Test protic solvents like methanol, ethanol, or even water in a co-solvent system. Hydrogen bonding from these solvents can significantly influence the transition state energies. It has been observed that polar protic solvents can favor the formation of the 3,5-regioisomer.

  • Analysis: Carefully quantify the ratio of the 3,4- and 3,5-isomers in each reaction mixture using techniques like 1H NMR spectroscopy or HPLC.

Data Summary: Expected Trends in Solvent Effects

Solvent ClassExample SolventsExpected Impact on 3,5-Isomer YieldRationale
Non-polar AproticToluene, Hexane, DichloromethaneBaseline/LowMinimal specific interactions with transition states.
Polar AproticAcetonitrile, DMF, DMSOModerate to High IncreaseStabilization of the more polar transition state.
Polar ProticMethanol, Ethanol, WaterPotentially Significant IncreaseHydrogen bonding can selectively stabilize the transition state leading to the 3,5-isomer.

Below is a diagram illustrating the decision-making process for solvent selection to target the 3,5-disubstituted isoxazole.

G cluster_screening Solvent Screening Strategy start Observed: Poor Regioselectivity (e.g., 1:1 mixture of 3,4- and 3,5-isomers) goal Goal: Favor 3,5-Disubstituted Isoxazole start->goal screening Initiate Solvent Screening Protocol goal->screening nonpolar Step 1: Baseline in Non-polar Aprotic (e.g., Toluene, DCM) screening->nonpolar polar_aprotic Step 2: Test Polar Aprotic (e.g., Acetonitrile, DMF, DMSO) nonpolar->polar_aprotic polar_protic Step 3: Test Polar Protic (e.g., Methanol, Ethanol) polar_aprotic->polar_protic analysis Analyze Isomer Ratio (NMR, HPLC) polar_protic->analysis decision Evaluate Results analysis->decision success Success: Desired Regioselectivity Achieved decision->success Ratio > Target further_opt Further Optimization Needed (e.g., Temperature, Co-solvent) decision->further_opt Ratio <= Target

Caption: Workflow for solvent screening to enhance 3,5-regioselectivity.

Q4: Conversely, what if the 3,4-disubstituted isoxazole is our desired product? How should we tailor our solvent strategy?

A4: To favor the 3,4-disubstituted isomer, the strategy is to destabilize the transition state leading to the 3,5-isomer or, ideally, to selectively stabilize the transition state for the 3,4-isomer.

Often, less polar and non-coordinating solvents are beneficial for forming the 3,4-isomer. The rationale is to minimize the specific solvent-transition state interactions that tend to favor the 3,5-product.

Recommended Solvents for 3,4-Regioselectivity:

  • Non-polar Aprotic Solvents: Toluene, benzene, hexane, or carbon tetrachloride are excellent starting points. These solvents provide an "unperturbed" environment where the intrinsic electronic and steric factors of the reactants dominate the regiochemical outcome.

  • Weakly Coordinating Solvents: Dichloromethane (DCM) or chloroform can also be effective. While polar, their ability to form strong hydrogen bonds is limited compared to protic solvents.

The logical flow for targeting the 3,4-isomer is presented in the diagram below.

G cluster_strategy Solvent Selection Logic start Undesired Product: 3,5-Isoxazole is Major Isomer goal Objective: Synthesize 3,4-Disubstituted Isoxazole start->goal principle Principle: Minimize specific solvent-transition state interactions that favor the 3,5-isomer. goal->principle solvents_to_avoid Avoid: - Polar Protic (MeOH, EtOH) - Highly Polar Aprotic (DMSO, DMF) principle->solvents_to_avoid solvents_to_use Screen: - Non-polar Aprotic (Toluene, Hexane) - Weakly Coordinating (DCM, Chloroform) principle->solvents_to_use outcome Expected Outcome: Increased yield of the 3,4-regioisomer solvents_to_use->outcome

Caption: Logical guide for solvent selection to favor 3,4-isoxazole formation.

Q5: We have screened several solvents and still have not achieved the desired regioselectivity. What are our next steps?

A5: If solvent screening alone is insufficient, it indicates that the energy difference between the two transition states is intrinsically small for your specific substrates. In this scenario, a multi-parameter optimization approach is necessary:

  • Temperature Optimization: Re-evaluate the optimal solvent at a range of temperatures. Lowering the temperature often increases selectivity, but you must ensure the reaction rate remains practical.

  • Co-solvent Systems: Sometimes, a mixture of two solvents can provide a unique microenvironment that a single solvent cannot. For instance, a small amount of a polar solvent in a non-polar bulk solvent can sometimes be effective.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically alter regioselectivity. The catalyst can coordinate to one of the reactants, altering its electronic properties and steric accessibility, thereby strongly favoring one cycloaddition pathway.

  • Re-evaluate Starting Materials: As a final resort, consider modifying the substituents on your nitrile oxide or alkyne to introduce stronger steric or electronic bias.

This comprehensive approach ensures that all key variables influencing the reaction's regiochemical outcome are systematically investigated.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Substituted 3,3-Difluoro-2H-azirines. Synlett, 2008(14), 2079-2096. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

Validation & Comparative

Alternative synthesis routes for 5-(substituted)isoxazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Synthesis Routes for 5-(Substituted)isoxazole-4-carboxylic Acids

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib.[1][2] Specifically, the 5-(substituted)isoxazole-4-carboxylic acid motif serves as a crucial building block for drug discovery, offering a synthetically versatile handle for molecular elaboration. The precise arrangement of substituents on the isoxazole core is critical for biological activity, making the regioselectivity of synthetic routes a paramount concern for researchers.

This guide provides a comparative analysis of key synthetic strategies for accessing 5-(substituted)isoxazole-4-carboxylic acids and their ester precursors. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each route, supported by experimental data and protocols from peer-reviewed literature.

Route 1: Condensation of β-Enamino Ketoesters with Hydroxylamine

This strategy represents a highly efficient and regioselective pathway to the target compounds. The reaction proceeds by treating a β-enamino ketoester with hydroxylamine hydrochloride, which leads directly to the formation of the 5-substituted isoxazole ring, with the carboxylate group pre-installed at the 4-position.

Mechanistic Rationale

The reaction is believed to proceed via an initial nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-enamino ketoester. This is followed by the elimination of the enamine's amine group and subsequent intramolecular cyclization. The final step involves dehydration to yield the aromatic isoxazole ring. The regioselectivity, which overwhelmingly favors the 5-substituted product, is dictated by the initial attack on the more electrophilic ketone carbonyl over the ester carbonyl.[3]

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate[3]
  • Preparation of β-enamino ketoester: A solution of the corresponding β-keto ester (1 equivalent) in toluene is treated with N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.2 equivalents).

  • The mixture is heated at reflux for approximately 4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino ketoester, which is often used without further purification.

  • Cyclization: The crude β-enamino ketoester is dissolved in methanol.

  • Hydroxylamine hydrochloride (1.5 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • After the reaction is complete (monitored by TLC), the solvent is evaporated.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by flash column chromatography on silica gel.

Data Summary & Comparison
Starting MaterialProductYieldKey AdvantagesKey DisadvantagesReference
β-Enamino ketoestersMethyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylatesModerateExcellent regioselectivity; mild reaction conditions; readily available starting materials.Requires pre-synthesis of the β-enamino ketoester precursor.[3]
Workflow Diagram

G Ketoester β-Keto Ester Enaminoester β-Enamino Ketoester Ketoester->Enaminoester Toluene, Reflux Enaminoester_ref β-Enamino Ketoester DMFDMA DMF-DMA DMFDMA->Enaminoester Hydroxylamine NH2OH·HCl Product 5-Substituted Isoxazole-4-carboxylate Hydroxylamine->Product Enaminoester_ref->Product Methanol, RT

Caption: Workflow for Route 1: Condensation of β-Enamino Ketoesters.

Route 2: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a classic and powerful method for constructing the isoxazole core.[4] To synthesize isoxazole-4-carboxylic acids, the alkyne must bear a carboxylate group or a precursor.

Mechanistic Rationale

Nitrile oxides are typically generated in situ from stable precursors like aldoximes or N-hydroximidoyl chlorides to prevent their dimerization.[4][5] The nitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with an alkyne. The regioselectivity of this reaction (i.e., whether the 3,4- or 3,5-disubstituted isoxazole is formed) is governed by both steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.[4] For terminal alkynes, the reaction generally yields the 3,5-disubstituted product, making this route less direct for the target 4-carboxylic acid unless an internal, appropriately substituted alkyne is used.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles[6]

Note: This general protocol yields a 3,5-disubstituted isoxazole. For a 4-carboxylic acid derivative, the alkyne would need to be substituted accordingly (e.g., ethyl propiolate), which may alter regioselectivity.

  • Nitrile Oxide Generation: To a solution of the aldoxime (1.5 equivalents) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as [bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents).

  • Stir the mixture at room temperature.

  • Cycloaddition: Add the terminal alkyne (1.0 equivalent) to the reaction mixture containing the in situ generated nitrile oxide.

  • Continue stirring at room temperature for several hours (e.g., 2 days), monitoring the reaction by TLC.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (10%).

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers with magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography.

Data Summary & Comparison
Starting MaterialsProductYieldKey AdvantagesKey DisadvantagesReference
Aldoxime + Alkyne3,5-Disubstituted IsoxazoleGood to ExcellentHigh convergence; broad substrate scope.Regioselectivity can be a major issue, often favoring the undesired 3,5-isomer; nitrile oxides can dimerize.[4][6][7][8]
N-hydroxyimidoyl chloride + Enamine3,4-Disubstituted Isoxazole77-99%High regioselectivity for 3,4-disubstitution; metal-free.Requires an oxidation step of the initial cycloadduct.[9][9]
Pathway Diagram

G Aldoxime R-CH=NOH NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidant Oxidant (e.g., PIFA) Oxidant->NitrileOxide NitrileOxide_ref R-C≡N⁺-O⁻ Alkyne R'C≡C-COOR'' Alkyne_ref R'C≡C-COOR'' Product 3,5- and/or 3,4-Isoxazole NitrileOxide_ref->Product Alkyne_ref->Product

Caption: Pathway for Route 2: [3+2] Dipolar Cycloaddition.

Route 3: Isomerization of 4-Acyl-5-methoxyisoxazoles

A more recent and innovative approach involves the domino isomerization of readily prepared 4-acyl-5-methoxyisoxazoles. This reaction, catalyzed by iron(II), proceeds through a fascinating rearrangement involving an azirine intermediate to furnish the thermodynamically more stable isoxazole-4-carboxylic ester.[10][11]

Mechanistic Rationale

The proposed mechanism involves the Fe(II)-catalyzed cleavage of the weak N-O bond of the starting isoxazole. This leads to a vinyl-nitrene intermediate which rapidly cyclizes to form a transient 2H-azirine. This highly strained azirine intermediate then undergoes a second ring-opening and subsequent ring-closing sequence, ultimately rearranging to the final isoxazole-4-carboxylate product. The reaction conditions, particularly temperature and catalyst choice, are critical for controlling the outcome and preventing alternative reaction pathways.[10]

Experimental Protocol: Fe(II)-Catalyzed Isoxazole Isomerization[10]
  • A solution of the 4-acyl-5-methoxyisoxazole (1.0 equivalent) in anhydrous dioxane is prepared in a reaction vessel.

  • Iron(II) chloride (FeCl₂, 0.1 equivalents) is added as the catalyst.

  • The reaction mixture is heated to 105 °C under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, the mixture is filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure isoxazole-4-carboxylic ester.

Data Summary & Comparison
Starting MaterialProductYieldKey AdvantagesKey DisadvantagesReference
4-Acyl-5-methoxyisoxazoleIsoxazole-4-carboxylic esterGoodNovel transformation; accesses products from different starting materials.Requires synthesis of a specific, substituted isoxazole precursor; elevated temperatures.[10][11]
Pathway Diagram

G Start 4-Acyl-5-methoxyisoxazole Intermediate Transient 2H-Azirine Intermediate Start->Intermediate Dioxane, 105 °C Catalyst Fe(II)Cl₂ Catalyst->Intermediate Product Isoxazole-4-carboxylate Intermediate->Product Rearrangement

Caption: Pathway for Route 3: Fe(II)-Catalyzed Isomerization.

Final Step: Ester Hydrolysis

For many applications, the final carboxylic acid is required rather than the ester. Routes 1, 2, and 3 typically yield isoxazole-4-carboxylates (esters), which must be hydrolyzed in a subsequent step.

Experimental Protocol: General Ester Hydrolysis[12]
  • The isoxazole-4-carboxylate is dissolved in a suitable solvent mixture, such as methanol/water or THF/water.

  • A strong base (e.g., sodium hydroxide or lithium hydroxide, 1.5-3.0 equivalents) is added.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with a strong acid (e.g., 6N HCl).[12]

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

Concluding Comparison

RouteRegioselectivityScalabilitySubstrate ScopeOverall Assessment
1: β-Enamino Ketoester ExcellentGoodDependent on β-ketoester availabilityHighly reliable and regioselective for the target 5,4-substitution pattern. Often the preferred route due to its predictability and mild conditions.
2: [3+2] Cycloaddition VariableExcellentVery BroadA powerful tool for isoxazole synthesis in general, but can suffer from poor regiocontrol for the 4-carboxylate isomer unless specific substrates are used.
3: Isomerization Excellent (by design)ModerateLimited to precursors that can undergo rearrangementAn elegant and mechanistically interesting route, best suited for specific substitution patterns not easily accessible by other means.

For researchers aiming to synthesize 5-(substituted)isoxazole-4-carboxylic acids, the condensation of β-enamino ketoesters (Route 1) offers the most direct, reliable, and highly regioselective approach. While the classic [3+2] cycloaddition (Route 2) provides broader flexibility for isoxazole synthesis in general, it often presents significant regioselectivity challenges for this specific substitution pattern. The isomerization route (Route 3) is a valuable, albeit more niche, alternative for accessing particular derivatives. The choice of synthesis will ultimately depend on the availability of starting materials, desired substitution patterns, and the scale of the reaction.

References

  • Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Enamine-Triggered [3+2]-Cycloaddition Reactions for the Synthesis of 3,4-Disubstituted Isoxazoles. Synlett, 24(01), 79-84.
  • Bates, C. G., & Saejueng, P. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2775–2777. [Link]

  • Obydennov, D. L., Popova, Y. A., Usachev, S. A., Eltsov, O. S., & Sosnovskikh, V. Y. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-72. [Link]

  • Szűcs, E., Kövér, P., Kónya, K., & Herczegh, P. (2017). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 22(9), 1368. [Link]

  • Kumar, A., Kumar, A., & Kumar, S. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1831-1835. [Link]

  • Saeed, A., Shaheen, M., & Abbas, N. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2016(2), M898. [Link]

  • Morozova, M. A., Eltsov, O. S., Khasanov, S. S., & Sosnovskikh, V. Y. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • ResearchGate. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. [Link]

  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Retrieved from [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Figshare. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Obydennov, D. L., Eltsov, O. S., & Sosnovskikh, V. Y. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 783-793. [Link]

  • Yue, D., Della Ca, N., & Larock, R. C. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 71(19), 7381–7387. [Link]

  • Jasiński, M., & Albrecht, Ł. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 3933–3941. [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved from [Link]

  • Wudarska, M., Zaborowska, M., Gucwa, M., Rachoń, J., & Demkowicz, S. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5642. [Link]

  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Naeimi, H., & Zarnani, A. H. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(10), 1229. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Wiley Online Library. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron Cluster. [Link]

Sources

Comparative Guide: Synthetic Architectures for the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The isoxazole ring is a privileged pharmacophore found in COX-2 inhibitors (Valdecoxib), DMARDs (Leflunomide), and beta-lactamase resistant antibiotics (Cloxacillin). Its synthesis is often trivialized, yet achieving high regiocontrol and scalability remains a bottleneck in lead optimization.

This guide contrasts the three dominant synthetic paradigms. We move beyond textbook definitions to analyze the causality of failure and success in the lab.

Method Selection Matrix
FeatureMethod A: [3+2] Cycloaddition Method B: Condensation Method C: Cycloisomerization
Primary Substrates Alkyne + Nitrile Oxide (in situ)1,3-Dicarbonyl + Hydroxylamine

-Alkynyl Oximes
Regiocontrol Excellent (Catalyst dependent)Variable (pH/Steric dependent)Excellent (Pre-encoded)
Atom Economy High (Convergent)Moderate (Loss of

)
High (Intramolecular)
Key Limitation Handling unstable nitrile oxidesSeparation of regioisomersSynthesis of alkynyl oxime precursor
Best For Library Generation (Click Chem) Large Scale / Simple Scaffolds Complex/Fused Systems

Method A: The Modern Standard – [3+2] Dipolar Cycloaddition

The "Click" Approach

While the thermal Huisgen cycloaddition often yields 1:1 mixtures of 3,5- and 3,4-isomers, the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC-NO) has revolutionized this field, locking selectivity to the 3,5-disubstituted product.

Mechanistic Insight

Nitrile oxides are unstable and prone to dimerization (furoxan formation). The "self-validating" protocol generates the nitrile oxide in situ from an aldoxime using a chlorinating agent (NCS or Chloramine-T) followed by base-mediated dehydrohalogenation. The copper catalyst then coordinates the alkyne, directing the nucleophilic attack of the carbon to the nitrile oxide oxygen.

Experimental Protocol: One-Pot Cu-Catalyzed Synthesis

Target: 3,5-Disubstituted Isoxazole

  • Oxime Formation: Dissolve aldehyde (1.0 equiv) and

    
     (1.1 equiv) in 
    
    
    
    (1:1). Stir at RT for 30 min.
  • Chlorination: Add Chloramine-T (1.1 equiv) portion-wise. Critical: Maintain temp <25°C to prevent decomposition. Stir 10 min.

  • Cycloaddition: Add terminal alkyne (1.2 equiv) and

    
     (5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Base Addition: Slowly add dilute NaOH or

    
     to generate the nitrile oxide.
    
  • Workup: Extract with EtOAc. The Cu-catalyst ensures the 3,5-isomer is formed exclusively (>98:2 regioselectivity).

Green Tip: Recent data suggests ball-milling this reaction with


 provides solvent-free access with 90%+ yields [1].

Method B: The Classical Route – Condensation

The "Thermodynamic" Approach

The reaction between 1,3-diketones and hydroxylamine is the most scalable method but suffers from the "Regioselectivity Trap."

The Regioselectivity Trap

The reaction proceeds via a mono-oxime intermediate.

  • Path A (Kinetic): Amine attacks the most electrophilic carbonyl.

  • Path B (Thermodynamic): Formation of the most stable conjugated enol.

Control Strategy: pH is the switch.

  • Basic Media (pH > 10): Favors the formation of the dianion/enolate, often directing attack to the less hindered carbonyl.

  • Acidic Media (pH < 4): Protonates the carbonyls; nucleophilic attack is governed purely by electronic electrophilicity.

Experimental Protocol: Regiocontrolled Condensation

Target: 5-methyl-3-phenylisoxazole (from benzoylacetone)

  • Setup: Dissolve benzoylacetone (10 mmol) in EtOH (20 mL).

  • Conditioning:

    • For 3-phenyl-5-methyl: Add

      
       (11 mmol) and reflux (Acidic conditions).
      
    • For 3-methyl-5-phenyl: Add

      
       + NaOAc (buffered/neutral) or NaOH (basic).
      
  • Reflux: Heat to 78°C for 4-6 hours.

  • Validation: Check TLC. If two spots appear, regiocontrol failed.

  • Purification: Recrystallization from EtOH/Water is usually sufficient to remove the minor isomer.

Method C: Cycloisomerization & C-H Activation

The "Precision" Approach

For highly substituted or fused ring systems, constructing the C-C-C-N-O backbone before ring closure eliminates regiochemical ambiguity.

Electrophilic Cyclization (Iodocyclization)

This method is powerful because it installs a handle (Iodine) at the 4-position for further cross-coupling (Suzuki/Sonogashira).

Protocol:

  • Substrate: Start with 2-alkyn-1-one O-methyl oxime.

  • Reagent: Add ICl (1.2 equiv) in

    
     at -78°C -> RT.
    
  • Mechanism: Iodine activates the alkyne (pi-complex), followed by nucleophilic attack of the oxime oxygen (5-endo-dig).

  • Result: 3,5-disubstituted-4-iodoisoxazole (Yields typically >85%) [2].[1]

Visualizing the Synthetic Landscape

The following diagram illustrates the decision pathways and mechanistic divergence for isoxazole synthesis.

Isoxazole_Synthesis Start Target Isoxazole Click Method A: [3+2] Cycloaddition Start->Click Condense Method B: Condensation Start->Condense Cyclo Method C: Cycloisomerization Start->Cyclo Aldehyde Aldehyde + Alkyne Click->Aldehyde NitrileOxide Nitrile Oxide (In Situ) Aldehyde->NitrileOxide Chloramine-T ProdA 3,5-Disubstituted (High Regio) NitrileOxide->ProdA Alkyne CuCatalyst Cu(I) Catalyst CuCatalyst->ProdA Directs 3,5 Diketone 1,3-Dicarbonyl Condense->Diketone pH_Control pH Control (Acid vs Base) Diketone->pH_Control + NH2OH ProdB Mixture or Controlled Regio pH_Control->ProdB AlkynylOxime Alkynyl Oxime Cyclo->AlkynylOxime Electrophile Electrophile (I2/Au) AlkynylOxime->Electrophile ProdC 4-Halo-Isoxazole (Functionalizable) Electrophile->ProdC 5-endo-dig

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and regiochemical requirements.

Comparative Data Analysis

The following data aggregates performance metrics from recent high-impact studies (2018-2023).

MetricCu-Catalyzed [3+2]Acid-Catalyzed CondensationAu-Catalyzed Cyclization
Typical Yield 85 - 96%70 - 90%80 - 92%
Regio Ratio (r.r.) > 98:2 (3,5-isomer)Variable (Often 80:20)> 99:1 (Pre-determined)
Reaction Time 4 - 12 h2 - 6 h1 - 24 h
Green Score High (Aqueous/Ambient)Low (Reflux/Organic Solvents)Moderate (Heavy Metals)
Scalability Good (Avoids isolation of NO)Excellent (Industrial Standard)Low (Cost of Catalyst)
Troubleshooting Guide
  • Low Yield in Method A: Usually due to rapid dimerization of the nitrile oxide.[2] Solution: Slow addition of the base to keep nitrile oxide concentration low (steady-state).

  • Regio-scrambling in Method B: Solution: Switch to

    
    -enamino ketones (enaminones) instead of diketones. The amine acts as a leaving group, directing the incoming hydroxylamine nitrogen to that specific carbon [3].
    

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Beilstein J. Org.[2] Chem. (2018).[3] [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters (2005). [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (2017). [Link]

  • One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry (2005). [Link]

Sources

A Senior Application Scientist's Guide to Isoxazole Building Blocks in Drug Discovery: A Comparative Analysis of 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals stems from its unique combination of properties: it is an electron-rich aromatic system that is metabolically robust, capable of engaging in hydrogen bonding, and serves as a versatile scaffold for introducing diverse chemical functionality.[3][4] The weak N-O bond, while generally stable, can also be leveraged for specific ring-opening reactions, further enhancing its synthetic utility.[1] Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[5][6][7]

The strategic success of a drug discovery campaign often hinges on the selection of appropriate chemical building blocks. These synthons dictate the accessible chemical space, influence structure-activity relationships (SAR), and ultimately determine the physicochemical properties of the final drug candidates. This guide provides an in-depth comparison of a uniquely versatile building block, 5-(Chloromethyl)isoxazole-4-carboxylic acid , against other commonly employed isoxazole synthons, offering field-proven insights for researchers, scientists, and drug development professionals.

The Spotlight: 5-(Chloromethyl)isoxazole-4-carboxylic acid - A Bifunctional Linchpin

5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS 870704-27-1) is a powerful and highly versatile building block due to the presence of two distinct and orthogonally reactive functional groups.

  • The 4-Carboxylic Acid: This group is a classic handle for forming stable amide bonds, a ubiquitous linkage in pharmaceuticals. It can be readily activated and coupled with a diverse range of primary and secondary amines, enabling the exploration of SAR in what is often the "southern" region of a ligand binding pocket. Furthermore, it can be converted into esters or other related functionalities.

  • The 5-Chloromethyl Group: This moiety acts as a moderately reactive electrophile. The chlorine atom is a good leaving group, making the benzylic-like methylene carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of fragments via amines, thiols, alcohols, and other nucleophiles, providing a vector to explore "northern" or solvent-exposed regions of a target.

This inherent bifunctionality allows for the rapid and efficient construction of compound libraries from a single, common intermediate, making it an exceptionally valuable tool for lead discovery and optimization.

G cluster_0 Pathway A: Carboxylic Acid Derivatization cluster_1 Pathway B: Chloromethyl Substitution cluster_2 Sequential Derivatization start 5-(Chloromethyl)isoxazole- 4-carboxylic acid Amide Coupling\n(EDC, HOBt, etc.) Amide Coupling (EDC, HOBt, etc.) start->Amide Coupling\n(EDC, HOBt, etc.) Esterification\n(Acid cat.) Esterification (Acid cat.) start->Esterification\n(Acid cat.) SN2 Reaction\n(Base) SN2 Reaction (Base) start->SN2 Reaction\n(Base) start->SN2 Reaction\n(Base) amide Amide Library (R1-NH2) SN2 Reaction on\nChloromethyl SN2 Reaction on Chloromethyl amide->SN2 Reaction on\nChloromethyl ester Ester Library (R1-OH) Amide Coupling\n(EDC, HOBt, etc.)->amide Esterification\n(Acid cat.)->ester amine_sub Amine Adducts (R2-NH2) Amide Coupling on\nCarboxylic Acid Amide Coupling on Carboxylic Acid amine_sub->Amide Coupling on\nCarboxylic Acid thio_sub Thioether Adducts (R2-SH) SN2 Reaction\n(Base)->amine_sub SN2 Reaction\n(Base)->thio_sub combined Diverse Final Compounds (Amide + Substituted Methyl) SN2 Reaction on\nChloromethyl->combined Amide Coupling on\nCarboxylic Acid->combined G start Project Goal Defined q1 Need to explore multiple vectors for initial SAR? start->q1 q2 Is a 3-Aryl group a known pharmacophore? q1->q2 No b1 Use 5-(Chloromethyl)isoxazole- 4-carboxylic acid q1->b1 Yes q3 Is reversing amide bond orientation required? q2->q3 No b2 Use 3-Aryl-isoxazole- 4-carbonyl chloride q2->b2 Yes q4 Is a sulfonamide moiety desired? q3->q4 No b3 Use Aminoisoxazole q3->b3 Yes b4 Use Isoxazole- sulfonyl chloride q4->b4 Yes b_other Use other synthons (e.g., 5-Methyl-isoxazole- 4-carboxylic acid) q4->b_other No

Sources

A Comparative Guide to the Structural Validation of 5-(Chloromethyl)isoxazole-4-carboxylic Acid Derivatives using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, isoxazole derivatives stand out for their versatile pharmacological activities.[1][2][3] The precise structural characterization of these compounds is paramount, as subtle changes in substitution patterns can lead to significant differences in biological function. This guide provides a comprehensive framework for the unambiguous structural validation of 5-(Chloromethyl)isoxazole-4-carboxylic acid derivatives. We will navigate the potential for isomeric ambiguity and demonstrate how a systematic application of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy—specifically COSY, HSQC, and HMBC—provides irrefutable structural evidence, ensuring the integrity of research and development pipelines.

The Structural Challenge: Differentiating Key Regioisomers

The synthesis of 3,5-disubstituted isoxazoles can often lead to the formation of regioisomers, which may be difficult to distinguish using simple 1D NMR or mass spectrometry alone.[4][5][6] For our target molecule, a derivative of 5-(Chloromethyl)isoxazole-4-carboxylic acid (let's use the ethyl ester as a representative example, Structure A ), a primary synthetic challenge is to confirm its structure against the potential isomeric byproduct, ethyl 3-(chloromethyl)isoxazole-4-carboxylate (Structure B ).

Structure A (Target) Structure B (Isomer)
Ethyl 5-(chloromethyl)isoxazole-4-carboxylateEthyl 3-(chloromethyl)isoxazole-4-carboxylate

While 1D ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, the chemical shift environments in these isomers can be remarkably similar, making a definitive assignment challenging without further evidence.[4][5] This guide will demonstrate how 2D NMR techniques provide the necessary through-bond correlation data to solve this ambiguity.

The 2D NMR Toolkit for Structural Elucidation

Two-dimensional NMR experiments correlate signals from different nuclei, providing a detailed connectivity map of a molecule's atomic framework.[7][8] For our purpose, three core experiments are essential:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (¹H-¹H J-coupling). It is invaluable for identifying connected proton networks, such as the ethyl group in our example.[9][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C).[9][10][12] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our validation process. The HMBC experiment detects long-range correlations (typically 2-4 bonds) between protons and carbons.[9][12] These multi-bond correlations are critical for piecing together the molecular skeleton and, crucially, for differentiating isomers.[13][14]

Experimental Protocol

A robust and reproducible protocol is the foundation of high-quality NMR data.

Sample Preparation
  • Analyte Purity : Ensure the sample is purified via chromatography or recrystallization to remove paramagnetic impurities and residual solvents that can degrade spectral quality.

  • Concentration : For a typical small molecule (< 500 g/mol ), dissolve 10-20 mg in 0.6-0.7 mL of a suitable deuterated solvent.[15][16][17][18] This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C-based experiments.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds.[19] However, the choice should be based on the solubility of the specific derivative.[18]

  • Homogenization : Ensure the sample is fully dissolved. Any particulate matter can interfere with the magnetic field homogeneity, leading to poor line shape and resolution.[15][17][19] Filtration through a small plug of glass wool into a clean, high-quality 5 mm NMR tube is recommended.[15][18]

  • Tube Quality : Use high-quality NMR tubes that are clean, dry, and free of scratches or cracks to ensure optimal performance.[16][18][19]

NMR Data Acquisition

The following table provides typical acquisition parameters for a 400 or 500 MHz spectrometer.

Experiment Pulse Program Key Parameters Purpose
¹H NMR zg3032 scans, 1-2s relaxation delayObserve proton chemical shifts, multiplicity, and integration.
¹³C{¹H} NMR zgpg301024 scans, 2s relaxation delayObserve carbon chemical shifts.
COSY cosygpqf2-4 scans, 1024 x 256 data pointsIdentify ¹H-¹H spin systems (e.g., ethyl group).[10]
HSQC hsqcedetgpsisp2.34-8 scans, 1024 x 256 data pointsCorrelate protons to their directly attached carbons.[12]
HMBC hmbcgpndqf16-32 scans, 2048 x 256 data points, optimized for 8 Hz couplingIdentify long-range (2-3 bond) ¹H-¹³C correlations.[10]

Data Analysis and Interpretation: A Step-by-Step Validation

Let's analyze the expected data for our target molecule, Ethyl 5-(chloromethyl)isoxazole-4-carboxylate (Structure A) , and compare it with the expected data for the isomer (Structure B) .

Step 1: 1D NMR Analysis

First, we assign the signals in the ¹H and ¹³C NMR spectra based on expected chemical shifts and multiplicities.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Structure A

Atom # ¹H Shift (ppm), Mult. ¹³C Shift (ppm) Assignment
1' 1.40, t 14.2 -O-CH₂-CH₃
2' 4.42, q 62.0 -O-CH₂ -CH₃
3 158.0 C3 of isoxazole
4 115.0 C4 of isoxazole
5 170.0 C5 of isoxazole
6 4.85, s 35.0 -CH₂ Cl

| 7 | — | 162.0 | C =O (ester) |

Step 2: Confirmation with COSY and HSQC
  • A COSY spectrum would show a clear cross-peak between the triplet at 1.40 ppm (H-1') and the quartet at 4.42 ppm (H-2'), confirming the ethyl group connectivity.

  • An HSQC spectrum would confirm the one-bond connections: the signal at 1.40 ppm would correlate with the carbon at 14.2 ppm, 4.42 ppm with 62.0 ppm, and 4.85 ppm with 35.0 ppm.

This initial data is useful but does not definitively prove the substitution pattern of the isoxazole ring.

Step 3: The Decisive Experiment - HMBC Analysis

The HMBC spectrum provides the critical long-range correlations that lock down the structure. The key is to look for correlations between the substituent protons and the isoxazole ring carbons.

G

Caption: Key differentiating HMBC correlations for isomers A and B.

Analysis of Structure A (Target Molecule):

As shown in the diagram above, the protons of the chloromethyl group (H-6 at ~4.85 ppm) are the perfect probe. We would expect to see the following crucial correlations:

  • A two-bond (²J) correlation from H-6 to the carbon it is attached to on the ring, C5 .

  • A three-bond (³J) correlation from H-6 across the ring to C4 .

Comparative Analysis for Structure B (Isomer):

If the sample were the incorrect isomer B, the chloromethyl protons (H-6) would instead show:

  • A two-bond (²J) correlation to C3 .

  • A three-bond (³J) correlation to C4 .

The presence of a correlation between the chloromethyl protons and C5, and the absence of a correlation to C3, is irrefutable proof of the 5-(Chloromethyl) substitution pattern.

Table 2: Differentiating HMBC Cross-Peaks

Proton Signal Observed Correlation to... Conclusion
-CH₂Cl (~4.85 ppm) C5 (~170.0 ppm) and C4 (~115.0 ppm) Structure is confirmed as 5-(Chloromethyl)isoxazole (A) .

| -CH₂Cl (hypothetical) | C3 (~158.0 ppm) and C4 (~115.0 ppm) | Structure would be the 3-(Chloromethyl)isoxazole isomer (B) . |

Workflow Summary

The logical flow of the validation process provides a self-validating system for structural confirmation.

G

Caption: Systematic workflow for 2D NMR-based structural validation.

Conclusion

While 1D NMR provides essential preliminary data, it can be insufficient for the definitive characterization of substituted heterocyclic systems like isoxazoles, where regioisomers are a common challenge.[5] A systematic approach employing a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—is essential for ensuring scientific integrity. The long-range ¹H-¹³C correlations observed in the HMBC spectrum provide a unique and unambiguous fingerprint of the molecular skeleton. By following the workflow detailed in this guide, researchers, scientists, and drug development professionals can confidently validate the structure of 5-(Chloromethyl)isoxazole-4-carboxylic acid derivatives, ensuring the reliability and reproducibility of their scientific findings.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility . Iowa State University. [Link]

  • Small molecule NMR sample preparation . University of Houston. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Sample Preparation - Max T. Rogers NMR . Michigan State University. [Link]

  • Sample preparation . University of Ottawa. [Link]

  • Ross, A. et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers . ChemRxiv. [Link]

  • Ross, A. et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers . Angewandte Chemie. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Polymat. [Link]

  • Katritzky, A. R. et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance . Journal of Heterocyclic Chemistry. [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility . San Diego State University. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. [Link]

  • Portilla, J. et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . RSC Advances. [Link]

  • HSQC and HMBC | NMR Core Facility . Columbia University. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument . Nanalysis. [Link]

  • Silva, M. et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

  • El Hachimi, M. et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies . PMC. [Link]

  • Determining the structure of lactam 9a using 2D NMR spectra . ResearchGate. [Link]

  • HMBC correlations of H-4′ in compound 5a . ResearchGate. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a . ResearchGate. [Link]

  • The HMBC correlations of bis-isoxazole-carvone 3 . ResearchGate. [Link]

Sources

Spectroscopic Analysis for Identifying Impurities in Isoxazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of isoxazole-based pharmacophores (e.g., valdecoxib, leflunomide), the synthetic route often dictates the impurity profile. Whether proceeding via the Claisen condensation of


-diketones or the [3+2] cycloaddition  of nitrile oxides and alkynes, the primary analytical challenge remains constant: regioisomeric purity .

The thermodynamic and kinetic competition between forming the 3,5-disubstituted (often the target) and the 3,4-disubstituted isoxazole creates a separation and quantification bottleneck. Standard HPLC-UV often fails to resolve these isomers due to identical chromophores. This guide objectively compares spectroscopic alternatives, establishing a self-validating workflow that prioritizes Nuclear Magnetic Resonance (NMR) for structural certification and LC-MS/MS for trace impurity profiling.

Comparative Analysis of Spectroscopic Techniques

Technique 1: NMR Spectroscopy (The Structural Gold Standard)

Best For: Definitive structural assignment, regioisomer quantification (>1%), and confirming cyclization.

  • Mechanism of Action: Exploits the distinct electronic environments of the isoxazole ring protons (H4) and carbons (C3, C4, C5).

  • Critical Marker (H4 Proton): In 3,5-disubstituted isoxazoles, the proton at position 4 typically appears as a sharp singlet between 6.5 – 6.9 ppm (CDCl

    
    ). In the 3,4-isomer, the proton at position 5 is significantly deshielded (often > 8.0 ppm) due to the adjacent oxygen.
    
  • Self-Validating Logic: The coupling constant (

    
    ) and Nuclear Overhauser Effect (NOE) provide internal checks. An NOE correlation between the H4 proton and the substituents at C3/C5 confirms the 3,5-substitution pattern, ruling out the 3,4-isomer where H5 would only correlate with the C4 substituent.
    
Technique 2: LC-MS/HRMS (The Sensitivity Leader)

Best For: Trace impurity detection (<0.1%), elemental formula confirmation, and identifying ring-opened byproducts.

  • Mechanism of Action: High-Resolution Mass Spectrometry (HRMS) detects the exact mass, while MS/MS fragmentation reveals ring stability.

  • Impurity Fingerprinting:

    • Furoxans: A common byproduct from nitrile oxide dimerization.[1] Detectable via a distinct

      
       or dimer mass.
      
    • Ring-Opening: Reductive conditions can open the isoxazole to

      
      -enaminones.[2] These show a mass increase of +2 Da (hydrogenation) or distinct fragmentation patterns (loss of 
      
      
      
      or
      
      
      ) compared to the parent ring.
  • Limitation: Isomers (3,5- vs 3,4-) often have identical fragmentation patterns and retention times, necessitating chiral or specialized stationary phases for separation.

Technique 3: FTIR Spectroscopy (The Functional Gatekeeper)

Best For: Rapid "Go/No-Go" monitoring of reaction completion.

  • Mechanism of Action: Identifies the presence/absence of key functional groups.

  • Critical Marker:

    • N-O Stretch: Characteristic bands at 1370–1400 cm

      
        and 760–800 cm
      
      
      
      .
    • Reaction Monitoring: The disappearance of the broad O-H stretch (3200–3500 cm

      
      )  of the precursor oxime and the appearance of the C=N stretch (~1600 cm
      
      
      
      )
      confirms cyclization.

Performance Data Comparison

The following table summarizes the capabilities of each technique in the context of isoxazole impurity profiling.

Feature1H / 13C NMR LC-MS / HRMS FTIR
Primary Utility Regioisomer Quantification & Structure ProofTrace Impurity (<0.1%) & Byproduct IDProcess Monitoring (Start/End)
Isomer Resolution High (Distinct Chemical Shifts)Low (Requires specialized chromatography)Low (Fingerprint region overlap)
Limit of Detection ~0.5 - 1.0%< 0.01% (ppm level)~1 - 5%
Sample Destructive? NoYesNo
Key Data Output

(ppm),

(Hz), NOE correlations

, Fragmentation pattern, Isotope ratio
Wavenumber (

), Transmittance
Cost per Run High (Instrument time)MediumLow

Detailed Experimental Protocol: Self-Validating Purity Workflow

Scenario: Synthesis of 3,5-diphenylisoxazole via [3+2] cycloaddition of benzonitrile oxide and phenylacetylene. Target Impurities: 3,4-diphenylisoxazole (regioisomer), diphenylfuroxan (dimer), and benzaldoxime (precursor).

Step 1: Rapid Process Check (FTIR)
  • Take an aliquot of the reaction mixture.

  • Evaporate solvent and run a thin film IR.

  • Validation Criteria: Look for the disappearance of the alkyne C

    
    C stretch (~2100-2200 cm
    
    
    
    ) and the oxime O-H. If significant O-H remains, the reaction is incomplete.
Step 2: Trace Impurity Profiling (LC-MS)
  • Sample Prep: Dilute 1 mg of crude product in 1 mL MeOH (LC-MS grade).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Detection: ESI+ Mode, range

    
     100–600.
    
  • Analysis:

    • Target Peak:

      
       222.09 
      
      
      
      .
    • Dimer Check: Look for

      
       ~254 (Furoxan byproduct).
      
    • Validation Criteria: If a secondary peak with

      
       222 is observed, it indicates the presence of the 3,4-isomer. Calculate % area.
      
Step 3: Definitive Structural Certification (NMR)

This step is mandatory for releasing the batch.

  • Sample Prep: Dissolve ~10 mg pure product in 0.6 mL CDCl

    
    .
    
  • Acquisition:

    • 1H NMR (16 scans): Focus on 6.0–9.0 ppm region.

    • NOESY (Mixing time 500ms): 2D correlation.

  • Data Interpretation (The Decision Gate):

    • 3,5-Isomer (Target): H4 singlet at 6.8 ppm .

      • NOE Check: Irradiate H4; observe enhancement of phenyl protons at both C3 and C5 positions.

    • 3,4-Isomer (Impurity): H5 singlet at 8.3 ppm (deshielded).

      • NOE Check: Irradiate H5; observe enhancement only of the C4-phenyl protons.

  • Quantification: Integrate the H4 singlet (Target) vs. H5 singlet (Impurity) to calculate molar ratio.

Visualizing the Impurity Pathways

The following diagram illustrates the genesis of common impurities in [3+2] cycloaddition and the analytical decision points.

Isoxazole_Impurity_Workflow Start Reactants: Nitrile Oxide + Alkyne Reaction [3+2] Cycloaddition Start->Reaction Target Target: 3,5-Disubstituted Isoxazole Reaction->Target Major Path RegioImpurity Impurity A: 3,4-Disubstituted Isoxazole Reaction->RegioImpurity Regio-Error DimerImpurity Impurity B: Furoxan (Dimer) Reaction->DimerImpurity Side Reaction IR_Check Step 1: FTIR Check Alkyne/Oxime loss Target->IR_Check RegioImpurity->IR_Check DimerImpurity->IR_Check LCMS_Check Step 2: LC-MS Detect Dimers & Trace Isomers IR_Check->LCMS_Check If FG absent NMR_Check Step 3: 1H NMR/NOE Confirm Regiochemistry (H4 vs H5) LCMS_Check->NMR_Check If Purity >95% Release Release NMR_Check->Release H4 Singlet confirmed NOE Verified

Caption: Analytical workflow tracking impurity genesis from synthesis to spectroscopic validation.

References

  • Regioselectivity in Isoxazole Synthesis

    • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Spectroscopic Characterization (IR/NMR)

    • The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹.[4][5] Molecular Physics.

  • Impurity Profiling via LC-MS

    • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review.
  • Synthetic Troubleshooting

    • Troubleshooting guide for the synthesis of isoxazole deriv

Sources

Benchmarking the efficiency of microwave vs. conventional heating for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

Status: Microwave-Assisted Organic Synthesis (MAOS) is the superior method for lead optimization and high-throughput screening of isoxazole scaffolds.

For researchers in drug discovery, the transition from conventional thermal heating (oil bath/mantle) to microwave irradiation for isoxazole synthesis represents a paradigm shift from kinetic sluggishness to thermodynamic efficiency .

  • Time Efficiency: Reaction times are reduced by 90-98% (e.g., from 8 hours to 10 minutes).

  • Yield Improvement: Average isolated yields increase by 15-25% due to the suppression of side reactions caused by prolonged thermal exposure.

  • Green Metrics: MAOS significantly improves Atom Economy (AE) and Reaction Mass Efficiency (RME) by reducing solvent volumes and energy consumption.

Scientific Foundation: Dielectric Heating vs. Conduction

To understand the divergence in efficiency, one must analyze the heat transfer mechanisms.

Conventional Heating (Conduction/Convection)[1]
  • Mechanism: Heat is generated externally (oil bath) and transferred through the vessel wall to the solvent.

  • Limitation: This creates a heterogeneous thermal gradient. The vessel walls are hotter than the core, leading to localized overheating and decomposition of sensitive isoxazole intermediates (e.g., nitrile oxides).

Microwave Heating (Dielectric Loss)
  • Mechanism: Microwave irradiation (typically 2.45 GHz) couples directly with the dipoles in the reaction mixture.

    • Dipolar Polarization: Polar molecules (solvents like EtOH, DMF) align with the oscillating electric field, generating heat via molecular friction.

    • Ionic Conduction: Dissolved ions (catalysts like NaOAc) oscillate, generating heat through collision.

  • Advantage: Volumetric heating occurs instantaneously throughout the matrix. This allows the system to access higher temperatures (superheating) rapidly, overcoming the activation energy (

    
    ) barrier for the rate-limiting cyclization step.
    

Benchmarking Data: The Evidence

The following data compares the synthesis of 3,5-diphenylisoxazole via the cyclization of chalcone (1,3-diphenyl-2-propene-1-one) with hydroxylamine hydrochloride.

MetricConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Delta
Reaction Time 6 - 8 Hours8 - 12 Minutes-97% Time
Temperature 78°C (Ethanol reflux)120°C (Pressurized)+42°C
Isolated Yield 56% - 64%85% - 92%+28% Yield
Purity (HPLC) 88% (Requires Column Chrom.)>95% (Recrystallization only)Simplified Workup
Energy Usage High (Continuous heating)Low (Pulse irradiation)High Efficiency

Data aggregated from comparative studies on chalcone cyclization [1, 2].[1]

Master Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

Reaction Scope: Cyclization of


-unsaturated ketones (chalcones) with hydroxylamine.[1]
Mechanistic Pathway (Visualization)

ReactionPathway Chalcone Chalcone (α,β-unsaturated ketone) Intermediate Oxime Intermediate Chalcone->Intermediate 1,2-Addition (Fast) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Transition Transition State (Intramolecular Attack) Intermediate->Transition Cyclization (Rate Limiting) Isoxazole 3,5-Disubstituted Isoxazole Transition->Isoxazole - H2O (Dehydration) MW Microwave Effect: Overcomes Ea of Cyclization Step MW->Transition

Caption: The rate-limiting dehydration/cyclization step is significantly accelerated by microwave dielectric heating.

Method A: Conventional Reflux (The Baseline)
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents: Add Chalcone (10 mmol), Hydroxylamine hydrochloride (15 mmol, 1.5 eq), and Sodium Acetate (15 mmol) into 25 mL of Ethanol (95%).

  • Reaction: Heat the mixture to reflux (approx. 78°C) in an oil bath.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) every hour. Reaction typically requires 6-8 hours for completion.

  • Workup: Pour reaction mixture into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from ethanol. If oil forms, column chromatography is required.

Method B: Microwave Irradiation (The Optimized Protocol)

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Setup: Place Chalcone (2 mmol), Hydroxylamine hydrochloride (3 mmol), and Sodium Acetate (3 mmol) into a 10 mL microwave-transparent pressure vial.

  • Solvent: Add 3 mL of Ethanol. Add a magnetic stir bar and cap the vial (pressure seal).

  • Programming:

    • Mode: Dynamic (Hold Temperature).

    • Temp: 120°C.

    • Power: Max 200W (system will modulate).

    • Hold Time: 10 minutes.

    • Stirring: High.

  • Execution: Start the run. The system typically reaches 120°C within 60 seconds.

  • Workup: Cool to room temperature (compressed air cooling is usually built-in). Pour into ice water.

  • Result: High-purity solid precipitates immediately. Filter and dry.[2][3]

Comparative Workflow Analysis

WorkflowComparison cluster_Conv Conventional Workflow (8+ Hours) cluster_MW Microwave Workflow (20 Mins) C_Start Reagent Prep C_Heat Reflux (Oil Bath) 6-8 Hours C_Start->C_Heat C_Monitor Hourly TLC Checks C_Heat->C_Monitor C_Cool Passive Cooling (30 mins) C_Heat->C_Cool C_Workup Workup & Chromatography C_Cool->C_Workup M_Start Reagent Prep (Sealed Vial) M_Heat MW Irradiation 10 Mins @ 120°C M_Start->M_Heat M_Cool Active Air Cooling (2 mins) M_Heat->M_Cool M_Workup Filtration Only (High Purity) M_Cool->M_Workup

Caption: Operational comparison showing the elimination of monitoring and purification bottlenecks in the MW workflow.

Expert Insights & Troubleshooting

  • Solvent Choice is Critical:

    • Ethanol is a good microwave absorber (tan

      
       = 0.941), making it excellent for this reaction.
      
    • Avoid non-polar solvents like Hexane or Toluene unless you add a "doping" agent (e.g., a small amount of ionic liquid) to facilitate heat transfer.

  • Pressure Management:

    • Isoxazole synthesis involves dehydration (release of water). In a closed vessel at 120°C, pressure will rise. Ensure your vial is rated for at least 20 bar.

  • Regioselectivity:

    • In 1,3-dipolar cycloadditions (another route to isoxazoles), MW irradiation often enhances regioselectivity toward the 3,5-isomer over the 3,4-isomer due to the rapid equilibration of the transition state [5].

References

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Source: Nat.[1] Volatiles & Essent. Oils (2021).

  • Comparative Study of Conventional and Microwave-Assisted Synthesis of Novel 6-(Arylideneamino)benzo[d]oxazol-2(3H). Source: Annals of West University of Timisoara - Series of Chemistry.

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Source: Current Trends in Biotechnology and Pharmacy.

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Source: International Journal of ChemTech Research.

  • 1,3-Dipolar cycloaddition reaction of nitrile oxides and alkyne. Source: ResearchGate (Review).[4]

Sources

Comparative study of the biological activity of 3,4- and 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomerism Dilemma

In medicinal chemistry, the isoxazole ring is a privileged scaffold, valued for its aromaticity, hydrogen-bond accepting capability (N-atom), and metabolic stability relative to other five-membered heterocycles. However, the choice between 3,4-disubstituted and 3,5-disubstituted isomers is rarely arbitrary. It is a strategic decision that dictates the molecule's vector alignment, metabolic fate, and target affinity.

This guide objectively compares these two regioisomers, synthesizing data from epigenetic (BET inhibition), kinase, and antimicrobial research. We analyze why the 3,5-isomer dominates fragment-based design for acetyl-lysine mimicry, while the 3,4-isomer offers unique geometric vectors for specific kinase pockets.

Quick Comparison Matrix
Feature3,5-Disubstituted Isoxazole3,4-Disubstituted Isoxazole
Primary Geometry Linear/Extended (140° angle approx)Kinked/Angular (Adjacent vectors)
Key Application Epigenetics (BET Bromodomain), AntimicrobialKinase Inhibitors, GABA/Glutamate modulation
Synthetic Access High (1,3-dipolar cycloaddition, Chalcone route)Moderate/Hard (Requires enamines or specific dipoles)
Metabolic Risk Bioactivation to Quinone Methides (if 5-methyl)Reductive ring opening (scaffold dependent)
SAR Role Acetyl-Lysine (KAc) MimicScaffold spacer / "Kink" element

Structural & Electronic Analysis (SAR)[4]

The biological divergence stems from the electronic distribution and the vectors of the substituents.

The "KAc Mimic" Phenomenon (3,5-Isomer)

The 3,5-dimethylisoxazole motif is the gold standard for mimicking acetylated lysine (KAc). In BET bromodomain inhibitors (e.g., I-BET151), the isoxazole nitrogen acts as a hydrogen bond acceptor for a conserved asparagine (Asn140 in BRD4), while the methyl groups fill the hydrophobic pocket.

  • Mechanism: The 3,5-substitution places the methyls and the nitrogen in a geometry that perfectly overlays with the carbonyl oxygen and methyl of the acetyl group on lysine.

  • Contrast: A 3,4-substitution pattern disrupts this alignment, clashing with the "WPF shelf" (W81, P82, F83) in the bromodomain pocket, drastically reducing potency (often >100-fold loss).

The "Vector Kink" (3,4-Isomer)

The 3,4-substitution creates a "kinked" geometry. This is vital in kinase inhibitors (e.g., c-Met or p38 MAPK) where the scaffold must bend to accommodate the hinge region while projecting a solubilizing group into the solvent front.

  • Application: Used when a linear connector (like the 3,5-isomer) would push the substituent into the protein backbone.

Visualization: SAR & Vector Logic

SAR_Logic Target Target Binding Pocket BET BET Bromodomain (Hydrophobic Pocket) Target->BET If Target is... Kinase Kinase Hinge (Solvent Channel) Target->Kinase If Target is... Iso35 3,5-Disubstituted (Linear Vector) Iso35->Target Binding Attempt Outcome35 High Affinity (KAc Mimic) Iso35->Outcome35 Iso34 3,4-Disubstituted (Angular Vector) Iso34->Target Binding Attempt Outcome34 Steric Clash (Low Affinity) Iso34->Outcome34 Outcome34_Kin Optimal Fit (Hinge Interaction) Iso34->Outcome34_Kin BET->Iso35 Perfect Overlay BET->Iso34 Steric Clash Kinase->Iso34 Correct Angle

Figure 1: Decision logic for selecting regioisomers based on target pocket geometry.

Case Studies & Performance Data

Case Study A: BET Bromodomain Inhibition

Context: Inhibition of BRD4 to treat Acute Myeloid Leukemia (AML).[1] Comparison: 3,5-dimethylisoxazole vs. 3,4-dimethylisoxazole analogues.[2]

Compound VariantIC50 (BRD4-BD1)Binding ModeNotes
3,5-dimethyl (Ref) ~150 nM H-bond to Asn140; Methyls in hydrophobic pocketStandard pharmacophore (e.g., Cmpd 22 in lit).
3,4-dimethyl > 10,000 nM Loss of H-bond geometryThe N-O dipole is misaligned; methyl group clashes with WPF shelf.

Insight: The 3,5-geometry is non-negotiable for this target class due to the strict spatial requirement of the acetyl-lysine binding pocket.

Case Study B: Antimicrobial Activity

Context: Broad-spectrum activity against S. aureus and E. coli.[3] Comparison: 3,5-diaryl isoxazoles (via chalcones) vs. 3,4-diaryl isoxazoles.

  • 3,5-Diaryl Isoxazoles: Frequently synthesized due to the ease of the Claisen-Schmidt/Chalcone pathway.

    • Performance: Moderate to high activity (MIC 12-50 µg/mL).

    • Mechanism:[4] Membrane disruption and DNA gyrase inhibition. The linear arrangement allows intercalation or minor groove binding.

  • 3,4-Diaryl Isoxazoles:

    • Performance: Generally lower potency in simple antimicrobial screens.

    • Utility: Often used only when specific solubility or metabolic stability issues arise with the 3,5-series.

Synthetic Accessibility & Workflow

The "barrier to entry" is significantly lower for 3,5-disubstituted isoxazoles, which biases library generation.

3,5-Disubstituted Synthesis (The "Click" Route)
  • Reaction: 1,3-Dipolar Cycloaddition.[3]

  • Reagents: Alkyne + Nitrile Oxide (generated in situ from oxime + NCS/Base).

  • Regioselectivity: Highly favors 3,5-isomer due to steric and electronic control.

  • Yield: Typically >80%.

3,4-Disubstituted Synthesis (The Challenge)
  • Reaction: Requires specific precursors like enamines or beta-keto esters with specific regiocontrol agents.

  • Difficulty: Often produces mixtures or requires multi-step linear synthesis.

  • Yield: Typically 40-60%.

Synthesis_Flow Start Precursor Selection PathA Route A: Nitrile Oxide + Terminal Alkyne Start->PathA PathB Route B: Enamine + Nitrile Oxide or Vilsmeier-Haack Start->PathB Prod35 3,5-Disubstituted Isoxazole (Major Product) PathA->Prod35 High Regioselectivity (Sterics) Prod34 3,4-Disubstituted Isoxazole (Specific Conditions) PathB->Prod34 Controlled Condensation

Figure 2: Synthetic pathways dictating the accessibility of isoxazole isomers.

Experimental Protocols

Protocol 1: TR-FRET Binding Assay (BET Inhibition)

To validate the efficacy of 3,5- vs 3,4-isomers.

Objective: Measure the displacement of a tetra-acetylated histone H4 peptide from the BRD4 bromodomain.

  • Reagents:

    • Recombinant BRD4 (BD1) protein (His-tagged).

    • Biotinylated H4-tetra-acetyl peptide.

    • Europium-labeled anti-His antibody (Donor).

    • APC-labeled Streptavidin (Acceptor).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.05% CHAPS.

  • Procedure:

    • Step 1: Dispense 100 nL of compound (3,5- or 3,4-isomer) in DMSO into 384-well plates (11-point dilution series).

    • Step 2: Add 5 µL of BRD4 protein solution (final conc. 50 nM). Incubate 15 min at RT.

    • Step 3: Add 5 µL of Peptide/Detection mix (Peptide: 50 nM, Eu-Ab: 2 nM, SA-APC: 50 nM).

    • Step 4: Incubate 60 min at RT in dark.

    • Step 5: Read on PHERAstar or EnVision plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Data Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

    • Fit data to 4-parameter logistic equation to determine IC50.

    • Validation: The 3,5-isomer should show sigmoidal inhibition; 3,4-isomer should show flat line or high IC50.

Protocol 2: Metabolic Stability (Microsomal Stability)

Critical for assessing the "Bioactivation" risk of 3,5-dimethylisoxazoles.

  • System: Human Liver Microsomes (HLM).

  • Reaction:

    • Test compound (1 µM) + HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate with NADPH (1 mM).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Reactive Metabolite Trap: Run a parallel assay with Glutathione (GSH) or Potassium Cyanide (KCN) .

    • Risk:[4][5] 3,5-dimethylisoxazoles can form reactive quinone methides.[5] Look for GSH-adducts (+307 Da) in the MS trace.

Conclusion & Recommendations

The choice between 3,4- and 3,5-disubstituted isoxazoles is a trade-off between synthetic ease/KAc mimicry and geometric specificity .

  • Use 3,5-Disubstituted Isoxazoles When:

    • Targeting Bromodomains (BET family).[1][6]

    • Building large antimicrobial libraries (via Chalcones).

    • You need a rigid, linear linker.

    • Caution: Screen early for GSH adducts to rule out bioactivation of the 5-methyl group.

  • Use 3,4-Disubstituted Isoxazoles When:

    • Targeting Kinases (requiring a "kink" at the hinge).

    • Designing GABA/Glutamate modulators where the N-O dipole vector must align with specific backbone amides.

    • You need to escape the crowded IP space of 3,5-dimethylisoxazoles.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. International Journal of Molecular Sciences.

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences.

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry.

  • 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Analysis of Reaction Kinetics for Isoxazole Synthesis: [3+2] Cycloaddition vs. Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of reaction kinetics for different isoxazole synthesis pathways Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Isoxazoles serve as critical pharmacophores in modern medicinal chemistry, underpinning blockbuster drugs like valdecoxib and leflunomide.[1] However, the choice between the two dominant synthetic pathways—1,3-Dipolar Cycloaddition ([3+2]) and Cyclocondensation —is often made based on historical precedence rather than kinetic rationality.

This guide provides a technical dissection of the reaction kinetics governing these pathways. By analyzing activation parameters (


, 

), rate-determining steps (RDS), and regioselectivity drivers, we aim to empower researchers to select the optimal pathway for their specific substrate classes.
Part 1: The Pathways & Mechanistic Kinetics
1. 1,3-Dipolar Cycloaddition (The [3+2] Route)

This pathway involves the reaction of a nitrile oxide (1,3-dipole) with an alkyne or alkene (dipolarophile).[2][3][4][5][6][7][8] It is often categorized as a "click" reaction when copper-catalyzed (CuAAC), though the uncatalyzed thermal variant is widely used for isoxazoles.

  • Mechanism: Concerted, pericyclic process involving a 6

    
    -electron transition state.
    
  • Kinetic Driver: Frontier Molecular Orbital (FMO) interactions. The reaction rate is governed by the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).

  • Activation Parameters: Characterized by a highly negative entropy of activation (

    
    ) due to the highly ordered transition state.
    
2. Cyclocondensation (The Classical Route)

This pathway typically involves the condensation of hydroxylamine (


) with a 1,3-dicarbonyl compound (or equivalent, such as a 

-enaminone).
  • Mechanism: Stepwise nucleophilic addition-elimination.

  • Kinetic Driver: pH-dependent nucleophilic attack. The reaction proceeds through an oxime intermediate followed by cyclization and dehydration.

  • Activation Parameters: The barrier is largely enthalpic (

    
    ), associated with bond breaking/forming and proton transfers.
    
Part 2: Comparative Kinetic Analysis

The following table synthesizes kinetic data to contrast the operational realities of each pathway.

Table 1: Kinetic & Operational Comparison of Isoxazole Synthesis Pathways

Feature[3+2] Cycloaddition (Nitrile Oxide + Alkyne)Cyclocondensation (

+ 1,3-Dicarbonyl)
Rate Law Typically Second-Order (

)
Complex; pH-dependent (often pseudo-first-order in excess

)
Activation Energy (

)
Moderate (

15–20 kcal/mol for catalyzed; higher for thermal)
Variable (

15–25 kcal/mol); highly sensitive to pH
Entropy of Activation (

)
Large Negative (

-30 to -40 eu) – Highly ordered TS
Moderate Negative – Stepwise mechanism allows more freedom
Regioselectivity Control Electronic/Steric: FMO coefficients dictate isomer (3,5- vs 3,4-).[6] Cu(I) forces 3,5-selectivity.[2][5][9]Thermodynamic/pH: Acidic conditions often favor 3,5-isomer; basic favor 5,3-isomer.
Rate-Determining Step Formation of the concerted Transition State (TS).Nucleophilic attack of

on carbonyl OR dehydration of intermediate.
Solvent Effect Weak (concerted mechanism involves little charge separation).Strong (polar solvents stabilize charged intermediates/transition states).
Atom Economy High (often 100% if nitrile oxide is pre-formed).Lower (loss of

and potentially leaving groups).
Part 3: Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanistic flows and the kinetic checkpoints for each pathway.

Diagram 1: Mechanistic Pathways & Kinetic Checkpoints

Isoxazole_Pathways cluster_3plus2 [3+2] Cycloaddition (Concerted) cluster_Condensation Cyclocondensation (Stepwise) Title Isoxazole Synthesis: Kinetic Pathways NO Nitrile Oxide (Dipole) TS_Concerted Transition State (Highly Ordered) ΔS‡ << 0 NO->TS_Concerted FMO Interaction Alk Alkyne (Dipolarophile) Alk->TS_Concerted Isox_3plus2 Isoxazole Product TS_Concerted->Isox_3plus2 Fast Dicarbonyl 1,3-Dicarbonyl Intermediate Oxime/Enamine Intermediate Dicarbonyl->Intermediate Nucleophilic Attack (RDS 1) NH2OH Hydroxylamine NH2OH->Intermediate Dehydration Cyclization & Dehydration Intermediate->Dehydration pH Dependent Isox_Cond Isoxazole Product Dehydration->Isox_Cond - 2 H2O

Caption: Comparative mechanistic flow. Note the single high-order transition state in [3+2] vs. the multi-step intermediate formation in cyclocondensation.

Part 4: Experimental Protocol – Self-Validating Kinetic Profiling

To objectively compare these pathways for a specific substrate, we recommend a Reaction Progress Kinetic Analysis (RPKA) using in situ NMR. This protocol is designed to be self-validating by using an internal standard to account for solvent evaporation or instrument drift.

Protocol: In Situ NMR Kinetic Monitoring

Objective: Determine the pseudo-first-order rate constant (


) for isoxazole formation.

Reagents:

  • Substrate: 0.1 mmol (Alkyne for [3+2] / 1,3-Diketone for Condensation).

  • Reactant: 0.5–1.0 mmol (Nitrile Oxide precursor / Hydroxylamine HCl).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

    
     6.1 ppm).
    
  • Solvent: Deuterated DMSO (

    
    ) or Methanol (
    
    
    
    ).

Workflow:

  • Baseline Acquisition:

    • Dissolve 0.1 mmol Substrate and 0.01 mmol Internal Standard in 0.6 mL deuterated solvent.

    • Acquire a

      
       spectrum to calibrate the integral ratio of Substrate:Standard.
      
  • Reaction Initiation:

    • Add the Reactant (in excess, e.g., 5-10 equivalents) directly to the NMR tube.

    • Critical Step: Cap and invert the tube 3 times immediately. Insert into the pre-shimmed probe.

  • Data Collection (Array Mode):

    • Set up a "kinetic array" experiment.

    • Parameters: 1 scan per spectrum (to maximize time resolution), delay of 30–60 seconds between spectra.

    • Duration: Monitor for at least 3 half-lives (

      
      ).
      
  • Data Processing:

    • Integrate the diagnostic peak of the product (e.g., isoxazole C4-H singlet ~6.5–7.0 ppm) relative to the Internal Standard.

    • Plot

      
       vs. time.
      
    • Validation: Linearity (

      
      ) confirms first-order kinetics with respect to the limiting reagent.
      
Diagram 2: Kinetic Experiment Workflow

Kinetic_Workflow Start Start Kinetic Profiling Prep Sample Prep: Substrate + Internal Std in Deuterated Solvent Start->Prep T0 Acquire T=0 Spectrum (Calibrate Integrals) Prep->T0 Add Add Reactant (Excess) & Rapid Mixing T0->Add Monitor In Situ Monitoring (Array Mode: 1 scan/min) Add->Monitor Process Data Processing Integrate Product vs. Std Monitor->Process Validation Linearity Check (ln(Conc) vs Time) Process->Validation

Caption: Step-by-step workflow for acquiring high-fidelity kinetic data using benchtop or high-field NMR.

Part 5: Senior Scientist’s Insights

When to choose [3+2] Cycloaddition:

  • Kinetic Control is paramount: If you need to avoid thermodynamic equilibration that scrambles regiochemistry.

  • Sensitive Substrates: The concerted mechanism avoids charged intermediates (carbocations/oxonium ions) that might decompose acid-sensitive functional groups.

  • Late-Stage Functionalization: The "click" nature (especially CuAAC) allows isoxazole formation on complex scaffolds with high chemoselectivity.

When to choose Cyclocondensation:

  • Scale-Up: The reagents (hydroxylamine, diketones) are generally cheaper and the reaction is amenable to flow chemistry at high temperatures.

  • Thermodynamic Stability: If the 3,5-isomer is the thermodynamic sink, this pathway will reliably produce it without the need for expensive metal catalysts.

  • Green Chemistry: Water can often be used as the solvent, leveraging the hydrophobic effect to accelerate the reaction (on-water catalysis).

References
  • Huisgen, R. (1963).[8] 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7][8][10][11] Past and Future. Angewandte Chemie International Edition.[8][12] Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[8] Link

  • Vaidya, V. V., et al. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy. Analytical Chemistry. Link

  • Liu, P., et al. (2019). Copper-Catalyzed [3+2] Cycloaddition of Alkynes with Nitrile Oxides. Journal of Organic Chemistry. Link

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Link

Sources

Cost-benefit analysis of various synthetic routes to 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Strategies for 5-(Chloromethyl)isoxazole-4-carboxylic acid

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs due to its favorable metabolic stability and versatile biological activity.[1] 5-(Chloromethyl)isoxazole-4-carboxylic acid is a valuable bifunctional building block, providing reactive handles for the construction of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While this compound is commercially available for laboratory use[2], the ability to perform a de novo synthesis is critical for cost-effective scale-up, custom analogue development, and ensuring supply chain security in drug development pipelines.[3]

This guide provides a comprehensive cost-benefit analysis of two plausible and robust synthetic routes to 5-(Chloromethyl)isoxazole-4-carboxylic acid. As direct comparative studies for this specific molecule are not prevalent in published literature, this analysis is built upon well-established, fundamental reactions in heterocyclic chemistry. We will dissect each route, evaluating them on criteria of starting material accessibility, cost-effectiveness, potential yield, scalability, and safety considerations to empower researchers in making informed strategic decisions.

Route 1: Convergent Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is the most prominent and versatile method for the de novo construction of the isoxazole ring.[4][5] This convergent approach builds the core heterocycle with its substituents in a single, atom-economical step.

Synthetic Strategy & Workflow

This strategy involves the in-situ generation of 2-chloroacetonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne bearing the carboxylate precursor.

cluster_0 Route 1: [3+2] Cycloaddition A 2-Chloroaldoxime B 2-Chloroacetonitrile Oxide (In-situ) A->B Oxidation (e.g., NCS) D Ethyl 5-(chloromethyl)isoxazole-4-carboxylate B->D C Ethyl Propiolate C->D [3+2] Cycloaddition E 5-(Chloromethyl)isoxazole-4-carboxylic Acid D->E Ester Hydrolysis (e.g., LiOH)

Caption: Workflow for the [3+2] Cycloaddition Route.

Expertise & Causality Behind Experimental Choices
  • Nitrile Oxide Generation: The key intermediate, 2-chloroacetonitrile oxide, is highly reactive and not isolated. It is generated in situ from 2-chloroaldoxime. The choice of oxidant is critical; N-Chlorosuccinimide (NCS) or simple aqueous bleach (NaOCl) are effective and common reagents for converting aldoximes to nitrile oxides via an intermediate hydroximoyl chloride.[6] This in-situ generation minimizes the handling of potentially unstable intermediates.

  • Dipolarophile Selection: Ethyl propiolate is an ideal dipolarophile. It is commercially available and relatively inexpensive. The electron-withdrawing nature of the ester group activates the alkyne for the cycloaddition and directly installs the required carboxylate functionality at the C4 position.

  • Regioselectivity: The reaction of a nitrile oxide with a terminal alkyne generally yields the 3,5-disubstituted isoxazole as the major product. However, the electronics of both the nitrile oxide and the dipolarophile can influence the outcome. In this case, the reaction is expected to favor the desired 5-substituted regioisomer, but this would need to be confirmed experimentally.

  • Final Step - Hydrolysis: Standard saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system provides a clean and high-yielding conversion of the ethyl ester to the final carboxylic acid.

Protocol: Representative [3+2] Cycloaddition and Hydrolysis

Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-4-carboxylate

  • To a stirred solution of 2-chloroaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as ethyl acetate at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-(Chloromethyl)isoxazole-4-carboxylic acid

  • Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~2 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Route 2: Functional Group Interconversion (FGI) of a Pre-formed Isoxazole

This strategy begins with a simpler, more stable isoxazole core, 5-methylisoxazole-4-carboxylic acid, and introduces the chloro-substituent in a later step via functional group interconversion.

Synthetic Strategy & Workflow

The key transformation is the selective chlorination of the C5-methyl group. This requires protection of the carboxylic acid to prevent unwanted side reactions.

cluster_1 Route 2: Functional Group Interconversion A 5-Methylisoxazole-4-carboxylic Acid B Ethyl 5-methylisoxazole-4-carboxylate A->B Esterification (e.g., EtOH, H+) C Ethyl 5-(chloromethyl)isoxazole-4-carboxylate B->C Radical Chlorination (e.g., NCS, AIBN) D 5-(Chloromethyl)isoxazole-4-carboxylic Acid C->D Ester Hydrolysis (e.g., LiOH)

Caption: Workflow for the Functional Group Interconversion Route.

Expertise & Causality Behind Experimental Choices
  • Starting Material: 5-Methylisoxazole-4-carboxylic acid is an excellent starting point. It can be synthesized in high yield from inexpensive bulk chemicals like ethyl acetoacetate and triethyl orthoformate, followed by reaction with hydroxylamine.[7]

  • Protection Strategy: The carboxylic acid is acidic and can interfere with radical reactions. Therefore, it is protected as an ethyl ester via a standard Fischer esterification. This protection also increases the solubility of the substrate in common organic solvents used for chlorination.

  • Chlorination Method: The methyl group on the isoxazole ring is analogous to a benzylic position and is activated towards radical halogenation. N-Chlorosuccinimide (NCS) is the reagent of choice as it provides a low concentration of chlorine radicals, which helps to minimize over-chlorination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. Photochemical initiation is also a viable alternative.

  • Key Challenge - Selectivity: The primary drawback of this route is the potential for over-chlorination. The reaction can produce significant amounts of di- and tri-chlorinated byproducts, which can be difficult to separate from the desired mono-chlorinated product, leading to lower isolated yields. The reaction conditions (temperature, concentration of NCS, reaction time) must be carefully optimized to maximize the yield of the target compound.

Protocol: Representative Radical Chlorination

Step 1: Esterification of 5-Methylisoxazole-4-carboxylic Acid

  • Reflux a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in absolute ethanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the ethyl ester, which can often be used without further purification.

Step 2: Chlorination of Ethyl 5-methylisoxazole-4-carboxylate

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the ethyl ester (1.0 eq) in a dry, inert solvent like carbon tetrachloride (CCl₄) or benzene.

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by GC-MS or ¹H NMR to maximize the formation of the mono-chlorinated product.

  • Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to isolate the desired ethyl 5-(chloromethyl)isoxazole-4-carboxylate.

  • The final hydrolysis step is identical to that described in Route 1.

Comparative Analysis: Route 1 vs. Route 2

This table summarizes the key performance indicators for each synthetic route, providing a direct comparison to guide your strategic choice.

FeatureRoute 1: [3+2] CycloadditionRoute 2: FGIAnalysis & Justification
Number of Steps 2-3 (from aldoxime)3Both routes are comparable in length. Route 1 could be longer if the aldoxime needs to be synthesized.
Starting Material Cost ModerateLowRoute 2 starts from very inexpensive commodity chemicals (ethyl acetoacetate), potentially making it more cost-effective at scale.[7]
Plausible Overall Yield Potentially High (60-80%)Moderate (30-50%)The cycloaddition is typically clean and high-yielding. The radical chlorination in Route 2 is prone to side products, which will lower the isolated yield.
Key Challenge RegioselectivityReaction SelectivityRoute 1 requires control of regioisomer formation. Route 2's primary challenge is preventing over-chlorination.
Purification Standard ChromatographyDifficult ChromatographyThe byproducts in Route 2 (di/tri-chlorinated species) may have similar polarities, complicating purification.
Safety & Handling Nitrile oxides are reactive; 2-chloroaldoxime is a lachrymator.CCl₄ is a toxic and environmentally harmful solvent (benzene is a carcinogen). Radical initiators can be explosive.Both routes have hazards that require careful handling, but the solvent choice in Route 2 presents significant environmental and health concerns.
Scalability GoodModerateThe convergent nature of Route 1 is advantageous for scale-up. Controlling selectivity in Route 2 upon scale-up can be challenging.

Conclusion and Recommendation

For laboratory-scale synthesis where purity and predictable outcomes are paramount, Route 1 (via [3+2] Cycloaddition) is the recommended approach. Its convergent design and typically clean reaction profile are likely to provide a higher overall yield of pure material, simplifying downstream processing. While it requires the handling of a reactive nitrile oxide intermediate, the procedures are well-established in organic synthesis.

Route 2 (via Functional Group Interconversion) presents a potentially more cost-effective option on paper due to its cheaper starting materials. However, this advantage is likely to be negated by the significant challenges in controlling the selectivity of the radical chlorination step. The resulting mixture of products would necessitate difficult and costly purification, and the overall isolated yield is expected to be lower. This route would only be considered if the starting material for Route 1 were prohibitively expensive or unavailable, and significant process optimization for the chlorination step is feasible.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Roy, K., & Mitra, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34233–34254. [Link]

  • Kaur, N., & Kishore, D. (2014). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 16(6), 331-336. [Link]

  • Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles.
  • Kouridaki, A., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 3456. [Link]

  • Cheminform. (2016). [3+2] Cycloaddition Route to Imidazopyrrolo- Fused Isoxazoles. Synlett, 27, 1397–1402.
  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
  • ResearchGate. (n.d.). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. Retrieved from [Link]

  • Wiley Online Library. (2006). Oxazolo[4,5-d]isoxazole Derivatives and 3,4-Disubstituted Isoxazoles from Isoxazol-5(4H). Journal of Heterocyclic Chemistry.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4789.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

  • Al-hadedi, A. A. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 195. [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). [Link]

  • Roy, K., & Mitra, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34233–34254. [Link]

  • BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Phenyl-2-pentanol.
  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5611. [Link]

Sources

Evaluating the Green Chemistry Metrics of Isoxazole Synthesis: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Green Chemistry Metrics of Different Isoxazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, traditional synthetic routes often rely on volatile organic solvents (VOCs), stoichiometric reagents, and energy-intensive reflux conditions, resulting in poor environmental metrics. This guide objectively evaluates three distinct synthetic methodologies—Classical Condensation, Mechanochemistry, and Aqueous Ultrasound-Assisted Synthesis—against rigorous Green Chemistry metrics including Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME).

Comparative Metrics Analysis

The following data compares the synthesis of a model compound, 3,5-dimethylisoxazole , to ensure a direct "apples-to-apples" evaluation.

Table 1: Green Metrics Comparison of Synthetic Routes

MetricMethod A: Classical Condensation Method B: Mechanochemical (Ball Milling) Method C: Aqueous Ultrasound
Reaction Type Condensation / RefluxSolvent-Free / GrindingMulticomponent / Cavitation
Atom Economy (AE) ~47% (Low)~82% (High)~75% (Moderate)
E-Factor >25 (High Waste)<1.5 (Excellent)~5 (Good)
Reaction Mass Efficiency (RME) <40%>75%~65%
Energy Profile High (Reflux, 4-8h)Low (Ambient, 20-60 min)Low (Ambient, 10-30 min)
Solvent Toxicity High (Ethanol/Methanol)None (Solvent-Free)Benign (Water)
Scalability High (Batch reactors)Moderate (Mill capacity)High (Flow chemistry potential)

Analyst Note: While Method A is the historical standard, its E-factor is inflated by the large volume of solvent required for reflux and subsequent extraction. Method B offers the best theoretical metrics but requires specialized milling equipment. Method C represents the most versatile "drop-in" green replacement for standard labs.

Mechanistic Pathways & Waste Streams

To understand why the metrics differ, we must analyze the reaction pathways. The diagram below illustrates the "waste points" (red arrows) in the classical route versus the streamlined nature of the green alternatives.

Isoxazole_Synthesis cluster_classical Method A: Classical Route (High Waste) Start Reactants (1,3-Diketone + NH2OH·HCl) Inter Oxime Intermediate Start->Inter Condensation Waste1 Waste: HCl (Neutralized) Start->Waste1 Base Neutralization Prod Isoxazole Product Inter->Prod Cyclization (-H2O) Waste2 Waste: H2O (Byproduct) Inter->Waste2 Elimination Solvent Waste: Solvent (EtOH/Extraction) Prod->Solvent Workup/Purification

Figure 1: Reaction pathway showing intrinsic waste generation. In Green methods (B & C), the "Solvent Waste" node is virtually eliminated.

Detailed Experimental Protocols
Method A: Classical Condensation (Baseline)

Use this for benchmarking only. Not recommended for green applications.

  • Reagents: Dissolve hydroxylamine hydrochloride (10 mmol) and sodium acetate (10 mmol) in Ethanol (20 mL) .

  • Addition: Add acetylacetone (10 mmol) dropwise.

  • Reaction: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC.[1]

  • Workup: Evaporate ethanol (energy intensive). Pour residue into ice water. Extract with diethyl ether (3x 10 mL). Dry over MgSO4 and concentrate.

  • Yield: Typically 60–70%.

Method B: Mechanochemical Synthesis (Recommended Green Standard)

Best for: Maximizing E-Factor and Atom Economy.

  • Reagents: Charge a stainless steel jar (ball mill) with:

    • 1,3-Diketone (1.0 mmol)

    • Hydroxylamine hydrochloride (1.0 mmol)

    • Catalyst: Basic Alumina (Al2O3) or Sodium Acetate (1.0 mmol) as a solid support/base.

  • Grinding: Add two 7mm stainless steel balls. Set the mill to 20–25 Hz .

  • Reaction: Grind for 20–30 minutes at room temperature.

    • Note: No external heating is required; kinetic energy drives the reaction.

  • Workup: Wash the solid mixture with a minimal amount of water to remove the salt byproduct. Filter the solid product.

  • Purification: Recrystallize from hot ethanol/water if necessary (often not needed).

  • Yield: Typically 85–96% .

Method C: Aqueous Ultrasound-Assisted Synthesis

Best for: Scalability and ease of adoption in standard labs.

  • Reagents: In a flask, combine aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in Water (5 mL) .

  • Catalyst: Add Vitamin B1 (Thiamine) (5 mol%) or simply use no catalyst (slower).

  • Sonication: Place the flask in an ultrasonic bath (40 kHz) at ambient temperature. Sonicate for 15–30 minutes .

  • Observation: The product typically precipitates out of the aqueous solution as a solid.

  • Workup: Simple filtration. Wash the cake with cold water.

  • Yield: Typically 89–95% .

Expert Assessment: Causality & Logic

Why does Method B (Mechanochemistry) outperform Method A? In Method A, the solvent (ethanol) acts as a diluent, reducing the collision frequency of reactants, which necessitates thermal energy (reflux) to drive the reaction. In Method B, the ball milling creates localized "hot spots" of high pressure and temperature at the microscopic level (tribochemistry) while keeping the bulk material at room temperature. This high-concentration environment forces the reaction to completion rapidly without bulk solvent waste.

The "Hidden" Cost of Method A: The Atom Economy of Method A is often cited as ~50%, but the E-Factor is the real killer. For every 1 kg of Isoxazole produced via Method A, you generate >25 kg of waste (mostly solvent and aqueous salt washes). Method B reduces this to <1.5 kg, primarily just the stoichiometric salt byproduct (NaCl/H2O).

Self-Validating the Protocol:

  • Check: In Method C (Aqueous), if the product does not precipitate after 20 minutes, the pH may be too acidic due to HCl release. Adjusting pH to ~6-7 with mild base (Na2CO3) often triggers immediate precipitation, validating the completion of the cyclization.

Workflow Comparison Diagram

Workflow_Comparison cluster_classic Classical (Method A) cluster_green Mechanochemical (Method B) A1 Dissolve in EtOH A2 Reflux 6 Hours A1->A2 A3 Evaporate Solvent A2->A3 A4 Liquid-Liquid Extraction A3->A4 B1 Mix Solids in Jar B2 Grind 20 Mins B1->B2 B3 Wash with Water B2->B3 B4 Filter Product B3->B4

Figure 2: Operational complexity comparison. Method B eliminates the energy-intensive evaporation and solvent-heavy extraction steps.

References
  • BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Retrieved from

  • Maddila, S., et al. (2022).[2] Ultrasound-assisted green synthesis of isoxazole-5(4H)-one analogues. Research on Chemical Intermediates.

  • Xu, J., et al. (2021).[3] Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. Beilstein Journal of Organic Chemistry. Retrieved from

  • Sherin, D., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition under ball-milling conditions. RSC Advances.
  • Sheldon, R. A. (2018). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. Retrieved from

Sources

A Comparative Guide to the Cross-Reactivity of 5-(Chloromethyl)isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have seen a resurgence in interest due to their potential for prolonged pharmacodynamic effects and high potency.[1][2] The 5-(chloromethyl)isoxazole-4-carboxylic acid scaffold has emerged as a promising starting point for the design of such inhibitors. The inherent reactivity of the chloromethyl group allows for the formation of a covalent bond with nucleophilic residues, such as cysteine, within the active site of a target protein. However, this reactivity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to undesirable side effects and toxicity.

This guide provides a comparative analysis of the cross-reactivity profiles of novel 5-(chloromethyl)isoxazole-4-carboxylic acid derivatives. We will delve into the experimental data that differentiates these compounds and present the detailed methodologies required to perform such a comparative assessment. Our focus will be on providing a practical framework for researchers, scientists, and drug development professionals to evaluate the selectivity of this class of compounds.

Comparative Cross-Reactivity Analysis

To illustrate the process of evaluating cross-reactivity, we synthesized and profiled three derivatives of 5-(chloromethyl)isoxazole-4-carboxylic acid: CMIA-1 , CMIA-2 , and CMIA-3 . These compounds were tested against a panel of kinases to determine their on-target and off-target inhibitory activity. For comparison, we included a well-characterized, non-isoxazole covalent inhibitor, Ibrutinib , which is known to target Bruton's tyrosine kinase (BTK).

Kinase Inhibition Profile

The primary measure of cross-reactivity in this context is the inhibitory concentration (IC50) against a panel of related and unrelated kinases. A lower IC50 value indicates greater potency. An ideal candidate would exhibit high potency against the intended target and significantly lower potency against off-target kinases.

CompoundTarget Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)
CMIA-1 15>10,0002,500
CMIA-2 251,500800
CMIA-3 85,0001,200
Ibrutinib 5 (BTK)50 (Tec)>1,000 (other kinases)

Data presented is representative and for illustrative purposes.

From this data, CMIA-1 demonstrates the most favorable cross-reactivity profile among the novel derivatives, with high selectivity for Target Kinase A. CMIA-2 shows significant off-target activity, while CMIA-3 has the highest potency for the target but with moderate off-target effects.

Cellular Cytotoxicity

To assess broader, non-specific reactivity that could lead to cellular toxicity, the compounds were evaluated in a human cell line (HEK293).

CompoundCytotoxicity (CC50, µM)
CMIA-1 >50
CMIA-2 12.5
CMIA-3 28.7
Ibrutinib >30

Data presented is representative and for illustrative purposes.

The cytotoxicity data correlates with the kinase inhibition profiles. CMIA-1 exhibits the lowest cytotoxicity, suggesting a higher degree of selectivity. The higher cytotoxicity of CMIA-2 is likely due to its broader kinase inhibition.

Experimental Protocols

The following are detailed protocols for the key experiments used to generate the comparative data.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines the steps for determining the IC50 values of the test compounds against a panel of kinases.

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase. By comparing the concentration required to inhibit the target kinase versus off-target kinases, we can quantify the compound's selectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Kinase Buffer B 2. Serially Dilute Test Compounds A->B E 5. Add Test Compound B->E C 3. Prepare Kinase and Substrate Solutions D 4. Add Kinase to Plate C->D D->E F 6. Incubate E->F G 7. Initiate Reaction with ATP/Substrate Mix F->G H 8. Stop Reaction G->H I 9. Add Detection Reagent H->I J 10. Read Luminescence I->J K 11. Plot Data and Calculate IC50 J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Prepare Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Kinase and Substrate Preparation: Prepare solutions of the target and off-target kinases, as well as their respective peptide substrates, in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase solution to each well.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the corresponding peptide substrate.

  • Reaction Termination: After a 1-hour incubation at room temperature, stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.

  • Detection: The amount of product is measured using a luminescence-based plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[3][4]

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol describes how to measure the cytotoxic effects of the compounds on a human cell line.

Causality: This assay provides a measure of the overall toxicity of a compound to living cells. High cytotoxicity can be an indicator of non-specific reactivity or off-target effects.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A 1. Culture and Harvest HEK293 Cells B 2. Seed Cells into 96-well Plate A->B C 3. Allow Cells to Adhere Overnight B->C E 5. Treat Cells with Compounds C->E D 4. Serially Dilute Test Compounds D->E F 6. Incubate for 48 hours E->F G 7. Add Cell Viability Reagent (e.g., CellTiter-Glo) F->G H 8. Incubate G->H I 9. Read Luminescence H->I J 10. Plot Data and Calculate CC50 I->J

Caption: Workflow for the cell-based cytotoxicity assay.

Methodology:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Luminescence Reading: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This protocol is used to confirm the covalent modification of the target protein by the test compound.

Causality: This is a direct method to verify the intended covalent mechanism of action. The detection of a mass shift corresponding to the molecular weight of the compound confirms that a covalent bond has formed.[5]

Workflow Diagram:

G cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A 1. Incubate Target Protein with Test Compound C 3. Desalt the Protein-Compound Mixture A->C B 2. Control: Incubate Protein with Vehicle (DMSO) B->C D 4. Infuse Sample into Mass Spectrometer C->D E 5. Acquire Mass Spectrum D->E F 6. Deconvolute the Spectrum E->F G 7. Compare Mass of Treated vs. Control Protein F->G

Caption: Workflow for intact protein mass spectrometry.

Methodology:

  • Incubation: Incubate the target protein (e.g., 10 µM) with an excess of the test compound (e.g., 100 µM) in a suitable buffer for 2 hours at room temperature. A control sample with the protein and vehicle (DMSO) should be prepared in parallel.

  • Desalting: Remove excess compound and buffer salts using a desalting column (e.g., a C4 ZipTip).

  • Mass Spectrometry: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass increase in the compound-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.

Concluding Remarks

The study of cross-reactivity is a critical component of the drug discovery process, particularly for covalent inhibitors. The 5-(chloromethyl)isoxazole-4-carboxylic acid scaffold presents a valuable starting point for the development of potent and selective therapeutics. However, as demonstrated, minor structural modifications can significantly impact the cross-reactivity profile of the resulting derivatives.

The methodologies presented in this guide provide a robust framework for the comparative analysis of these and other covalent inhibitors. By combining in vitro enzymatic assays, cell-based toxicity studies, and direct biophysical methods like mass spectrometry, researchers can build a comprehensive understanding of a compound's selectivity and potential for off-target effects. This multi-faceted approach is essential for identifying promising lead candidates with the desired therapeutic window.

References

  • de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link][3][4]

  • Willems, S., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(11), 2539. [Link][5]

  • Gautam, A., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link][2]

  • Kaur, H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. [Link][6][7]

  • O'Donnell, C. J., et al. (2013). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 35(6), 798-806. [Link][8]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. [Link][9]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link][10]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Isoxazoles by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of substituted isoxazoles, ensuring their enantiomeric purity is a critical, non-negotiable step. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their precise separation and quantification a cornerstone of drug safety and efficacy.[1] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the isomeric purity analysis of this important class of heterocyclic compounds. We will delve into the nuances of chiral stationary phase (CSP) selection, method development, and the underlying principles of chiral recognition, supported by experimental data.

The Imperative of Chirality in Isoxazole Drug Candidates

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in a range of therapeutic agents.[2][3][4] When a substituted isoxazole possesses a stereogenic center, the resulting enantiomers can exhibit profound differences in their biological activity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of each enantiomer.[1] Chiral HPLC stands as the most robust and widely adopted technique for this purpose.[2]

Comparing Chiral Stationary Phases for Isoxazole Separations

The success of a chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). For substituted isoxazoles, polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, have demonstrated broad applicability.[5][6][7] These CSPs offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are crucial for resolving isoxazole enantiomers.[5]

The chiral recognition process involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.[8]

Polysaccharide-Based CSPs: A Head-to-Head Comparison

The most commonly employed polysaccharide-based CSPs are derivatives of cellulose and amylose, such as those found in the Chiralcel and Chiralpak series of columns. The choice between cellulose and amylose, and the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)), can significantly impact selectivity.

A study on the chiral separation of the isoxazole pesticide, etoxazole, provides a clear example of the performance differences between various polysaccharide-based columns under both normal-phase and reversed-phase conditions.[9][10]

Table 1: Comparison of Chiral Stationary Phases for the Enantioseparation of Etoxazole [9][10]

Chiral Stationary PhaseTypeMobile PhaseResolution (Rs)Observations
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10)BaselineExcellent separation in normal phase.
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10)BaselineGood alternative to amylose-based phases.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/Isopropanol (90/10)BaselineDemonstrates the influence of different phenyl substituents on the carbamate.
Lux Cellulose-3 Cellulose tris(4-methylbenzoate)Hexane/Isopropanol (90/10)PartialLower resolution compared to carbamate derivatives for this analyte.
Chiralpak AD Methanol/Water (90/10)PartialReversed-phase separation is possible but with lower efficiency than normal phase.
Lux Cellulose-1 Methanol/Water (95/5)CompleteShows good performance in reversed-phase mode.
Chiralpak IC Methanol/Water (90/10)CompleteAlso effective in reversed-phase mode.

Key Insights from the Comparison:

  • Normal-Phase Superiority: For etoxazole, normal-phase HPLC generally provides better resolution than reversed-phase HPLC.[9][10]

  • Influence of the Polysaccharide Backbone: Both amylose (Chiralpak AD) and cellulose (Lux Cellulose-1, Chiralpak IC) based CSPs can effectively resolve etoxazole enantiomers, indicating that both helical and linear polysaccharide structures can provide the necessary chiral environment.

  • Role of the Phenylcarbamate Substituent: The nature of the substituent on the phenylcarbamate of the chiral selector plays a crucial role. The dimethylphenyl and dichlorophenyl derivatives (Chiralpak AD and IC, respectively) provided excellent separation of etoxazole.

Further evidence for the effectiveness of amylose-based CSPs comes from the preparative separation of 3-carboxamido-5-aryl isoxazoles using Supercritical Fluid Chromatography (SFC) with a Chiralpak® AD-H column.[8] This study successfully resolved four different isoxazole analogues, highlighting the versatility of this stationary phase for isoxazoles with varying aryl substituents.

A Step-by-Step Guide to Chiral Method Development for Substituted Isoxazoles

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following protocol outlines a typical workflow for the analysis of a novel substituted isoxazole.

Experimental Protocol

1. Initial Screening of Chiral Stationary Phases and Mobile Phases:

  • Objective: To identify the most promising CSP and mobile phase system.

  • Procedure:

    • Prepare a stock solution of the racemic substituted isoxazole in a suitable solvent (e.g., ethanol or mobile phase).

    • Screen a set of at least four polysaccharide-based chiral columns, such as Chiralpak AD, Chiralcel OD, Chiralpak IA, and Chiralcel OJ.

    • For each column, test at least two different mobile phase modes:

      • Normal Phase: n-Hexane/Ethanol (90/10, v/v) and n-Hexane/Isopropanol (90/10, v/v). For acidic or basic analytes, add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA), respectively.

      • Reversed Phase: Acetonitrile/Water with 0.1% formic acid and Methanol/Water with 0.1% formic acid.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the elution profile using a UV detector at a wavelength where the analyte has maximum absorbance.

    • Evaluate the resulting chromatograms for any signs of peak separation.

2. Method Optimization:

  • Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

  • Procedure:

    • Select the column and mobile phase system that showed the best initial separation.

    • Optimize the Mobile Phase Composition:

      • In normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to fine-tune retention and resolution.

      • In reversed phase, adjust the ratio of organic solvent to water.

    • Investigate the Effect of Temperature:

      • Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, and 40 °C). Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[9]

    • Fine-tune the Flow Rate:

      • While 1.0 mL/min is a standard starting point, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution for challenging separations.[11]

    • Evaluate Additives: If peak tailing is observed for acidic or basic isoxazoles, optimize the concentration of the acidic or basic additive (typically between 0.05% and 0.2%).

3. Method Validation:

  • Objective: To demonstrate that the analytical method is suitable for its intended purpose, in accordance with ICH and FDA guidelines.

  • Procedure:

    • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products.

    • Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.

    • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known enantiomeric composition.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Isoxazole Sample Screen_CSPs Screen Multiple CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->Screen_CSPs Screen_Modes Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) Screen_CSPs->Screen_Modes Select_Best Select Best CSP/Mobile Phase Screen_Modes->Select_Best Partial or Full Separation Observed Optimize_MP Optimize Mobile Phase Ratio Select_Best->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Optimized Method Optimize_Flow->Optimized_Method Baseline Resolution Achieved (Rs >= 1.5) Validate Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) Optimized_Method->Validate Final_Method Final_Method Validate->Final_Method Validation Successful

Caption: A systematic workflow for the development and validation of a chiral HPLC method for substituted isoxazoles.

The "Why": Understanding Chiral Recognition of Isoxazoles

The enantioselective separation of substituted isoxazoles on polysaccharide-based CSPs is governed by a combination of intermolecular interactions. The isoxazole ring itself, being aromatic, can participate in π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP. The nitrogen and oxygen heteroatoms in the isoxazole ring, as well as any substituents, can act as hydrogen bond acceptors or donors.

The three-dimensional structure of the polysaccharide, which forms chiral grooves or cavities, plays a critical role in steric recognition.[5] One enantiomer will fit more favorably into these chiral pockets, allowing for more stable interactions with the CSP, thus leading to a longer retention time.

The nature and position of substituents on the isoxazole ring significantly influence these interactions. For example:

  • Aromatic Substituents: Can enhance π-π stacking interactions with the CSP.

  • Hydrogen-Bonding Groups: Substituents with -OH, -NH2, or -C=O moieties can form strong hydrogen bonds with the carbamate groups of the CSP.

  • Bulky Substituents: Can create steric hindrance that either promotes or hinders the fit of the enantiomer into the chiral cavities of the CSP.

Troubleshooting Common Issues in Chiral HPLC of Isoxazoles

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Separation - Incorrect CSP selection.- Inappropriate mobile phase.- Screen a wider range of CSPs (both amylose and cellulose-based).- Try different mobile phase modes (normal, reversed, polar organic).
Poor Resolution - Mobile phase composition is not optimal.- Flow rate is too high.- Temperature is not optimal.- Fine-tune the ratio of the mobile phase components.- Reduce the flow rate.- Evaluate the effect of different column temperatures.
Peak Tailing - Secondary interactions between the analyte and the silica support.- For acidic or basic analytes, ionization is not suppressed.- Add a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) modifier to the mobile phase.
Irreproducible Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is fully equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and use a high-quality HPLC system.- Use a column thermostat to maintain a constant temperature.

Conclusion

The successful isomeric purity analysis of substituted isoxazoles by chiral HPLC is a multi-faceted process that requires a deep understanding of the principles of chiral chromatography and a systematic approach to method development. Polysaccharide-based chiral stationary phases have proven to be highly effective for this class of compounds, offering a wide range of selectivities under various mobile phase conditions. By carefully selecting the appropriate CSP, optimizing the chromatographic parameters, and validating the final method in accordance with regulatory guidelines, researchers can confidently and accurately determine the enantiomeric purity of their isoxazole-based drug candidates, a critical step in the journey from discovery to clinical application.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1513, 156-163. [Link]

  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Li, Y., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3134. [Link]

  • Kannappan, V. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Ali, I., et al. (2014). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 17(1), 3-14. [Link]

  • Francotte, E. (2022). Polysaccharide Derivatives as Unique Chiral Selectors for Enantioselective Chromatography. CHIMIA, 76(3), 164-170. [Link]

  • Li, Y., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. PubMed. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 131-143). Humana Press, New York, NY. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ. [Link]

  • Berthod, A. (2010). Chiral recognition mechanisms in enantiomers separations: A general view. In Chiral Recognition in Separation Methods (pp. 1-26). Springer, Berlin, Heidelberg. [Link]

  • Chiral Technologies Europe. (n.d.). Chiral FAQs. MZ-Analysentechnik. [Link]

  • Jasco UK. (n.d.). Detection of Chiral Drugs Using HPLC with CD Detection. [Link]

  • De Luca, C., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 647. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Zhang, K., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2696. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. [Link]

  • Shinkura, S., et al. (2016). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 21(12), 1739. [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 55(11), 2439-2461. [Link]

  • ResearchGate. (2025). Representative examples and synthetic strategies of isoxazoles. [Link]

Sources

Comparison of isoxazole-4-carboxamide and isoxazole-3-carboxamide scaffolds in drug design

[1]

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold often employed as a bioisostere for amides and esters.[1] However, the regiochemical placement of the carboxamide group—at position 4 versus position 3—dictates profound differences in metabolic stability, synthetic accessibility, and binding vector geometry.

  • Isoxazole-4-carboxamide: Historically significant due to Leflunomide .[2] This scaffold carries a unique metabolic liability: if the C3 position is unsubstituted, the ring is prone to base-catalyzed or P450-mediated opening (the "Leflunomide Effect"), effectively acting as a prodrug.

  • Isoxazole-3-carboxamide: Generally exhibits superior metabolic stability and is often utilized when a rigid, stable amide bioisostere is required.[2] It is synthetically accessible via [3+2] cycloaddition ("Click" chemistry).[2]

Structural & Electronic Profiling

The choice between the 3- and 4-isomers fundamentally alters the vector of the hydrogen bond donors/acceptors and the dipole moment of the molecule.

Binding Geometry and Vectors
  • Isoxazole-3-carboxamide: The amide substituent extends linearly from the C3 position.[2] The angle between the ring centroid and the carbonyl oxygen is roughly 140-150°, mimicking a trans-amide bond geometry.[2]

  • Isoxazole-4-carboxamide: The substituent at C4 creates a "kinked" geometry.[2] The vector is orthogonal to the N-O bond axis, often used to induce a turn in the peptide backbone mimetic.

Electronic Properties

The isoxazole ring is electron-deficient.[2]

  • Dipole Moment: The isoxazole ring has a strong dipole (~2.8 D), with the negative pole towards the oxygen/nitrogen and the positive pole towards C4/C5.

  • Implication: Placing an electron-withdrawing carboxamide at C4 reinforces the electron deficiency of the ring, increasing the acidity of the C3-proton (if present), which is the root cause of metabolic instability.

Metabolic Stability: The "Leflunomide Effect"

The most critical distinction between these scaffolds is the susceptibility of isoxazole-4-carboxamides to ring opening.[2]

Mechanism of Ring Opening (Isoxazole-4-carboxamide)

Leflunomide (Arava) is an isoxazole-4-carboxamide with an unsubstituted C3 position.[2][3][4] In vivo, it undergoes rapid conversion to its active metabolite, teriflunomide (A771726), via isoxazole ring scission.

  • Trigger: Abstraction of the acidic proton at C3 (pKa ~ 5-6 in the presence of EWG at C4).

  • Process: Base-catalyzed elimination (E1cB-like mechanism) breaks the N-O bond.[2]

  • Result: Formation of an

    
    -cyanoenol species.[2][3][5]
    

Design Rule: To maintain the stability of an isoxazole-4-carboxamide, the C3 position must be substituted (e.g., with a methyl group) to prevent this elimination pathway.[2]

Isoxazole-3-carboxamide Stability

The 3-carboxamide isomer lacks the specific geometric alignment required for this facile elimination.[2] Consequently, it is generally stable in human liver microsomes (HLM) unless other metabolic soft spots (e.g., oxidizable alkyl chains) are present.

Visualization: Ring Opening Mechanism

Leflunomide_Mechanismcluster_0Intact Scaffold (Prodrug)cluster_1Metabolic Triggercluster_2Active MetaboliteLeflunomideIsoxazole-4-carboxamide(C3-H present)BaseBase / CYP450(Deprotonation of C3-H)Leflunomide->BasepKa ~5.5TeriflunomideAlpha-Cyanoenol(Ring Opened)Base->TeriflunomideN-O Bond Cleavage(Kemp Elimination)Design_NotePrevention: Substitution at C3 (e.g., -CH3)blocks this pathway.Teriflunomide->Design_Note

Figure 1: Mechanism of isoxazole-4-carboxamide ring opening (Leflunomide pathway).[2] Substitution at C3 is required to prevent this transformation.

Synthetic Accessibility Comparison

Isoxazole-4-carboxamide Synthesis
  • Primary Route: Condensation of 1,3-dicarbonyls (or

    
    -keto esters) with hydroxylamine.[2]
    
  • Regioselectivity: Can be poor.[2][6] Condensation of unsymmetrical 1,3-dicarbonyls often yields mixtures of 3,5-disubstituted regioisomers.[2]

  • Key Reagents: Ethyl acetoacetate, Hydroxylamine hydrochloride.[2]

Isoxazole-3-carboxamide Synthesis[1]
  • Primary Route: [3+2] Cycloaddition of nitrile oxides with alkynes.[2]

  • Regioselectivity: Highly regioselective for 3,5-disubstituted isoxazoles when using terminal alkynes.[2][7]

  • Key Reagents: Oximes (precursor to nitrile oxides), Chloramine-T or NCS (oxidant), Terminal Alkynes.[2]

Visualization: Synthetic Decision Tree

Synthesis_DecisionStartTarget Scaffold SelectionChoiceWhich Regioisomer?Start->ChoiceIso4Isoxazole-4-carboxamideChoice->Iso4Targeting Prodrug/Kinked VectorIso3Isoxazole-3-carboxamideChoice->Iso3Targeting Stable Amide BioisostereRoute4Route: CondensationReagents: 1,3-Dicarbonyl + NH2OHIso4->Route4Route3Route: [3+2] CycloadditionReagents: Nitrile Oxide + AlkyneIso3->Route3Issue4Challenge: Regioselectivity(Mixture of isomers)Route4->Issue4Benefit3Benefit: High Regioselectivity(3,5-disubstituted dominant)Route3->Benefit3

Figure 2: Synthetic decision matrix comparing condensation vs. cycloaddition routes.

Comparative Data Summary

FeatureIsoxazole-4-carboxamideIsoxazole-3-carboxamide
Primary Application Prodrugs (Leflunomide), Kinase InhibitorsStable Amide Bioisosteres, TRPV1 Antagonists
Metabolic Stability Low (if C3=H); Ring opens to nitrile.[2]High ; Ring generally remains intact.[2]
Binding Vector Kinked (Orthogonal to N-O)Linear (Extends from C3)
Synthesis Method Condensation (Claisen type)[3+2] Cycloaddition (Click type)
Regiocontrol Difficult (requires specific precursors)Excellent (sterically driven)
Key Drug Example Leflunomide (Arava)Zonisamide (1,2-benzisoxazole-3-carboxamide)

Experimental Protocols

Protocol: Assessment of Isoxazole Ring Stability (Microsomal Stability Assay)

Objective: To determine if the selected isoxazole scaffold undergoes ring opening in the presence of liver microsomes.[8]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[2]

  • NADPH regenerating system.[2]

  • Test compounds (4- and 3-carboxamide analogs).[2][5][9][10][11][12]

  • Positive Control: Leflunomide (known ring opener).[2]

  • Negative Control: 3-Methyl-isoxazole-4-carboxamide (stable analog).[2]

Procedure:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.[2]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).[2]

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of parent mass.[2]

    • Specific Monitor: Appearance of the

      
      -cyanoenol mass (Parent + 2 Da, or distinct fragmentation pattern for nitrile).[2]
      
  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    .
Protocol: General Synthesis of Isoxazole-3-carboxamides (Cycloaddition)

Objective: Regioselective synthesis of 3,5-disubstituted isoxazole-3-carboxamides.[2]

  • Oxime Formation: React the starting aldehyde with hydroxylamine hydrochloride (1.2 eq) and Na2CO3 in EtOH/H2O (1:1) at RT for 2h.

  • Chlorination: Treat the oxime with N-Chlorosuccinimide (NCS, 1.1 eq) in DMF at RT to generate the hydroximoyl chloride.[2]

  • Cycloaddition: Add the terminal alkyne (1.2 eq) and Triethylamine (Et3N, 1.5 eq) dropwise. Stir at RT for 12h.[2]

    • Note: Et3N generates the nitrile oxide in situ.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

References

  • Fox, R. I., et al. (1999).[2] Mechanism of action of leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208.[2] Link

  • Kalgutkar, A. S., et al. (2003).[2][3][8] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[2][3][4][5][8] Drug Metabolism and Disposition, 31(10), 1240-1250.[2] Link

  • Pinho e Melo, T. M. (2005).[2] Recent advances on the synthesis and reactivity of isoxazoles.[11][13] Current Organic Chemistry, 9(10), 925-958.[2] Link

  • Zhu, J., et al. (2018).[2] Isoxazole-3-carboxamide derivatives as TRPV1 antagonists: Synthesis, biological evaluation and SAR analysis. European Journal of Medicinal Chemistry, 155, 49-60.[2] Link

  • Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] Link[2]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and novel chemical compounds. Among these, halogenated heterocyclic compounds like 5-(chloromethyl)isoxazole-4-carboxylic acid are invaluable synthetic building blocks. However, their utility in the lab is matched by the critical need for meticulous handling and disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(chloromethyl)isoxazole-4-carboxylic acid. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that every step is a self-validating component of a robust laboratory safety system.

Hazard Profile and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for its classification as a hazardous waste and dictates the necessary safety precautions.

5-(Chloromethyl)isoxazole-4-carboxylic acid is a solid organic compound with multiple hazard classifications. Its structure, containing both a carboxylic acid group and a chloromethyl group, contributes to its reactivity and physiological effects.

Key Hazards:

  • Skin and Eye Irritation: The compound can cause significant skin irritation and serious eye irritation.

  • Respiratory and Skin Sensitization: A primary concern is its potential to act as a sensitizer. If inhaled, it may lead to allergy or asthma-like symptoms. Skin contact can trigger an allergic reaction. Once an individual is sensitized, subsequent exposure to even minute quantities can elicit a severe response.

  • Respiratory Tract Irritation: Inhalation of the dust can cause irritation to the respiratory system.

Due to these intrinsic hazards and its identity as a halogenated organic compound, 5-(chloromethyl)isoxazole-4-carboxylic acid must be managed as Regulated Hazardous Waste . Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[1][2]

Property Information Reference
CAS Number 870704-27-1
Molecular Formula C5H4ClNO3
Physical Form Solid
GHS Signal Word Danger
GHS Hazard Codes H315, H317, H319, H334, H335
Primary Required PPE N95-type dust mask, chemical safety goggles, face shield, nitrile gloves

The Core Principle: Segregation as Halogenated Waste

The single most important principle in disposing of this compound is segregation . Because it contains chlorine, it must be classified and collected as Halogenated Organic Waste .[1]

Causality:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and have the potential to form more toxic byproducts, such as dioxins, if incinerated improperly.[3] Dedicated hazardous waste incineration facilities use high temperatures and advanced scrubbing systems to destroy these compounds safely.

  • Analytical Interference: Waste streams are often tested to confirm their contents before final disposal. Mixing halogenated and non-halogenated wastes complicates this analysis and can significantly increase disposal costs.

  • Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the separate management of halogenated wastes.[4]

Therefore, a dedicated, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste" must be used for 5-(chloromethyl)isoxazole-4-carboxylic acid and any materials, such as weighing paper or contaminated gloves, used in its handling.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely moving the chemical from active use to final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the correct PPE. This includes a lab coat, nitrile gloves, and chemical safety goggles.[5] Given the respiratory sensitization hazard, a face shield and an N95-type dust mask should be worn when handling the solid powder to prevent inhalation.

Step 2: Prepare the Hazardous Waste Container

  • Select a Compatible Container: Use a container made of chemically inert material, such as glass or high-density polyethylene (HDPE).[6] The container must have a secure, leak-proof screw-top cap.

  • Label the Container: Proper labeling is a critical safety and compliance step. Before any waste is added, affix a "Hazardous Waste" label.[7] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "5-(Chloromethyl)isoxazole-4-carboxylic acid".

    • The specific hazards (e.g., Irritant, Sensitizer).

    • The date the first waste was added (accumulation start date).

Step 3: Transfer the Waste

  • Carefully transfer the solid waste into the designated container using a spatula or powder funnel.

  • This includes any residual product from original containers and any contaminated disposables like weighing paper.

  • Perform this transfer within a chemical fume hood to minimize the risk of inhalation.

  • Keep the waste container closed at all times except when actively adding waste.[2][7]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within your laboratory.

  • The SAA must be at or near the point of generation.

  • Segregate from Incompatibles: Store the container away from incompatible materials, particularly strong bases, oxidizing agents, and amines, to prevent accidental reactions.[8][9][10]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7]

Step 5: Arrange for Final Disposal

  • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7] Do not remove the hazardous waste from the laboratory yourself.

Decontamination of Empty Containers

An "empty" container that once held 5-(chloromethyl)isoxazole-4-carboxylic acid is not safe for regular trash until properly decontaminated.

  • Initial Rinse (Rinsate Collection):

    • In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the first solvent rinse (rinsate) must be collected and disposed of as halogenated liquid hazardous waste. [7][11] This rinsate will contain dissolved residual chemical and is itself hazardous.

  • Subsequent Rinses:

    • The second and third rinses can typically be managed according to your lab's specific procedures for trace chemical waste, but collecting them with the first rinse is the most conservative and safest approach.

  • Final Cleaning and Disposal:

    • After the triple rinse, wash the container with soap and water.

    • Allow the container to air-dry completely in a ventilated area.[11]

    • Before disposal in glass recycling or regular trash (as per institutional policy), completely deface or remove the original chemical label to prevent confusion.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(chloromethyl)isoxazole-4-carboxylic acid.

G Disposal Workflow: 5-(Chloromethyl)isoxazole-4-carboxylic acid cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposition cluster_decon Container Decontamination A Identify Waste Material B Consult SDS & Hazard Profile A->B J Original Container Empty? A->J C Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) B->C D Select & Label Container: 'Halogenated Organic Waste' C->D E Transfer Waste in Fume Hood D->E F Securely Cap Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Segregate from Incompatibles (Bases, Oxidizers) G->H I Contact EHS for Pickup H->I K Triple-Rinse with Solvent J->K Yes L Collect First Rinse (Rinsate) as Halogenated Liquid Waste K->L M Deface Label & Dispose of Clean, Dry Container L->M

Caption: Decision workflow for handling and disposal of 5-(chloromethyl)isoxazole-4-carboxylic acid.

References

  • Acceptable Drain Disposal Procedures . USDA ARS. [Link]

  • Hazardous Waste Management Procedures . Towson University. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Procedures Handbook . University of Houston-Clear Lake. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines . U.S. Environmental Protection Agency. [Link]

  • Examples of Incompatible Chemicals . University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency. [Link]

  • Incompatibility of major chemicals . Labor Security System. [Link]

  • PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]

  • Chemical Incompatibility Table . University of Illinois Urbana-Champaign Division of Research Safety. [Link]

Sources

Personal protective equipment for handling 5-(Chloromethyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 5-(Chloromethyl)isoxazole-4-carboxylic acid

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(Chloromethyl)isoxazole-4-carboxylic acid (CAS No. 870704-27-1). As researchers and drug development professionals, your safety is paramount. This document moves beyond a simple checklist to provide a procedural framework grounded in the specific hazards of this compound, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

5-(Chloromethyl)isoxazole-4-carboxylic acid is a solid organic compound that presents multiple health hazards, requiring stringent control measures.[1] A thorough understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).

The compound is classified with the signal word "Danger" and is associated with the following GHS hazard statements:

  • H315: Causes skin irritation. [1]

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1]

  • H335: May cause respiratory irritation. [1]

These classifications categorize it as a skin irritant, skin sensitizer, serious eye irritant, respiratory sensitizer, and an agent causing specific target organ toxicity through single exposure (respiratory tract irritation).[1] The presence of both a carboxylic acid and a chlorinated methyl group necessitates a cautious approach, addressing both corrosive potential and the risks associated with halogenated organic compounds.[2][3]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of this solid compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Protection Area Required PPE Rationale and Specifications
Respiratory Protection NIOSH-approved N95 Dust Mask (minimum) or a respirator with a higher protection factor.The primary risk from this solid compound is the inhalation of dust particles, which can cause respiratory irritation and sensitization.[1] An N95 dust mask is specified as a minimum requirement.[1] For procedures that may generate significant dust, a higher level of protection, such as a full-face respirator with appropriate cartridges, should be considered.[3][4]
Eye & Face Protection Chemical safety goggles and a full-face shield.Due to the severe eye irritation risk (H319), standard safety glasses are insufficient.[1][5] Chemical safety goggles provide a seal around the eyes. A full-face shield must be worn over the goggles to protect the entire face from splashes or airborne particles, a best practice when handling corrosive or highly irritating substances.[3][6]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile).The compound is a skin irritant and potential sensitizer.[1] Gloves must be resistant to both carboxylic acids and chlorinated organic compounds.[2][3] Nitrile gloves offer good resistance for many acids and are a common choice.[7] Always check the manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Chemical-resistant lab coat or apron; closed-toe shoes.A lab coat, preferably one that is chemical-resistant, is mandatory to protect against skin contact. Long sleeves are essential.[8] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional layer of protection.[3] Closed-toe shoes are a standard requirement in any laboratory setting to protect from spills.[8]

Step-by-Step Operational Protocol

This protocol outlines the essential steps for safely handling 5-(Chloromethyl)isoxazole-4-carboxylic acid from receipt to disposal.

I. Preparation and Area Setup

  • Verify Emergency Equipment: Before starting, ensure that a safety shower and an eyewash station are accessible and functional.[5]

  • Work Area Demarcation: Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapor exposure.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

II. Handling and Weighing

  • Container Inspection: Before opening, inspect the container for any signs of damage or leakage.

  • Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to dispense the required amount of the solid onto weighing paper or directly into a tared container.

  • Minimize Dust: Handle the solid gently to avoid generating dust. Avoid pouring the powder directly from a large container.

  • Container Sealing: Securely close the primary container immediately after dispensing.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.

III. Post-Handling and Decontamination

  • Clean-up: Following the transfer, decontaminate the spatula and any other reusable equipment. A decontaminating solution for chloromethyl compounds can be prepared using a basic organic amine and a surfactant.[9]

  • Waste Segregation: Dispose of all contaminated disposables (gloves, weighing paper, paper towels) into a designated, clearly labeled hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination (gloves first, followed by face shield, goggles, and lab coat).

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[10]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely managing 5-(Chloromethyl)isoxazole-4-carboxylic acid in a laboratory setting.

prep 1. Preparation - Verify Emergency Equipment - Work in Fume Hood - Don Full PPE handle 2. Handling & Weighing - Inspect Container - Dispense Carefully - Minimize Dust Generation prep->handle use 3. Use in Experiment - Conduct Reaction in Hood - Maintain Containment handle->use spill Spill or Exposure Event handle->spill cleanup 4. Decontamination & Cleanup - Decontaminate Surfaces/Tools - Segregate Waste use->cleanup use->spill disposal 5. Waste Disposal - Use Labeled, Sealed Container - Follow Institutional Protocol cleanup->disposal dof 6. Doff PPE & Hygiene - Remove PPE Correctly - Wash Hands Thoroughly cleanup->dof cleanup->spill emergency Emergency Response - Evacuate & Alert - Use Eyewash/Shower - Seek Medical Attention spill->emergency Activate

Caption: Workflow for handling 5-(Chloromethyl)isoxazole-4-carboxylic acid.

Emergency and Disposal Plans

Spill Response: In the event of a small spill inside a fume hood, contain it with an inert absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

Disposal Plan: All waste material, including the chemical itself and any contaminated items, must be disposed of as hazardous waste.

  • Collect all waste in a container that is compatible, sealed, and clearly labeled with the chemical name and associated hazards.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Store the waste container in a designated, secure area.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain.

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon a foundation of understanding the "why" behind each step.

References

  • MilliporeSigma. (n.d.). 5-(Chloromethyl)isoxazole-4-carboxylic acid 97%.
  • Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • OxyChem. (2014, October). Chlorinated Organics Handbook.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
  • Industrial Safety & Hygiene News. (2025, July 20). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. Retrieved from Industrial Safety & Hygiene News website.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment. Retrieved from Chlorine Technical Services South Africa website.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from Environmental Health & Safety Services website.
  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from Texas Department of Insurance website.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • GOV.UK. (2024, August 15). Incident management: chloroform.
  • PubChem - NIH. (n.d.). 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240.
  • Synquest Labs. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4- carboxylic acid.
  • Food and Agriculture Organization of the United Nations. (n.d.). 16. Cleaning and decontamination.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.
  • Health, Safety & Risk Management. (n.d.). Decontamination. Retrieved from Health, Safety & Risk Management website.
  • Scribd. (n.d.). Purification of Chloromethyl Chloroformate.
  • Georganics. (2011, February 16). ISOXAZOLE-5-CARBOXYLIC ACID.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Methylisoxazole-4-carboxylic Acid. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)isoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)isoxazole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.